molecular formula C4H10ClNO B1149247 3-Aminocyclobutanol hydrochloride CAS No. 1205037-95-1

3-Aminocyclobutanol hydrochloride

Cat. No.: B1149247
CAS No.: 1205037-95-1
M. Wt: 123.58
InChI Key: XUMSHCRPQCZRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminocyclobutanol hydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery, particularly for its incorporation of the strained cyclobutane ring. The three-dimensional, puckered structure of the cyclobutane ring offers unique advantages in the design of small-molecule drug candidates . This scaffold is increasingly employed to confer favorable properties such as conformational restriction , which can reduce the entropic penalty upon binding to a biological target and improve potency . Furthermore, the use of saturated ring systems like cyclobutane in place of planar aromatic rings can lead to improved metabolic stability , enhanced water solubility, and a better ability to fill specific hydrophobic pockets in enzyme binding sites . The presence of both amino and alcohol functional groups on the ring provides handles for further synthetic elaboration, making this compound a valuable intermediate for constructing more complex molecules aimed at a variety of disease targets. Researchers utilize such cyclobutyl derivatives as key pharmacophore elements or as isosteres in the ongoing search for novel therapeutic agents .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminocyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-3-1-4(6)2-3;/h3-4,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMSHCRPQCZRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219019-22-3, 1205037-95-1, 1036260-25-9
Record name 3-aminocyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-aminocyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-aminocyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Aminocyclobutanol hydrochloride is a pivotal building block in contemporary organic synthesis and medicinal chemistry. This guide offers a comprehensive technical overview of its core chemical properties, stereoisomeric considerations, and spectroscopic characteristics. We delve into established synthetic and purification protocols, explore its reactivity, and highlight its applications as a key intermediate in the development of novel therapeutics. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights to effectively utilize this versatile compound.

Introduction: The Significance of a Constrained Scaffold

This compound is a bifunctional cyclobutane derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its rigid four-membered ring introduces conformational constraints that are highly sought after in drug design. By locking rotatable bonds, such scaffolds can enhance binding affinity to biological targets, improve metabolic stability, and optimize pharmacokinetic profiles.[2]

The molecule contains both an amino group and a hydroxyl group, offering two distinct points for chemical modification and the construction of diverse molecular architectures.[1] The hydrochloride salt form is typically preferred in laboratory settings as it enhances the compound's stability and solubility in polar solvents, simplifying handling and storage.[1]

It is crucial to recognize that this compound exists as stereoisomers, primarily the cis and trans configurations.[1] The specific stereochemistry is a critical determinant of its biological activity and its utility in asymmetric synthesis.[3] This guide will address the distinct properties of these isomers where data is available.

Physicochemical Properties

This compound generally presents as a white to off-white solid.[1] The presence of the polar amino and hydroxyl groups, combined with its salt form, dictates its physical properties.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueIsomerSource
Molecular Formula C₄H₁₀ClNOAll[1]
Molecular Weight 123.58 g/mol All[1]
Appearance White or off-white solidUnspecified[1]
CAS Number 1036260-25-9Unspecified[1]
1219019-22-3cis[1]
1205037-95-1trans
InChI Key XUMSHCRPQCZRGX-UHFFFAOYSA-NUnspecified[1]
Storage Inert atmosphere, Room TemperatureUnspecified[4]

Note: Comprehensive quantitative data such as melting point and solubility are not widely available in public literature and are often listed as "not determined."

Spectroscopic Analysis: A Guide to Structural Confirmation

Spectroscopic methods are indispensable for verifying the structure and purity of this compound. Below is a summary of expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of the molecule. While specific peak positions can vary based on the solvent and isomer, general characteristics can be predicted.

  • ¹H NMR: The proton NMR spectrum will display signals corresponding to the protons on the cyclobutane ring and the protons of the amino and hydroxyl groups. The coupling patterns and chemical shifts of the ring protons are particularly informative for distinguishing between cis and trans isomers. The protons attached to the carbons bearing the amino and hydroxyl groups (CH-N and CH-O) will typically appear as multiplets. The amine protons (-NH₃⁺) may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms of the cyclobutane ring. The carbons bonded to the electronegative oxygen and nitrogen atoms will be shifted downfield.

Note: Specific, publicly available, and interpreted NMR spectra for this compound are scarce. Researchers should acquire their own data for definitive structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. As an amine salt, this compound will exhibit characteristic broad and strong absorption bands.[5]

Expected IR Absorption Bands:

  • O-H Stretch: A broad band will be present in the region of 3400-3200 cm⁻¹, characteristic of the alcohol hydroxyl group and its involvement in hydrogen bonding.

  • N-H Stretch: As a primary amine hydrochloride (R-NH₃⁺), a very broad and strong absorption envelope is expected from approximately 3200 to 2800 cm⁻¹.[5]

  • C-H Stretch: The C-H stretching vibrations of the cyclobutane ring will appear as sharper peaks on top of the broad N-H stretching envelope, typically just below 3000 cm⁻¹.[5]

  • N-H Bend: The bending vibration for the -NH₃⁺ group typically appears in the 1600-1500 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the secondary alcohol is expected in the 1100-1050 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base (3-aminocyclobutanol), the molecular ion peak [M]⁺ would be observed at an m/z of 87.12.[6] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is often observed, which for the free base would be at an m/z of approximately 88.08.[7]

Synthesis and Purification

The synthesis of 3-aminocyclobutanol and its isomers often involves multi-step sequences starting from commercially available cyclobutane precursors. The choice of synthetic route is critical for controlling the stereochemistry of the final product.

General Synthetic Strategy: A Workflow Example

A common approach involves the reduction of a corresponding β-aminoketone or the manipulation of functional groups on a pre-existing cyclobutane ring. For instance, the synthesis of trans-3-aminocyclobutanol can be achieved through a route involving a Mitsunobu reaction to invert the stereochemistry of a cis-alcohol precursor.[8]

Below is a generalized workflow illustrating a potential synthetic pathway.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Deprotection & Salt Formation start Cyclobutane Precursor (e.g., cis-3-Aminocyclobutanol derivative) reagents1 Mitsunobu Reagents (e.g., DEAD, PPh₃, Carboxylic Acid) start->reagents1 Reaction product1 Inverted Ester Intermediate reagents1->product1 Configuration Inversion reagents2 Alkaline Hydrolysis (e.g., NaOH, H₂O) product1->reagents2 Reaction product2 trans-3-Aminocyclobutanol Derivative (Free Base) reagents2->product2 reagents3 Deprotection (if needed) & HCl Treatment product2->reagents3 Final Steps final_product trans-3-Aminocyclobutanol Hydrochloride (Final Product) reagents3->final_product

Caption: Generalized workflow for the synthesis of trans-3-aminocyclobutanol HCl.

Protocol: Mitsunobu Reaction for Stereochemical Inversion

This protocol is based on a described method for synthesizing the trans isomer from a cis precursor.[8]

Objective: To invert the stereochemistry of the hydroxyl group in a protected cis-3-aminocyclobutanol derivative.

Materials:

  • cis-3-(dibenzylamino)cyclobutanol (Formula II in source)

  • Benzoic acid or p-nitrobenzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid solution

Procedure:

  • Dissolve the cis-3-(dibenzylamino)cyclobutanol derivative and the chosen carboxylic acid in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine to the cooled solution with stirring.

  • Slowly add DIAD or DEAD dropwise to the reaction mixture. Causality: The slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction and proceed with a standard aqueous workup to remove phosphine oxide and other byproducts.

  • Purify the resulting ester intermediate (Formula III in source) by column chromatography.

  • The purified ester can then be hydrolyzed under basic conditions to yield the trans-alcohol, followed by deprotection and treatment with HCl to form the final hydrochloride salt.[8]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

  • N-Acylation/Alkylation: The primary amino group readily undergoes acylation with acid chlorides or anhydrides, and alkylation with alkyl halides, allowing for the introduction of a wide variety of substituents.

  • O-Alkylation/Esterification: The secondary hydroxyl group can be alkylated to form ethers or esterified to form esters.

  • Building Block for Heterocycles: The 1,3-relationship of the amino and hydroxyl groups makes it an ideal precursor for the synthesis of six-membered heterocyclic rings, such as oxazinanones, which are valuable motifs in medicinal chemistry.[9]

This compound and its derivatives are key intermediates in the synthesis of various pharmaceutical agents, including Tyk2 inhibitors and novel cannabinoid compounds.[8] The aminocyclitol moiety, in general, is a versatile scaffold in drug design, serving as a key component in carbocyclic nucleoside analogues with antiviral properties.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • May cause skin, eye, and respiratory irritation.[11][12]

  • May be harmful if swallowed.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[11][12]

  • Handling: Avoid creating dust.[12] Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[13] Keep in a suitable, closed container for disposal.[12]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[12]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[12][14]

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its constrained cyclobutane core and bifunctional nature provide a robust platform for the design and synthesis of novel molecules with tailored properties. A thorough understanding of its stereochemistry, spectroscopic characteristics, and reactivity is paramount for its effective application in research and development. This guide provides a foundational framework to support scientists in harnessing the full potential of this versatile building block.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of cis-3-aminocyclobutanol hydrochloride.
  • PubChem. (n.d.). 3-Aminocyclopentanol hydrochloride.
  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Lead Sciences. (n.d.). This compound.
  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • PubMed. (2010). Medicinal chemistry of aminocyclitols.
  • PubChemLite. (n.d.). 3-aminocyclobutanol (C4H9NO).
  • Capot Chemical Co., Ltd. (n.d.). MSDS of trans-3-aminocyclobutanol hydrochloride.
  • MySkinRecipes. (n.d.). (1R,3S)-3-Aminocyclopentanol hydrochloride.
  • NIST WebBook. (n.d.). 3-Aminopropanol, TMS derivative.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • CDN. (n.d.). Infrared Spectroscopy.
  • NIH. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs.
  • NIST WebBook. (n.d.). Triethanolamine hydrochloride.
  • NIST WebBook. (n.d.). 1-Propanol, 3-amino-.

Sources

An In-depth Technical Guide to cis-3-Aminocyclobutanol Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of cis-3-aminocyclobutanol hydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique stereochemistry and conformational rigidity make it a valuable scaffold in the design of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. We will delve into its chemical structure, stereoselective synthesis, analytical characterization, applications in drug discovery, and essential safety protocols, offering field-proven insights and validated methodologies.

Physicochemical Properties and Structural Elucidation

Cis-3-aminocyclobutanol hydrochloride is a cyclic amine characterized by a four-membered cyclobutane ring with an amino and a hydroxyl group in a cis configuration.[1] The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to a wide range of synthetic and biological applications.[1]

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 1219019-22-3[2]
Molecular Formula C₄H₁₀ClNO[2]
Molecular Weight 123.58 g/mol [2]
Appearance White to yellow solid
Purity Typically ≥97%[2]
Storage Inert atmosphere, room temperature
Synonyms (1s,3s)-3-aminocyclobutan-1-ol hydrochloride, cis-3-Aminocyclobutan-1-ol hydrochloride[1]
Structural Confirmation: The Importance of Stereochemistry

The defining feature of this molecule is the cis relationship between the amino and hydroxyl groups. This fixed spatial arrangement is crucial for its function as a rigid scaffold in larger molecules, influencing binding affinity and selectivity for biological targets. The puckered nature of the cyclobutane ring further contributes to its unique three-dimensional structure.

Confirmation of the cis stereochemistry is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants and through-space interactions (NOE) of the cyclobutane ring protons.

Stereoselective Synthesis of cis-3-Aminocyclobutanol

The synthesis of cis-3-aminocyclobutanol with high diastereoselectivity is a key challenge. The most common and effective strategy involves the stereoselective reduction of a protected 3-aminocyclobutanone precursor. The choice of protecting group for the amine and the reducing agent are critical for achieving the desired cis configuration.

Rationale for the Synthetic Approach

The synthesis hinges on the principle of sterically controlled hydride delivery. By employing a bulky protecting group on the amine, such as the tert-butyloxycarbonyl (Boc) group, and a sterically demanding hydride reagent, the hydride is forced to attack the ketone from the face opposite to the substituent, resulting in the cis alcohol.[3] Lowering the reaction temperature enhances this selectivity by favoring the transition state with the lower activation energy.[3]

Detailed Experimental Protocol: Synthesis of cis-3-(Boc-amino)cyclobutanol

This protocol is adapted from established methods for the stereoselective reduction of substituted cyclobutanones.[3]

Step 1: Preparation of the Reaction Assembly

  • A 250 mL three-necked, round-bottom flask is flame-dried under a stream of inert gas (Nitrogen or Argon) and fitted with a thermometer, a magnetic stir bar, and a rubber septum.

  • The flask is allowed to cool to room temperature under the inert atmosphere.

Step 2: Reaction Setup

  • 3-(Boc-amino)cyclobutanone (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • The solution is transferred to the prepared reaction flask via cannula.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

Step 3: Hydride Reduction

  • A solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in anhydrous THF is prepared in a separate flame-dried flask under an inert atmosphere.

  • The hydride solution is slowly added dropwise to the cooled cyclobutanone solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • The reaction mixture is stirred at -78 °C for 2-4 hours.

Step 4: Reaction Monitoring and Quenching

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, the reaction is cautiously quenched at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

Step 5: Work-up and Purification

  • The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are observed.

  • The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cis-3-(Boc-amino)cyclobutanol.

Protocol for Deprotection and Hydrochloride Salt Formation

Step 1: Boc Deprotection and Salt Formation

  • The purified cis-3-(Boc-amino)cyclobutanol is dissolved in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.

  • The solution is cooled in an ice bath.

  • A solution of hydrogen chloride (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane, 2-3 eq.) is added dropwise with stirring.

  • A white precipitate of cis-3-aminocyclobutanol hydrochloride will form.

Step 2: Isolation of the Final Product

  • The mixture is stirred at 0 °C for 30 minutes and then allowed to stand for an additional 1-2 hours to ensure complete precipitation.

  • The solid product is collected by vacuum filtration.

  • The solid is washed with cold diethyl ether and dried under vacuum to yield the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is crucial for confirming the cis stereochemistry. The protons on the carbons bearing the amino and hydroxyl groups (C1-H and C3-H) will exhibit specific coupling constants. In the cis isomer, the coupling between the axial C1-H and the equatorial C2-H, and the axial C3-H and the equatorial C4-H will be smaller than the corresponding axial-axial couplings in the trans isomer. The spectrum of the hydrochloride salt will show a broad singlet for the ammonium protons (-NH₃⁺).

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the cyclobutane ring, confirming the symmetry of the molecule. The chemical shifts will be influenced by the electronegative oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

  • A broad peak in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol.

  • N-H stretching vibrations of the ammonium salt in the region of 2500-3000 cm⁻¹.

  • C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will show a parent ion corresponding to the free base [M+H]⁺ at m/z 88.1.

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of cis-3-aminocyclobutanol makes it an attractive scaffold in medicinal chemistry. Its primary application lies in its use as a linker or building block in the synthesis of more complex molecules.

Role as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

A significant and emerging application for this scaffold is in the design of PROTACs. A closely related analogue, cis-3-(aminomethyl)cyclobutanol hydrochloride, is explicitly marketed as a PROTAC linker.[4][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[6][7]

The linker in a PROTAC is not merely a spacer; it plays a critical role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[] The rigidity of the cyclobutane ring helps to control the spatial orientation of the two ends of the PROTAC, which can be crucial for optimizing degradation efficiency and selectivity.[]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC action, highlighting the formation of the ternary complex.

Safety and Handling

Cis-3-aminocyclobutanol hydrochloride is a chemical that should be handled with appropriate safety precautions.

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear nitrile rubber gloves and a lab coat.

    • Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Cis-3-aminocyclobutanol hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its well-defined stereochemistry and rigid cyclobutane core provide a unique structural scaffold that is increasingly being utilized in the rational design of complex therapeutic agents, most notably as a linker component in PROTACs. A thorough understanding of its stereoselective synthesis, analytical properties, and safe handling is crucial for its effective application in drug discovery and development.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0006007).
  • National Institutes of Health. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • ResearchGate. (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review.
  • Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers.
  • National Institutes of Health. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols.
  • The Royal Society of Chemistry. 1H NMR spectra were recorded at 300 and 400 MHz.
  • Oregon State University. 1H NMR Chemical Shift.
  • Oregon State University. 13C NMR Chemical Shifts.
  • Google Patents. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

Sources

A Technical Guide to the Stereochemistry of trans-3-Aminocyclobutanol Hydrochloride: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminocyclobutanol and its derivatives are versatile scaffolds in medicinal chemistry, recognized for their role in creating compounds with favorable biological properties.[1][2] The rigid, puckered structure of the cyclobutane ring provides a unique three-dimensional framework for orienting functional groups. Controlling the precise stereochemistry of substituents on this ring is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth examination of the stereochemistry of trans-3-Aminocyclobutanol hydrochloride, a key building block for pharmaceutical development. We will explore the fundamental principles of its stereoisomerism, delve into state-of-the-art stereoselective synthetic strategies, detail the analytical techniques required for unambiguous stereochemical assignment, and touch upon its applications in drug discovery.

Part 1: Fundamentals of Stereochemistry in 3-Aminocyclobutanol

The structure of 3-aminocyclobutanol contains two stereogenic centers, giving rise to a total of four possible stereoisomers. The relationship between these isomers is defined by the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups across the cyclobutane ring.

  • Diastereomers (cis/trans): When the -NH₂ and -OH groups are on the same side of the ring, the molecule is designated as the cis isomer. When they are on opposite sides, it is the trans isomer. This guide focuses specifically on the trans configuration.

  • Enantiomers (R/S): The trans isomer is chiral and exists as a pair of non-superimposable mirror images called enantiomers. These are systematically named as (1R,3R)-3-aminocyclobutanol and (1S,3S)-3-aminocyclobutanol. The hydrochloride salt form, created by the reaction of the basic amino group with hydrochloric acid, does not alter the core stereochemistry but is often used to improve the compound's stability and handling properties.[3]

The precise control and confirmation of both the diastereomeric (trans) and enantiomeric (e.g., 1R,3R) purity are critical for its use in pharmaceutical synthesis.

Figure 1: Stereoisomeric relationships of 3-aminocyclobutanol.

Part 2: Stereoselective Synthesis of trans-3-Aminocyclobutanol

Achieving high diastereomeric and enantiomeric purity is the central challenge in synthesizing a specific stereoisomer of trans-3-aminocyclobutanol. Strategies generally fall into two categories: stereoselective reduction of a cyclobutanone precursor or chiral resolution of a racemic mixture.

Diastereoselective Reduction

The synthesis of trans-3-aminocyclobutanol often proceeds via the reduction of a 3-aminocyclobutanone precursor. The choice of reducing agent is critical for controlling the diastereoselectivity.

  • For cis-selectivity: Sterically bulky hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), tend to attack the carbonyl from the face opposite the existing amino substituent, resulting in the cis-alcohol.[4] This selectivity can be further improved by using less polar solvents and lowering the reaction temperature to -78 °C.[4]

  • For trans-selectivity: Achieving high trans-selectivity through chemical reduction is more challenging. However, biocatalysis offers a powerful solution. The use of a ketoreductase (KRED) enzyme can facilitate the reduction of a protected 3-(Boc-amino)cyclobutanone to the corresponding trans-alcohol with high diastereomeric ratios, often around 98:2.[4][5]

Enantioselective Methods

Once the trans diastereomer is obtained, if it is a racemic mixture (an equal mixture of (1R,3R) and (1S,3S) enantiomers), a chiral resolution step is required.

Classical Resolution via Diastereomeric Salts: This is a well-established method for separating enantiomers.[6] The racemic trans-3-aminocyclobutanol is reacted with a single enantiomer of a chiral acid (a "resolving agent"), such as tartaric acid or mandelic acid.[6] This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, they can often be separated by fractional crystallization. The less soluble salt crystallizes out of the solution, and after separation, the chiral resolving agent is removed to yield the desired single enantiomer of the aminocyclobutanol.[6]

SynthesisWorkflow cluster_synthesis Stereoselective Synthesis cluster_resolution Chiral Resolution start 3-(Boc-amino)cyclobutanone reduction Diastereoselective Reduction start->reduction trans_racemic rac-trans-3-(Boc-amino)cyclobutanol reduction->trans_racemic e.g., KRED for trans resolution React with Chiral Acid (e.g., (R)-Mandelic Acid) trans_racemic->resolution salts Diastereomeric Salts ((1R,3R)-Salt & (1S,3S)-Salt) resolution->salts separation Fractional Crystallization salts->separation pure_salt Pure (1R,3R)-Salt separation->pure_salt liberation Base Treatment pure_salt->liberation final_product Enantiopure (1R,3R)-3-(Boc-amino)cyclobutanol liberation->final_product

Figure 2: General workflow for synthesis and resolution.
Representative Protocol: Enzymatic Reduction for trans-Selectivity

This protocol is adapted from methodologies employing ketoreductases for diastereoselective synthesis.[4][5]

Objective: To produce trans-3-(Boc-amino)cyclobutanol with high diastereomeric purity.

Materials:

  • 3-(Boc-amino)cyclobutanone

  • Ketoreductase (KRED) enzyme

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (pH 7.0) containing the cofactor (NADPH) and the cofactor regeneration system.

  • Enzyme Addition: Add the selected ketoreductase (KRED) to the buffer and stir gently to dissolve.

  • Substrate Addition: Dissolve the 3-(Boc-amino)cyclobutanone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours. Monitor the reaction progress using TLC or HPLC.

  • Work-up: Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate to recover all the product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to yield the pure trans-3-(Boc-amino)cyclobutanol.[4]

  • Validation: The diastereomeric ratio must be confirmed using ¹H NMR or GC analysis.[4]

Part 3: Analytical Techniques for Stereochemical Characterization

Unambiguous confirmation of stereochemistry requires a combination of analytical techniques. Each method provides a different piece of the puzzle, and together they form a self-validating system of proof.

Technique Principle Information Provided Considerations
¹H NMR Spectroscopy Differences in the spatial environment of protons lead to distinct chemical shifts and coupling constants (J-values).[7]Diastereomeric Ratio (cis vs. trans): The coupling constants between protons on the cyclobutane ring differ for cis and trans isomers. Often, Jtrans is different from Jcis.[8][9]Requires careful analysis of coupling patterns. 2D NMR (e.g., NOESY) can provide definitive proof of relative stereochemistry.
Chiral Chromatography (HPLC, SFC, GC) Enantiomers are separated based on their differential interaction with a chiral stationary phase (CSP) or after derivatization into diastereomers.[10]Enantiomeric Excess (e.e.): Provides a quantitative measure of the ratio of the two enantiomers.[10][11]Method development can be time-consuming. Derivatization may be needed to improve volatility (for GC) or detectability (for HPLC).[11][12]
X-ray Crystallography Diffraction of X-rays by a single crystal provides a precise 3D map of the atoms in a molecule.Absolute Configuration: Provides definitive, unambiguous proof of the absolute stereochemistry (e.g., 1R,3R).[13]Requires a suitable single crystal, which can be challenging to grow.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.Absolute Configuration in Solution: Can determine the absolute configuration of a molecule in its solution state by comparing the experimental spectrum to a computationally predicted spectrum.Requires specialized equipment and computational expertise.
Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Objective: To quantify the enantiomeric excess of a sample of trans-3-aminocyclobutanol.

Note: Since the target molecule lacks a strong UV chromophore, derivatization with a UV-active agent is typically required for detection by HPLC.

Materials:

  • Sample of trans-3-aminocyclobutanol

  • Derivatizing agent (e.g., Benzoyl chloride)

  • Aprotic solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak series)

  • HPLC-grade solvents (e.g., Hexane, Isopropanol)

Procedure:

  • Derivatization: In a vial, dissolve the aminocyclobutanol sample in dichloromethane. Add triethylamine, followed by benzoyl chloride. Stir at room temperature until the reaction is complete (monitor by TLC). Quench the reaction and purify the resulting N-benzoyl derivative.

  • Method Development: Dissolve the derivatized sample in the mobile phase. Inject onto the chiral HPLC system.

  • Analysis: Run a series of isocratic methods with varying ratios of hexane and isopropanol to achieve baseline separation of the two enantiomer peaks.

  • Quantification: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

  • Validation: To confirm peak identity, inject a sample of the racemic derivatized material to observe both peaks, and if available, an authentic sample of a single enantiomer.

AnalyticalWorkflow cluster_confirm_dr Confirm Diastereomeric Ratio cluster_confirm_ee Determine Enantiomeric Excess cluster_confirm_abs Assign Absolute Configuration nmr ¹H NMR Spectroscopy dr_result Result: cis/trans Ratio nmr->dr_result Analyze Coupling Constants hplc Chiral HPLC / SFC ee_result Result: % e.e. hplc->ee_result Integrate Peak Areas xray X-ray Crystallography abs_result Result: (1R,3R) or (1S,3S) xray->abs_result Solve Crystal Structure start Synthesized Product start->nmr start->hplc start->xray

Figure 3: A comprehensive analytical workflow for stereochemical validation.

Part 4: Applications in Drug Development

The trans-3-aminocyclobutanol scaffold is incorporated into drug candidates to leverage the unique conformational constraints of the cyclobutane ring.[2] This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target and potentially improving properties like metabolic stability. The distinct stereochemistry of the amino and hydroxyl groups allows for precise, vectoral projection of these functional groups into the binding pockets of enzymes or receptors, making stereochemical purity a non-negotiable aspect of its use in drug design.

Conclusion

The stereochemistry of trans-3-aminocyclobutanol hydrochloride is a multifaceted topic of critical importance to the pharmaceutical sciences. A successful drug development campaign utilizing this building block depends on a rigorous and integrated approach. This includes the rational design of synthetic routes that maximize both diastereoselectivity and enantioselectivity, often leveraging the power of biocatalysis. Furthermore, it requires the application of a suite of orthogonal analytical techniques—NMR for relative stereochemistry, chiral chromatography for optical purity, and X-ray crystallography or VCD for absolute configuration—to provide an unassailable confirmation of the final structure. Mastery of these principles enables researchers to harness the full potential of this valuable chiral scaffold.

References

  • A Comparative Guide to Determining the Enantiomeric Excess of Chiral 3-Aminocyclobutanols. Benchchem.
  • A Comparative Guide to Determining the Enantiomeric Excess of Aminocyclopentanol. Benchchem.
  • Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586–8590.
  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF on ResearchGate.
  • Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols. Benchchem.
  • How does NMR differentiate between cis and trans isomers?. TutorChase.
  • NMR Spectroscopy of Cyclobutanes. Request PDF on ResearchGate.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
  • Preparation method of (R) -3-aminobutanol. Google Patents (CN107805205B).
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate.
  • Distinguishing Cis and Trans Isomers of 3-(Hydroxymethyl)cyclopentanol by NMR Spectroscopy: A Comparative Guide. Benchchem.
  • Chiral resolution. Wikipedia.
  • Synthesis method of trans-3-aminobutanol. Google Patents (CN112608243A).
  • Absolute configuration – Knowledge and References. Taylor & Francis.
  • CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL.
  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL).
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. SciSpace.
  • Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. Journal of Visualized Experiments.
  • 3-Aminocyclobutanol hydrochloride. Sigma-Aldrich.
  • Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry.
  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.

Sources

An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Aminocyclobutanol hydrochloride is a pivotal, non-planar building block in modern medicinal chemistry.[1] As a versatile cyclobutane derivative, its bifunctional nature—possessing both amino and hydroxyl groups—facilitates the construction of diverse and complex molecular architectures essential for novel therapeutic agents.[2] The rigid, three-dimensional structure of the cyclobutane ring offers a distinct advantage in drug design, allowing for the precise spatial orientation of pharmacophoric elements, which can lead to enhanced metabolic stability and improved pharmacokinetic profiles.[3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and applications of this compound, with a focus on its stereoisomers, for professionals engaged in pharmaceutical research and development.

Physicochemical Properties and Stereochemistry

This compound is a white to off-white solid whose hydrochloride salt form enhances stability and solubility in polar solvents, simplifying handling and storage.[2] A critical feature of this compound is its stereochemistry. The cyclobutane ring can accommodate substituents in cis and trans configurations, leading to distinct stereoisomers. The specific isomer used is crucial as it dictates the three-dimensional structure and subsequent biological activity of the final molecule.[5]

Key physicochemical data are summarized below. It is imperative for researchers to verify the specific isomer (cis, trans, or a mixture) being used, as properties and reactivity can differ.

PropertyValueIsomerSource
Molecular Formula C₄H₁₀ClNOAll[2][6]
Molecular Weight 123.58 g/mol All[2][6]
Appearance White or off-white solidAll[2]
CAS Number 1036260-25-9Unspecified Mixture[6]
1219019-22-3cis[2][5]
1205037-95-1trans[2][7]
InChI Key XUMSHCRPQCZRGX-UHFFFAOYSA-NUnspecified Mixture
SMILES Cl.NC1CC(C1)OUnspecified Mixture
Solubility Highly soluble in waterAll[8]
Storage Inert atmosphere, Room TemperatureAll[6]

Synthesis and Purification

The synthesis of specific 3-aminocyclobutanol isomers is a key challenge that requires stereocontrolled methodologies. The choice of synthetic route is dictated by the desired stereoisomer (cis or trans) and the required enantiopurity.

General Synthetic Strategy: Stereoselective Reduction

A prevalent strategy for synthesizing 3-aminocyclobutanols involves the stereoselective reduction of a 3-aminocyclobutanone precursor.[9] The choice of reducing agent and catalyst is paramount for controlling the stereochemical outcome.

G cluster_0 Synthesis Workflow start 3-Aminocyclobutanone (Precursor) reduction Stereoselective Reduction start->reduction Reducing Agent (e.g., NaBH4, H2/Catalyst) workup Aqueous Workup & Extraction reduction->workup Quench Reaction purification Purification (e.g., Chromatography) workup->purification salt Salt Formation (HCl) purification->salt final Target Isomer of 3-Aminocyclobutanol HCl salt->final

Caption: General workflow for the synthesis of 3-Aminocyclobutanol HCl.

Protocol: Synthesis of trans-3-Aminocyclobutanol

A recently disclosed method highlights a novel route to trans-3-aminocyclobutanol starting from the corresponding cis-isomer via a Mitsunobu reaction, followed by hydrolysis and deprotection.[10]

Step 1: Mitsunobu Inversion

  • To a cooled (0-10 °C) solution of cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and a suitable carboxylic acid (e.g., p-nitrobenzoic acid) in tetrahydrofuran (THF), slowly add a condensing agent like diisopropyl azodicarboxylate (DIAD).[10]

  • Allow the reaction to proceed to completion. The rationale here is the Sₙ2 inversion of the alcohol stereocenter, converting the cis starting material to a trans ester intermediate.

  • After reaction completion, remove the solvent and extract with ethyl acetate. Adjust the pH to 2-3 with methanolic HCl to precipitate the hydrochloride salt of the ester.[10]

Step 2: Hydrolysis

  • Hydrolyze the resulting trans-ester hydrochloride using an alkaline solution (e.g., NaOH in THF/water) under reflux.[10]

  • This step saponifies the ester to yield trans-3-(dibenzylamino)cyclobutanol.

  • Purify the product via extraction and crystallization.

Step 3: Deprotection (Hydrogenolysis)

  • Dissolve the trans-3-(dibenzylamino)cyclobutanol in an alcohol solvent (e.g., methanol) in a hydrogenation vessel.

  • Add a palladium-based catalyst (e.g., Palladium on Carbon).[10]

  • Pressurize the vessel with hydrogen gas (0.5-1.5 MPa) and heat to 30-45 °C.[10] The benzyl groups are cleaved under these conditions, yielding the free amine.

  • Filter the catalyst and concentrate the filtrate to obtain trans-3-aminocyclobutanol. The final hydrochloride salt can be formed by treatment with HCl.

This route provides a high overall yield (>70%) and produces a high-purity product.[10]

Analytical Characterization

Confirming the identity, purity, and stereochemistry of this compound is critical for its use in drug development. A multi-technique approach is required for comprehensive characterization.

G cluster_1 Analytical Characterization Workflow sample 3-Aminocyclobutanol HCl (Synthesized Sample) identity Identity Confirmation sample->identity purity Purity & Impurity Profile sample->purity stereo Stereochemical Analysis sample->stereo nmr NMR (¹H, ¹³C) identity->nmr ms Mass Spectrometry (MS) identity->ms hplc HPLC-UV/MS purity->hplc chiral_hplc Chiral HPLC stereo->chiral_hplc

Caption: A standard workflow for the analytical validation of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the core chemical structure. The coupling constants and chemical shifts of the cyclobutane ring protons can help differentiate between cis and trans isomers.

  • Mass Spectrometry (MS) : Confirms the molecular weight of the free base (89.14 g/mol ) and provides fragmentation patterns to support structural elucidation.

  • High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound. For chiral analysis, a specialized chiral column is necessary to separate and quantify the enantiomers, which is crucial for applications requiring high optical purity.[11] Derivatization with a chiral reagent can also be employed to facilitate separation on standard columns.[11]

Applications in Drug Development

The rigid, three-dimensional nature of the cyclobutane scaffold is highly valued in drug discovery for creating conformationally constrained analogues of more flexible molecules.[4] This constraint can improve binding affinity to biological targets and enhance metabolic stability.

  • Scaffold for Bioactive Molecules : 3-Aminocyclobutanol is a key intermediate for synthesizing a wide range of biologically active compounds, including inhibitors of enzymes and modulators of receptors.[3][9] The amino and hydroxyl groups serve as convenient handles for further chemical modification.[2]

  • Improving Pharmacokinetic Properties : Replacing more planar or flexible moieties (like phenyl rings or acyclic chains) with a cyclobutane ring can reduce planarity and improve properties like solubility, leading to better drug candidates.[1][4]

  • Key Intermediate for Novel Therapeutics : The compound is a building block for various therapeutic candidates, including Tyk2 inhibitors and cannabinoid compounds.[10] Its structural features are integral to the pharmacophore of these molecules.

Handling and Safety

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Identification : The compound is classified as an acute oral toxicant (Category 4) and may cause skin, eye, and respiratory irritation.[12][13][14]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses, and a lab coat.[13][15] Handle in a well-ventilated area or a chemical fume hood.[14][15]

  • First Aid Measures :

    • Inhalation : Move the person to fresh air.[14]

    • Skin Contact : Wash off immediately with soap and plenty of water.[14]

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[14]

    • Ingestion : Rinse mouth with water and consult a physician.[14]

  • Storage : Store in a tightly closed container in a dry, well-ventilated place.[15] The hydrochloride salt is hygroscopic and should be protected from moisture.

References

  • Lead Sciences. (n.d.). This compound.
  • Shenzhen Hwagen Pharmaceutical Co ltd. (2021). Synthesis method of trans-3-aminobutanol. (CN112608243A). Google Patents.
  • Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery.
  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (2016). (CN105675783A). Google Patents.
  • Wouters, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.

Sources

3-Aminocyclobutanol hydrochloride CAS number exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a versatile bifunctional molecule serving as a critical building block in modern organic synthesis and medicinal chemistry. Its rigid cyclobutane scaffold, combined with amino and hydroxyl functionalities, makes it an attractive intermediate for developing novel pharmaceutical agents. This guide provides a comprehensive technical overview of its chemical identity, with a crucial focus on the distinct properties and synthesis of its cis and trans stereoisomers. We will explore detailed synthetic protocols, explaining the rationale behind key stereochemical transformations, and discuss its current and potential applications in drug development, particularly in the synthesis of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable compound in their work.

Core Chemical Identity & Physicochemical Properties

The 3-aminocyclobutanol core is a four-membered carbocycle featuring both an amine and a hydroxyl group. This structure is of significant interest in drug design because the constrained cyclobutane ring can impart favorable properties to a drug candidate, such as increased metabolic stability and a defined three-dimensional orientation for interacting with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in various reaction conditions.[1][2]

A critical aspect of this compound is its stereochemistry. The relative orientation of the amino and hydroxyl groups gives rise to two distinct diastereomers: cis and trans. These isomers can have different physical properties and biological activities, making stereochemical control paramount in any synthetic application.

Diagram 1: Stereoisomers of 3-Aminocyclobutanol

Caption: The cis and trans isomers of 3-Aminocyclobutanol.

Table 1: Key Chemical Identifiers

IdentifierValueReference
Compound Name This compound[3]
CAS Number (unspecified) 1036260-25-9[3][4][5]
CAS Number (cis) 1219019-22-3[1][6]
CAS Number (trans) 1205037-95-1[7]
Molecular Formula C₄H₁₀ClNO[1][4]
Molecular Weight ~123.58 g/mol [1][4]
Synonyms 3-Aminocyclobutan-1-ol hydrochloride[3]

Table 2: Physicochemical Properties

PropertyDescriptionReference
Appearance White to off-white solid[2]
Purity Commercially available at ≥98%[4]
Solubility Enhanced solubility in water and polar solvents due to the hydrochloride salt[1]
Storage Store under an inert atmosphere at room temperature[4]

Synthesis & Stereochemical Control

The synthesis of specific stereoisomers of 3-aminocyclobutanol is a key challenge that requires carefully planned routes. Accessing the trans isomer, for instance, often necessitates a stereochemical inversion, as many reduction routes from cyclobutanone precursors preferentially yield the cis product.

A patented method for synthesizing trans-3-aminocyclobutanol highlights a common strategy in medicinal chemistry: starting with a more easily accessible isomer and performing a configuration-inverting reaction.[8] The Mitsunobu reaction is an exemplary choice for this transformation, as it reliably inverts the stereocenter of a secondary alcohol.

Diagram 2: Synthetic Workflow for trans-3-Aminocyclobutanol

G start cis-3-(Dibenzylamino)cyclobutanol mitsunobu Mitsunobu Reaction (Stereochemical Inversion) start->mitsunobu Carboxylic Acid, Condensing Agent hydrolysis Alkaline Hydrolysis mitsunobu->hydrolysis NaOH or KOH debenzylation Catalytic Hydrogenation (Debenzylation) hydrolysis->debenzylation H₂, Pd(OH)₂/C finish trans-3-Aminocyclobutanol debenzylation->finish

Caption: Key transformations in the synthesis of trans-3-aminocyclobutanol.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol

This protocol is adapted from a described synthetic route and serves as an illustrative example.[8] Researchers should consult primary literature and perform their own risk assessments before undertaking any chemical synthesis.

Step 1: Stereochemical Inversion via Mitsunobu Reaction

  • Rationale: This step is crucial for inverting the stereochemistry from the cis starting material to the desired trans configuration at the ester intermediate stage.

  • Procedure:

    • To a solution of cis-3-(dibenzylamino)cyclobutanol and a suitable carboxylic acid (e.g., benzoic acid) in an appropriate aprotic solvent (e.g., THF), add a condensing agent (e.g., DIAD or DEAD) dropwise at 0 °C.

    • Add a phosphine reagent (e.g., triphenylphosphine) portion-wise, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

    • Work up the reaction by quenching, extracting with an organic solvent, and purifying by column chromatography to yield the trans-ester intermediate.

Step 2: Hydrolysis of the Ester

  • Rationale: This step cleaves the ester group to reveal the hydroxyl functionality of the trans isomer.

  • Procedure:

    • Dissolve the trans-ester intermediate in a suitable alcoholic solvent (e.g., methanol).

    • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8]

    • Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material.

    • Upon completion, cool the reaction, neutralize, and extract the product to isolate trans-3-(dibenzylamino)cyclobutanol.

Step 3: Debenzylation to Yield the Final Product

  • Rationale: The benzyl groups are robust protective groups for the amine. Catalytic hydrogenation is a clean and efficient method for their removal. Palladium on carbon (Pd/C) or palladium hydroxide (Pearlman's catalyst) are effective catalysts for this transformation.[8]

  • Procedure:

    • Dissolve the trans-3-(dibenzylamino)cyclobutanol in an alcohol solvent like methanol.[8]

    • Add the palladium catalyst (e.g., 20% Pd(OH)₂/C).

    • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously.

    • After the reaction is complete, filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude trans-3-aminocyclobutanol. The hydrochloride salt can be formed by treating the free base with HCl in a suitable solvent.

Applications in Medicinal Chemistry & Drug Development

The rigid framework of 3-aminocyclobutanol makes it a valuable scaffold for creating potent and selective inhibitors for various biological targets. Its utility has been demonstrated as a key intermediate in the synthesis of Tyk2 (Tyrosine Kinase 2) inhibitors and novel cannabinoid compounds.[8] The related aminocyclobutane core is also found in inhibitors of spleen tyrosine kinase (Syk), highlighting the scaffold's broader applicability in kinase inhibitor design.[9]

Diagram 3: Conceptual Role in a Kinase Inhibitor Pathway

G receptor Cell Surface Receptor kinase Tyrosine Kinase (e.g., Tyk2, Syk) receptor->kinase Signal substrate Substrate Protein kinase->substrate Phosphorylation adp ADP kinase->adp response Downstream Cellular Response (e.g., Inflammation) substrate->response atp ATP atp->kinase inhibitor Drug Candidate (incorporating aminocyclobutanol scaffold) inhibitor->kinase Inhibition

Caption: Inhibition of a signaling pathway by a drug derived from the scaffold.

The value of this building block extends beyond kinase inhibitors. The broader class of small-ring amino alcohols is fundamental in constructing a wide range of therapeutics. For example, the closely related aminocyclopentanol core has been used to develop potent inhibitors of the MDM2-p53 interaction, a key target in oncology, as well as carbocyclic nucleoside analogues with antiviral and anticancer potential.[10] The constrained nature of the cyclobutane ring helps lock the pharmacophoric groups (the amine and alcohol) into a specific orientation, which can lead to enhanced binding affinity and selectivity for the target protein.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][11] Adherence to standard laboratory safety protocols is mandatory.

Table 3: GHS Hazard Information

CategoryDescription
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3][11]
Hazard Statements H302: Harmful if swallowed.[11] H315: Causes skin irritation.[11][12] H319: Causes serious eye irritation.[11][12] H335: May cause respiratory irritation.[11][12]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][12] P264: Wash skin thoroughly after handling.[12] P280: Wear protective gloves/eye protection/face protection.[7][12] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and First Aid
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[12]

  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Keeping the compound under an inert atmosphere is recommended to prevent degradation.[4]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its true value is realized through the precise control of its stereochemistry, which enables the synthesis of complex and highly specific drug candidates. From kinase inhibitors to other targeted therapies, the rigid aminocyclobutane scaffold provides a robust platform for optimizing the pharmacokinetic and pharmacodynamic properties of next-generation therapeutics. As drug discovery continues to demand molecules with greater complexity and specificity, the importance of versatile and well-characterized building blocks like this compound will only continue to grow.

References

  • This compound - Lead Sciences. [Link]
  • MSDS of cis-3-aminocyclobutanol hydrochloride - Capot Chemical. [Link]
  • 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem. [Link]
  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P

Sources

Topic: Physical Properties of 3-Aminocyclobutanol Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane ring, a motif once considered esoteric, has emerged as a cornerstone in modern drug design. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valued for optimizing ligand-target interactions. Unlike more flexible aliphatic chains or conformationally mobile cyclohexanes, the cyclobutane scaffold allows for precise spatial positioning of functional groups, a critical factor in enhancing binding affinity and selectivity. Among the derivatives, 3-aminocyclobutanol and its isomers serve as pivotal chiral building blocks, particularly in the synthesis of carbocyclic nucleoside analogues and other complex pharmaceutical agents.[1][2]

The seemingly subtle difference between the cis and trans stereoisomers of 3-aminocyclobutanol hydrochloride can lead to profound differences in their biological activity, bioavailability, and formulation characteristics. The hydrochloride salt form is commonly employed to improve the stability and aqueous solubility of the parent amine, making it more amenable to pharmaceutical development.[3][4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the physical properties of these isomers, focusing on the causality behind their differences and the experimental methodologies required for their definitive characterization.

Molecular Structure and Stereochemistry: The Foundation of Divergent Properties

The core of the matter lies in the spatial arrangement of the amino and hydroxyl groups relative to the cyclobutane ring.

  • cis-3-Aminocyclobutanol: In this isomer, the amino and hydroxyl groups are on the same face of the cyclobutane ring. This proximity allows for the potential of intramolecular hydrogen bonding, which can influence its conformation and reactivity.

  • trans-3-Aminocyclobutanol: Here, the functional groups are on opposite faces of the ring. This arrangement leads to a more extended conformation and different intermolecular interaction patterns compared to the cis isomer.

These stereochemical distinctions are the primary drivers of the observable differences in their physical properties, from melting point to spectroscopic signatures.[5]

Comparative Analysis of Physical Properties

A precise understanding of physical properties is non-negotiable for drug development professionals, as these parameters dictate everything from reaction kinetics to formulation stability and pharmacokinetics. While comprehensive public data for both hydrochloride isomers is limited, we can synthesize known information with expert-predicted values to build a reliable comparative profile.[2]

Table 1: Summary of Physical Properties for this compound Isomers

Propertycis-Isomer (rel-(1s,3s))trans-Isomer (rel-(1r,3r))Rationale for Differences & Experimental Insights
CAS Number 1219019-22-3[3][6]1205037-95-1[7][8]Unique identifiers are essential for regulatory and procurement accuracy.
Molecular Formula C₄H₁₀ClNO[3]C₄H₁₀ClNO[8]Isomers share the same molecular formula and weight.
Molecular Weight 123.58 g/mol [2][3]123.58 g/mol [2][8]Identical for both isomers.
Appearance White to off-white solid.[2]White to light yellow solid.[8]Minor color variations can arise from synthesis impurities, not inherent to the structure.
Melting Point (°C) Data not widely available.[9]Data not widely available.[10]The trans isomer is often expected to have a higher melting point due to more efficient crystal lattice packing, a consequence of its higher symmetry. This hypothesis requires experimental verification.
Solubility Expected to be highly soluble in water.[3]Expected to be highly soluble in water.[4]The hydrochloride salt form significantly enhances aqueous solubility for both isomers due to its ionic nature. The cis isomer may exhibit slightly different solubility in non-polar solvents due to potential intramolecular hydrogen bonding reducing its external polarity.
pKa (Predicted) ~12.2 (for parent amine)12.19 ± 0.40 (for parent amine)[11]The pKa of the protonated amino group is critical for understanding its behavior at physiological pH. The values are predicted to be very similar, as the electronic effects of the hydroxyl group are comparable in both isomers.

Definitive Spectroscopic Characterization

Spectroscopy is the cornerstone of isomeric differentiation. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous identification system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR is the most powerful tool for distinguishing cis and trans isomers of 3-aminocyclobutanol. The key lies in the analysis of proton (¹H) and carbon (¹³C) spectra, with particular attention to chemical shifts and proton-proton coupling constants (J-values).

¹H NMR Spectroscopy

The diagnostic signals are the protons on the carbons bearing the amino and hydroxyl groups (C1-H and C3-H).

  • Chemical Shift (δ): The chemical shifts of the C1-H and C3-H protons will differ between isomers due to the different magnetic environments created by the relative orientation of the substituents.

  • Coupling Constants (J): This is the most definitive parameter. The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dictated by the dihedral angle between them.

    • In the trans isomer , the C1-H and its adjacent ring protons (C2-H and C4-H) often adopt a pseudo-axial/axial or equatorial/equatorial relationship, leading to characteristically larger coupling constants .[5]

    • In the cis isomer , the relationships are typically pseudo-axial/equatorial, resulting in smaller coupling constants .

¹³C NMR Spectroscopy

While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data. The chemical shifts of the cyclobutane ring carbons will be distinct for each isomer. The carbon atoms in the more sterically crowded cis isomer may experience a shielding effect, causing their signals to appear slightly upfield compared to the trans isomer.[12]

Workflow for Isomer Identification via NMR

G Diagram 1: NMR Workflow for Isomer Differentiation cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_decision Isomer Determination prep Dissolve Isomer HCl Salt in D₂O or DMSO-d₆ acq_1h Acquire ¹H NMR Spectrum prep->acq_1h analyze_1h Analyze C1-H & C3-H Signals: - Chemical Shift (δ) - Multiplicity & Coupling Constants (J) acq_1h->analyze_1h acq_13c Acquire ¹³C NMR Spectrum analyze_13c Compare Carbon Chemical Shifts acq_13c->analyze_13c acq_cosy Acquire COSY Spectrum (Optional, for complex spectra) decision Compare J-values of C1-H / C3-H analyze_1h->decision trans_isomer Result: trans-Isomer decision->trans_isomer Larger J-values cis_isomer Result: cis-Isomer decision->cis_isomer Smaller J-values

Caption: NMR workflow for distinguishing cis/trans isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive than NMR for distinguishing these specific stereoisomers. Both isomers will exhibit similar characteristic absorptions.

  • O-H Stretch: A very strong, broad band in the 3000-3700 cm⁻¹ region, characteristic of the hydroxyl group.[13]

  • N-H Stretch: As a hydrochloride salt, the amino group exists as an ammonium ion (R-NH₃⁺). This results in a broad, strong absorption band between 2800-3200 cm⁻¹, which often overlaps with C-H stretches.

  • C-H Stretch: Absorptions for the cyclobutane ring C-H bonds will appear just below 3000 cm⁻¹.[14]

  • C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region.[14]

While subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to different vibrational modes of the entire molecule, these are often difficult to interpret without reference spectra.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio and can provide information about the molecular weight and fragmentation pattern. Both isomers will show the same molecular ion peak for the free amine (C₄H₉NO) at m/z 87.0684 upon loss of HCl. The fragmentation patterns are also expected to be very similar, involving losses of water (H₂O), ammonia (NH₃), or cleavage of the cyclobutane ring. Therefore, standard MS is not a primary tool for isomer differentiation but is essential for confirming the molecular weight.

Experimental Protocols for Physical Characterization

Trustworthy data is built on robust and reproducible protocols. The following methodologies represent self-validating systems for characterizing new batches of this compound isomers.

Protocol 1: Melting Point Determination (Thomas-Hoover or equivalent apparatus)
  • Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for at least 4 hours. Grind a small amount of the solid into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Calibration: Before the measurement, calibrate the apparatus using certified melting point standards (e.g., caffeine, vanillin). This step is critical for ensuring the trustworthiness of the reading.

  • Measurement: Place the capillary in the apparatus. Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.

  • Refined Measurement: Prepare a new sample and heat to within 20 °C of the approximate melting point. Then, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow melting range (<2 °C) is indicative of high purity.

Protocol 2: Qualitative Solubility Assessment
  • Solvent Selection: Prepare a panel of solvents relevant to drug development, including water, phosphate-buffered saline (PBS, pH 7.4), methanol, ethanol, and dichloromethane.

  • Procedure: To a vial, add approximately 10 mg of the isomer hydrochloride. Add the selected solvent dropwise (e.g., 0.1 mL increments) with vigorous vortexing after each addition.

  • Observation: Continue adding solvent up to a total volume of 1 mL. Visually inspect for complete dissolution.

  • Classification:

    • Very Soluble: Dissolves in <1 mL.

    • Soluble: Dissolves in 1-3 mL.

    • Slightly Soluble: Requires >3 mL for dissolution.

    • Insoluble: Does not dissolve in 10 mL.

  • Causality Check: The high solubility in aqueous media is expected due to the ionic hydrochloride salt.[4] Poor solubility in a non-polar solvent like dichloromethane confirms the compound's polar nature.

General Workflow for Physical Property Determination

G Diagram 2: General Workflow for Physical Property Analysis cluster_props Property Determination start Receive Isomer Sample purity Confirm Purity (e.g., HPLC, LC-MS) start->purity drying Dry Sample Under High Vacuum purity->drying mp Melting Point (Protocol 1) drying->mp sol Solubility Test (Protocol 2) drying->sol nmr NMR Analysis (¹H, ¹³C) drying->nmr ir IR Spectroscopy drying->ir report Compile Data Report mp->report sol->report nmr->report ir->report

Caption: Workflow for physical property characterization.

Conclusion: From Physical Properties to Pharmaceutical Potential

The cis and trans isomers of this compound, while sharing the same chemical formula, are distinct chemical entities. Their divergent physical properties, rooted in their fundamental stereochemistry, have significant implications for their application in drug development. The trans isomer's potential for more orderly crystal packing may influence its stability and formulation, while the cis isomer's capacity for intramolecular interactions could affect its conformational dynamics and binding modes.

Definitive characterization, led by NMR spectroscopy, is not merely an academic exercise. It is a critical quality control step that ensures reproducibility in research and manufacturing, ultimately safeguarding the integrity of the drug development pipeline. This guide provides the foundational knowledge and practical protocols for researchers to confidently handle, characterize, and deploy these valuable chiral building blocks in the quest for novel therapeutics.

References

  • Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • PubChem. trans-3-Amino-cyclohexanol hydrochloride | C6H14ClNO | CID 60145992.
  • PubChem. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428.
  • PubChem. (1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289.
  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • File repository. compared using 13C nmr spectroscopy.
  • LibreTexts. INFRARED SPECTROSCOPY (IR).
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Capot Chemical Co., Ltd. MSDS of cis-3-aminocyclobutanol hydrochloride.
  • The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz.
  • National Institutes of Health. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • University of Colorado Boulder. Infrared (IR) Spectroscopy.
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • Ark Pharma Scientific Limited. cis-3-(methylamino)cyclobutan-1-ol hydrochloride | CAS:1408075-73-9.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • SpectraBase. 3-Amino-3-methyl-1-butanol - Optional[13C NMR] - Chemical Shifts.
  • PubChem. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490.
  • PubChem. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749.
  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables.
  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.
  • University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions.
  • SciELO. Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D.

Sources

A Senior Application Scientist's Guide to 3-Aminocyclobutanol Hydrochloride: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Medicinal chemists are increasingly looking beyond traditional flat, aromatic structures towards three-dimensional scaffolds that can better mimic natural substrates and interact with complex protein binding sites. Among these, the cyclobutane ring has emerged as a particularly valuable motif. Its inherent ring strain and well-defined, non-planar geometry offer a unique vectoral display of substituents, enabling precise conformational restriction and exploration of previously inaccessible chemical space. This rigidity can lead to enhanced binding affinity, improved metabolic stability, and a lower entropic penalty upon binding to a biological target.

This guide focuses on a key exemplar of this class: 3-aminocyclobutanol hydrochloride. As a bifunctional building block, it possesses both a nucleophilic amino group and a versatile hydroxyl group, presented on a stereochemically rich cyclobutane core.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a practical and manageable reagent for a wide range of synthetic transformations.[1] This document serves as a technical primer for researchers, scientists, and drug development professionals, providing in-depth insights into the stereoselective synthesis of this building block and its strategic application in the synthesis of complex bioactive molecules, particularly kinase inhibitors.

Physicochemical Properties and Stereoisomerism

This compound is a white to off-white solid. Its utility is fundamentally tied to its stereochemistry, existing primarily as cis and trans diastereomers. The specific spatial arrangement of the amino and hydroxyl groups dictates how the molecule can be elaborated and how the final product will interact with its biological target. The choice between the cis and trans isomer is a critical design element in any synthetic campaign.

Property Value / Information Isomer Source
Molecular Formula C₄H₁₀ClNOAll
Molecular Weight 123.58 g/mol All
CAS Number 1219019-22-3cis
CAS Number 1205037-95-1trans
CAS Number 1036260-25-9Unspecified[2]
Appearance White or off-white solidAll
Key Functional Groups Primary Amine, Secondary AlcoholAll
Solubility Enhanced solubility in polar solvents due to hydrochloride salt form.All[1]

Stereoselective Synthesis: Accessing the cis and trans Diastereomers

The strategic power of 3-aminocyclobutanol lies in the ability to selectively synthesize either the cis or trans isomer. Control over this stereochemistry is typically achieved during the reduction of a common precursor, a 3-(protected-amino)cyclobutanone. The choice of reducing agent and reaction conditions directly dictates the facial selectivity of the hydride attack.

Workflow for Stereoselective Synthesis

G cluster_0 Precursor Synthesis cluster_2 Product Isolation start Cyclobutanone Precursor protect N-Protection (e.g., Boc₂O) start->protect ketone 3-(Boc-amino)cyclobutanone protect->ketone cis_red Sterically Hindered Hydride Reduction ketone->cis_red e.g., LiAl(OtBu)₃H -78 °C, THF (Anti-facial attack) trans_red Biocatalysis or Mitsunobu Inversion ketone->trans_red e.g., Ketoreductase (KRED) or via cis-alcohol cis_alc cis-3-(Boc-amino)cyclobutanol cis_red->cis_alc trans_alc trans-3-(Boc-amino)cyclobutanol trans_red->trans_alc cis_alc->trans_red Stereochemical Inversion (e.g., Mitsunobu) cis_dep Acidic Deprotection (e.g., HCl) cis_alc->cis_dep trans_dep Acidic Deprotection (e.g., HCl) trans_alc->trans_dep cis_final cis-3-Aminocyclobutanol Hydrochloride cis_dep->cis_final trans_final trans-3-Aminocyclobutanol Hydrochloride trans_dep->trans_final G cluster_N N-Functionalization cluster_O O-Functionalization (via N-Protection) start 3-Aminocyclobutanol Hydrochloride (cis or trans) n_acyl N-Acylation (Amide Formation) start->n_acyl RCOCl, Base n_sulfonyl N-Sulfonylation (Sulfonamide Formation) start->n_sulfonyl RSO₂Cl, Base n_alkyl N-Alkylation (Secondary/Tertiary Amine) start->n_alkyl R-X or R-CHO (Reductive Amination) n_protect 1. N-Protection (e.g., Boc) start->n_protect o_alkyl 2a. O-Alkylation (Ether Formation) n_protect->o_alkyl R-X, Base (Williamson) o_ester 2b. O-Esterification (Ester Formation) n_protect->o_ester RCOCl, Base o_activate 2c. O-Activation (e.g., -OMs, -OTs) n_protect->o_activate MsCl, Base n_deprotect 3. N-Deprotection o_alkyl->n_deprotect o_ester->n_deprotect o_activate->n_deprotect final_o_deriv O-Functionalized 3-Aminocyclobutanol n_deprotect->final_o_deriv

Sources

The Aminocyclobutanol Core: A Journey from Photochemical Curiosity to a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring

In the vast landscape of chemical moieties employed in drug discovery, the cyclobutane ring, and specifically its functionalized aminocyclobutanol derivatives, holds a unique position.[1] Possessing inherent ring strain, this four-membered carbocycle offers a rigid and three-dimensional scaffold that can present appended functional groups in well-defined spatial orientations. This conformational rigidity is a prized attribute in medicinal chemistry, enabling precise interactions with biological targets and often leading to enhanced potency and selectivity. This guide delves into the fascinating history of aminocyclobutanol compounds, from their initial discovery spurred by photochemical explorations to their current status as versatile building blocks in the development of novel therapeutics. We will explore the evolution of synthetic methodologies, the underlying principles guiding experimental choices, and the diverse biological activities exhibited by molecules incorporating this intriguing structural motif.

Part 1: A Historical Perspective on the Synthesis of Aminocyclobutanol Compounds

The story of aminocyclobutanol is intrinsically linked to the broader history of cyclobutane chemistry. While the parent cyclobutane was first synthesized in the early 20th century, the introduction of amino and hydroxyl functionalities, particularly in a stereocontrolled manner, presented a significant synthetic challenge that was addressed progressively over several decades.

Early Explorations and the Dawn of Photochemistry

Early methods for the construction of the cyclobutane ring were often arduous and lacked stereochemical control. However, the mid-20th century witnessed a surge of interest in photochemistry, which opened new avenues for the synthesis of strained ring systems. A pivotal moment in the history of aminocyclobutanol synthesis was the development of the Norrish-Yang reaction , a photochemical cyclization of ketones bearing a γ-hydrogen atom.[2] This intramolecular hydrogen abstraction followed by radical recombination provided a direct route to cyclobutanol rings.

The application of this reaction to substrates containing an amino group, typically in a protected form, paved the way for the first syntheses of N-acylated 2-aminocyclobutanols.[3][4] These early photochemical methods, while groundbreaking, often resulted in mixtures of diastereomers and were characterized by moderate quantum yields.[3][4] The diastereoselectivity of the cyclobutanol formation was later rationalized by a three-step mechanism involving diastereoselective hydrogen abstraction, conformational equilibration of the resulting 1,4-biradicals, and diastereoselective biradical combination.[3][4]

Experimental Protocol: A Classic Norrish-Yang Cyclization for N-Acylated 2-Aminocyclobutanols

This protocol is a generalized representation of the early photochemical syntheses.

Objective: To synthesize an N-acylated 2-aminocyclobutanol from a corresponding N-acylated α-amino aryl ketone.

Materials:

  • N-acylated α-amino aryl ketone (e.g., N-acetyl-α-amino-p-methylbutyrophenone)

  • Anhydrous benzene (or other suitable inert solvent)

  • High-pressure mercury lamp (or other suitable UV light source)

  • Quartz reaction vessel

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification (e.g., rotary evaporator, separatory funnel, chromatography columns)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: Dissolve the N-acylated α-amino aryl ketone substrate in anhydrous benzene in a quartz reaction vessel to a concentration of approximately 0.05 M.

  • Degassing: Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited triplet state of the ketone.

  • Irradiation: Irradiate the solution with a high-pressure mercury lamp. The reaction time will vary depending on the substrate and the lamp's intensity (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which may contain a mixture of the desired cyclobutanol, unreacted starting material, and photocleavage byproducts, is then purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used for elution.

  • Characterization: The purified aminocyclobutanol product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Causality Behind Experimental Choices:

  • Quartz Vessel: Quartz is used because it is transparent to the UV light required to initiate the photochemical reaction. Standard borosilicate glass absorbs a significant portion of the required UV radiation.

  • Inert Solvent: Benzene was a common solvent in early photochemical studies due to its inertness and ability to dissolve a wide range of organic compounds. Modern protocols often substitute it with less toxic alternatives.

  • Degassing: The removal of oxygen is critical as triplet oxygen is an efficient quencher of the excited triplet state of the ketone, which is the reactive intermediate in the Norrish-Yang reaction. Quenching would significantly reduce the quantum yield of the desired cyclization.

The Rise of Stereoselective Methods

As the field of organic synthesis matured, the demand for enantiomerically pure compounds drove the development of more sophisticated and stereoselective methods for aminocyclobutanol synthesis.

1. Chiral Auxiliaries and Substrate Control:

One of the earliest strategies to achieve stereocontrol was the use of chiral auxiliaries attached to the substrate. By inducing facial selectivity during the key bond-forming step, these auxiliaries could direct the formation of a specific stereoisomer. For instance, starting from chiral α-amino acids, researchers were able to synthesize chiral N-acylated α-amino ketones, which upon photocyclization, yielded diastereomerically enriched aminocyclobutanols.[3][4] The stereochemical outcome in these reactions was often influenced by factors such as hydrogen bonding between the amide and the ketone, which would favor a specific conformation in the 1,4-biradical intermediate.[3][4]

2. Diastereoselective Reduction of Cyclobutanones:

An alternative and widely used approach involves the diastereoselective reduction of a pre-formed 3-aminocyclobutanone. The stereochemical outcome of the reduction is dictated by the steric hindrance around the carbonyl group.

  • cis-Aminocyclobutanol: Hydride attack from the face opposite to the bulky amino substituent (anti-facial attack) is sterically favored, leading to the formation of the cis-isomer. The use of sterically demanding hydride reagents, such as lithium tri-tert-butoxyaluminum hydride, can further enhance this selectivity.

  • trans-Aminocyclobutanol: Achieving high selectivity for the trans-isomer via hydride reduction is more challenging. However, methods involving directed reductions or enzymatic approaches have been developed to favor the formation of the trans-diol.

Experimental Protocol: Diastereoselective Reduction of a 3-(Boc-amino)cyclobutanone to cis-3-(Boc-amino)cyclobutanol

Objective: To achieve a high diastereoselectivity in the synthesis of cis-3-(Boc-amino)cyclobutanol via hydride reduction.

Materials:

  • 3-(Boc-amino)cyclobutanone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., flame-dried flasks, syringes, nitrogen/argon inlet)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere of nitrogen or argon, dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.2 equivalents) in THF to the cooled substrate solution over a period of 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired cis-3-(Boc-amino)cyclobutanol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Hydride reagents are highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is crucial to prevent the decomposition of the reducing agent and ensure the efficiency of the reaction.

  • Low Temperature (-78 °C): Performing the reaction at low temperature enhances the diastereoselectivity by favoring the kinetically controlled product. At higher temperatures, the energy difference between the transition states leading to the cis and trans isomers is smaller, resulting in lower selectivity.

  • Bulky Hydride Reagent: Lithium tri-tert-butoxyaluminum hydride is a sterically hindered reducing agent. This bulkiness exacerbates the steric clash with the Boc-amino group, further favoring hydride attack from the less hindered face and leading to a higher cis:trans ratio.

  • Rochelle's Salt Quench: The use of a saturated solution of sodium potassium tartrate is a standard procedure for quenching reactions involving aluminum hydrides. The tartrate chelates with the aluminum salts, facilitating their removal from the organic phase during the workup.

Part 2: The Aminocyclobutanol Core in Modern Drug Discovery

The unique conformational constraints and the ability to project substituents in a well-defined three-dimensional space have made the aminocyclobutanol scaffold an attractive building block in modern medicinal chemistry. Its incorporation into drug candidates can lead to improved pharmacological properties, including enhanced binding affinity, increased metabolic stability, and favorable pharmacokinetic profiles.

A Versatile Scaffold for Diverse Therapeutic Targets

The aminocyclobutanol motif has been successfully incorporated into a wide range of therapeutic agents targeting various diseases.

1. Anti-inflammatory Agents:

Recent studies have identified novel aminocyclobutanol scaffolds with significant anti-inflammatory activity. For instance, N-((3-hydroxycyclobutyl)(piperidin-4-yl)methyl)amide derivatives have been shown to inhibit the production of reactive oxygen species (ROS) and nitrite in macrophages, suggesting their potential in treating inflammatory conditions.[5] The rigid cyclobutanol core in these molecules likely plays a crucial role in positioning the piperidine and amide functionalities for optimal interaction with their biological target.

2. Anticancer Agents:

The cyclobutane ring has been explored as a means to develop novel anticancer agents.[6] In the context of aminocyclobutanols, their rigid nature can be exploited to design inhibitors of various cancer-related targets, such as kinases and integrins. The defined stereochemistry of the amino and hydroxyl groups can be crucial for achieving selective inhibition. While no aminocyclobutanol-containing drug has been approved for cancer treatment to date, several compounds are in preclinical and clinical development.[7][8]

3. Antiviral Agents:

The aminocyclitol moiety, a broader class that includes aminocyclobutanols, is a key component in several antiviral drugs.[9] While specific examples of aminocyclobutanol-containing approved antiviral drugs are not prominent, the scaffold has been investigated for its potential in developing inhibitors of viral enzymes, such as proteases and polymerases. The conformational rigidity of the cyclobutane ring can be advantageous in designing peptidomimetics that can fit into the active sites of these enzymes.

Data Presentation: Representative Biological Activities of Aminocyclobutanol Derivatives

Compound ClassTarget/ActivityKey FindingsReference
N-((3-hydroxycyclobutyl)(piperidin-4-yl)methyl)amidesAnti-inflammatoryInhibition of LPS-induced ROS and nitrite production in RAW 264.7 macrophages.[5]
Cyclobutane-based β3 Integrin AntagonistsAnticancer (Metastasis)Combined high activity against αvβ3 with moderate affinity for αIIbβ3, suggesting a new approach to targeting integrins in cancer.[6]
Aminocyclitol DerivativesAntiviralServe as versatile scaffolds in the design of carbocyclic nucleoside analogues.[9]
The Logic of Structural Design: A Signaling Pathway Perspective

The rationale for incorporating an aminocyclobutanol core into a drug candidate often stems from the desire to mimic a specific conformation of a natural ligand or to introduce conformational constraint to improve binding affinity and selectivity.

Diagram: Hypothetical Kinase Inhibition by an Aminocyclobutanol-Based Inhibitor

This diagram illustrates a hypothetical scenario where an aminocyclobutanol derivative acts as a kinase inhibitor.

Kinase_Inhibition ATP_pocket ATP Binding Pocket Phosphorylation Phosphorylation ATP_pocket->Phosphorylation Substrate_site Substrate Binding Site Substrate_site->Phosphorylation Inhibitor Aminocyclobutanol Inhibitor Inhibitor->ATP_pocket Competitively Binds Inhibitor->Phosphorylation Inhibits ATP ATP ATP->ATP_pocket Binds Substrate Protein Substrate Substrate->Substrate_site Binds Downstream Downstream Signaling Phosphorylation->Downstream Activates caption Hypothetical Kinase Inhibition Pathway

Sources

Spectroscopic Elucidation of 3-Aminocyclobutanol Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Aminocyclobutanol hydrochloride (C₄H₁₀ClNO), a valuable cyclobutane derivative for organic synthesis and pharmaceutical development.[1] Given the limited availability of published, peer-reviewed spectral data for this specific compound, this document establishes a predictive and methodological framework for its analysis. By integrating foundational spectroscopic principles with data from analogous structures, this guide serves as a robust resource for researchers in compound verification, quality control, and further synthetic applications. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), providing both theoretical interpretation and field-proven experimental protocols.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a four-membered cyclobutane ring, an amino group, and a hydroxyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a more convenient precursor for synthetic applications compared to its free base.[1] The compound exists as cis and trans stereoisomers, a critical consideration for its use in stereoselective synthesis. Accurate spectroscopic analysis is paramount to confirm isomer identity, purity, and structural integrity.

This guide will address the key spectroscopic techniques required for full characterization, explaining the causality behind experimental choices and providing self-validating protocols to ensure data of the highest quality and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Scaffold

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of this compound. Due to the compound's high polarity and the presence of exchangeable protons (O-H and N-H), the choice of solvent is critical. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices, as they can solubilize the salt and allow for the exchange of labile protons, simplifying the spectrum.

¹H NMR Spectroscopy: Proton Environments and Stereochemistry

Theoretical Framework: The ¹H NMR spectrum will reveal the number of unique proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The chemical shifts and coupling constants of the methine protons (CH-O and CH-N) are particularly diagnostic for differentiating between cis and trans isomers.

Predicted ¹H NMR Data (400 MHz, D₂O): Note: These are predicted values based on chemical principles and data from analogous compounds. Actual experimental values may vary.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.3 - 4.6Multiplet1HH-1 (CH-OH)The proton attached to the carbon bearing the electronegative oxygen atom is expected to be significantly deshielded and appear downfield.
~3.6 - 3.9Multiplet1HH-3 (CH-NH₃⁺)The proton on the carbon attached to the protonated amino group is also deshielded, appearing downfield but typically upfield from the H-1 proton.
~2.4 - 2.8Multiplet2HH-2/4 (cis to functional groups)The methylene protons adjacent to the methine carbons will be diastereotopic and appear as complex multiplets. Protons cis to the electronegative substituents are often shifted slightly downfield.
~2.0 - 2.4Multiplet2HH-2/4 (trans to functional groups)Methylene protons trans to the substituents are expected to be in a slightly different chemical environment, appearing as distinct multiplets.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of D₂O in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of 0-10 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual HDO signal (typically at ~4.79 ppm).

    • Integrate the signals and analyze the chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The Carbon Skeleton

Theoretical Framework: The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms (O, N) appearing significantly downfield.

Predicted ¹³C NMR Data (100 MHz, D₂O): Note: These are predicted values based on established substituent effects.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~68 - 72C-1 (CH-OH)The carbon bonded to the hydroxyl group is the most deshielded carbon, appearing furthest downfield.[2][3]
~48 - 52C-3 (CH-NH₃⁺)The carbon bonded to the amino group is also significantly deshielded.[2][3]
~35 - 40C-2 / C-4The two methylene carbons of the cyclobutane ring are chemically equivalent (in the case of perfect symmetry) or very similar, appearing in the aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial to reduce acquisition time.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is a standard experiment where all ¹H-¹³C couplings are removed, resulting in a single peak for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Set the spectral width to cover a range of 0-100 ppm, which is sufficient for this aliphatic compound.

  • Data Processing:

    • Process the data similarly to the ¹H spectrum.

    • Chemical shifts can be referenced to an internal standard like DSS or externally to the deuterated solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: FTIR spectroscopy is an essential technique for confirming the presence of key functional groups. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational modes of specific bonds within the molecule. For this compound, the characteristic vibrations of the O-H, N-H, and C-H bonds are of primary interest.

Predicted FTIR Absorption Bands:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200 - 3500 (broad)O-H stretchAlcohol (-OH)The broadness is due to hydrogen bonding, a hallmark of alcohols.[4]
2800 - 3200 (broad)N-H stretchAmmonium (-NH₃⁺)The stretching vibrations of the protonated amine appear as a broad, strong envelope, often with C-H stretches superimposed.
2850 - 3000C-H stretchAlkane (cyclobutane)Characteristic stretching vibrations for sp³-hybridized C-H bonds.
1500 - 1600N-H bendAmmonium (-NH₃⁺)Asymmetric and symmetric bending (scissoring) vibrations of the ammonium group.
1050 - 1150C-O stretchAlcohol (C-OH)The stretching vibration of the carbon-oxygen single bond is a strong and characteristic peak for alcohols.[4]

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Place a small amount of the solid this compound powder directly onto the ATR crystal (typically diamond).

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber. Identify the key absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For a polar, non-volatile compound like this compound, Electrospray Ionization (ESI) is the preferred ionization technique. The analysis will be performed on the free base (3-aminocyclobutanol, C₄H₉NO, MW: 87.12) after the loss of HCl in the gas phase. We expect to observe the protonated molecule, [M+H]⁺.

Predicted Mass Spectrum (ESI-MS):

m/z ValueIonRationale
88.0757[C₄H₉NO + H]⁺This is the expected protonated molecular ion (the "parent ion") for the free base. High-resolution MS would confirm the elemental composition.
71.0706[M+H - NH₃]⁺Loss of a neutral ammonia molecule (17.03 Da) from the parent ion is a common fragmentation pathway for primary amines.
70.0651[M+H - H₂O]⁺Loss of a neutral water molecule (18.01 Da) is a characteristic fragmentation for alcohols, known as dehydration.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid. The acid aids in protonation for positive ion mode analysis.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in positive ion mode over a mass range of m/z 50-200.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the parent ion.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺ to confirm the molecular weight of the free base.

    • For structural confirmation, perform tandem MS (MS/MS) by isolating the parent ion (m/z 88) and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Handling cluster_techniques Spectroscopic Techniques cluster_data Data & Interpretation cluster_conclusion Final Characterization Sample 3-Aminocyclobutanol HCl NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR (ATR) Sample->FTIR MS MS (ESI) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Absorption Bands (cm⁻¹) FTIR->FTIR_Data MS_Data m/z Values Fragmentation MS->MS_Data Structure Structure & Purity Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

The structural verification of this compound relies on the synergistic application of NMR, FTIR, and MS. While publicly accessible spectra are scarce, this guide provides a robust predictive framework and detailed, field-tested protocols for its complete spectroscopic characterization. ¹H and ¹³C NMR serve to define the carbon-hydrogen framework and stereochemistry. FTIR confirms the presence of the critical alcohol and ammonium functional groups. Finally, ESI-MS verifies the molecular weight of the parent amine and provides structural clues through predictable fragmentation pathways. By following these methodologies, researchers can confidently ascertain the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

  • (1S,3S)-3-Aminocyclopentanol Hydrochloride: A Technical Guide for Drug Discovery Professionals. BenchChem. Accessed January 10, 2026.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Accessed January 10, 2026.
  • An In-depth Technical Guide to 3- Aminocyclobutanol Hydrochloride. BenchChem. Accessed January 10, 2026.
  • This compound CAS-1036260-25-9. Sigma-Aldrich. Accessed January 10, 2026.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Accessed January 10, 2026.
  • ¹³C NMR Chemical Shifts. University of Oregon. Accessed January 10, 2026.
  • Infrared Spectroscopy Table. University of Colorado Boulder. Accessed January 10, 2026.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Accessed January 10, 2026.
  • Mass Spectroscopy: Alcohol Fragmentation Patterns. ChemComplete. YouTube. Accessed January 10, 2026.

Sources

Navigating the Solubility Landscape of 3-Aminocyclobutanol Hydrochloride: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Early-Stage Drug Development

In the intricate journey of drug discovery and development, the physicochemical properties of a molecule are paramount to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and even the feasibility of preclinical studies. 3-Aminocyclobutanol hydrochloride, a versatile building block in medicinal chemistry, presents a unique set of characteristics stemming from its strained cyclobutane core, polar amino and hydroxyl functionalities, and its salt form.[1] Understanding its solubility profile in a diverse array of organic solvents is not merely an academic exercise but a foundational step in harnessing its full therapeutic potential.

This technical guide is crafted for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach to provide a narrative grounded in scientific integrity and practical, field-proven insights. Herein, we will not only explore the theoretical underpinnings of this compound's solubility but also provide a comprehensive, actionable framework for its experimental determination.

Deconstructing Solubility: A Theoretical Primer for this compound

The solubility of a compound is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For this compound, a polar, ionic compound, several key factors govern its dissolution in organic solvents.

  • "Like Dissolves Like": The Polarity Principle. This age-old adage remains a cornerstone of solubility prediction. This compound, with its charged amino group and polar hydroxyl group, is inherently polar. Consequently, it is expected to exhibit greater solubility in polar solvents capable of forming strong intermolecular interactions.[1]

  • Hydrogen Bonding. The presence of both a hydrogen bond donor (the hydroxyl and amino groups) and a hydrogen bond acceptor (the nitrogen and oxygen atoms) suggests that solvents capable of hydrogen bonding will be particularly effective in solvating this molecule.[2]

  • Dielectric Constant. Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the ions of the hydrochloride salt, thereby facilitating its dissolution.

  • Crystal Lattice Energy. The energy required to break apart the crystal lattice of the solid this compound will significantly impact its solubility. A more stable crystal lattice will require more energy to overcome, leading to lower solubility.

Based on these principles, we can hypothesize a general solubility trend:

  • High Solubility: in polar protic solvents like methanol, ethanol, and water. These solvents can engage in hydrogen bonding and have high dielectric constants.

  • Moderate to Low Solubility: in polar apathetic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). While polar, they lack the hydrogen bond donating ability of protic solvents.

  • Poor to Insoluble: in nonpolar solvents like hexane, toluene, and diethyl ether, which cannot effectively solvate the polar and ionic nature of the molecule.

A Practical Guide to Determining the Solubility Profile: The Isothermal Shake-Flask Method

In the absence of extensive published quantitative data for this compound, an empirical determination of its solubility is essential. The isothermal shake-flask method is a robust and widely accepted technique for measuring thermodynamic (or equilibrium) solubility. This method determines the concentration of a compound in a saturated solution when excess solid is present, and the system has reached equilibrium.

Experimental Protocol: A Step-by-Step Workflow

This protocol outlines a comprehensive procedure for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_compound Weigh excess 3-aminocyclobutanol HCl prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure known volume of organic solvent prep_solvent->prep_vial equilibration Incubate in thermostatic shaker bath (e.g., 24-72h) at a constant temperature prep_vial->equilibration centrifuge Centrifuge to pellet undissolved solid equilibration->centrifuge supernatant Withdraw clear supernatant centrifuge->supernatant filter Filter through a 0.22 µm syringe filter supernatant->filter dilute Dilute sample with a suitable mobile phase filter->dilute hplc Quantify concentration using a validated HPLC method dilute->hplc calculate Calculate solubility (mg/mL or mol/L) hplc->calculate repeat Repeat experiment (n≥3) calculate->repeat report Report as mean ± SD repeat->report

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Steps:

  • Preparation of Saturated Solutions: To a series of vials, add a pre-weighed excess amount of this compound. The excess is crucial to ensure that a saturated solution is achieved. Record the exact weight. To each vial, add a known volume of the selected organic solvent.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points until the concentration plateaus.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant. To ensure all particulate matter is removed, centrifuge the supernatant and/or filter it through a syringe filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Analysis and Reporting: Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility. Report the results as the mean solubility ± standard deviation, typically in units of mg/mL or mol/L.

Presenting the Data: A Framework for a Comprehensive Solubility Profile

Once the experimental work is complete, the data should be presented in a clear and concise manner. A structured table is an effective way to summarize the quantitative solubility data.

Table 1: Illustrative Framework for Reporting the Solubility of this compound

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Polar Protic Methanol25[Experimental Data][Calculated Data]Shake-Flask
Ethanol25[Experimental Data][Calculated Data]Shake-Flask
Isopropanol25[Experimental Data][Calculated Data]Shake-Flask
Water25[Experimental Data][Calculated Data]Shake-Flask
Polar Aprotic Acetone25[Experimental Data][Calculated Data]Shake-Flask
Acetonitrile25[Experimental Data][Calculated Data]Shake-Flask
Dimethylformamide (DMF)25[Experimental Data][Calculated Data]Shake-Flask
Dimethyl Sulfoxide (DMSO)25[Experimental Data][Calculated Data]Shake-Flask
Nonpolar Dichloromethane25[Experimental Data][Calculated Data]Shake-Flask
Toluene25[Experimental Data][Calculated Data]Shake-Flask
Hexane25[Experimental Data][Calculated Data]Shake-Flask

Beyond the Numbers: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between thermodynamic solubility, as determined by the shake-flask method, and kinetic solubility.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound and is a critical parameter for formulation development and biopharmaceutical classification.

  • Kinetic Solubility: Is a measure of how quickly a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[3][4] While useful for high-throughput screening in early drug discovery, it may overestimate the true thermodynamic solubility.

The choice of which solubility to measure depends on the stage of drug development. For lead optimization and pre-formulation, thermodynamic solubility provides more definitive and reliable data.

Conclusion: Empowering Rational Drug Development

While a comprehensive public database of the solubility of this compound in organic solvents remains to be fully established, this guide provides the theoretical foundation and a robust experimental framework for its determination. By understanding the principles governing its solubility and implementing a rigorous experimental protocol, researchers can generate the critical data needed to make informed decisions in the drug development pipeline. This knowledge will ultimately pave the way for the successful formulation and advancement of new therapeutic agents based on this promising chemical scaffold.

References

  • BenchChem. (2025). An In-depth Technical Guide to this compound.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • CymitQuimica. (n.d.). CAS 1219019-22-3: cis-3-aminocyclobutanol hydrochloride.
  • BenchChem. (2025). Solubility of Anhalamine Hydrochloride: A Qualitative Overview.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

Sources

Technical Guide: Safety, Handling, and Management of 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and hazard management for 3-Aminocyclobutanol hydrochloride. Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical data from established safety data sheets to ensure best practices in the laboratory environment. The focus is on understanding the causality behind safety measures, promoting a self-validating system of laboratory conduct.

Chemical Identity and Physical Properties

This compound is a chemical intermediate used in various research and development applications. It is important to note that this compound exists as different isomers, which may be supplied and are identified by distinct CAS Numbers. Researchers must confirm the specific isomer and corresponding CAS number from the supplier documentation before commencing work.

The toxicological and physical properties of this compound have not been exhaustively investigated[1]. Therefore, it should be handled with the caution appropriate for a novel substance with known acute hazards.

Table 1: Chemical and Physical Properties of this compound

PropertyDataSource(s)
Molecular Formula C₄H₁₀ClNO[1][2]
Molecular Weight 123.58 g/mol [1]
Common Synonyms 3-Aminocyclobutan-1-ol hydrochloride[3]
Known CAS Numbers 1036260-25-9[2][3], 1219019-22-3 (cis-)[1], 1205037-95-1 (trans-)[4][5][1][2][3][4][5]
Storage Class 11 - Combustible Solids[3][6]
Known Properties Hygroscopic; stable under recommended storage conditions.[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks associated with this compound involve acute oral toxicity and irritation to the skin, eyes, and respiratory system. The "Warning" signal word indicates a moderate level of hazard[3][4][5].

Table 2: GHS Hazard Classification for this compound

Hazard ClassGHS CategoryHazard StatementMeaning for Laboratory Personnel
Acute Toxicity, Oral Category 4H302: Harmful if swallowedAccidental ingestion can cause illness. Strict prohibition of eating, drinking, or smoking in the lab is critical[3][4][7].
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact can lead to redness, inflammation, or dermatitis. Use of appropriate chemical-resistant gloves is mandatory[4][5][8].
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationExposure to dust or splashes can cause significant, potentially damaging eye irritation. Goggles or a face shield are essential PPE[4][5][8].
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of dust can irritate the nose, throat, and lungs, leading to coughing and discomfort. All handling of the solid must be done in a well-ventilated area, preferably a fume hood[4][5][8].

Safe Handling, Storage, and Exposure Control

Adherence to rigorous handling and storage protocols is fundamental to mitigating the risks associated with this compound. The primary control measure is to minimize exposure through engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering and Administrative Controls
  • Ventilation: Always handle the solid form of this chemical within a certified chemical fume hood to control dust and prevent respiratory exposure[7][9].

  • Prohibition: Do not eat, drink, or smoke in areas where this chemical is handled, stored, or used[4][10].

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory[4][10]. Contaminated work clothing should be laundered separately from other apparel[10].

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The rationale for each piece of equipment is to prevent a specific route of exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. In situations with a higher risk of splashing, a face shield should be used in addition to goggles[4][11].

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and removed carefully to avoid skin contamination[9][12]. For extensive handling, consider additional protective clothing like coveralls[10][11].

  • Respiratory Protection: For operations that may generate significant dust outside of a fume hood (e.g., cleaning up a large spill), a NIOSH/MSHA-approved respirator is necessary[1][12]. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used[1].

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials[4][9].

  • Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic[1]. Storage under an inert gas is recommended[1].

  • Store in a locked cabinet or area to restrict access[4][10].

Workflow for Safe Handling

The following diagram illustrates the logical workflow for handling this compound from receipt to use, emphasizing critical safety checkpoints.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Receive Receive Chemical & Verify SDS Store Store in Cool, Dry, Ventilated, Secure Area Receive->Store Plan Plan Experiment & Review Hazards Store->Plan Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Plan->Don_PPE Fume_Hood Work Inside a Chemical Fume Hood Don_PPE->Fume_Hood Weigh Weigh Solid & Prepare Solution Fume_Hood->Weigh Use Use in Experiment Weigh->Use Decontaminate Decontaminate Glassware & Work Surfaces Use->Decontaminate Dispose Dispose of Waste in Designated Container Decontaminate->Dispose Doff_PPE Doff PPE Correctly Wash Wash Hands Thoroughly Doff_PPE->Wash Dispose->Doff_PPE

Caption: General workflow for handling this compound.

Emergency Procedures: First Aid and Spill Response

Rapid and correct response during an emergency is critical to minimizing harm. All laboratory personnel must be familiar with these procedures and the location of safety equipment, such as emergency showers and eyewash stations.

First Aid Measures

In all cases of exposure, it is imperative to consult a physician and show them the Safety Data Sheet for the product[1].

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[1][4].

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician[1][4][9].

  • In Case of Eye Contact: Rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][9].

  • If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1][7]. Do NOT induce vomiting[7].

Accidental Release Measures (Spill Protocol)

The primary goal during a spill is to prevent the generation of dust and to avoid personal contact.

  • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Wear the full prescribed PPE, including respiratory protection, to avoid breathing dust[1].

  • Environmental Precautions: Prevent the chemical from entering drains or waterways[1].

  • Containment and Cleaning: For a small spill, gently sweep up the solid material without creating dust. A method such as wiping with a damp cloth or using an inert absorbent material (like sand or vermiculite) is preferable. Place the collected material into a suitable, labeled, and closed container for disposal[1][10]. After cleanup, decontaminate the area and all equipment used[10].

Spill Response Decision Workflow

The following diagram provides a decision-making framework for responding to a laboratory spill.

Spill Spill Occurs Assess Assess Spill Size & Immediate Danger Spill->Assess SmallSpill Small & Controllable? Assess->SmallSpill Evacuate Evacuate Area & Alert Supervisor/ Emergency Services SmallSpill->Evacuate No DonPPE Don Full PPE (Gloves, Goggles, Respirator) SmallSpill->DonPPE Yes Contain Contain Spill (No Dust Generation) DonPPE->Contain Cleanup Clean with Inert Absorbent or Damp Wipe Contain->Cleanup Collect Collect Waste in Sealed, Labeled Container Cleanup->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Done Response Complete Decontaminate->Done

Caption: Decision workflow for responding to an accidental spill.

Stability, Reactivity, and Disposal

  • Reactivity and Stability: The compound is stable under recommended storage conditions[1]. However, it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[1]. Moisture should be avoided[1].

  • Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas can be released[1].

  • Disposal Considerations: This material and its container must be disposed of as hazardous waste. Do not allow it to enter the environment. Offer surplus and non-recyclable solutions to a licensed professional waste disposal service[1][4]. Dispose of contaminated packaging as unused product[1].

References

  • MSDS of cis-3-aminocyclobutanol hydrochloride.Capot Chemical Co.,Ltd.Link
  • Chemical Safety Data Sheet MSDS / SDS - trans-3-aminocyclobutanol hydrochloride.ChemicalBook.Link
  • trans-3-aminocyclobutanol hydrochloride - Safety D
  • 3-Aminocyclobutanol - Safety D
  • This compound CAS-1036260-25-9 - Safety Inform
  • Safety D
  • SAFETY D
  • 3-Aminocyclopentanol hydrochloride Safety and Hazards.
  • This compound.Lead Sciences.Link
  • SAFETY D

Sources

The Aminocyclobutanol Moiety: A Scaffold of Strategic Importance in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Rise of a Strained Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer both potent biological activity and favorable drug-like properties is perpetual. Among the vast arsenal of chemical motifs, small, strained ring systems have emerged as particularly intriguing building blocks. The cyclobutane ring, once considered primarily of academic interest, is now increasingly utilized in drug design for its unique structural and electronic properties.[1] This guide focuses specifically on the aminocyclobutanol moiety , a bifunctionalized cyclobutane core, and elucidates its growing significance as a strategic element in the development of next-generation therapeutics.

The inherent ring strain of the cyclobutane core endows it with a distinct, puckered three-dimensional geometry, a stark contrast to the often-planar structures of aromatic rings or the more flexible conformations of larger cycloalkanes.[1] This defined spatial arrangement allows for the precise positioning of substituents, enabling tailored interactions with biological targets. The incorporation of both an amino (-NH₂) and a hydroxyl (-OH) group onto this rigid scaffold creates a compact, versatile pharmacophore capable of engaging in a multitude of non-covalent interactions, including hydrogen bonding, ionic interactions, and van der Waals forces. This guide will explore the multifaceted roles of the aminocyclobutanol moiety, from its function as a bioisosteric mimic and pharmacokinetic modulator to its application in targeting key proteins in oncology, virology, and beyond.

cluster_0 Aminocyclobutanol Core A Puckered Cyclobutane Ring B Amino Group (H-Bond Donor/ Acceptor, Basic) A->B Precise Vector C Hydroxyl Group (H-Bond Donor/ Acceptor, Polar) A->C Defined Orientation D Rigid 3D Scaffold A->D

Caption: Key structural features of the aminocyclobutanol moiety.

The Pharmacophoric and Bioisosteric Value of the Aminocyclobutanol Core

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target.[2] The aminocyclobutanol moiety is an exemplary scaffold for presenting key pharmacophoric features in a conformationally restricted manner.

  • Hydrogen Bonding Hub: The amino and hydroxyl groups serve as potent hydrogen bond donors and acceptors. Their relative stereochemistry (cis or trans) is locked in by the rigid cyclobutane ring, allowing for precise and high-affinity interactions with amino acid residues in a protein's binding pocket.

  • Three-Dimensional Diversity: Unlike flat aromatic systems, the puckered cyclobutane ring projects its substituents into distinct vectors in 3D space. This allows medicinal chemists to explore previously inaccessible regions of a binding site, potentially leading to enhanced selectivity and potency.

  • Metabolic Stability: The cyclobutane core is relatively inert chemically and resistant to metabolic degradation compared to more labile functional groups.[1] This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced clearance, which are critical for therapeutic efficacy.

  • Bioisosteric Replacement: The aminocyclobutanol core can act as a bioisostere for other structural motifs. For instance, it can replace more flexible amino alcohol linkers, locking the conformation to favor the desired binding mode and thereby reducing the entropic penalty upon binding.

cluster_0 Pharmacophore Concept cluster_1 Biological Target A Aminocyclobutanol Moiety B H-Bond Donor (NH) A->B Presents Features C H-Bond Acceptor (N:) A->C Presents Features D H-Bond Donor (OH) A->D Presents Features E H-Bond Acceptor (O:) A->E Presents Features F Hydrophobic Region (Alkyl) A->F Presents Features G Protein Binding Pocket B->G Interaction C->G Interaction D->G Interaction E->G Interaction F->G Interaction

Caption: Aminocyclobutanol as a scaffold for presenting pharmacophoric features.

Natural Precedent: Cyclobutanes in Bioactive Molecules

While the aminocyclobutanol moiety itself is not a common natural product, the broader cyclobutane ring system is found in a variety of naturally occurring compounds with significant biological activities.[1][3] These natural products validate the cyclobutane core as a biologically relevant scaffold.

  • Alkaloids: A number of cyclobutane-containing alkaloids have been isolated from terrestrial plants and marine sponges.[3] For example, sceptrin, isolated from the sponge Agelas sceptrum, contains a cyclobutane skeleton and exhibits antimicrobial properties.[1] Other alkaloids have shown antibacterial, antitumor, and antifeedant activities.[3]

  • Piper Amides: Compounds like pipercyclobutanamides A and B, isolated from the fruits of Piper nigrum, possess a cyclobutane ring and act as potent inhibitors of cytochrome P450 enzymes.[3]

  • Aminocyclitols: The aminocyclitol class of compounds, which are amino polyhydroxy cycloalkanes, includes potent antibiotics (e.g., aminoglycosides) and glycosidase inhibitors.[4] This family of natural products highlights the potent bioactivity that can be achieved by decorating a cyclic alkane with amino and hydroxyl groups.

The existence of these bioactive natural products provides a strong rationale for the exploration of synthetic cyclobutane derivatives, such as aminocyclobutanols, in drug discovery programs.

Mechanism of Action and Therapeutic Applications: A Case Study in Oncology

The true potential of the aminocyclobutanol moiety is best illustrated through its application in targeted drug design. A prominent example is in the development of inhibitors for the AKT protein kinase, a critical node in cell signaling pathways that promote cell proliferation and survival in many human cancers.

Lapierre et al. sought to improve the potency and pharmacokinetic (PK) profile of an existing series of imidazo[4,5-b]pyridine AKT inhibitors.[1] By installing a cyclobutylamine at a key benzylic position, they developed compound 11 (ARQ092) . This modification led to a significant improvement in AKT inhibition and a better overall PK profile.[1]

Mechanism of Potency Enhancement: X-ray co-crystallography revealed the precise binding mode of the inhibitor. The benzylic amine of the cyclobutane moiety engages in crucial bidentate hydrogen bonds with the Tyr272 and Asp274 residues in the AKT1 binding pocket.[1] The cyclobutane ring itself fits snugly into a hydrophobic region of the pocket, an interaction that optimally positions the amine for these high-affinity hydrogen bonds.[1] This demonstrates how the rigid scaffold serves to lock in the ideal conformation for target engagement.

Compound Modification AKT1 IC₅₀ (nM) AKT2 IC₅₀ (nM) AKT3 IC₅₀ (nM) Significance
10 PrecursorPotentPotentPotentGood starting point but poor PK profile.[1]
11 (ARQ092) Addition of CyclobutylamineHighly PotentHighly PotentHighly PotentImproved potency and PK profile; entered clinical trials.[1]
Data conceptualized from findings reported in scientific literature.[1]

Compound 11 (ARQ092) demonstrated potent tumor growth inhibition in xenograft mouse models and has advanced into Phase I and II clinical trials for various cancers, underscoring the therapeutic value of this structural modification.[1]

Key Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the efficacy of a compound like ARQ092, a primary biochemical assay is required to quantify its inhibitory effect on the target kinase. The following is a representative protocol for an in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase (e.g., AKT1).

Materials:

  • Recombinant human AKT1 enzyme

  • Kinase substrate peptide (e.g., Crosstide)

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well microplates

  • Plate reader (Luminometer)

Methodology:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations for the assay.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase buffer

    • Test compound at various concentrations (or DMSO for control)

    • AKT1 enzyme solution.

    • Incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate Reaction: Add a solution of ATP and the substrate peptide to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The enzyme will transfer a phosphate group from ATP to the substrate, producing ADP.

  • Stop Reaction & Detect Signal:

    • Add the first detection reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.

    • Add the second detection reagent (e.g., Kinase Detection Reagent), which converts ADP to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

A Prepare Serial Dilution of Compound B Add Compound and Kinase (AKT1) to Plate A->B C Pre-incubate B->C D Initiate Reaction with ATP + Substrate C->D E Incubate at 30°C D->E F Stop Reaction & Deplete unused ATP E->F G Add Detection Reagent (Converts ADP to Light) F->G H Read Luminescence G->H I Calculate IC₅₀ H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The aminocyclobutanol moiety represents a powerful and increasingly utilized scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for creating potent and selective ligands with improved pharmacokinetic properties.[1] The successful application in developing clinical candidates like the AKT inhibitor ARQ092 validates its strategic importance.[1]

Future research will likely focus on:

  • Stereoselective Synthesis: Developing more efficient and scalable synthetic routes to access all possible stereoisomers of substituted aminocyclobutanols will be crucial for comprehensively exploring structure-activity relationships.[4]

  • New Target Classes: Expanding the application of this moiety beyond kinases to other target classes, such as proteases, GPCRs, and epigenetic targets.

  • Scaffold Decoration: Exploring a wider range of substitutions on the cyclobutane ring to fine-tune properties like solubility, cell permeability, and target affinity.

As the tools of synthetic and computational chemistry continue to advance, the strategic deployment of unique, three-dimensional scaffolds like aminocyclobutanol will be instrumental in overcoming the challenges of modern drug discovery and delivering novel, effective therapeutics.

References

  • Plumet, J. (n.d.). Medicinal chemistry of aminocyclitols. PubMed.
  • Gilon, C., et al. (n.d.).
  • Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride.
  • (2025, October 18). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids.
  • NIH National Library of Medicine. (n.d.). 2-Aminocyclobutan-1-ol. PubChem.
  • Al-Harrasi, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.
  • de Witte, A. M. H., et al. (n.d.).
  • (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences.
  • Schuster, D., & Wolber, G. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH.

Sources

An In-depth Technical Guide to Quantum Mechanical Calculations for 3-Aminocyclobutanol Conformers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the conformational analysis of 3-aminocyclobutanol, a representative small molecule of interest in drug discovery, using quantum mechanical calculations. We delve into the theoretical underpinnings of Density Functional Theory (DFT) and present a detailed, step-by-step computational workflow for identifying and characterizing the stable conformers of this molecule. The guide is intended for researchers, scientists, and drug development professionals, offering practical insights into the selection of appropriate computational methods, basis sets, and solvation models. By elucidating the conformational landscape of 3-aminocyclobutanol, we demonstrate how quantum mechanical calculations can provide crucial information for understanding its physicochemical properties and potential interactions with biological targets.

Introduction: The Critical Role of Conformational Analysis in Modern Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its function. In the realm of drug development, understanding the conformational preferences of a drug candidate is paramount.[1][2] The specific spatial arrangement of atoms, or conformation, that a molecule adopts to bind to its biological target is known as its bioactive conformation.[1] Identifying this bioactive conformation is a cornerstone of rational drug design, as it enables the optimization of molecular structure to enhance binding affinity, selectivity, and ultimately, therapeutic efficacy.[3][4]

The Concept of Bioactive Conformation

Most drug molecules are flexible and can exist as an ensemble of different conformers in solution.[2] However, it is often a single, low-energy conformation that is responsible for the desired biological activity.[5] The energy difference between the bioactive conformation and the global minimum energy conformation can influence the potency of a drug. A drug that readily adopts its bioactive conformation will require less energy to bind to its target, potentially leading to a more potent therapeutic effect. Therefore, a thorough conformational analysis is essential to understand the relationship between a molecule's structure and its biological activity.[2]

Why 3-Aminocyclobutanol? A Model System for Small Molecule Drugs

3-Aminocyclobutanol serves as an excellent model system for this guide due to its combination of a semi-rigid ring system and flexible substituents. The cyclobutane ring is not planar and can adopt a puckered or "butterfly" conformation to alleviate ring strain.[6] The presence of both an amino and a hydroxyl group introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the stability of different conformers.[7][8][9] Furthermore, the stereochemical relationship between the amino and hydroxyl groups (cis or trans) will lead to distinct sets of conformers with different properties. A detailed study of 2-substituted cyclobutane-α-amino acid derivatives has shown that the substituent on the cyclobutane ring can modulate the ring-puckering preference.[10][11]

The Power of Quantum Mechanics in Predicting Molecular Conformations

While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable data on molecular structure, they have limitations.[1] Computational methods, particularly quantum mechanics (QM), offer a powerful complementary approach to explore the conformational landscape of molecules.[1][12] QM methods, such as Density Functional Theory (DFT), can accurately predict the geometries and relative energies of different conformers, providing insights that may be difficult to obtain experimentally.[13] This guide will focus on the application of DFT for the conformational analysis of 3-aminocyclobutanol.

Theoretical Foundations: A Primer on Density Functional Theory (DFT)

At the heart of quantum mechanical calculations lies the goal of solving the Schrödinger equation for a given molecule.[14] However, for all but the simplest systems, an exact solution is computationally intractable. DFT provides a computationally feasible and accurate alternative by focusing on the electron density rather than the complex many-electron wavefunction.[13]

The Hohenberg-Kohn Theorems: The Basis of DFT

The foundation of DFT rests on two theorems by Hohenberg and Kohn. The first theorem states that the ground-state energy of a molecule is a unique functional of its electron density. The second theorem provides a variational principle, stating that the true ground-state electron density minimizes this energy functional. These theorems establish that all ground-state properties of a molecule can, in principle, be determined from its electron density.

Kohn-Sham Equations: A Practical Approach to DFT

The practical implementation of DFT is achieved through the Kohn-Sham equations. These equations map the complex system of interacting electrons onto a simpler, fictitious system of non-interacting electrons that generate the same electron density. The genius of this approach lies in isolating the difficult-to-calculate exchange-correlation energy, for which various approximations have been developed.

Choosing the Right Tool: Functionals and Basis Sets

The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional and the basis set.[15][16]

DFT functionals are often categorized in a "Jacob's Ladder" of increasing complexity and accuracy:

  • Local Density Approximation (LDA): The simplest approximation, treating the electron density as uniform.

  • Generalized Gradient Approximation (GGA): Considers both the electron density and its gradient, offering improved accuracy.

  • Meta-GGA: Includes the kinetic energy density in addition to the density and its gradient.

  • Hybrid Functionals: Incorporate a portion of the exact Hartree-Fock exchange, often providing a good balance of accuracy and computational cost for organic molecules.[14] The B3LYP functional is a widely used and well-validated hybrid functional.

  • Double-Hybrid Functionals: Include a portion of second-order Møller-Plesset perturbation theory (MP2) correlation, offering even higher accuracy at a greater computational cost.

For the conformational analysis of organic molecules like 3-aminocyclobutanol, hybrid functionals such as B3LYP or PBE0 are generally recommended.[17][18]

A basis set is a set of mathematical functions used to construct the molecular orbitals.[14] Larger basis sets provide more flexibility in describing the electron distribution and yield more accurate results, but at a higher computational cost.[19]

  • Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used for organic molecules and offer a good balance of accuracy and efficiency.[20] The notation indicates the number of Gaussian functions used to describe the core and valence orbitals, as well as the inclusion of polarization (d,p) and diffuse (++) functions.

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.[21]

A common strategy is to perform initial geometry optimizations with a smaller basis set (e.g., 6-31G(d,p)) and then refine the energies with a larger basis set (e.g., 6-311++G(d,p)).[22]

Accounting for the Cellular Milieu: The Importance of Solvation Models

Most biological processes occur in an aqueous environment. The presence of a solvent can significantly influence the conformational equilibrium of a molecule.[8] Explicitly modeling individual solvent molecules is computationally expensive.[23][24] A more practical approach for many applications is to use an implicit solvation model, which treats the solvent as a continuous dielectric medium.[25]

  • Polarizable Continuum Model (PCM): This is a popular and versatile implicit solvation model.[17]

  • Solvation Model based on Density (SMD): This model is parameterized for a wide range of solvents and is known for its accuracy in predicting solvation free energies.[25]

For calculations involving 3-aminocyclobutanol, using a model like IEFPCM or SMD with water as the solvent is recommended to simulate a biologically relevant environment.[17]

A Step-by-Step Computational Workflow for 3-Aminocyclobutanol Conformer Analysis

This section outlines a detailed protocol for the conformational analysis of 3-aminocyclobutanol using DFT. The workflow is designed to be both scientifically rigorous and computationally efficient.

Workflow Overview

The overall workflow can be visualized as follows:

Conformational_Analysis_Workflow cluster_0 Structure Generation cluster_1 Initial Screening cluster_2 High-Level Calculations cluster_3 Refinement & Analysis start 1. Generate Initial Structures (cis/trans, puckering, rotamers) coarse_opt 2. Coarse Geometry Optimization (e.g., PM7 or small basis set DFT) start->coarse_opt Initial conformers high_level_opt 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) coarse_opt->high_level_opt Pre-optimized structures freq_calc 4. Frequency Calculation (Confirm minima, obtain thermo data) high_level_opt->freq_calc Optimized geometries spe_calc 5. Single-Point Energy (Optional) (e.g., B3LYP/6-311++G(d,p)) freq_calc->spe_calc Verified minima analysis 6. Analyze Results (Relative energies, Boltzmann dist.) freq_calc->analysis If SPE is skipped spe_calc->analysis Refined energies

Caption: A typical workflow for conformational analysis using quantum mechanical calculations.

Step 1: Generation of Initial 3D Structures

The first step is to generate a diverse set of initial 3D structures for 3-aminocyclobutanol. This can be done using a molecular builder in a program like GaussView.[26][27] It is crucial to consider all possible sources of conformational isomerism:

  • Stereoisomers: Begin by building both the cis and trans isomers of 3-aminocyclobutanol.

  • Ring Puckering: For each stereoisomer, create both the axial and equatorial puckered conformations of the cyclobutane ring.[6]

  • Rotamers: For each of the above structures, systematically rotate the C-O and C-N bonds to explore different orientations of the hydroxyl and amino groups. This can be done through a systematic conformational search or by manually rotating the bonds.[5][26]

Step 2: Coarse Optimization with a Lower Level of Theory

To save computational time, it is often beneficial to perform an initial, coarse geometry optimization on all generated structures using a less computationally demanding method.[28][29] This can be a semi-empirical method like PM7 or a small basis set DFT calculation. The purpose of this step is to quickly eliminate high-energy conformers and to provide better starting geometries for the high-level calculations.

Protocol for Initial Optimization:

  • Software: Gaussian, ORCA, or other quantum chemistry packages.[30]

  • Method: PM7 or a DFT functional like B3LYP with a minimal basis set (e.g., STO-3G).

  • Input: The coordinates of the initially generated structures.

  • Output: Pre-optimized geometries of the conformers.

Step 3: High-Level Geometry Optimization and Frequency Calculation

The pre-optimized structures are then subjected to a more accurate geometry optimization using a reliable DFT functional and basis set.[15][16]

Protocol for DFT Optimization:

  • Software: Gaussian 16 or a similar program.[27]

  • Method: B3LYP/6-31G(d,p).

  • Solvation: IEFPCM with water as the solvent.

  • Input: The pre-optimized geometries from Step 2.

  • Keywords (Gaussian): #p B3LYP/6-31G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)

  • Output: The optimized geometries and the final electronic energies.

Performing a frequency calculation after the geometry optimization is a critical step.[19] It serves two main purposes:

  • Confirmation of a True Minimum: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry needs to be further optimized.

  • Thermodynamic Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), as well as the thermal corrections to the enthalpy and Gibbs free energy at a given temperature (usually 298.15 K). These thermodynamic quantities are essential for accurately comparing the relative stabilities of the conformers.[7]

Step 4: Single-Point Energy Calculations with a Larger Basis Set (Optional but Recommended)

To further refine the relative energies of the conformers, a single-point energy calculation can be performed on the optimized geometries from Step 3 using a larger and more flexible basis set.[28][29] This approach, known as a multi-level or composite method, often provides a good compromise between accuracy and computational cost.

Protocol for Single-Point Energy Calculation:

  • Software: Gaussian 16 or a similar program.

  • Method: B3LYP/6-311++G(d,p).

  • Solvation: IEFPCM with water as the solvent.

  • Input: The optimized geometries from Step 3.

  • Keywords (Gaussian): #p B3LYP/6-311++G(d,p) SP SCRF=(PCM,Solvent=Water) Geom=Check Guess=Read

  • Output: More accurate electronic energies for each conformer.

Step 5: Analysis of Results

The final step is to analyze the computational results to understand the conformational landscape of 3-aminocyclobutanol.

The relative energies of the conformers are calculated with respect to the lowest energy conformer. The Gibbs free energies, which include both enthalpic and entropic contributions, are generally the most appropriate for comparing conformer stabilities at a given temperature.[31] The relative population of each conformer at equilibrium can be estimated using the Boltzmann distribution equation.

The geometries of the optimized conformers should be inspected for the presence of intramolecular hydrogen bonds between the amino and hydroxyl groups.[7][8][9] These interactions can be identified by the distance between the hydrogen atom of the donor group (e.g., O-H) and the acceptor atom (e.g., N), as well as the linearity of the donor-H-acceptor angle. Natural Bond Orbital (NBO) analysis can also be used to quantify the strength of these interactions.

Hydrogen_Bonding cluster_0 Cis-3-Aminocyclobutanol cluster_1 Intramolecular Interaction cluster_2 Stabilization cis_conformer Axial-Axial Conformer h_bond Intramolecular Hydrogen Bond (O-H···N) cis_conformer->h_bond Enables stability Increased Conformer Stability h_bond->stability Leads to

Caption: The potential for intramolecular hydrogen bonding to stabilize certain conformers of cis-3-aminocyclobutanol.

The results of the conformational analysis should be summarized in a clear and concise manner. A table is an effective way to present the relative energies, thermodynamic data, and Boltzmann populations of the most stable conformers.

Table 1: Hypothetical DFT Results for the Most Stable Conformers of cis-3-Aminocyclobutanol

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)Intramolecular H-bond (O-H···N) Distance (Å)
cis-1 0.000.0075.31.95
cis-2 1.251.1015.6-
cis-3 2.502.305.2-
cis-4 3.103.003.92.80

Advanced Considerations and Best Practices

Dealing with Flexible Molecules: The Challenge of a Comprehensive Conformational Search

For molecules with many rotatable bonds, a manual search for conformers can be tedious and prone to missing important low-energy structures. Automated conformational search algorithms, such as those implemented in programs like Spartan, Maestro, or through specialized tools like CREST, can be employed to more systematically explore the conformational space.[28][32][33]

The Impact of Different Solvents on Conformational Equilibria

The choice of solvent can have a significant impact on the relative stabilities of conformers, especially for molecules with polar groups.[8] It is good practice to perform calculations in different solvents (e.g., water, chloroform, DMSO) to assess the sensitivity of the conformational equilibrium to the environment.[17][24]

Interpreting the Results in the Context of Drug-Receptor Interactions

The ultimate goal of conformational analysis in drug discovery is to gain insights into how a molecule might interact with its biological target. The calculated low-energy conformers can be used as starting points for molecular docking studies to predict the binding mode of the molecule in the active site of a protein.[34][35] Understanding the conformational preferences of the unbound ligand can help to rationalize the binding affinity and to guide the design of more rigid analogs that are "pre-organized" for binding.

Conclusion: From Quantum Calculations to Drug Development Insights

Quantum mechanical calculations, particularly DFT, provide a powerful and versatile toolkit for the conformational analysis of small molecules like 3-aminocyclobutanol. By following a systematic and well-justified computational protocol, researchers can obtain detailed insights into the conformational landscape of drug candidates. This information is invaluable for understanding structure-activity relationships, guiding lead optimization, and ultimately, accelerating the drug discovery process. The principles and methods outlined in this guide provide a solid foundation for applying computational chemistry to address key challenges in modern drug development.

References

  • Conformational analysis | Medicinal Chemistry Class Notes - Fiveable. (URL: )
  • Conformational Analysis - Drug Design Org. (URL: )
  • CONFORMATIONAL ANALYSIS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013-01-01). (URL: )
  • How important is the detection of protein conformational changes in drug discovery/developement?
  • Chapter One – Harnessing Conformational Drivers in Drug Design - Evotec. (URL: )
  • CHAPTER 3: Useful Computational Chemistry Tools for Medicinal Chemistry - Books. (URL: )
  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (URL: )
  • Basis set and methods for organic molecules - ResearchG
  • Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course | Journal of Chemical Education - ACS Public
  • Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi - YouTube. (2022-10-22). (URL: )
  • Which Basis Set and Functional to use when? : r/comp_chem - Reddit. (2023-01-10). (URL: )
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
  • Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency - MolSSI Educ
  • Best Practice DFT Protocols for Basic Molecular Comput
  • A Review on Applications of Computational Methods in Drug Screening and Design - PMC. (URL: )
  • Computational Methods Applied to R
  • Solv
  • A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods - RSC Publishing. (2025-11-06). (URL: )
  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry - ResearchG
  • Using AM1 method to scan conformational space (Gaussian 16) : r/comp_chem - Reddit. (2022-01-04). (URL: )
  • Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin | The Journal of Physical Chemistry A - ACS Public
  • 1 Tutorial on Using Gaussview and Gaussian 94 - DSpace@MIT. (URL: )
  • Best Practice DFT Protocols For Basic Molecular Computational Chemistry | PDF - Scribd. (URL: )
  • Influence of DFT Functionals and Solvation Models on the Prediction of Far-Infrared Spectra of Pt-Based Anticancer Drugs: Why Do Different Complexes Require Different Levels of Theory?
  • Conformational Search and Computing Boltzmann-Average Properties - YouTube. (2023-12-12). (URL: )
  • Solv
  • What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn?
  • Conformation Analysis with gaussian 09 - YouTube. (2020-06-08). (URL: )
  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - ResearchG
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
  • Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. (2023-10-24). (URL: )
  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. (URL: )
  • Solvent Effects and Hydrogen Bonding on the Conformational Equilibrium of Cis-3-N,N-Dimethyl Aminocyclohexanol through 1H NMR Sp - auremn. (URL: )
  • Up to 20X Speed-Up in Molecular Conformer Search with Terra Quantum's New Method. (2024-10-17). (URL: )
  • Conformational Flexibility and Hydrogen Bonding in 5-Aminopentanol - ResearchG
  • DFT and NBO analysis on conformers of dioxaphosphinane deriv
  • DFT Conformational, Wavefunction Based Reactivity Analysis, Docking and MD Simulations of a Carboxamide Derivative with Potential Anticancer Activity | Request PDF - ResearchG
  • Conform
  • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PMC - PubMed Central. (2022-02-01). (URL: )
  • (PDF)
  • Conformations of allyl amine: theory vs experiment - PubMed. (2008-03-13). (URL: )
  • Organic Chem Review: Ranking Stability of Conformational Isomers of Cycloalkanes | Kaplan MC

Sources

Role of 3-Aminocyclobutanol hydrochloride in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 3-Aminocyclobutanol Hydrochloride in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the cyclobutane scaffold has emerged as a particularly valuable motif. This technical guide provides an in-depth exploration of this compound, a versatile building block whose unique structural and functional characteristics are being leveraged to address complex challenges in drug discovery. We will dissect the fundamental properties of the cyclobutane ring that make it advantageous, analyze the specific contributions of the 3-aminocyclobutanol moiety, and examine its application in the design of targeted therapeutics, with a focus on kinase inhibitors. This guide synthesizes field-proven insights with detailed experimental context to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

The Cyclobutane Scaffold: A Privileged Motif in Drug Design

The cyclobutane ring, once considered an exotic curiosity, is now increasingly utilized in medicinal chemistry to impart favorable drug-like properties.[1] Its utility stems from a unique combination of structural and electronic features that distinguish it from more common acyclic or larger cyclic systems.

  • Three-Dimensionality and Conformational Constraint: Unlike flat aromatic rings, the cyclobutane core is puckered, providing a rigid, three-dimensional scaffold.[2] This conformational restriction can pre-organize appended pharmacophoric groups into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[3]

  • Vectorial Orientation of Substituents: The puckered nature of the ring allows for precise spatial orientation of substituents, which is critical for optimizing interactions with target proteins. This is particularly valuable for directing key pharmacophore groups into specific pockets or toward key residues within a binding site.[2]

  • Metabolic Stability: The cyclobutane ring is relatively inert and can enhance the metabolic stability of a drug candidate by replacing more labile functionalities.[2]

  • Improved Physicochemical Properties: Incorporation of this non-planar, saturated ring can reduce planarity and increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. This often leads to improved solubility, a critical parameter for oral bioavailability.[2]

The 3-aminocyclobutanol moiety, which combines this advantageous scaffold with two key functional groups—an amine and an alcohol—represents a potent building block for creating diverse and complex molecular architectures.[4] The hydrochloride salt form enhances stability and aqueous solubility, making it a preferred starting material for synthesis.[4][5]

This compound: Properties and Stereochemistry

This compound exists as stereoisomers, primarily the cis and trans configurations, which can have significantly different biological activities due to their distinct spatial arrangement of functional groups.[5] The choice between isomers is a critical design element in drug discovery.

PropertyValueIsomerSource(s)
CAS Number 1219019-22-3cis[4]
1205037-95-1trans[4]
Molecular Formula C₄H₁₀ClNOAll[4]
Molecular Weight 123.58 g/mol All[4]
Appearance White or off-white solidUnspecified[4]
Key Features Amino and alcohol groups for H-bonding; rigid scaffoldAll[4][5]

The amino group provides a basic handle for salt formation and a potent hydrogen bond donor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.[5] This dual functionality allows the moiety to engage in multiple, specific interactions within a protein binding site.

Application in Kinase Inhibitor Design: A Case Study

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[6][7] Inhibitors typically target the ATP-binding site. The 3-aminocyclobutanol scaffold is exceptionally well-suited for this purpose, acting as a rigid "hinge-binder" that orients its functional groups to interact with the kinase hinge region—a conserved backbone segment that forms key hydrogen bonds with ATP.

Dysregulation of the Janus kinase (JAK) family of enzymes is implicated in various inflammatory and autoimmune diseases.[3] Cyclobutane-based JAK inhibitors can effectively block the downstream STAT signaling pathway, mitigating the inflammatory response.[3]

JAK_STAT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 4. Dimerization DNA DNA STAT_P->DNA 5. Translocation Inhibitor 3-Aminocyclobutanol Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Inhibition of the JAK-STAT signaling pathway by a 3-aminocyclobutanol-containing drug.

In this context, the 3-aminocyclobutanol moiety can serve as a bioisostere for other hinge-binding motifs. The hydroxyl group can form a hydrogen bond with the backbone NH of a hinge residue, while the amino group can interact with the backbone carbonyl, mimicking the adenine region of ATP. The rigid cyclobutane ring ensures these interactions are maintained in a low-energy conformation.

Synthesis of Stereochemically Pure 3-Aminocyclobutanol

The synthesis of specific stereoisomers of 3-aminocyclobutanol is a critical enabling technology for its use in medicinal chemistry. Often, one stereoisomer is significantly more active than the other, necessitating stereoselective synthetic routes. A common challenge is the conversion of a more readily available cis-isomer to a more desirable trans-isomer.

A published patent describes a method for synthesizing trans-3-aminocyclobutanol from a cis-precursor, which involves a key stereochemical inversion step.[8]

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol

This protocol is adapted from methodologies described for the stereoinversion of cyclobutanol derivatives.[8]

Step 1: Mitsunobu Reaction for Stereochemical Inversion

  • Rationale: The Mitsunobu reaction is a classic and reliable method for inverting the stereochemistry of a secondary alcohol. It proceeds with high stereospecificity.

  • Procedure:

    • To a cooled (0 °C) solution of cis-3-(dibenzylamino)cyclobutanol (1.0 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 1.5 eq) and benzoic acid (1.5 eq).

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture in vacuo. The resulting crude product is the trans-benzoate ester.

Step 2: Hydrolysis of the Ester

  • Rationale: The inverted ester is hydrolyzed under basic conditions to release the free trans-alcohol.

  • Procedure:

    • Dissolve the crude ester from Step 1 in a mixture of THF and water.

    • Add an excess of a base such as sodium hydroxide or lithium hydroxide (3.0 eq).

    • Heat the mixture to reflux and stir for 4-6 hours until hydrolysis is complete.

    • Cool the reaction, neutralize with aqueous HCl, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude trans-3-(dibenzylamino)cyclobutanol.

Step 3: Deprotection (Hydrogenolysis)

  • Rationale: The benzyl protecting groups on the amine are removed via catalytic hydrogenation to yield the final product.

  • Procedure:

    • Dissolve the product from Step 2 in methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to yield trans-3-aminocyclobutanol. The hydrochloride salt can be formed by treating a solution of the free base with HCl in a suitable solvent like isopropanol or ether.

Synthesis_Workflow Start cis-3-(Dibenzylamino) cyclobutanol Step1 Step 1: Mitsunobu Reaction (PPh3, DEAD, Benzoic Acid) Start->Step1 Stereoinversion Intermediate1 trans-3-(Dibenzylamino) cyclobutyl benzoate Step1->Intermediate1 Step2 Step 2: Hydrolysis (NaOH, H2O/THF) Intermediate1->Step2 Ester Cleavage Intermediate2 trans-3-(Dibenzylamino) cyclobutanol Step2->Intermediate2 Step3 Step 3: Hydrogenolysis (H2, Pd/C) Intermediate2->Step3 Deprotection End trans-3-Aminocyclobutanol Step3->End

Caption: Synthetic workflow for the preparation of trans-3-aminocyclobutanol.

Impact on Pharmacokinetic Properties

The incorporation of the 3-aminocyclobutanol moiety can have a profound and beneficial impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[9][10]

  • Metabolic Stability: As previously mentioned, the cyclobutane core is resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug, potentially leading to less frequent dosing.[2]

  • Solubility and Permeability: The polar amino and hydroxyl groups contribute to aqueous solubility, which is essential for oral absorption.[5] The small, compact nature of the scaffold helps maintain a balance between solubility and the lipophilicity required for membrane permeability, addressing a key challenge in drug design.

  • Reduced Off-Target Effects: By providing a conformationally restricted scaffold, selectivity for the intended target can be enhanced. This reduces the likelihood of binding to other proteins, which can lead to off-target toxicities.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the precise spatial arrangement of key pharmacophoric elements. This allows for the design of potent and selective ligands that can address challenging biological targets, such as protein kinases. The ability to synthesize stereochemically pure isomers enables fine-tuning of molecular architecture to optimize both target engagement and pharmacokinetic properties. As synthetic methodologies become more robust and the principles governing the impact of such strained rings become better understood, we anticipate that 3-aminocyclobutanol and related cyclobutane derivatives will play an increasingly prominent role in the development of the next generation of therapeutics.

References

  • Wessjohann, L. A., et al. (2021).
  • Wessjohann, L. A., et al. (2021).
  • Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Wessjohann, L. A., et al. (2021).
  • Fei, A., et al. (2021). Synthesis method of trans-3-aminobutanol.
  • Fei, A., et al. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Der Pharma Chemica. (2016). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica. [Link]
  • Compain, P., & Ollmann, I. (2010). Medicinal chemistry of aminocyclitols. PubMed. [Link]
  • Knapp, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
  • Gsponer, J., et al. (2024). Inhibitor-induced supercharging of kinase turnover via endogenous proteolytic circuits. bioRxiv. [Link]
  • Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC - NIH. [Link]
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf. [Link]
  • Doogue, M., & Polasek, T. (2023). Pharmacokinetics.
  • Nursing Pharmacology. Chapter 1 Pharmacokinetics & Pharmacodynamics. NCBI Bookshelf. [Link]

Sources

Methodological & Application

Protocol for Debenzylation in 3-Aminocyclobutanol Synthesis: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Aminocyclobutanol and the Critical Debenzylation Step

3-Aminocyclobutanol and its derivatives are pivotal structural motifs in modern medicinal chemistry. Their rigid, three-dimensional framework offers a unique design element for developing novel therapeutics, moving away from traditional flat, aromatic structures.[1][2] The synthesis of these valuable building blocks often involves the use of protecting groups to mask reactive functionalities during the construction of the cyclobutane core. The benzyl (Bn) group is a frequently employed protecting group for the amine functionality due to its general stability and ease of introduction.[3][4] However, the successful synthesis of 3-aminocyclobutanol hinges on the efficient and clean removal of this benzyl group in the final steps.

This application note provides a detailed, field-proven protocol for the debenzylation of N-benzyl-3-aminocyclobutanol, focusing on the widely adopted and highly effective method of catalytic transfer hydrogenation. We will delve into the mechanistic underpinnings of this reaction, providing a rationale for the experimental choices and offering a comparative overview of reaction conditions to empower researchers in optimizing their synthetic routes.

Mechanistic Insight: The "Why" Behind Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) offers a safer and often more convenient alternative to traditional hydrogenation using high-pressure hydrogen gas.[5][6] The process involves the in-situ generation of hydrogen from a donor molecule, typically in the presence of a palladium on carbon (Pd/C) catalyst.[5][7] Ammonium formate is a commonly used and highly effective hydrogen donor for this purpose.[5][8]

The generally accepted mechanism for the debenzylation of an N-benzyl amine via catalytic transfer hydrogenation with ammonium formate and Pd/C can be visualized as follows:

Debenzylation_Mechanism cluster_catalyst Palladium Catalyst Surface cluster_solution Solution Phase Pd Pd(0) surface H_ads Adsorbed H• Pd->H_ads Forms Pd-H species H_donor Ammonium Formate (HCOONH₄) H_donor->Pd Decomposition Byproducts CO₂ + NH₃ H_donor->Byproducts Decomposition Substrate N-Benzyl-3-aminocyclobutanol Sub_ads Adsorbed Substrate Substrate->Sub_ads Adsorption H_ads->Sub_ads Hydrogenolysis (C-N bond cleavage) Product_ads Adsorbed Product Sub_ads->Product_ads Toluene_ads Adsorbed Toluene Sub_ads->Toluene_ads Product 3-Aminocyclobutanol Product_ads->Product Desorption Toluene Toluene Toluene_ads->Toluene Desorption

Caption: Mechanism of Catalytic Transfer Hydrogenation.

  • Decomposition of the Hydrogen Donor: Ammonium formate decomposes on the palladium surface to generate hydrogen, carbon dioxide, and ammonia.[7]

  • Adsorption: Both the N-benzyl-3-aminocyclobutanol substrate and the generated hydrogen adsorb onto the surface of the palladium catalyst.

  • Hydrogenolysis: The adsorbed hydrogen species, present as palladium hydrides, facilitate the cleavage of the benzylic carbon-nitrogen (C-N) bond of the adsorbed substrate.[6]

  • Desorption: The final products, 3-aminocyclobutanol and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[6]

This method's mild conditions and high efficiency make it a preferred choice for the debenzylation of N-benzyl amines in the synthesis of complex molecules.

Experimental Protocols

Protocol 1: Debenzylation via Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol is a robust and widely applicable method for the N-debenzylation of N-benzyl-3-aminocyclobutanol.

Materials and Equipment:

  • N-benzyl-3-aminocyclobutanol

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Celite® for filtration

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend N-benzyl-3-aminocyclobutanol (1.0 eq) and 10% Pd/C (typically 0.5 to 1.0 times the weight of the substrate) in anhydrous methanol (10-20 mL per gram of substrate).[5]

  • Inert Atmosphere: Flush the flask with an inert gas, such as nitrogen or argon.

  • Addition of Hydrogen Donor: Under the inert atmosphere, add anhydrous ammonium formate (typically 5-10 equivalents) to the stirred suspension in a single portion.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. Reaction times can vary but are often in the range of 1-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with additional methanol.

    • Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. It is good practice to quench the catalyst on the Celite® pad with water before disposal.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-aminocyclobutanol. The product can be further purified by crystallization or column chromatography if necessary.

Data Presentation: Comparative Reaction Conditions for N-Debenzylation

The efficiency of catalytic transfer hydrogenation can be influenced by the choice of catalyst, hydrogen donor, solvent, and reaction temperature. The following table summarizes various conditions reported for the N-debenzylation of benzylamines, providing a comparative overview.

Substrate AnalogueCatalyst (mol %)Hydrogen Donor (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
N-Benzyl Amine Derivatives10% Pd/C (equal weight)Ammonium Formate (5)MethanolReflux0.1-1>90[5]
(R,R)-3-(1'-methylbenzylamine)-butanolRaney Nickel (7%)H₂ (2 MPa)Ethanol6010N/A[9]
N-Benzyl Amine10% Pd/C (10-20 mol%)H₂ (balloon)Methanol/EthanolRoom TempVariesHigh[6]

Visualizing the Workflow

A streamlined representation of the experimental workflow is crucial for efficient laboratory execution.

Debenzylation_Workflow start Start setup Reaction Setup: - N-benzyl-3-aminocyclobutanol - 10% Pd/C - Methanol start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_donor Add Ammonium Formate inert->add_donor reflux Heat to Reflux with Vigorous Stirring add_donor->reflux monitor Monitor Reaction (TLC or LC-MS) reflux->monitor cooldown Cool to Room Temperature monitor->cooldown Reaction Complete filtration Filter through Celite® cooldown->filtration isolation Concentrate Filtrate filtration->isolation purification Purify Product (if necessary) isolation->purification end End: 3-Aminocyclobutanol purification->end

Caption: Experimental Workflow for Debenzylation.

Conclusion: A Reliable Path to a Key Synthetic Intermediate

The debenzylation of N-benzyl-3-aminocyclobutanol is a critical transformation in the synthesis of this valuable building block. The catalytic transfer hydrogenation protocol detailed in this application note, utilizing palladium on carbon and ammonium formate, offers a robust, efficient, and safer method for achieving this deprotection. By understanding the underlying mechanism and having access to a clear, step-by-step procedure, researchers and drug development professionals can confidently and reliably produce 3-aminocyclobutanol, paving the way for the discovery of novel therapeutics.

References

  • Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5941–5952. [Link]
  • Radchenko, D. S., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. PubMed. [Link]
  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]
  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). How to use the personal web pages service. [Link]
  • Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. (n.d.). Taylor & Francis eBooks. [Link]
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
  • Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Tetrahedron Letters, 26(11), 1381-1384. [Link]
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Silver-decorated Palladium on Carbon Catalyst for Enhanced Ammonium Formate Dehydrogen
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI. [Link]
  • Girst, S., et al. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • A kind of preparation method of (R) 3 amino butanol. (2018).
  • Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. (1987).
  • Removal of benzyl group and obtaining unprotected amino acid. (n.d.).
  • Debenzylation method. (2020).
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. (n.d.).
  • Benzyl Deprotection Mechanism (H2 + Pd/C). (n.d.). Common Organic Chemistry. [Link]
  • Preparation method of (R) -3-aminobutanol. (2020).
  • Protecting group. (n.d.). Wikipedia. [Link]
  • An efficient method for the N-debenzylation of aromatic heterocycles. (n.d.).
  • Method for preparing (R) -3-aminobutanol. (2021).

Sources

Application Note & Protocols: Chiral Resolution of 3-Aminocyclobutanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure cis- and trans-3-aminocyclobutanol are pivotal chiral building blocks in modern medicinal chemistry, notably in the synthesis of novel kinase inhibitors and other pharmacologically active agents. The precise stereochemistry of these molecules is often critical to their biological activity and efficacy.[1] This guide provides an in-depth exploration of three robust techniques for the chiral resolution of racemic 3-aminocyclobutanol: Enzymatic Kinetic Resolution, Diastereomeric Salt Formation, and Chiral High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this document details the underlying principles of each method, provides step-by-step experimental protocols, and offers expert insights into experimental design and optimization.

Introduction: The Significance of Chiral 3-Aminocyclobutanol

The cyclobutane ring is a strained four-membered carbocycle that, when appropriately substituted, provides a rigid scaffold for presenting functional groups in a well-defined three-dimensional orientation.[2] 3-Aminocyclobutanol, existing as cis and trans diastereomers, each with a pair of enantiomers, offers a rich stereochemical landscape. Access to enantiomerically pure forms of this scaffold is a frequent challenge in synthetic chemistry.[3] The resolution of racemates is a common and practical approach to obtaining these valuable chiral molecules.[2] This application note details three field-proven methods for achieving this separation.

Method 1: Enzymatic Kinetic Resolution (EKR)

Principle of the Method: Enzymatic Kinetic Resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture.[] Lipases, a class of hydrolases, are particularly effective for resolving amino alcohols.[5][6][7] In this process, the lipase selectively catalyzes the acylation of one enantiomer at a much faster rate than the other.[7] For 3-aminocyclobutanol, the hydroxyl group is the target for acylation. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated based on their different chemical properties (e.g., by column chromatography). The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.

A widely used and highly effective enzyme for this purpose is Candida antarctica Lipase B (CALB), often immobilized on a solid support (e.g., Novozym® 435) for enhanced stability and ease of recovery.[8][9][10][11]

Workflow for Enzymatic Kinetic Resolution:

EKR_Workflow Racemate Racemic (±)-3-Aminocyclobutanol Reaction Selective Acylation in Organic Solvent Racemate->Reaction Enzyme Immobilized Lipase (CALB) + Acyl Donor (Vinyl Acetate) Enzyme->Reaction Mixture Mixture: (R)-Acylated Amine (S)-Unreacted Amine Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Product1 Isolated (R)-Acetate Separation->Product1 More Lipophilic Product2 Isolated (S)-Alcohol Separation->Product2 More Polar Hydrolysis Base Hydrolysis (e.g., NaOH) Product1->Hydrolysis FinalProduct1 Pure (R)-3-Aminocyclobutanol Hydrolysis->FinalProduct1

Caption: Workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Acylation

  • Preparation: To a flame-dried 100 mL round-bottom flask, add racemic 3-aminocyclobutanol (1.0 eq, e.g., 5 mmol, 435 mg).

  • Solvent & Reagents: Dissolve the substrate in a suitable anhydrous organic solvent (e.g., 50 mL of Diisopropyl Ether). Add the acyl donor, vinyl acetate (1.5-3.0 eq).

    • Scientist's Note: Vinyl acetate is an excellent acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and does not interfere with the reaction equilibrium.[9]

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym® 435) (e.g., 50 mg per mmol of substrate).

  • Reaction: Stopper the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the substrate and the product.

  • Work-up: Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting residue, containing the acylated amine and unreacted alcohol, can be separated by flash column chromatography on silica gel.

  • Deprotection (if required): To recover the acylated enantiomer as the free alcohol, dissolve the isolated acetate in methanol and treat with a base (e.g., K₂CO₃ or NaOH solution) to hydrolyze the ester.

Data Summary Table: Enzymatic Resolution

ParameterTypical Value/ConditionRationale/Comment
EnzymeNovozym® 435 (Immobilized CALB)High selectivity, stability, and reusability.[12]
Acyl DonorVinyl AcetateIrreversible reaction due to tautomerization of byproduct.[9]
SolventDiisopropyl Ether, THF, TolueneAprotic organic solvents are preferred to avoid enzyme denaturation.
Temperature30 - 45 °CBalances reaction rate and enzyme stability/selectivity.
Target Conversion~50%Optimal point for achieving high e.e. for both enantiomers.
Expected e.e.>95%Dependent on enzyme selectivity and precise termination at 50% conversion.
Theoretical Yield<50% for each enantiomerA key characteristic of kinetic resolution.[13]

Method 2: Diastereomeric Salt Formation

Principle of the Method: This classical resolution technique is one of the most straightforward and scalable methods for separating enantiomeric amines.[1][14] The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[15] This acid-base reaction forms a pair of diastereomeric salts.[16]

(R)-Amine + (R)-Acid → (R,R)-Salt (S)-Amine + (R)-Acid → (S,R)-Salt

Unlike enantiomers, diastereomers have different physical properties, including solubility.[17] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other diastereomer dissolved in the mother liquor.[18] The crystallized salt is then isolated, and the chiral amine is liberated by treatment with a base.

Workflow for Diastereomeric Salt Resolution:

Salt_Resolution_Workflow Racemate Racemic (±)-3-Aminocyclobutanol SaltFormation Salt Formation in Solvent (e.g., Methanol) Racemate->SaltFormation Agent Chiral Resolving Agent (e.g., (+)-DBTA) Agent->SaltFormation Diastereomers Solution of Diastereomeric Salts [(R)-Amine-(+)-Acid] [(S)-Amine-(+)-Acid] SaltFormation->Diastereomers Crystallization Fractional Crystallization (Cooling) Diastereomers->Crystallization Crystals Crystals of Less-Soluble Diastereomeric Salt Crystallization->Crystals Solid MotherLiquor Mother Liquor with More-Soluble Diastereomeric Salt Crystallization->MotherLiquor Liquid Liberation1 Basification (NaOH) & Extraction Crystals->Liberation1 Liberation2 Basification (NaOH) & Extraction MotherLiquor->Liberation2 Product1 Enriched (S)-Enantiomer Liberation1->Product1 Product2 Enriched (R)-Enantiomer Liberation2->Product2

Caption: Workflow for diastereomeric salt resolution.

Experimental Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA)

  • Salt Formation: In an Erlenmeyer flask, dissolve racemic 3-aminocyclobutanol (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating. In a separate flask, dissolve the chiral resolving agent, (+)-DBTA (0.5 to 1.0 eq), in the same solvent.

    • Scientist's Note: Using 0.5 equivalents of the resolving agent is often sufficient and more economical, as it can only form a salt with half of the racemic mixture.

  • Mixing: Add the resolving agent solution to the amine solution. The mixture may exotherm.[19]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for 12-24 hours to facilitate the crystallization of the less soluble diastereomeric salt.[18] Seeding with a small crystal can be beneficial.[18]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove impurities from the mother liquor.

  • Liberation of the Free Amine: Suspend the dried crystals in water. While stirring, add a base (e.g., 2M NaOH solution) dropwise until the pH is >12.[1] This neutralizes the tartaric acid and liberates the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Processing: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-aminocyclobutanol. The enantiomeric excess should be determined by chiral HPLC.

  • Recovery from Mother Liquor: The other enantiomer can be recovered from the mother liquor by following steps 5-7.

Data Summary Table: Diastereomeric Salt Resolution

ParameterSelection/ConditionRationale/Comment
Resolving Agent(+)-Dibenzoyl-D-tartaric acid, (+)-Tartaric acid, (S)-Mandelic acidChoice is empirical and requires screening. Tartaric acid derivatives are widely successful for amines.[1][18][19]
Stoichiometry0.5 - 1.0 eq of resolving agent0.5 eq is more atom-economical; 1.0 eq may improve crystal formation.
SolventMethanol, Ethanol, IsopropanolSolvent choice is critical as it dictates the differential solubility of the salts.
CrystallizationSlow cooling, seedingPromotes the formation of larger, purer crystals.
Purity CheckChiral HPLC, PolarimetryEssential to determine the e.e. of the resolved amine.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Principle of the Method: Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[20] The separation is achieved using a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector.[21] As the racemic mixture passes through the column, the enantiomers form transient, diastereomeric complexes with the CSP. Due to differences in the stability of these complexes, one enantiomer is retained longer on the column than the other, resulting in their separation.

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are among the most versatile and widely used for a broad range of chiral compounds, including amino alcohols.[22][23]

Workflow for Chiral HPLC Analysis:

HPLC_Workflow Sample Racemic or Enriched 3-Aminocyclobutanol Sample Preparation Dissolve in Mobile Phase Filter (0.22 µm) Sample->Preparation Injection Inject onto HPLC System Preparation->Injection Column Chiral Stationary Phase (e.g., Chiralpak) Injection->Column Separation Differential Retention of Enantiomers Column->Separation Detection UV or MS Detector Separation->Detection Chromatogram Chromatogram: Two Separated Peaks Detection->Chromatogram Analysis Calculate Retention Times (tR) Calculate Enantiomeric Excess (e.e.) Chromatogram->Analysis

Caption: General workflow for chiral HPLC analysis.

Experimental Protocol: Analytical Chiral HPLC Method Development

  • Scientist's Note: 3-Aminocyclobutanol lacks a strong UV chromophore. For sensitive UV detection, derivatization with an agent like NBD-Cl or a benzoyl group may be necessary.[20] Alternatively, mass spectrometry (MS) or charged aerosol detection (CAD) can be used. The following protocol assumes a suitable derivatization or a compatible detector is in use.

  • Column Selection: Start with a polysaccharide-based CSP, such as a Chiralpak® column (e.g., IA, IB, or IC). These are known for their broad applicability.

  • Mobile Phase Screening (Normal Phase):

    • Prepare a primary mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v).

    • To improve peak shape for the basic amine, add a small amount of an amine modifier, such as diethylamine (DEA) or ethanolamine (0.1%).

  • Initial Run:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.

    • Prepare a sample of racemic 3-aminocyclobutanol at ~1 mg/mL in the mobile phase.

    • Inject 5-10 µL and monitor the chromatogram.

  • Optimization:

    • If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., try 80:20 and 70:30 Hexane/IPA).

    • Different alcohols (e.g., ethanol) can also be screened as modifiers.

    • Adjusting the flow rate or column temperature can also impact resolution.

  • Quantification: Once baseline separation is achieved, the enantiomeric excess (% e.e.) can be calculated from the peak areas (A1 and A2) of the two enantiomers: % e.e. = [ |A1 - A2| / (A1 + A2) ] * 100

Data Summary Table: Chiral HPLC

ParameterRecommended Starting PointRationale/Comment
CSP TypePolysaccharide-based (Amylose/Cellulose)Broad enantiorecognition capabilities for diverse structures.[23]
ModeNormal Phase (Hexane/Alcohol)Often provides better selectivity for polar compounds like amino alcohols.
Mobile PhaseHexane/Isopropanol with 0.1% DEAA standard starting point for many chiral separations of amines.
Flow Rate0.5 - 1.5 mL/minStandard analytical flow rates for 4.6 mm ID columns.
DetectionUV (with derivatization), MS, CADNecessary due to the lack of a native chromophore in the analyte.[24]

Conclusion

The selection of a chiral resolution technique for 3-aminocyclobutanol depends on the specific requirements of the project, including scale, required purity, cost, and available equipment.

  • Enzymatic Kinetic Resolution offers high selectivity and mild reaction conditions but is limited by a theoretical maximum yield of 50% for each enantiomer.

  • Diastereomeric Salt Formation is a cost-effective and highly scalable classical method, though it may require empirical screening of resolving agents and solvents.[14]

  • Chiral Chromatography provides excellent separation for both analytical and preparative scales, offering high purity in a single step, but can be more expensive in terms of solvents and specialized columns, especially for large-scale purification.

Each method, when properly optimized, serves as a robust and reliable pathway to obtaining the enantiomerically pure 3-aminocyclobutanol isomers essential for advanced pharmaceutical research and development.

References

  • Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed, Biotechnol Prog. 2018 Jul;34(4):878-889.
  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). Thesis, Dalian Institute of Chemical Physics, Chinese Academy of Sciences.
  • Kinetic Resolution of (R,S)-α-Tetralol by Immobilized Candida antarctica Lipase B: Comparison of Packed-Bed over Stirred-Tank Batch Bioreactor. ACS Publications, Org. Process Res. Dev. 2018, 22, 8, 1022–1028.
  • Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. PubMed, Chirality. 2020 Dec;32(12):1377-1394.
  • Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. PubMed, Eur J Med Chem. 2024 Oct 5:276:116692.
  • Resolution of a Racemic Mixture. Science Learning Center.
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Chiral resolution. Wikipedia.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications, Chemical Reviews 2005, 105, 1, 39-75.
  • Kinetic Enzymatic Resolution of Cyclopropane Derivatives. Thieme, SYNLETT 2004, No. 12, pp 2195–2197.
  • Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. ACS Publications, J. Org. Chem. 1987, 52, 23, 5039–5042.
  • Lipase-catalyzed resolution of acyclic amino alcohol precursors. ACS Publications, J. Org. Chem. 1990, 55, 15, 4683–4687.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect, Tetrahedron: Asymmetry, Volume 17, Issue 9, 22 May 2006, Pages 1337-1348.
  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed, Acta Pharm Hung. 2002;72(2):107-21.
  • Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry.
  • Lipases-catalyzed enantioselective kinetic resolution of alcohols. J. Chem. Pharm. Res., 2015, 7(5):311-322.
  • Preparation method of (R) -3-aminobutanol. Google Patents, CN107805205B.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL).
  • Substrate scope of kinetic resolution of cyclobutenone. ResearchGate.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 2021; 65(2): 101-111.
  • What is Chiral Column in HPLC ? YouTube.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC, NIH.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Research Portal.
  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. PMC, NIH.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH.
  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. The Royal Society of Chemistry.
  • (PDF) Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization. ResearchGate.

Sources

Application Note: HPLC Methods for Purity Analysis of 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the purity analysis of 3-Aminocyclobutanol hydrochloride, a key building block in modern pharmaceutical synthesis.[1] Due to its highly polar nature, lack of a native chromophore, and inherent chirality, this compound presents significant analytical challenges for traditional reversed-phase HPLC methods.[2] To address these complexities, we provide two robust, validated HPLC protocols. The first method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the direct quantitative analysis of this compound and its related polar impurities. The second method details an indirect approach using pre-column derivatization for the sensitive and accurate determination of its enantiomeric purity on a standard achiral reversed-phase column. These methodologies are designed for researchers, analytical scientists, and quality control professionals in the drug development sector, providing a framework for accurate purity assessment and adherence to regulatory standards.

Introduction: The Analytical Imperative

The Analyte: this compound

This compound is a versatile cyclobutane derivative utilized as a crucial intermediate in the synthesis of novel pharmaceutical compounds.[1] Its structure, containing both an amino and an alcohol functional group, facilitates the construction of complex molecular architectures. The hydrochloride salt form is typically used to improve the compound's stability and solubility.[1] As with any active pharmaceutical ingredient (API) intermediate, rigorous control over its purity—both in terms of related substances and stereoisomeric composition—is critical to ensure the safety and efficacy of the final drug product.

The Analytical Challenge

The physicochemical properties of this compound make its analysis by conventional HPLC challenging:

  • High Polarity: The molecule is small and highly polar, leading to poor or no retention on traditional C8 or C18 reversed-phase columns.

  • Lack of a UV Chromophore: The absence of a UV-absorbing moiety in its structure precludes direct detection using standard UV-Vis detectors, necessitating alternative detection strategies or chemical modification.[2]

  • Chirality: The molecule is chiral, existing as enantiomers. Regulatory agencies require the stereochemical purity of chiral drugs and their intermediates to be strictly controlled, as different enantiomers can have vastly different pharmacological and toxicological profiles.[2][3]

Strategic Analytical Approaches

To overcome these challenges, a dual-pronged strategy is recommended. This involves selecting the appropriate chromatographic mode based on the specific purity attribute being measured: achiral (related substances) or chiral (enantiomeric purity).

G cluster_0 Analytical Objective cluster_1 Recommended HPLC Strategy achiral_purity Achiral Purity (Related Substances) hilichplc Method 1: Direct Analysis via HILIC achiral_purity->hilichplc Addresses high polarity directly chiral_purity Chiral Purity (Enantiomeric Excess) derivhplc Method 2: Indirect Analysis via Derivatization + Reversed-Phase HPLC chiral_purity->derivhplc Creates detectable diastereomers

Caption: Recommended analytical workflows for purity assessment.

Method 1: Achiral Purity by Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle of HILIC

HILIC is an ideal chromatographic mode for retaining and separating highly polar compounds that are unretained in reversed-phase chromatography.[4][5] The technique typically uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. In HILIC, the aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized aqueous layer.[6][7]

G cluster_0 HILIC Mechanism sp Stationary Phase (Polar) Water-Enriched Layer mp Mobile Phase (High Organic Content) sp:f1->mp Elution analyte Polar Analyte (3-Aminocyclobutanol) analyte->sp:f1 Partitioning

Caption: Analyte partitioning in HILIC.

Experimental Protocol: HILIC-CAD/ELSD

Since this compound lacks a UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is required.

Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

| Detector | Charged Aerosol Detector (CAD) or ELSD (Nebulizer: 40°C, Evap: 60°C) |

Standard and Sample Preparation

  • Standard Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Sample Solution (1.0 mg/mL): Prepare the sample in the same manner as the standard solution.

Rationale for Method Choices
  • BEH Amide Column: An amide-phase HILIC column provides excellent retention and peak shape for polar amines and is highly robust.[5]

  • Ammonium Formate Buffer: This buffer is volatile and highly soluble in high concentrations of organic solvent, making it ideal for HILIC and compatible with universal detectors like CAD, ELSD, and Mass Spectrometry (MS).

  • Gradient Elution: A gradient from high to low organic content ensures that impurities with varying polarities are eluted and resolved effectively.

Method 2: Chiral Purity by Derivatization and RP-HPLC

Principle of Indirect Chiral Separation

This strategy converts the enantiomers of 3-Aminocyclobutanol into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA). Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.[2] The CDA must also impart a strong chromophore or fluorophore to the analyte, enabling highly sensitive detection.[8]

G cluster_0 Derivatization for Chiral Analysis enantiomers Enantiomer Mixture (R)- and (S)-Aminocyclobutanol cda + Chiral Derivatizing Agent (CDA) e.g., NBD-Cl enantiomers->cda Reaction diastereomers Diastereomer Mixture (R-CDA, S-CDA) Separable on Achiral Column cda->diastereomers

Caption: Conversion of enantiomers to separable diastereomers.

Selection of Derivatizing Agent

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is an excellent derivatizing agent for primary and secondary amines. It reacts under mild conditions to form a highly fluorescent and UV-active derivative, providing excellent sensitivity.[9][10]

Experimental Protocol: Derivatization and RP-HPLC-FLD/UV

Derivatization Procedure

  • To 200 µL of the sample solution (~1 mg/mL in water), add 50 µL of 20 mM borate buffer (pH 9.0).

  • Add 150 µL of NBD-Cl solution (0.33 mg/mL in Acetonitrile).[9]

  • Vortex the mixture for 1 minute.

  • Heat the vial at 70 °C for 30 minutes in a heating block.[9]

  • Cool the reaction mixture rapidly in an ice bath or freezer for 1 minute to stop the reaction.[9]

  • The sample is now ready for HPLC analysis.

Chromatographic Conditions

Parameter Condition
HPLC System Waters Alliance e2695 or equivalent
Column Phenomenex Luna C18(2), 100Å, 5 µm, 4.6 mm X 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Isocratic Elution 60% A / 40% B
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Injection Volume 20 µL[2]

| Detector | Fluorescence (FLD): λex = 470 nm, λem = 530 nm or UV at 254 nm[2] |

Rationale for Method Choices
  • NBD-Cl Derivatization: Provides a robust method to add a highly sensitive fluorophore, overcoming the lack of a native chromophore and enabling trace-level detection of the undesired enantiomer.[9][10]

  • Standard C18 Column: The derivatized analytes are significantly less polar, allowing for excellent retention and separation on a widely available and robust C18 stationary phase.[2]

  • Fluorescence Detection: Offers superior sensitivity and selectivity compared to UV detection, which is critical for accurately quantifying small percentages of the unwanted enantiomer.

Method Validation Strategy (per ICH Q2(R1))

For any analytical method to be considered suitable for its intended purpose, it must be validated. The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the analysis .[11][12][13]

Validation Parameters

Parameter Purpose & Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients. (Peak purity > 990, baseline resolution > 2.0)[13]
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over the specified range. (Correlation coefficient R² ≥ 0.999)
Range The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity. (Typically 80-120% of the test concentration for assay).[12]
Accuracy The closeness of the test results to the true value, typically assessed by recovery studies on spiked samples. (Recovery of 98.0% to 102.0%)[11]
Precision - Repeatability (Intra-assay): Precision under the same operating conditions over a short interval.[12] - Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. (RSD ≤ 2.0%)
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. (Signal-to-Noise ratio of 3:1)
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1)

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[14] (System suitability parameters must be met) |

Conclusion

The analytical control of this compound requires a tailored approach to address its challenging physicochemical properties. The HILIC method presented offers a robust solution for direct analysis of the compound and its polar impurities, while the pre-column derivatization strategy provides a highly sensitive and accurate method for determining its critical enantiomeric purity. The successful implementation and validation of these methods will ensure that this key intermediate meets the stringent quality requirements of the pharmaceutical industry, ultimately contributing to the development of safe and effective medicines.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (2011).
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.).
  • Hydrophilic interaction chrom
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe. [Link]
  • Steps for HPLC Method Valid
  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). (n.d.).
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.).
  • Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Royal Society of Chemistry. [Link]
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI. [Link]
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]
  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (n.d.).
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]
  • Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfon
  • This compound. (n.d.). Lead Sciences. [Link]
  • Chiral HPLC Separ
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). AIMS Press. [Link]
  • Analytical Method Validation & Common Problem 1. (n.d.). NPRA. [Link]
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

Sources

Definitive Stereochemical Assignment of cis- and trans-3-Aminocyclobutanol Isomers using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The precise determination of molecular stereochemistry is a critical step in drug discovery and development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. The 3-aminocyclobutanol scaffold is an important building block in medicinal chemistry. This application note provides a detailed guide and robust protocols for the unambiguous characterization and differentiation of cis- and trans-3-aminocyclobutanol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causal principles behind the observed differences in chemical shifts (δ), scalar coupling constants (J), and Nuclear Overhauser Effects (NOE), providing a comprehensive framework for confident stereochemical assignment.

Introduction: The Stereochemical Imperative

Cyclobutane rings are prevalent motifs in a wide range of biologically active molecules. The rigid, puckered nature of the four-membered ring imposes distinct spatial arrangements on its substituents. For 3-aminocyclobutanol, the relative orientation of the amino and hydroxyl groups (cis or trans) defines the molecule's three-dimensional shape, which in turn governs its interaction with biological targets. An incorrect stereochemical assignment can lead to misinterpreted structure-activity relationships (SAR) and wasted resources in the development pipeline.

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of small molecules. By analyzing the distinct magnetic environments of atomic nuclei, we can deduce the connectivity and stereochemistry of a molecule. This guide focuses on three key NMR parameters:

  • Chemical Shift (δ): The position of a signal, which is highly sensitive to the local electronic environment of a nucleus.

  • Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclei, providing information about through-bond connectivity and dihedral angles.

  • Nuclear Overhauser Effect (NOE): The through-space interaction between nuclei that are close in proximity, which is invaluable for determining relative stereochemistry.[1][2][3]

This document will first explore the theoretical basis for differentiating the cis and trans isomers and then provide detailed, field-proven protocols for sample preparation and data acquisition.

Differentiating Isomers: A Multi-Parametric NMR Approach

The key to distinguishing cis- and trans-3-aminocyclobutanol lies in how the relative orientation of the -OH and -NH₂ groups influences the NMR parameters of the cyclobutane ring protons and carbons.

G cluster_cis cis-3-Aminocyclobutanol cluster_trans trans-3-Aminocyclobutanol cis_H1 H1/H3 cis_H2 H2a/H2e H4a/H4e cis_mol trans_H1 H1/H3 trans_H2 H2a/H2e H4a/H4e trans_mol

Caption: Numbering scheme for cis- and trans-3-aminocyclobutanol.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides the most detailed information for stereochemical assignment through chemical shifts, coupling patterns, and NOE correlations.

2.1.1. Chemical Shifts (δ)

The chemical shifts of the methine protons (H-1 and H-3) are particularly diagnostic.

  • In the cis isomer , the hydroxyl and amino groups are on the same face of the ring. This can lead to intramolecular hydrogen bonding or steric crowding, which typically results in a different electronic environment for H-1 and H-3 compared to the trans isomer.

  • In the trans isomer , these groups are on opposite faces, leading to a less sterically hindered environment. The methine proton that is cis to the two adjacent methylene protons will likely appear at a different chemical shift than the corresponding proton in the cis isomer.

The methylene protons (H-2 and H-4) will appear as complex multiplets. The proton cis to an electronegative substituent (like -OH or -NH₂) is typically deshielded and shifted downfield compared to the proton that is trans.

2.1.2. Coupling Constants (J)

Vicinal coupling constants (³J) in cyclobutane rings are highly dependent on the dihedral angle between the coupled protons.[4] While the puckered nature of the ring complicates direct application of the Karplus equation, empirical observations are highly informative:

  • ³J_cis_ (coupling between protons on the same face of the ring) is generally larger than ³J_trans_ (coupling between protons on opposite faces). Typical ranges can be approximately 4.6–11.5 Hz for cis and 2.0–10.7 Hz for trans couplings.[4]

  • Careful analysis of the multiplicities of the H-1 and H-3 signals can reveal these coupling constants, providing strong evidence for the relative stereochemistry. For example, in the trans isomer, H-1 will have two trans couplings and two cis couplings to the H-2/H-4 protons, leading to a distinct multiplet structure.

2.1.3. Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY)

NOE is the definitive technique for this structural problem. It detects through-space correlations between protons that are physically close to each other (< 5 Å), regardless of their through-bond connectivity.[1][2][5]

  • For the cis isomer , irradiation of the H-1 methine proton will produce an NOE enhancement at the H-3 methine proton signal, as they are on the same face of the ring and therefore in close proximity.

  • For the trans isomer , no NOE correlation will be observed between H-1 and H-3 because they are on opposite faces of the ring and thus far apart. Instead, H-1 will show NOE correlations to the cis-protons on the adjacent methylene carbons (H-2/H-4). This lack of an H-1/H-3 cross-peak in a 2D NOESY spectrum is conclusive evidence for a trans relationship.[6][7]

NOE_Correlation cluster_cis cis-Isomer NOE cluster_trans trans-Isomer NOE cis_H1 H-1 cis_H3 H-3 cis_H1->cis_H3 Strong NOE cis_H2 H-2/4 (cis) cis_H1->cis_H2 cis_H3->cis_H2 trans_H1 H-1 trans_H2_top H-2/4 (cis to H1) trans_H1->trans_H2_top NOE trans_H3 H-3 trans_H2_bottom H-2/4 (cis to H3) trans_H3->trans_H2_bottom NOE

Caption: Expected key NOE correlations for cis and trans isomers.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum is simpler than the ¹H spectrum and provides complementary information. The primary differentiating factor is the chemical shift, which is influenced by steric effects.

  • Steric Compression (γ-gauche effect): In the cis isomer , the proximity of the axial-like substituents can cause steric compression, leading to a shielding effect. This typically shifts the signals of the ring carbons (especially C-1 and C-3) to a higher field (lower ppm value) compared to the less-strained trans isomer.[8][9] The difference, while often small (2-5 ppm), is a reliable and reproducible indicator.

Summary of Expected NMR Data

The following tables summarize the anticipated NMR data that can be used to distinguish the two isomers. Exact values will vary with solvent and concentration.[10][11]

Table 1: Predicted ¹H NMR Characteristics

Protoncis-3-Aminocyclobutanoltrans-3-AminocyclobutanolRationale
H-1 (CH-OH)Multiplet, ~4.0-4.3 ppmMultiplet, ~3.8-4.1 ppmDifferent stereochemical environment.
H-3 (CH-NH₂)Multiplet, ~3.4-3.7 ppmMultiplet, ~3.2-3.5 ppmDifferent stereochemical environment.
H-2, H-4 (CH₂)Complex Multiplets, ~2.0-2.6 ppmComplex Multiplets, ~1.8-2.4 ppmRing protons experience different shielding/deshielding.
NOE H-1 ↔ H-3 Present (Strong) Absent Definitive indicator of relative stereochemistry.

Table 2: Predicted ¹³C NMR Characteristics

Carboncis-3-Aminocyclobutanoltrans-3-AminocyclobutanolRationale
C-1 (CH-OH)~65-68 ppm~68-71 ppmγ-gauche effect in cis isomer causes upfield shift.
C-3 (CH-NH₂)~48-51 ppm~51-54 ppmγ-gauche effect in cis isomer causes upfield shift.
C-2, C-4 (CH₂)~35-38 ppm~38-41 ppmSteric environment affects methylene carbons.

Experimental Protocols

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible data.

Protocol: NMR Sample Preparation

Causality: The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[12] Using an appropriate deuterated solvent is crucial to avoid large interfering solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[13][14] Filtering the sample removes particulate matter that can degrade spectral resolution by interfering with the magnetic field homogeneity (shimming).[15]

Materials:

  • cis- or trans-3-Aminocyclobutanol sample

  • Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or D₂O, chosen based on sample solubility)

  • High-quality 5 mm NMR tubes and caps[14][16]

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Cotton or glass wool for filtration

Procedure:

  • Weigh the Sample: Accurately weigh 5-10 mg of the aminocyclobutanol sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[13][16]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial until the sample is completely dissolved.

  • Filter the Solution: Place a small plug of cotton or glass wool into a Pasteur pipette. Use the pipette to transfer the solution from the vial into the NMR tube, filtering out any dust or undissolved particles.[15]

  • Cap and Label: Securely cap the NMR tube. Label the tube clearly with a permanent marker near the top.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the lower portion of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[16]

Protocol: NMR Data Acquisition

Causality: These steps outline the acquisition of the essential 1D and 2D spectra needed for full characterization on a modern NMR spectrometer (e.g., 400 MHz or higher).

Sources

The Strategic Incorporation of 3-Aminocyclobutanol Hydrochloride in the Synthesis of Advanced JAK Family Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of JAK Inhibitor Therapeutics

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are pivotal mediators of cytokine signaling.[1] These enzymes play a central role in the JAK-STAT signaling pathway, which governs a multitude of cellular processes, including immune responses, inflammation, and hematopoiesis.[1] Consequently, dysregulation of JAK signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This has rendered the JAK family a prime target for therapeutic intervention.

First-generation JAK inhibitors, while clinically effective, often exhibit a broad inhibition profile across multiple JAK isoforms due to the highly conserved nature of the ATP-binding site. This can lead to off-target effects and associated side effects.[2] The quest for greater selectivity has driven the development of second-generation inhibitors, which often employ novel molecular scaffolds to achieve improved safety and efficacy profiles. One such innovation is the incorporation of unique carbocyclic moieties, like the cyclobutane ring system, to confer distinct pharmacological properties. This application note provides a detailed technical guide on the strategic use of 3-Aminocyclobutanol hydrochloride as a key building block in the synthesis of a next-generation JAK family inhibitor, with a specific focus on the highly selective, allosteric TYK2 inhibitor, Deucravacitinib (BMS-986165).

The Rationale for the Cyclobutane Moiety in Kinase Inhibitor Design

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry for its unique structural and conformational properties.[3] Its rigid, puckered structure can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein.[4] This can translate to enhanced potency and selectivity. Furthermore, the introduction of a cyclobutane scaffold can modulate key physicochemical properties such as lipophilicity and metabolic stability, which are critical for developing orally bioavailable drugs.[3] In the context of JAK inhibitors, the cyclobutane moiety can serve as a rigid scaffold to orient key functional groups for optimal interaction with the kinase domain, including the less conserved allosteric sites.

The JAK-STAT Signaling Pathway and Point of Inhibition

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes. Selective inhibitors can interfere with this pathway at various points. Deucravacitinib, for instance, is a first-in-class allosteric inhibitor that targets the regulatory pseudokinase (JH2) domain of TYK2, preventing its activation and subsequent downstream signaling.[2][4]

JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK (TYK2) Cytokine_Receptor->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Nuclear Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 6. Transcriptional Regulation Deucravacitinib Deucravacitinib (TYK2 Inhibitor) Deucravacitinib->JAK Inhibition of allosteric site

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of Deucravacitinib on TYK2.

Application Profile: Deucravacitinib (BMS-986165) - A Case Study

Deucravacitinib is a selective, oral inhibitor of TYK2, a member of the JAK family, approved for the treatment of moderate-to-severe plaque psoriasis.[2][5] A key structural feature of Deucravacitinib is the presence of a functionalized cyclobutane ring, which is introduced into the molecule using a derivative of 3-aminocyclobutanol. The synthesis of this advanced intermediate is a critical aspect of the overall manufacturing process.

Synthetic Workflow Overview

The synthesis of Deucravacitinib can be conceptually divided into the preparation of key intermediates and their subsequent coupling to form the final active pharmaceutical ingredient (API). A crucial intermediate is derived from trans-3-aminocyclobutanol, which is prepared from its hydrochloride salt. This intermediate is then coupled with a substituted pyridazine core, followed by further functionalization.

Deucravacitinib_Synthesis_Workflow A 3-Aminocyclobutanol Hydrochloride B Protection & Derivatization (e.g., N-methylation) A->B C Key Cyclobutane Intermediate (trans-3-(methylamino)cyclobutanol) B->C F Coupling Reaction 1 (C + D or E + D) C->F Nucleophilic Substitution D Substituted Dichloropyridazine D->F E Aniline Intermediate H Coupling Reaction 2 E->H G Intermediate Product F->G G->H Palladium-Catalyzed C-N Coupling I Final Amidation H->I J Deucravacitinib (API) I->J

Figure 2: Generalized synthetic workflow for Deucravacitinib highlighting the role of the cyclobutane intermediate.

Experimental Protocols

The following protocols are representative methodologies adapted from published literature and patents for the synthesis of key intermediates and their incorporation into the Deucravacitinib scaffold.

Protocol 1: Preparation of trans-3-Aminocyclobutanol from its Hydrochloride Salt

This protocol describes the liberation of the free base from the hydrochloride salt, which is a prerequisite for subsequent reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a minimal amount of deionized water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric equivalent of a concentrated aqueous solution of NaOH or KOH dropwise while monitoring the pH to ensure it becomes basic (pH > 10).

  • Extract the aqueous solution multiple times with an organic solvent such as dichloromethane.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield trans-3-aminocyclobutanol as the free base.

Protocol 2: Synthesis of the Key Intermediate: trans-3-(Methylamino)cyclobutanol

This protocol outlines a method for the N-methylation of trans-3-aminocyclobutanol.

Materials:

  • trans-3-Aminocyclobutanol (from Protocol 1)

  • A suitable protecting group for the hydroxyl function (e.g., benzyl ether)

  • A methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • A suitable base (e.g., potassium carbonate or triethylamine)

  • A suitable solvent (e.g., acetonitrile or DMF)

  • Deprotection reagents (e.g., Pd/C and H₂ for a benzyl group)

Procedure:

  • Protect the hydroxyl group of trans-3-aminocyclobutanol to prevent unwanted side reactions.

  • Dissolve the protected aminocyclobutanol in the chosen solvent.

  • Add the base, followed by the slow addition of the methylating agent at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Work up the reaction by quenching with water and extracting the product with a suitable organic solvent.

  • Purify the N-methylated intermediate by column chromatography.

  • Deprotect the hydroxyl group under appropriate conditions to yield trans-3-(methylamino)cyclobutanol.

Protocol 3: Coupling of the Cyclobutane Intermediate with the Pyridazine Core

This protocol describes a key step in the assembly of the Deucravacitinib backbone, which often involves a nucleophilic substitution or a palladium-catalyzed coupling reaction.

Materials:

  • trans-3-(Methylamino)cyclobutanol (from Protocol 2)

  • A suitable dichloropyridazine derivative (e.g., 4,6-dichloropyridazine-3-carboxamide)

  • A palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) for C-N coupling, or a strong base for nucleophilic aromatic substitution.

  • A suitable solvent (e.g., dioxane or toluene)

  • A base (e.g., cesium carbonate or sodium tert-butoxide)

Procedure:

  • In an inert atmosphere (e.g., under nitrogen or argon), combine the dichloropyridazine derivative, the palladium catalyst, and the ligand in the chosen solvent.

  • Add the trans-3-(methylamino)cyclobutanol intermediate and the base.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor its progress by LC-MS.

  • Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

  • Purify the resulting coupled product by column chromatography or recrystallization.

Quantitative Data Summary

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical PurityReference
This compoundC₄H₁₀ClNO123.58≥97%
trans-3-(Methylamino)cyclobutanolC₅H₁₁NO101.15>98%
Deucravacitinib (BMS-986165)C₂₀H₁₇D₃N₆O₂425.48>99.5% (API)[2]

Conclusion and Future Perspectives

The application of this compound in the synthesis of the selective TYK2 inhibitor Deucravacitinib exemplifies the strategic use of constrained carbocyclic scaffolds in modern drug discovery. The cyclobutane moiety plays a crucial role in achieving the desired pharmacological profile, particularly the high selectivity for TYK2 over other JAK family members. The synthetic protocols outlined in this application note provide a foundational guide for researchers and drug development professionals working on the synthesis of next-generation kinase inhibitors. As the demand for more selective and safer immunomodulatory drugs continues to grow, the exploration of novel building blocks like 3-aminocyclobutanol and its derivatives will undoubtedly remain a key area of research, paving the way for the development of innovative therapeutics for a range of debilitating diseases.

References

  • U.S. Food and Drug Administration. (2022). Novel Drug Approvals for 2022.
  • Wrobleski, S. T., Moslin, R., Lin, S., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995.
  • Treitler, D. S., Soumeillant, M. C., Simmons, E. M., et al. (2022). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development, 26(4), 1202–1222.
  • Burke, J. R., et al. (2019). BMS-986165 is a highly potent and selective allosteric inhibitor of TYK2 that interferes with IL-23, IL-12 and IFN-I signaling.
  • Pargellis, C., et al. (2018). Discovery of a novel, potent, and selective TYK2 inhibitor for the treatment of autoimmune and inflammatory diseases.
  • Gillooly, K. M., et al. (2018). Deucravacitinib (BMS-986165), an oral, selective, allosteric TYK2 inhibitor, in a phase 2 trial in psoriatic arthritis.
  • Papp, K., et al. (2021). Deucravacitinib in Moderate to Severe Psoriasis: Efficacy and Safety in a Phase 2 Trial. The New England Journal of Medicine, 385(13), 1184-1195.
  • O'Shea, J. J., & Plenge, R. (2012).
  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors in development. Nature Reviews Drug Discovery, 16(12), 1-18.
  • BenchChem. (2025). The Development of Deuterated Deucravacitinib: A Technical Guide.
  • European Patent Office. (2025).
  • Google Patents. (2024). Method for synthesizing deucravacitinib. WO2024017150A1.
  • ResearchGate. (2022). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition.
  • MDPI. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
  • National Institutes of Health. (2025). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence.
  • MDPI. (2002).
  • PubMed. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(23), 2435-2454.
  • National Institutes of Health. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 20(8), 14593–14606.
  • PubMed Central. (2020).

Sources

Application Notes and Protocols for the Use of 3-Aminocyclobutanol Hydrochloride in the Development of Antiviral Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carbocyclic nucleoside analogues (CNAs) represent a cornerstone of antiviral chemotherapy, offering enhanced metabolic stability compared to their natural counterparts. While cyclopentane and cyclopentene rings are common scaffolds, the use of a cyclobutane moiety offers a unique conformational profile that can be exploited for novel drug design. This document provides a comprehensive guide for researchers on the strategic use of 3-aminocyclobutanol hydrochloride as a key building block for the synthesis of innovative antiviral nucleoside analogues. We will delve into the scientific rationale, detailed synthetic protocols, mechanistic insights, and critical considerations for developing these next-generation therapeutic agents.

Introduction: The Case for Carbocyclic Nucleosides

Nucleoside analogues have profoundly impacted the treatment of viral diseases, including HIV, Hepatitis B (HBV), and Herpes Simplex Virus (HSV).[1][2] Their mechanism typically involves intracellular phosphorylation to the active triphosphate form, which then competes with natural nucleosides for incorporation by viral polymerases, ultimately leading to the termination of viral DNA or RNA chain elongation.[3]

A significant limitation of traditional nucleoside analogues is their susceptibility to degradation by phosphorylases, which cleave the N-glycosidic bond. Carbocyclic nucleosides overcome this hurdle by replacing the furanose ring's oxygen atom with a methylene group (-CH₂-), rendering the molecule impervious to this enzymatic cleavage.[2][4] This structural modification not only enhances metabolic stability but also alters the conformational flexibility of the sugar mimic, which can lead to improved binding affinity and selectivity for viral enzymes over host polymerases.

While five-membered rings dominate the landscape of approved carbocyclic drugs (e.g., Abacavir), the smaller, more constrained cyclobutane ring presents a compelling, underexplored alternative for antiviral drug design.

Rationale for the Cyclobutane Scaffold

The choice of the cyclobutane ring, derived from 3-aminocyclobutanol, is a deliberate design strategy aimed at influencing the molecule's interaction with viral polymerases.

  • Conformational Rigidity: The inherent ring strain of the cyclobutane scaffold restricts its conformational freedom. This rigidity can pre-organize the molecule into a bioactive conformation that mimics the transition state of the natural nucleoside during polymerase binding, potentially increasing inhibitory potency.

  • Stereochemical Presentation: The hydroxyl and nucleobase-linked amino groups are held in specific spatial arrangements. This precise positioning is critical for the initial phosphorylation steps by cellular kinases and subsequent recognition by the viral polymerase active site.

  • Obligate Chain Termination: Like other successful nucleoside analogues, those derived from 3-aminocyclobutanol lack a 3'-hydroxyl equivalent. Once the monophosphate of the analogue is incorporated into the growing viral nucleic acid chain, the absence of this crucial functional group makes it chemically impossible to form the next phosphodiester bond, causing immediate and irreversible chain termination.[3][5]

General Mechanism of Action

The anticipated pathway for a 3-aminocyclobutanol-derived nucleoside analogue follows a well-established mechanism for most antiviral nucleosides.

G cluster_cell Infected Host Cell A Cyclobutane Analogue (Prodrug) B Analogue Monophosphate A->B Host/Viral Kinase C Analogue Diphosphate B->C Host Kinase (NMK) D Analogue Triphosphate (Active Form) C->D Host Kinase (NDK) G Incorporation into Growing Viral DNA/RNA D->G E Viral Polymerase (e.g., Reverse Transcriptase) E->G F Viral RNA/DNA Template F->G H Chain Termination G->H

Caption: General mechanism of activation and action for a carbocyclic nucleoside analogue.

Core Reagent: this compound

This compound serves as the foundational chiral building block. Understanding its properties is crucial for successful synthesis.

PropertyValue
Chemical Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
Appearance White to off-white crystalline solid
Stereochemistry Available as cis and trans isomers
Solubility Soluble in water, methanol.
Handling Considerations Hygroscopic. Store under inert atmosphere.

Expert Insight: The choice between cis and trans isomers is a critical design parameter. The spatial relationship between the amino and hydroxyl groups dictates the final orientation of the nucleobase and the phosphomimetic moiety, which directly impacts biological activity. It is imperative to use stereochemically pure starting materials to avoid complex diastereomeric mixtures in the final products.

Synthetic Workflow and Protocols

A convergent synthetic strategy is most effective. This involves preparing a protected aminocyclobutanol core and coupling it with a desired nucleobase, followed by deprotection.

G cluster_coupling Protocol 3 & 4: Nucleobase Coupling start 3-Aminocyclobutanol HCl free_amine Protocol 1: Neutralization to Free Amine start->free_amine protection Protocol 2: Dual Protection (Boc & TBDPS) free_amine->protection protected_core Protected Carbocyclic Core protection->protected_core purine Purine (e.g., 6-Cl-Purine) protected_core->purine pyrimidine Pyrimidine (e.g., 5-FU) protected_core->pyrimidine deprotection Protocol 5: Acid/Fluoride Deprotection purine->deprotection pyrimidine->deprotection final_purine Final Purine Analogue deprotection->final_purine final_pyrimidine Final Pyrimidine Analogue deprotection->final_pyrimidine

Sources

Application Note: Asymmetric Synthesis of 3-Aminocyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Strategies and Protocols for Drug Discovery and Development

Abstract

The 3-aminocyclobutanol scaffold is a valuable structural motif in modern medicinal chemistry, prized for its ability to impart conformational rigidity and favorable physicochemical properties to bioactive molecules. As a saturated bioisostere for aryl and propyl groups, it has seen increasing use in the design of novel therapeutics. However, the synthetic challenge lies in the precise and independent control of the two key stereocenters at the C1-hydroxyl and C3-amino positions, which gives rise to four possible stereoisomers. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the primary strategies for the asymmetric synthesis of these derivatives. We will explore foundational approaches such as [2+2] cycloadditions for ring construction and delve into detailed, field-proven protocols for the diastereoselective reduction of 3-aminocyclobutanone precursors to access both cis and trans isomers. The causality behind experimental choices, troubleshooting insights, and quantitative data are presented to ensure trustworthy and reproducible outcomes.

Introduction: The Strategic Value of the 3-Aminocyclobutanol Scaffold

In the quest for drug candidates with improved pharmacological profiles, medicinal chemists are increasingly turning towards sp³-rich, conformationally restricted scaffolds. The cyclobutane ring, particularly when 1,3-disubstituted, offers a unique puckered geometry that serves as a valuable alternative to flexible alkyl linkers or planar aryl rings.[1] This rigidity can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target. The 3-aminocyclobutanol core combines this advantageous geometry with two key functional groups—an alcohol and an amine—that can serve as critical pharmacophoric elements or as handles for further chemical elaboration.

The primary hurdle in harnessing the potential of this scaffold is stereocontrol. The relationship between the C1-hydroxyl and C3-amino groups (cis or trans) and the absolute configuration at each center dictates the molecule's three-dimensional shape and, consequently, its biological activity. Therefore, robust and stereoselective synthetic methods are paramount. This guide focuses on the most practical and widely adopted strategies, moving from the construction of the cyclobutane core to the specific functionalization that sets the final stereochemistry.

Core Synthetic Strategies: From Ring Formation to Stereochemical Control

The asymmetric synthesis of 3-aminocyclobutanol derivatives can be broadly approached in two phases: the construction of the cyclobutane ring and the subsequent stereocontrolled installation of the amino and hydroxyl groups.

Strategy 1: Ring Construction via [2+2] Cycloaddition

The [2+2] cycloaddition is the most fundamental and powerful method for forming four-membered rings.[2] This reaction involves the union of two alkene components to form a cyclobutane ring. For the synthesis of 3-aminocyclobutanol precursors, this often involves the reaction of a ketene or ketene equivalent with an alkene.

  • Mechanism and Stereochemical Implications: These reactions can be initiated photochemically, thermally, or through transition-metal catalysis.[3][4][5] The stereochemical outcome is highly dependent on the reaction mechanism. Concerted pathways, often promoted by photochemical excitation, can retain the stereochemistry of the starting alkenes.[3] Stepwise mechanisms, which may proceed through diradical or zwitterionic intermediates, offer more complex stereochemical possibilities that can be influenced by catalysts or reaction conditions.[1] The use of chiral Lewis acids or organocatalysts in [2+2] cycloadditions has emerged as a powerful strategy for achieving high enantioselectivity.[6][7][8]

  • General Workflow: A common pathway begins with a [2+2] cycloaddition to form a cyclobutanone, which serves as a versatile prochiral intermediate for subsequent diastereoselective functionalization.

G cluster_0 Ring Construction cluster_1 Stereocontrol A Alkene 1 (e.g., Ketene) C [2+2] Cycloaddition A->C B Alkene 2 (e.g., Enol Ether) B->C D Prochiral 3-Substituted Cyclobutanone E cis-3-Aminocyclobutanol D->E Diastereoselective Reduction A F trans-3-Aminocyclobutanol D->F Diastereoselective Reduction B / Inversion C->D

Caption: General workflow for 3-aminocyclobutanol synthesis.

Strategy 2: Diastereoselective Reduction of a 3-(Boc-amino)cyclobutanone Precursor

One of the most reliable and widely used methods for controlling the cis/trans stereochemistry is the diastereoselective reduction of a prochiral 3-aminocyclobutanone. The bulky protecting group on the amine (typically a tert-butoxycarbonyl, or Boc group) plays a crucial role in directing the approach of the reducing agent.

Causality Behind Diastereoselectivity: The facial selectivity of the ketone reduction is governed by sterics.

  • For cis-Selectivity: A sterically demanding reducing agent, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃) or L-Selectride, will preferentially attack the carbonyl from the face opposite to the bulky Boc-amino group.[9][10] This delivers the hydride to the trans face, resulting in a cis relationship between the newly formed hydroxyl group and the existing amino group.

  • For trans-Selectivity: Smaller reducing agents like sodium borohydride (NaBH₄) are less selective and may yield mixtures. Achieving high trans selectivity often requires a different approach, such as starting with a different precursor or employing a stereochemical inversion, as discussed in Strategy 3.

Protocol 1: Diastereoselective Synthesis of cis-3-(Boc-amino)cyclobutanol

This protocol details the highly diastereoselective reduction of 3-(Boc-amino)cyclobutanone to furnish the cis isomer, a key intermediate for further synthetic elaboration.

Methodology

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen or argon atmosphere, dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.[9]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to maximize diastereoselectivity.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution via syringe over 20 minutes. A rapid addition can lead to poor selectivity and side reactions.[9]

  • Reaction Monitoring: Stir the reaction mixture vigorously at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is fully consumed, quench the reaction while still at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).[9] This step is exothermic and must be performed with caution.

  • Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure cis-3-(Boc-amino)cyclobutanol.

Data and Troubleshooting

ParameterValue/ConditionRationale
Substrate 3-(Boc-amino)cyclobutanoneProchiral precursor with a sterically directing group.
Reducing Agent Lithium tri-tert-butoxyaluminum hydrideBulky hydride source ensures attack from the less hindered face.[9]
Stoichiometry 1.5 eq. of reducing agentEnsures complete conversion of the starting material.
Solvent Anhydrous THFAprotic solvent, standard for hydride reductions.
Temperature -78 °CCrucial for maximizing kinetic control and diastereoselectivity.
Expected d.r. >95:5 (cis:trans)The steric bulk of the reagents at low temperature favors one transition state.
  • Troubleshooting Tip: If low diastereoselectivity is observed (e.g., a nearly 1:1 mixture of cis and trans isomers), the most likely causes are insufficiently low temperature during hydride addition or the use of a non-anhydrous solvent. Ensure all glassware is dry and the reaction is maintained at -78 °C.[9]

Strategy 3: Stereochemical Inversion via Mitsunobu Reaction to Access trans Isomers

When the desired product is the trans-3-aminocyclobutanol, and direct reduction methods are not selective, a chemical inversion of the cis-hydroxyl group is an excellent and reliable strategy. The Mitsunobu reaction is the gold standard for this transformation.

Causality of Inversion: The Mitsunobu reaction proceeds via an Sₙ2 mechanism, which guarantees inversion of configuration at the stereocenter.[11] The cis-alcohol is first activated by a complex of triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). This forms a good leaving group, which is then displaced by a nucleophile (e.g., a carboxylate anion). Subsequent hydrolysis of the resulting ester liberates the trans-alcohol.

G A cis-Alcohol C Oxyphosphonium Intermediate (Activated Alcohol) A->C + B PPh₃ / DIAD B->C + E Sₙ2 Attack C->E D Nucleophile (Nu⁻) (e.g., RCOO⁻) D->E F Inverted Product (Ester) E->F Inversion of Stereochemistry G Hydrolysis F->G H trans-Alcohol G->H

Caption: Mechanism of stereochemical inversion via Mitsunobu reaction.

Protocol 2: Synthesis of trans-3-(Dibenzylamino)cyclobutanol via Mitsunobu Inversion

This protocol describes the inversion of a cis-cyclobutanol derivative to its trans isomer, followed by deprotection to yield the final product. This example uses a dibenzylamino protecting group.[11]

Methodology

  • Reagent Preparation: In a flame-dried flask under nitrogen, add THF (5-12 volumes), cis-3-(dibenzylamino)cyclobutanol (1.0 eq.), triphenylphosphine (1.6-2.3 eq.), and a carboxylic acid such as benzoic acid (1.1-1.3 eq.).[11]

  • Cooling and Addition: Cool the mixture to 0-10 °C in an ice bath. While maintaining the temperature, slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.6-2.3 eq.) dropwise.[11]

  • Reaction and Work-up: Stir for 30-60 minutes after addition is complete. Monitor by TLC. Once the starting alcohol is consumed, remove the THF under reduced pressure. Add ethyl acetate, filter to remove phosphine oxide byproduct, and wash the filter cake with ethyl acetate.

  • Hydrolysis: The crude product (the inverted ester) is then dissolved in a solvent like methanol. An aqueous base (e.g., sodium hydroxide or potassium hydroxide) is added to hydrolyze the ester.[11] The reaction is stirred at room temperature until the ester is fully consumed.

  • Purification: After hydrolysis, the mixture is worked up by extraction with an organic solvent. The combined organic layers are dried and concentrated. The crude trans-3-(dibenzylamino)cyclobutanol can be purified by column chromatography.

  • Deprotection: The final step is the removal of the benzyl protecting groups. This is typically achieved by catalytic hydrogenation using a palladium catalyst, such as palladium hydroxide on carbon (Pd(OH)₂/C), in a methanol solvent under a hydrogen atmosphere (1.0-1.2 MPa).[11] After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the final trans-3-aminocyclobutanol.

Data and Key Considerations

ParameterValue/ConditionRationale
Key Reagents PPh₃ and DIAD/DEADForm the active complex that activates the alcohol.[11]
Nucleophile Carboxylic AcidActs as the nucleophile in the Sₙ2 displacement.
Key Transformation Sₙ2 DisplacementThis step is the source of the stereochemical inversion.
Final Deprotection Catalytic HydrogenationA clean and efficient method for removing benzyl groups.[11]

Summary and Conclusion

The asymmetric synthesis of 3-aminocyclobutanol derivatives is a critical capability for modern drug discovery. Control over the cis/trans diastereoselectivity is most practically achieved through the strategic reduction of a 3-aminocyclobutanone precursor. As demonstrated, the choice of a sterically hindered or unhindered reducing agent provides a reliable method for accessing either the cis or trans diastereomer, respectively. For cases where direct reduction is not sufficiently selective, the Mitsunobu reaction offers a robust and predictable method for inverting a stereocenter to access the opposite isomer. By understanding the causal principles behind these transformations—steric hindrance for reductions and the Sₙ2 mechanism for inversions—researchers can confidently and efficiently synthesize the specific 3-aminocyclobutanol stereoisomer required for their drug development programs.

References

  • de Jong, M. A., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry – A European Journal.
  • Gillaizeau, I., et al. (2021). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters, 23(5), 1626-1631.
  • CN112608243A - Synthesis method of trans-3-aminobutanol. (2021). Google Patents.
  • Poplata, S., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748-815.
  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
  • Li, Y., et al. (2022). Iron-Catalyzed Ring Expansion of Cyclobutanols for the Synthesis of 1-Pyrrolines by Using MsONH3OTf. Organic Letters, 24(2), 629-633.
  • de Jong, M. A., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. ChemRxiv.
  • Gillaizeau, I., et al. (2021). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. ChemRxiv.
  • Poplata, S., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PubMed.
  • Nemes, P., et al. (2018). Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones. Organic Letters, 20(24), 8030-8034.
  • Li, Y., et al. (2022). Iron-Catalyzed Ring Expansion of Cyclobutanols for the Synthesis of 1-Pyrrolines by Using MsONH3OTf. ACS Publications.
  • Poplata, S., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
  • Lee, J. C., et al. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(9), 3205-3236.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes.
  • Chen, Y. J., et al. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(43), 9045-9048.
  • Organ, M. G., et al. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Organic Letters, 12(22), 5302-5305.
  • D'Auria, M., & Racioppi, R. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 21(11), 1461.
  • Chatterjee, T., et al. (2019). Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. Chemistry, 29(1), e201800030.
  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ResearchGate.
  • Wang, X., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Natural Products, 87(6), 1-15.
  • Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. ResearchGate.
  • R. G. de la Torre, et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-161.
  • Organic Syntheses. (1984). Synthesis and Diels-Alder Reactions of 3-Acetyl-2(3H)-oxazolone: 6-Amino-3,4-dimethyl-cis-3-cyclohexen-1-ol. Organic Syntheses, 62, 149.
  • Liu, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 149, 107264.
  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald.
  • R. G. de la Torre, et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-161.
  • R. G. de la Torre, et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate.
  • Liu, H., et al. (2024). Time courses of asymmetric synthesis of (R)-3-amino-1-butanol by WT AtTA and AtTA-M5. ResearchGate.
  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (2021). Google Patents.
  • Robert, E. G. L., & Waser, J. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Organic & Biomolecular Chemistry, 19(39), 8445-8449.
  • ResearchGate. (2025). Recent Advances in Synthesis of Chiral Tertiary Amines via Asymmetric Catalysis Involving Metal-Hydride Species.
  • Wang, D., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(27), 9474-9479.
  • RSC Publishing. (n.d.). Diastereoselective synthesis of vicinal amino alcohols.
  • ResearchGate. (2025). Discovery of a Novel Cyclobutanol Scaffold With Anti-Inflammatory Activity and Its Modular Synthesis.
  • Robert, E. G. L., & Waser, J. (2021). Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal, 27(54), 13589-13593.
  • da Silva, J. F. M., & Simonelli, F. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12.
  • ResearchGate. (2021). Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization.

Sources

Application Note: Quantitative Analysis of 3-Aminocyclobutanol in Complex Matrices via Silylation and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reproducible method for the derivatization and subsequent quantitative analysis of 3-aminocyclobutanol by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC-MS analysis of 3-aminocyclobutanol is challenging, leading to poor peak shape and low sensitivity. To overcome these limitations, a silylation protocol was developed to chemically modify the analyte, rendering it amenable to GC analysis. The method involves the derivatization of both the primary amine and hydroxyl functional groups using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This procedure effectively replaces the active hydrogens with nonpolar trimethylsilyl (TMS) groups, significantly increasing the analyte's volatility and thermal stability.[1][2][3] This guide provides a detailed protocol, explains the underlying chemical principles, and offers guidance on expected results and troubleshooting.

Introduction and Principle

3-Aminocyclobutanol is a valuable chiral building block in medicinal chemistry and drug development. Accurate quantification of this compound in various matrices is crucial for process monitoring, quality control, and pharmacokinetic studies. However, the presence of both a primary amine (-NH₂) and a hydroxyl (-OH) group imparts high polarity and the capacity for hydrogen bonding, which are characteristics ill-suited for direct GC analysis.[4] These properties typically result in severe peak tailing and poor sensitivity.

Chemical derivatization is a well-established technique to modify analytes to improve their chromatographic behavior.[5][6] For compounds containing active hydrogens, such as alcohols and amines, silylation is one of the most common and effective derivatization strategies.[3][7] This method involves the reaction of the analyte with a silylating agent to replace the labile hydrogens on the functional groups with a trimethylsilyl (TMS) group.

The chosen reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a powerful TMS donor that reacts readily with both alcohols and amines.[1][8] The reaction is often facilitated by a catalyst, such as trimethylchlorosilane (TMCS), which increases the reactivity of the silylating agent, especially for sterically hindered or less reactive groups.[1][8] The reaction (Figure 1) proceeds by converting 3-aminocyclobutanol into its di-TMS derivative, 3-(trimethylsilylamino)cyclobutyl trimethylsilyl ether. This derivative is significantly more volatile and less polar, enabling high-resolution separation and sensitive detection by GC-MS.

Figure 1: Silylation of 3-Aminocyclobutanol Caption: Reaction of 3-aminocyclobutanol with BSTFA to form the di-TMS derivative.

Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the derivatization and analysis of 3-aminocyclobutanol.

Materials and Reagents
  • Analyte: 3-Aminocyclobutanol standard

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Store under inert gas and protect from moisture.[1]

  • Solvent: Anhydrous Pyridine or Acetonitrile (GC grade). Pyridine can act as an acid scavenger for HCl produced from TMCS, driving the reaction forward.

  • Internal Standard (IS): (Optional but recommended for quantitative accuracy) e.g., Cyclohexanol or a deuterated analog. The IS should be chemically similar and derivatized in the same manner.

  • Equipment:

    • GC vials (2 mL) with PTFE-lined caps

    • Heating block or oven capable of maintaining 70 °C

    • Micropipettes

    • Vortex mixer

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

Derivatization Workflow Diagram

The overall experimental process is summarized in the workflow diagram below.

Derivatization_Workflow Sample 1. Sample Preparation (Aliquot sample/standard into GC vial) Dry 2. Evaporation (Dry to completeness under N2 stream) Sample->Dry Ensure Anhydrous Reagent 3. Reagent Addition (Add Anhydrous Solvent & BSTFA + 1% TMCS) Dry->Reagent Reconstitute React 4. Reaction (Vortex & Heat at 70°C for 45 min) Reagent->React Seal & Mix Cool 5. Cooling (Cool to Room Temperature) React->Cool Inject 6. GC-MS Analysis (Inject aliquot into GC-MS system) Cool->Inject Data 7. Data Processing (Peak integration and quantification) Inject->Data

Caption: Workflow for the silylation of 3-aminocyclobutanol for GC-MS analysis.

Step-by-Step Procedure
  • Sample Preparation:

    • Pipette an aliquot (e.g., 100 µL) of the sample solution or standard containing 3-aminocyclobutanol into a 2 mL GC vial.

    • If the sample is in an aqueous matrix, it must be evaporated to complete dryness under a gentle stream of nitrogen gas. The presence of water will consume the derivatization reagent and inhibit the reaction.[1]

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried residue in the vial.

    • Add 100 µL of BSTFA + 1% TMCS reagent to the vial. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended as a starting point.[1]

  • Derivatization Reaction:

    • Immediately cap the vial tightly to prevent moisture ingress.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Place the vial in a heating block or oven set to 70 °C for 45 minutes . Heating drives the reaction to completion, especially for the less reactive amine group.[1]

  • Cooling and Analysis:

    • Remove the vial from the heat source and allow it to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS. Inject 1 µL of the final solution.

GC-MS Parameters and Expected Results

The following table provides a starting point for the GC-MS instrument parameters. Optimization may be required based on the specific instrument and column used.

Parameter Setting Rationale
GC System Agilent 8890 GC / 5977B MSD (or equivalent)Standard, reliable instrumentation for this analysis.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing good separation for TMS derivatives.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode for concentrated samples; splitless for trace analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80 °C (hold 2 min)Holds to elute solvent and early by-products.
Ramp: 15 °C/min to 280 °CProvides good separation of the analyte from matrix components.
Hold: 5 min at 280 °CEnsures elution of all components and cleans the column.
MSD Transfer Line 280 °CPrevents condensation of the analyte before reaching the source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 40-500Covers the expected mass range of the derivative and its fragments.
Expected Mass Spectrum

The di-TMS derivative of 3-aminocyclobutanol has a molecular weight of 231.5 g/mol . Under electron ionization, trimethylsilyl derivatives exhibit characteristic fragmentation patterns.[9]

  • Molecular Ion (M⁺): A peak at m/z 231 may be observed, but it is often weak.

  • M-15 Fragment: Loss of a methyl group (-CH₃) from a TMS moiety is a very common fragmentation pathway, resulting in a strong ion at m/z 216 ([M-CH₃]⁺) .[9] This is often the base peak or a major ion.

  • TMS Ion: The characteristic ion for the trimethylsilyl group itself will be present at m/z 73 ([Si(CH₃)₃]⁺) .[9]

  • Other fragments may arise from cleavage of the cyclobutane ring and loss of other neutral fragments.

Troubleshooting

  • Problem: No or Low Analyte Peak (Incomplete Derivatization)

    • Cause: Presence of moisture in the sample or reagents.

    • Solution: Ensure the sample is completely dry before adding reagents. Use fresh, properly stored anhydrous solvents and derivatizing agents. Increase reaction time or temperature slightly (e.g., 75 °C for 60 min).

  • Problem: Tailing Peak Shape

    • Cause: Incomplete derivatization or active sites in the GC inlet liner or column.

    • Solution: Verify derivatization conditions. Use a fresh, deactivated inlet liner. Condition the column according to the manufacturer's instructions.

  • Problem: Multiple Peaks for the Analyte

    • Cause: Formation of both mono- and di-silylated derivatives.[5]

    • Solution: Ensure a sufficient excess of the derivatization reagent is used. Increase the reaction temperature or time to drive the reaction to the fully derivatized product.

Conclusion

The silylation of 3-aminocyclobutanol with BSTFA containing a TMCS catalyst is a highly effective and reliable method for its quantitative analysis by GC-MS. This derivatization protocol successfully overcomes the challenges associated with the analyte's polarity and low volatility, resulting in excellent chromatographic peak shape, increased sensitivity, and reproducible fragmentation for confident identification and quantification. This application note provides a validated starting point for researchers and analysts working with this important chemical intermediate.

References

  • Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]
  • Novikova, I. V., et al. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
  • Stout, P. R., et al. (2014). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
  • Sharkey, A. G., Friedel, R. A., & Langer, S. H. (1957). Mass Spectra of Trimethylsilyl Derivatives. Analytical Chemistry, 29(5), 770-776. [Link]
  • Adis International. (n.d.). Derivatization reagents for GC.
  • ResearchGate. (n.d.). The mechanism of reaction for the derivatization of samples with BSTFA and TMCS.
  • Husek, P., et al. (1976). Gas chromatography-mass spectrometry of trimethylsilyl derivatives of omega-amino acids.
  • Liu, R. H., & Lin, W. C. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(3), 159-174. [Link]
  • Chemistry For Everyone. (2024, August 14).
  • LibreTexts. (2023, August 29).
  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

Sources

Application Notes & Protocols: Large-Scale Synthesis of 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Aminocyclobutanol hydrochloride is a pivotal building block in modern medicinal chemistry. Its rigid, three-dimensional cyclobutane scaffold offers a unique structural motif that can impart favorable properties to pharmaceutical candidates, such as improved metabolic stability, conformational constraint, and enhanced binding affinity to biological targets.[1] The incorporation of cyclobutane rings is an increasingly utilized strategy in drug discovery to create novel therapeutics.[2][3][4] This guide provides a detailed, technically-grounded protocol for the large-scale synthesis of this compound, moving from foundational principles to actionable, scalable methodologies. The chosen synthetic route emphasizes cost-effectiveness, robustness, and operational safety, making it suitable for industrial application.

Strategic Foundation: The Synthetic Rationale

The large-scale synthesis of this compound presents several challenges, including control of stereoisomers and ensuring a safe, efficient, and high-yielding process.[5] While numerous synthetic routes exist, a strategy commencing from the readily available and cost-effective starting material, cyclobutanone , is often preferred for industrial production.

The selected pathway proceeds via a two-step sequence:

  • Oximation: Formation of cyclobutanone oxime through condensation with hydroxylamine hydrochloride. This step efficiently converts the ketone into a stable intermediate primed for reduction.

  • Reductive Amination: Reduction of the cyclobutanone oxime to the target 3-Aminocyclobutanol. This is the critical amine-forming step.

  • Salt Formation: Conversion of the free base into its hydrochloride salt to enhance stability, improve handling characteristics, and facilitate purification.[6]

This approach is favored for its operational simplicity and avoidance of expensive reagents or complex chiral resolutions, which are often not amenable to large-scale manufacturing.[7]

Logical Workflow for Synthesis

G cluster_0 PART A: Oximation cluster_1 PART B: Reduction cluster_2 PART C: Salt Formation A Cyclobutanone C Cyclobutanone Oxime A->C Condensation (Aqueous Base) B Hydroxylamine HCl B->C E 3-Aminocyclobutanol (Free Base) C->E Reduction (Alcoholic Solvent) D Sodium Borohydride (NaBH4) D->E G 3-Aminocyclobutanol HCl (Final Product) E->G Protonation & Crystallization (Anhydrous Solvent) F Hydrochloric Acid (HCl) F->G

Caption: Overall synthetic workflow for 3-Aminocyclobutanol HCl.

Detailed Experimental Protocols

PART A: Synthesis of Cyclobutanone Oxime

Mechanistic Principle: This reaction is a classic condensation between a ketone and hydroxylamine. The reaction is typically performed under mildly basic conditions to free the hydroxylamine from its hydrochloride salt, enabling it to act as a nucleophile and attack the carbonyl carbon of cyclobutanone.

Materials & Reagents:

  • Cyclobutanone (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Deionized Water

  • Dichloromethane (DCM)

Protocol:

  • Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, temperature probe, and addition funnel.

  • Charge Reagents: Charge deionized water, hydroxylamine hydrochloride, and sodium acetate into the reactor. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the aqueous solution to 0–5 °C using a circulating chiller.

  • Substrate Addition: Add cyclobutanone dropwise to the cold solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20–25 °C) and stir for 12-16 hours. Monitor reaction completion by GC-MS or TLC.

  • Work-up & Extraction: Once the reaction is complete, add dichloromethane (DCM) to the reactor. Stir vigorously for 15 minutes, then stop stirring and allow the layers to separate.

  • Separation: Drain the lower organic (DCM) layer. Extract the aqueous layer two more times with DCM.

  • Drying & Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield cyclobutanone oxime as a crude solid, which can be used in the next step without further purification.

PART B: Reduction to 3-Aminocyclobutanol (Free Base)

Mechanistic Principle: The C=N double bond of the oxime is reduced to a C-N single bond. Sodium borohydride (NaBH₄) is a cost-effective hydride reducing agent suitable for this transformation.[8][9] The reaction is performed in an alcoholic solvent, which also serves to protonate the resulting amino group.

Materials & Reagents:

  • Cyclobutanone Oxime (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.5 eq)

  • Methanol or Isopropanol

  • Deionized Water

  • Sodium hydroxide solution (e.g., 4M)

Protocol:

  • Setup: In a separate, clean, and dry jacketed reactor equipped with a mechanical stirrer, temperature probe, and powder addition funnel, charge the crude cyclobutanone oxime and the chosen alcohol solvent (e.g., isopropanol).

  • Inert Atmosphere: Purge the reactor with an inert gas (Nitrogen or Argon).

  • Cooling: Cool the solution to 0–5 °C.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) portion-wise over 2-3 hours. Caution: This addition is exothermic and will generate hydrogen gas. Ensure adequate venting and maintain the internal temperature below 15 °C.[10][11]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 10-14 hours. Monitor for completion by LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding deionized water at 0-10 °C. Caution: Vigorous gas evolution will occur.

  • Basification & Extraction: Adjust the pH of the mixture to >12 with a sodium hydroxide solution. Extract the product into a suitable organic solvent like ethyl acetate or DCM.

  • Drying & Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Aminocyclobutanol as an oil or low-melting solid. This crude product is a mixture of cis and trans isomers.

PART C: Formation and Isolation of this compound

Principle: The final free base is converted to its hydrochloride salt. This process serves two purposes: it provides a stable, crystalline solid that is easier to handle and purify than the free base, and it allows for purification via crystallization.[12][13]

Materials & Reagents:

  • Crude 3-Aminocyclobutanol (1.0 eq)

  • Anhydrous Isopropanol (IPA) or Ethyl Acetate (EtOAc)

  • Anhydrous HCl (as a solution in IPA or dioxane, or as a gas)

Protocol:

  • Dissolution: Dissolve the crude 3-Aminocyclobutanol in anhydrous isopropanol.

  • Acidification: Cool the solution to 0–10 °C. Slowly add a solution of HCl in isopropanol (or bubble anhydrous HCl gas through the solution) until the pH is acidic (pH 1-2, checked with a wetted pH strip).

  • Crystallization: The hydrochloride salt will precipitate as a white solid. Stir the resulting slurry at 0–10 °C for 1-2 hours to maximize precipitation.

  • Isolation: Isolate the solid product by filtration using a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous isopropanol to remove residual impurities.

  • Drying: Dry the product under vacuum at 40–50 °C until a constant weight is achieved.

Scale-Up & Process Optimization

Transitioning from the laboratory to large-scale production requires careful consideration of several critical parameters.

ParameterStepRationale & Optimization Considerations
Temperature Control ReductionThe addition of sodium borohydride is highly exothermic. A jacketed reactor with efficient cooling is mandatory to prevent runaway reactions. Maintaining a low temperature (<15 °C) also minimizes side reactions.
Reagent Stoichiometry AllWhile lab scale may use a larger excess of reagents, at scale, this should be optimized to reduce cost and waste. For the reduction, the equivalents of NaBH₄ should be minimized while ensuring full conversion.
Solvent Selection AllSolvent choice impacts reaction kinetics, product solubility, and downstream processing. For crystallization, a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal for high recovery. Isopropanol is often a good choice.
Quenching Protocol ReductionQuenching excess hydride reagent must be done slowly and at low temperatures to control the rate of hydrogen gas evolution.[14] An automated, slow-addition pump is recommended for large-scale operations.
Stereoisomer Control ReductionThis synthetic route will produce a mixture of cis and trans isomers. The ratio can be influenced by the choice of reducing agent and solvent.[5] If a specific isomer is required, downstream separation via fractional crystallization or chromatography may be necessary.
Product Isolation CrystallizationThe cooling rate, agitation speed, and seeding strategy during crystallization will determine the crystal size, morphology, and purity of the final product. A controlled cooling profile is essential for reproducible results.

Critical Safety Protocols

A robust safety assessment is paramount for large-scale synthesis.

Hazardous Reagent Handling
  • Sodium Borohydride (NaBH₄):

    • Hazard: Corrosive solid. Reacts violently with water, acids, and heat to produce flammable and explosive hydrogen gas.[11][15]

    • Handling: Must be handled in a dry, inert atmosphere (glove box or nitrogen-purged reactor).[10][11] Store in a cool, dry place away from incompatible materials.[11] Use spark-proof tools.

    • PPE: Flame-resistant lab coat, safety goggles, face shield, and compatible gloves (nitrile or neoprene).[10]

    • Spill Response: Do NOT use water. Cover spills with dry sand, dry lime, or soda ash and place in a sealed container for disposal.[14]

  • Hydroxylamine Hydrochloride (NH₂OH·HCl):

    • Hazard: May explode when heated.[16] Harmful if swallowed and can cause skin irritation/allergic reactions.[17]

    • Handling: Avoid dust formation.[16] Handle in a well-ventilated area or fume hood.[18] Store away from heat and metals.

    • PPE: Safety glasses, gloves, and lab coat.[16]

    • Emergency: In case of contact, wash skin or eyes thoroughly with water.[17][19]

Process Safety Management

G cluster_controls Control Hierarchy Start Initiate Scale-Up HazardID Identify Hazards (Reagents, Exotherms, Gas) Start->HazardID RiskAssess Risk Assessment (Likelihood vs. Severity) HazardID->RiskAssess Controls Implement Controls RiskAssess->Controls Eng Engineering (Jacketed Reactor, Venting) Admin Administrative (SOPs, Training) PPE Personal Protective Equipment Monitor Monitor Process (Temp, Pressure, Conversion) Controls->Monitor Review Review & Refine Monitor->Review Review->Start Next Batch / Further Scale-Up

Caption: Decision workflow for process safety management during scale-up.

References

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride.
  • ESPI Metals. (2007). Sodium Borohydride Safety Data Sheet.
  • Foley, D. J., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Sodium Borohydride.
  • Oregon State University. (n.d.). Standard Operating Procedure: Sodium Borohydride.
  • Semantic Scholar. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates.
  • Loba Chemie. (2022). Hydroxylamine Hydrochloride AR/ACS Safety Data Sheet.
  • Wikipedia. (n.d.). Reductive amination.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Google Patents. (2012). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • MDPI. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Organic Syntheses. (n.d.). Cyclobutanone.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Syntheses. (n.d.). Cyclobutanone from Methylenecyclopropane.
  • Royal Society of Chemistry. (2023). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions.
  • Google Patents. (2019). CN109651178A - A kind of preparation method of (1R, 3S) -3- Aminocyclopentanol hydrochloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones.
  • Nature. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Medicines for All Institute. (2019). Process Development Report: (R)-3-aminobutan-1-ol.
  • Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 3-Aminocyclobutanol Scaffold in Drug Discovery

The 3-aminocyclobutanol motif is a privileged scaffold in modern medicinal chemistry, conferring unique three-dimensional conformations that can enhance binding affinity, improve pharmacokinetic properties, and provide avenues for novel intellectual property. Its rigid, yet non-planar structure allows for precise vectoral presentation of substituents, making it an attractive building block for a diverse range of therapeutic agents, including kinase inhibitors and antiviral compounds. The synthesis of complex molecules incorporating this scaffold, however, necessitates a nuanced understanding and strategic implementation of protecting group chemistry to navigate the challenges posed by the bifunctional nature of the 3-aminocyclobutanol core.

This comprehensive guide provides an in-depth exploration of protecting group strategies tailored for the synthesis of 3-aminocyclobutanol derivatives. We will delve into the causality behind experimental choices, offering field-proven insights into the selection, application, and orthogonal deprotection of commonly employed protecting groups for both the amino and hydroxyl functionalities.

Protecting the Amino Group: A Comparative Analysis

The nucleophilic and basic nature of the amino group in 3-aminocyclobutanol requires effective protection to prevent unwanted side reactions during subsequent synthetic transformations.[1][2] The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease of its selective removal. The most common strategies involve the formation of carbamates.[2]

tert-Butoxycarbonyl (Boc) Group: The Workhorse of Amine Protection

The tert-butoxycarbonyl (Boc) group is arguably the most widely used protecting group for amines due to its broad stability and facile cleavage under acidic conditions.[3][4][5]

  • Rationale for Use: The Boc group is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions, making it highly versatile.[6] Its removal is typically clean, affording the free amine (often as a salt) and volatile byproducts (isobutylene and carbon dioxide).[7]

  • Protection Protocol: The introduction of the Boc group is generally straightforward, most commonly achieved by reacting 3-aminocyclobutanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][6]

  • Deprotection Protocol: Cleavage of the Boc group is readily accomplished with strong acids such as trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an ethereal solvent or methanol.[3][5]

Benzylideneoxycarbonyl (Cbz or Z) Group: A Classic with Orthogonal Potential

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, is another cornerstone of amine protection, offering a distinct deprotection pathway compared to the Boc group.[8]

  • Rationale for Use: The Cbz group is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis.[8][9] This provides an orthogonal deprotection strategy when used in conjunction with acid-labile groups like Boc or silyl ethers.[8]

  • Protection Protocol: The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[10][11]

  • Deprotection Protocol: The most common method for Cbz cleavage is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.[9][12]

9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Alternative

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it an excellent choice for orthogonal strategies where acid-sensitive groups are present.[2]

  • Rationale for Use: The Fmoc group's key advantage is its lability to basic conditions, typically piperidine in DMF, while remaining stable to acidic and hydrogenolytic conditions.[2] This orthogonality is crucial in complex syntheses.[13]

  • Protection Protocol: Fmoc protection is usually achieved by reacting the amine with Fmoc-Cl or Fmoc-OSu in the presence of a base.

  • Deprotection Protocol: Deprotection is rapidly achieved by treatment with a solution of piperidine in an aprotic solvent like DMF.

Protecting the Hydroxyl Group: Shielding the Alcohol

The hydroxyl group of 3-aminocyclobutanol can interfere with a variety of reactions, particularly those involving strong bases or organometallic reagents.[14] Therefore, its protection is often a critical step.

Silyl Ethers: Tunable Stability and Mild Cleavage

Silyl ethers are the most common protecting groups for alcohols due to their ease of formation, tunable stability, and mild cleavage conditions.[14] The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice.[15][16]

  • Rationale for Use: The TBDMS group is robust enough to withstand a wide range of reaction conditions, including chromatography.[16] Its stability is primarily governed by steric hindrance around the silicon atom.[15] Cleavage is typically achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), taking advantage of the high strength of the silicon-fluoride bond.[14][17]

  • Protection Protocol: TBDMS protection is accomplished by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole in an aprotic solvent.[18]

  • Deprotection Protocol: The TBDMS group is readily cleaved using a fluoride ion source, most commonly TBAF in THF.[17] Acidic conditions can also be employed, though this may not be orthogonal to acid-labile amine protecting groups.[18]

Benzyl Ethers (Bn): Robust and Removable by Hydrogenolysis

Benzyl ethers are a robust choice for alcohol protection, stable to both acidic and basic conditions.[17]

  • Rationale for Use: The benzyl group's stability makes it suitable for multi-step syntheses.[17] Its removal via catalytic hydrogenolysis makes it orthogonal to both acid- and base-labile protecting groups.[19]

  • Protection Protocol: Benzyl ethers are typically formed via a Williamson ether synthesis, reacting the alcohol with a benzyl halide in the presence of a strong base.

  • Deprotection Protocol: Cleavage is achieved by catalytic hydrogenation, similar to the deprotection of a Cbz group.[17]

Orthogonal Protecting Group Strategies for 3-Aminocyclobutanol

The true power of protecting group chemistry lies in the ability to selectively deprotect one functional group in the presence of another.[2][13] This is known as an orthogonal strategy and is essential for the regioselective modification of 3-aminocyclobutanol.

A common and highly effective orthogonal strategy for 3-aminocyclobutanol involves the use of a Boc group for the amine and a TBDMS group for the alcohol.

  • Selective Amine Deprotection: The Boc group can be selectively removed with acid (e.g., TFA in DCM) while the TBDMS ether remains intact.[18] This allows for subsequent modification of the free amine.

  • Selective Alcohol Deprotection: Conversely, the TBDMS group can be cleaved with a fluoride source (e.g., TBAF in THF) without affecting the Boc-protected amine.[6] This enables reactions at the hydroxyl position.

This orthogonal relationship is visualized in the diagram below:

Orthogonal_Deprotection A Boc-NH-Cyclobutanol-OTBDMS B H₂N-Cyclobutanol-OTBDMS A->B  TFA, DCM   C Boc-NH-Cyclobutanol-OH A->C  TBAF, THF  

Caption: Orthogonal deprotection of Boc and TBDMS groups.

Another powerful orthogonal combination is the use of a Cbz group for the amine and a TBDMS group for the alcohol.

  • Selective Amine Deprotection: The Cbz group can be removed by hydrogenolysis (H₂, Pd/C) while the TBDMS ether is unaffected.

  • Selective Alcohol Deprotection: The TBDMS group can be cleaved with TBAF, leaving the Cbz group untouched.

The workflow for these strategies is illustrated below:

Synthetic_Workflow cluster_0 Amine Protection cluster_1 Hydroxyl Protection cluster_2 Selective Deprotection & Modification 3-Aminocyclobutanol 3-Aminocyclobutanol Protected Amine Protected Amine 3-Aminocyclobutanol->Protected Amine Fully Protected Fully Protected Protected Amine->Fully Protected Modified Amine Modified Amine Fully Protected->Modified Amine Amine Deprotection Modified Hydroxyl Modified Hydroxyl Fully Protected->Modified Hydroxyl Hydroxyl Deprotection Final Product Final Product Modified Amine->Final Product Modified Hydroxyl->Final Product

Caption: General synthetic workflow for 3-aminocyclobutanol.

Data Presentation: Comparison of Common Protecting Groups

Protecting GroupFunctional GroupCommon Protection Reagent(s)Key Deprotection Condition(s)Orthogonality Notes
Boc AmineBoc₂O, baseStrong acid (TFA, HCl)[3][5]Orthogonal to base-labile and hydrogenolysis-labile groups.
Cbz AmineCbz-Cl, baseH₂, Pd/C[12]Orthogonal to acid- and base-labile groups.
Fmoc AmineFmoc-Cl, baseBase (Piperidine)Orthogonal to acid- and hydrogenolysis-labile groups.
TBDMS HydroxylTBDMS-Cl, imidazole[18]Fluoride source (TBAF)[17]Orthogonal to most non-acidic and non-fluoride conditions.
Bn HydroxylBnBr, NaHH₂, Pd/C[17]Orthogonal to acid- and base-labile groups.

Experimental Protocols

Protocol 1: Boc Protection of 3-Aminocyclobutanol
  • Reaction Setup: Dissolve 3-aminocyclobutanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Deprotection of Boc-Protected 3-Aminocyclobutanol
  • Reaction Setup: Dissolve the Boc-protected 3-aminocyclobutanol (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting amine salt can often be used without further purification.

Protocol 3: TBDMS Protection of Boc-NH-Cyclobutanol
  • Reaction Setup: Dissolve Boc-NH-cyclobutanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).[20]

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 4: Selective Deprotection of a TBDMS Ether
  • Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-3 hours and monitor its progress by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion

The successful synthesis of complex molecules containing the 3-aminocyclobutanol scaffold is critically dependent on the judicious selection and application of protecting groups. By understanding the principles of orthogonality and the specific reaction conditions for the installation and removal of key protecting groups such as Boc, Cbz, and TBDMS, researchers can navigate the synthetic challenges and efficiently access novel chemical matter. The protocols and strategies outlined in this guide provide a robust framework for drug discovery professionals to leverage the full potential of the 3-aminocyclobutanol building block.

References

  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.).
  • Protecting Groups For Alcohols - Chemistry Steps. (n.d.).
  • Amine Protection / Deprotection - Fisher Scientific. (n.d.).
  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • Protection and deprotection - WILLINGDON COLLEGE, SANGLI. (n.d.).
  • Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transformations - PubMed. (2012).
  • Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol | Request PDF - ResearchGate. (2009).
  • Cleavage time (t ½ ) for various protecting groups and cleavage conditions a - ResearchGate. (n.d.).
  • Protecting group - Wikipedia. (n.d.).
  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate. (2008).
  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021).
  • Alcohol Protecting Groups. (n.d.).
  • Protecting Groups For Alcohols - Master Organic Chemistry. (2015).
  • Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions | Journal of the American Chemical Society. (1996).
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC - NIH. (2022).
  • Orthogonal Protection Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024).
  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents. (n.d.).
  • Protective Groups - Organic Chemistry Portal. (n.d.).
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition | ACS Organic & Inorganic Au. (2022).
  • Amino Acid-Protecting Groups - SciSpace. (n.d.).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012).
  • Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. (2021).
  • Cbz Protection - Common Conditions. (n.d.).
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Nitroalkane Derivative Building Blocks and Intermediates - Advancion. (n.d.).
  • TBS Protecting Group: TBS Protection & Deprotection – - Total Synthesis. (n.d.).
  • Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology. (n.d.).
  • Boc Protecting Group for Amines - Chemistry Steps. (n.d.).
  • Protection of alcohols (video) - Khan Academy. (n.d.).
  • CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents. (n.d.).
  • How to get higher yields for TBDMSCl protection of alcohol : r/Chempros - Reddit. (2022).
  • Amino Acid-Protecting Groups. (2019).
  • Synthesis of cyclobutyl amine 8. | Download Scientific Diagram - ResearchGate. (n.d.).
  • New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews. (2023).
  • Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification - ResearchGate. (2008).

Sources

Application Note: Strategic Incorporation of 3-Aminocyclobutanol Hydrochloride into Novel Peptides via Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to enhanced metabolic stability, constrained conformations, and novel biological activities.[1] This guide provides a detailed framework and experimental protocols for the integration of 3-Aminocyclobutanol hydrochloride, a unique cyclic amino alcohol, into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. We will explore the critical aspects of orthogonal protection, coupling strategies, and final cleavage, providing researchers with the foundational knowledge to successfully utilize this versatile building block.

Introduction: The Rationale for Non-Natural Amino Acids

Peptides are remarkable biological molecules, but their therapeutic potential can be limited by poor metabolic stability and lack of structural rigidity.[1] The introduction of non-natural or conformationally restricted amino acids, such as 3-Aminocyclobutanol, is a proven strategy to overcome these limitations. The cyclobutyl ring imposes a significant conformational constraint on the peptide backbone, which can be instrumental in locking the peptide into a bioactive conformation, thereby enhancing binding affinity and specificity for its target. Furthermore, the unnatural structure provides resistance to enzymatic degradation by proteases.[1] This application note serves as a comprehensive guide for the chemical synthesis and handling of peptides containing this unique residue.

Foundational Chemistry: Protecting Group Strategy

The successful incorporation of 3-Aminocyclobutanol into a growing peptide chain via SPPS is entirely dependent on a robust and orthogonal protecting group strategy.[2] The molecule possesses two reactive functional groups: a primary amine (α-amino group) and a secondary alcohol (side-chain hydroxyl group). Each must be masked during synthesis to prevent unwanted side reactions.[3][4]

The most widely adopted and reliable approach for this purpose is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-Butyl) strategy.[2][3]

  • α-Amino Group Protection: The primary amine is protected with the base-labile Fmoc group. This group is stable to the acidic conditions used for final cleavage but is efficiently removed by a mild base, typically a solution of piperidine in DMF, to allow for subsequent amino acid coupling.[5]

  • Side-Chain Hydroxyl Protection: The cyclobutanol's hydroxyl group is protected with the acid-labile tert-Butyl (tBu) ether. The tBu group is completely stable to the basic conditions of Fmoc deprotection but is cleanly removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[3]

This orthogonality is the key to selective deprotection and controlled peptide assembly.[2][6] The starting material for synthesis would therefore be Fmoc-3-(tert-butoxy)cyclobut-1-ylamine hydrochloride .

Start Start with Resin (e.g., 2-CTC or Wang) Load 1. Load First Amino Acid Start->Load Deprotect1 2. N-terminal Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple 3. Couple Next Amino Acid (e.g., Fmoc-3-(tBuO)-cyclobutylamine + HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Cycle Repeat Steps 2-3 for Each Amino Acid Wash2->Cycle Cycle->Deprotect1 Continue sequence Deprotect_Final 4. Final N-terminal Fmoc Deprotection Cycle->Deprotect_Final After last coupling Cleave 5. Cleavage & Side-Chain Deprotection (TFA-based Cocktail) Deprotect_Final->Cleave Precipitate 6. Precipitate, Purify (HPLC), & Analyze (Mass Spec) Cleave->Precipitate End Final Peptide Precipitate->End

Sources

Flow chemistry applications for the synthesis of aminocyclobutanols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Application Note: Continuous Flow Synthesis of Aminocyclobutanols

Abstract

Aminocyclobutanol scaffolds are privileged structures in modern medicinal chemistry, offering unique three-dimensional diversity crucial for drug discovery programs. However, their synthesis is often challenged by the inherent strain of the four-membered ring, which can lead to safety concerns and scalability issues in traditional batch processes.[1] This application note details robust and scalable protocols for the synthesis of aminocyclobutanols utilizing continuous flow chemistry. We present a telescoped two-stage process encompassing a photochemical [2+2] cycloaddition to form a key cyclobutanone intermediate, followed by a continuous catalytic stereoselective reduction. This guide provides detailed experimental protocols, explains the causal logic behind parameter selection, and showcases the significant advantages of flow chemistry, including enhanced safety, precise reaction control, and improved scalability.[2][3]

Introduction: The Case for Flow Chemistry

The cyclobutane motif has seen a surge in importance in pharmaceuticals due to its ability to act as a versatile bioisostere and provide novel exit vectors for molecular design.[4] Specifically, cis- and trans-aminocyclobutanols are key building blocks for a range of biologically active molecules. The synthesis of these strained ring systems often involves highly energetic intermediates or exothermic reactions, posing significant safety and control challenges in batch reactors.[4][5]

Flow chemistry mitigates these challenges by performing reactions in a continuously moving stream within small-volume reactors (e.g., tubing or microreactors).[6][7] This paradigm shift offers numerous advantages:

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, preventing the formation of hotspots and enabling highly exothermic or cryogenic reactions to be performed safely.[2][8]

  • Enhanced Safety: The small internal volume of the reactor ensures that only a minimal amount of hazardous material is present at any given moment, drastically reducing the risks associated with unstable intermediates or runaway reactions.[3][5]

  • Precise Control: Key reaction parameters such as residence time, temperature, pressure, and stoichiometry are controlled with high precision by adjusting flow rates and reactor dimensions, leading to higher yields and selectivities.[9][10]

  • Scalability: Scaling up production in flow chemistry is often achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex and often unpredictable challenges of scaling up batch reactors.[11][12]

This note will focus on a telescoped approach, where the output of the first reaction is directly fed into the next, eliminating the need for intermediate isolation and purification and streamlining the entire synthetic process.[7][10]

G cluster_0 Telescoped Flow Synthesis Workflow A Reagent Pumps (Enone + Alkene) B Photochemical Flow Reactor ([2+2] Cycloaddition) A->B Step 1: Ring Formation C In-line Analysis / BPR 1 B->C E Packed-Bed Catalytic Flow Reactor (Stereoselective Reduction) C->E Telescoped Feed D Hydrogen Source + Reagent Pump D->E F Back-Pressure Regulator 2 (BPR) E->F Step 2: Reduction G Product Collection F->G

Diagram 1: High-level overview of the telescoped flow synthesis.

Stage 1: Photochemical [2+2] Cycloaddition for Cyclobutanone Synthesis

The [2+2] photocycloaddition is a powerful method for constructing cyclobutane rings by reacting two alkene-containing molecules under UV or visible light.[13][14] Performing this reaction in a flow reactor overcomes the limitations of batch photochemistry, such as poor light penetration and inefficient photon flux, which often lead to low yields and difficult scale-up.[15]

Rationale and Experimental Design

We propose the cycloaddition of an enone with a suitable alkene to generate a functionalized cyclobutanone, a direct precursor to the target aminocyclobutanol. Modern LED technology combined with continuous flow offers an energy-efficient and scalable approach.[11][16] The choice of a photosensitizer can be crucial for reactions that do not proceed efficiently via direct excitation.[4]

G cluster_1 Flow Setup for [2+2] Photocycloaddition ReagentA Reagent A (Enone in Solvent) PumpA Syringe Pump A ReagentA->PumpA ReagentB Reagent B (Alkene in Solvent) PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor PFA Tubing Reactor Coil (e.g., 10 mL volume) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR LED High-Power LED Array (e.g., 365 nm) LED->Reactor Output To Stage 2 (Cyclobutanone Stream) BPR->Output

Diagram 2: Experimental workflow for photochemical cycloaddition.

Protocol: Synthesis of a Protected Aminocyclobutanone Precursor

This protocol describes the synthesis of a generic N-Boc protected aminocyclobutanone from an enone and N-Boc-allylamine.

Materials:

  • Cyclohexenone (or other suitable enone)

  • N-Boc-allylamine

  • Acetonitrile (MeCN), HPLC grade

  • Syringe pumps (2)

  • PFA tubing (e.g., 1/16" OD, 0.8 mm ID)

  • T-mixer

  • High-power LED photoreactor (e.g., 365 nm)

  • Back-Pressure Regulator (BPR), set to ~5 bar

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of cyclohexenone in MeCN.

    • Solution B: Prepare a 0.25 M solution of N-Boc-allylamine in MeCN. Degas both solutions with nitrogen for 15 minutes.

  • System Assembly: Assemble the flow system as shown in Diagram 2. Coil the PFA tubing around the LED light source to ensure maximum irradiation.

  • Reaction Execution:

    • Set the flow rates for both pumps. To achieve a specific residence time (tʀ), use the formula: Flow Rate (mL/min) = Reactor Volume (mL) / tʀ (min). For a 10 mL reactor and a 20-minute residence time, the total flow rate is 0.5 mL/min.

    • Set Pump A (Enone) to 0.25 mL/min.

    • Set Pump B (Amine) to 0.25 mL/min.

    • Begin pumping solvent through the system to equilibrate pressure and remove air bubbles.

    • Switch to pumping Solutions A and B. Activate the LED light source once the reagents have filled the reactor.

  • Steady State and Collection: Allow the system to run for at least 2-3 times the residence time to reach a steady state. The output stream, containing the desired cyclobutanone product, can be collected for analysis or fed directly into the next stage.[10]

ParameterRecommended ValueRationale
Solvent Acetonitrile (MeCN)Good UV transparency and ability to dissolve a wide range of organic substrates.
Concentration 0.1 - 0.5 MBalances throughput with minimizing side reactions or solubility issues.[11]
Residence Time 15 - 60 minOptimized to maximize conversion; shorter times are a key benefit of flow.[11]
Temperature 25 - 40 °CPhotochemical reactions are often less temperature-dependent, but slight heating can improve kinetics.
Pressure 5 - 10 barSuppresses solvent boiling and ensures consistent flow.

Table 1: Typical parameters for flow photochemical [2+2] cycloaddition.

Stage 2: Continuous Catalytic Reduction to Aminocyclobutanols

With the cyclobutanone precursor synthesized, the next step is the stereoselective reduction of the ketone to the corresponding alcohol. This transformation can be achieved with high efficiency and selectivity using catalytic hydrogenation in a packed-bed flow reactor.[17] This setup allows for excellent catalyst-reagent contact, safe handling of hydrogen, and easy product-catalyst separation.[11]

Rationale and Experimental Design

The output from Stage 1 is mixed with a hydrogen stream and passed through a heated column packed with a supported catalyst (e.g., Ru- or Rh-based catalysts on carbon). The choice of catalyst and chiral ligands is critical for controlling the stereochemical outcome (i.e., cis vs. trans diastereoselectivity).[17] For instance, certain ruthenium catalysts are known to provide high diastereoselectivity in the reduction of aminoketones.[17]

G cluster_2 Flow Setup for Continuous Catalytic Reduction Input From Stage 1 (Cyclobutanone Stream) Pump HPLC Pump Input->Pump Mixer Gas-Liquid Mixer Pump->Mixer H2 Hydrogen Cylinder MFC Mass Flow Controller H2->MFC MFC->Mixer Reactor Heated Packed-Bed Reactor (e.g., Ru-catalyst) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Output Product Collection (Aminocyclobutanol) BPR->Output

Diagram 3: Experimental workflow for continuous catalytic reduction.

Protocol: Stereoselective Reduction to N-Boc-aminocyclobutanol

This protocol describes the reduction of the N-Boc aminocyclobutanone from Stage 1.

Materials:

  • Product stream from Stage 1 (in MeCN or switched to a suitable solvent like 2-propanol).

  • Packed-bed reactor column (e.g., H-Cube® or similar).

  • Catalyst cartridge (e.g., RuCl₂((S,S)-TsDPEN)((S)-xyl-PhanePhos) on a solid support).[17]

  • Hydrogen source (high purity).

  • HPLC pump.

  • Back-Pressure Regulator (BPR), set to a higher pressure (e.g., 10-20 atm).

Procedure:

  • System Preparation: Install the catalyst cartridge into the heated reactor module. Assemble the system as shown in Diagram 3.

  • Solvent Priming: Flush the system with the reaction solvent (e.g., 2-propanol) to wet the catalyst and remove air.

  • Reaction Execution:

    • Heat the packed-bed reactor to the desired temperature (e.g., 40 °C).

    • Pressurize the system with hydrogen to the target pressure (e.g., 8 atm).[17]

    • Begin pumping the substrate solution from Stage 1 through the system at a defined flow rate. The residence time is determined by the flow rate and the volume of the catalyst bed.

  • Steady State and Collection: After reaching a steady state, the output stream containing the cis- or trans-aminocyclobutanol product is collected. The diastereomeric ratio can be analyzed by HPLC or NMR.

  • Workup: The collected product stream can be subjected to a continuous liquid-liquid extraction for purification if necessary, though often the purity is high enough for direct use.[18][19] The Boc-protecting group can be removed under standard batch or flow conditions.

ParameterRecommended ValueRationale
Catalyst RuCl₂((S,S)-TsDPEN)((S)-xyl-PhanePhos)Chiral ruthenium complexes are highly effective for asymmetric ketone reductions.[17]
Solvent 2-Propanol, EthanolProtic solvents that are suitable for hydrogenation and act as a hydrogen source in transfer hydrogenation.
Temperature 30 - 60 °CMild heating increases reaction rates without promoting side reactions.
H₂ Pressure 8 - 20 atmHigher pressure increases hydrogen concentration, accelerating the reaction rate.[17]
Flow Rate 0.2 - 1.0 mL/minAdjusted to optimize residence time for complete conversion.

Table 2: Typical parameters for continuous catalytic reduction of aminocyclobutanones.

Conclusion

The adoption of continuous flow chemistry provides a powerful solution to the challenges associated with synthesizing strained aminocyclobutanol scaffolds. The telescoped photochemical cycloaddition and catalytic reduction process detailed in this note demonstrates a safe, efficient, and scalable pathway to these valuable building blocks.[7][9] By leveraging precise control over reaction parameters and integrating multiple synthetic steps, this approach not only enhances process safety and product consistency but also accelerates the discovery and development of new chemical entities for the pharmaceutical industry.[3][20]

References

  • University College Dublin. (2023). Continuous Flow Synthesis of Cyclobutenes Using LED Technology. UCD Research Repository. [Link]
  • Frey, M., & Kappe, C. O. (2021). Advances in the Continuous Flow Synthesis of 3‐ and 4‐Membered Ring Systems. Chemistry – A European Journal. [Link]
  • Kim, H., & Kim, H. (2021).
  • Smyth, M., et al. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Almac Group. [Link]
  • Gentry, E. C., et al. (2022). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
  • NJ Bio, Inc. Flow Chemistry. [Link]
  • Sanoja-Lopez, K. A., et al. (2025). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Green Chemistry Letters and Reviews. [Link]
  • Nam, W., & Lee, H. Y. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
  • JRC Publications Repository.
  • Beryozkina, T., & Fernández, Á. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs. [Link]
  • Ujváry, A., & Kappe, C. O. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules. [Link]
  • de Souza, R. O. M. A., et al. (2018). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Anais da Academia Brasileira de Ciências. [Link]
  • MIT Technology Licensing Office. Continuous Flow Synthesis of Amino Alcohols Using Microreactors. [Link]
  • Adamo, A., et al. (2016). Scale-up of Continuous Chemical Synthesis Systems. DSpace@MIT. [Link]
  • Ordoñez, M., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]
  • de Souza, R. O. M. A., et al. (2018). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. SciSpace. [Link]
  • Ordoñez, M., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Scilit. [Link]
  • Rowley, B. M., et al. (2024). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Reaction Chemistry & Engineering. [Link]
  • Organic Chemistry Portal. (2016). Flow Methods in Organic Synthesis. [Link]
  • Genzink, M. J., et al. (2023). Synthesis of Truxinate Natural Products Enabled by Enantioselective [2+2] Photocycloadditions. Organic Syntheses. [Link]
  • Griesbeck, A. G., & Abe, M. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences. [Link]
  • ResearchGate. (2018). [2+2] Photochemical Cycloaddition in Organic Synthesis. [Link]
  • POLITesi - Polimi. (2022). NOVEL METHODOLOGIES FOR THE FLOW SYNTHESIS OF ORGANIC SCAFFOLDS. [Link]
  • Ordoñez, M., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
  • NPTEL-NOC IITM. (2025). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. YouTube. [Link]
  • AK LECTURES. (2014). Photochemical (2+2) Cycloaddition Reaction. YouTube. [Link]
  • Rowley, B. M., et al. (2024). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. RSC Publishing. [Link]
  • MDPI. (2020). Catalytic Methods in Flow Chemistry. [Link]
  • Singh, P., & Kumar, N. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients.
  • Karadeniz, U., et al. (2020). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry. [Link]
  • ResearchGate. (2017). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
  • ResearchGate. (2024). (PDF) Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. [Link]
  • Sharma, U., & Kumar, N. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link]
  • ResearchGate. (2020). Scale-up of the continuous flow process for the production of 3-MPA.... [Link]
  • AMF - Advanced Microfluidics. Chemical processes with flow chemistry techniques. [Link]
  • Radboud Repository. (2008).
  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
  • Open Access Journals. EXTENDED ABSTRACT. [Link]
  • Adamo, A., et al. (2016). The assembly and use of continuous flow systems for chemical synthesis.

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic 3-Aminocyclobutanol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic 3-aminocyclobutanol, a critical chiral building block in the synthesis of various pharmaceutical agents. The unique structural properties of the cyclobutane ring offer significant advantages in drug design, including conformational restriction and improved metabolic stability.[1][2] This document outlines a robust protocol employing lipase-catalyzed acylation for the efficient separation of the enantiomers. Detailed methodologies for the enzymatic reaction, downstream processing, and chiral analysis are presented, underpinned by a discussion of the scientific principles and troubleshooting strategies to ensure reliable and reproducible outcomes for researchers in drug discovery and process development.

Introduction: The Significance of Chiral Cyclobutane Scaffolds

Cyclobutane derivatives are increasingly incorporated into small-molecule drug candidates to confer unique three-dimensional structures and favorable pharmacological properties.[1] The rigid, puckered nature of the cyclobutane ring can be exploited to orient pharmacophoric groups, fill hydrophobic pockets in target enzymes, and enhance metabolic stability.[1] Enantiomerically pure 3-aminocyclobutanol is a versatile intermediate, with its stereochemistry often being a decisive factor in the biological activity of the final active pharmaceutical ingredient (API).

Traditional chemical methods for resolving racemic mixtures can be harsh and environmentally taxing. In contrast, enzymatic resolutions offer a green and highly selective alternative, operating under mild conditions with exceptional enantio- and regioselectivity.[3] Lipases, in particular, are widely utilized for the kinetic resolution of racemic alcohols and amines due to their broad substrate scope, commercial availability, and operational stability in organic solvents.[4][5][6] This note details the application of Candida antarctica Lipase B (CALB), a commonly used and highly efficient biocatalyst, for this purpose.[3]

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. In the case of racemic 3-aminocyclobutanol, a lipase can be used to selectively acylate one of the enantiomers in the presence of an acyl donor. This results in a mixture of the acylated enantiomer and the unreacted, non-preferred enantiomer, which can then be separated based on their different physical and chemical properties. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value).

G cluster_products Reaction Products racemate Racemic (R,S)-3-Aminocyclobutanol enzyme Lipase (e.g., CALB) + Acyl Donor racemate->enzyme products Mixture enzyme->products ester (R)-O-Acyl-3-aminocyclobutanol alcohol (S)-3-Aminocyclobutanol (unreacted) separation Separation (e.g., Chromatography) products->separation product_R Enantiopure (R)-Ester separation->product_R Acylated Enantiomer product_S Enantiopure (S)-Alcohol separation->product_S Unreacted Enantiomer

Figure 1: Principle of Lipase-Catalyzed Kinetic Resolution of Racemic 3-Aminocyclobutanol.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Racemic 3-Aminocyclobutanol≥98%Commercially Available
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)-Commercially Available
Vinyl AcetateAnhydrous, ≥99%Commercially Available
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99%Commercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
IsopropanolHPLC GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Protocol for Enzymatic Resolution

This protocol is designed for a 1 mmol scale reaction. It can be scaled linearly, although optimization may be required for larger scales.

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add racemic 3-aminocyclobutanol (1 mmol, 87.1 mg).

  • Solvent and Enzyme Addition: Add anhydrous methyl tert-butyl ether (MTBE) (10 mL). The choice of an anhydrous, non-polar solvent is crucial to favor the acylation reaction over hydrolysis. Add immobilized CALB (30 mg).

  • Acyl Donor Addition: Add vinyl acetate (1.5 mmol, 0.14 mL). Vinyl acetate is an effective acyl donor as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[7][8]

  • Reaction Incubation: Seal the flask and place it in a temperature-controlled shaker or on a stirring plate at 40°C.

  • Monitoring the Reaction: Monitor the reaction progress by taking small aliquots (e.g., 10 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Dilute the aliquot with the mobile phase and analyze by chiral HPLC (see section 4) to determine the conversion and enantiomeric excess (e.e.) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

  • Reaction Quench and Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh MTBE and dried for potential reuse.

  • Work-up: Concentrate the filtrate under reduced pressure. The resulting crude product is a mixture of the acylated 3-aminocyclobutanol and the unreacted enantiomer.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the acylated product from the unreacted alcohol.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Racemic 3-Aminocyclobutanol B 2. Add Solvent (MTBE) & Immobilized Lipase A->B C 3. Add Acyl Donor (Vinyl Acetate) B->C D 4. Incubate at 40°C with Stirring C->D E 5. Monitor by Chiral HPLC D->E F 6. Filter to Remove Enzyme E->F ~50% Conversion G 7. Concentrate Filtrate F->G H 8. Purify by Column Chromatography G->H

Figure 2: Workflow for the Enzymatic Resolution of Racemic 3-Aminocyclobutanol.

Analytical Methods: Chiral HPLC

The determination of enantiomeric excess is critical for evaluating the success of the resolution.[10] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[11]

Chiral HPLC Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak series), is often effective.[11]

  • Mobile Phase: A mixture of hexane and isopropanol is a typical starting point for normal-phase chiral separations. The exact ratio will need to be optimized for the specific column and substrate. A common starting point is 90:10 (Hexane:Isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As 3-aminocyclobutanol lacks a strong chromophore, derivatization with a UV-active agent (e.g., a benzoyl group) might be necessary for sensitive detection, or a detector such as a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) can be used. For derivatized samples, detection is typically around 254 nm.[12]

  • Column Temperature: 30°C.[12]

  • Injection Volume: 20 µL.[12]

Data Interpretation

The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers from the chromatogram:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

ParameterTypical Value
Column Polysaccharide-based CSP
Mobile Phase Hexane:Isopropanol (90:10)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV (254 nm, if derivatized) or ELSD/RI

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Inactive enzyme- Inappropriate solvent- Low reaction temperature- Use fresh or properly stored enzyme.- Screen alternative solvents (e.g., THF, toluene).- Increase temperature incrementally (e.g., to 50°C).
Poor Enantioselectivity (Low e.e.) - Sub-optimal enzyme choice- Reaction run past 50% conversion- Inappropriate acyl donor or solvent- Screen other lipases (e.g., from Pseudomonas cepacia).- Carefully monitor the reaction and stop at ~50% conversion.- Experiment with different acyl donors (e.g., isopropenyl acetate).
Difficulty in Separating Enantiomers by HPLC - Inappropriate chiral column- Sub-optimal mobile phase- Screen a panel of different chiral stationary phases.- Systematically vary the mobile phase composition (ratio of hexane to alcohol modifier).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the enzymatic kinetic resolution of racemic 3-aminocyclobutanol using Candida antarctica Lipase B. This method represents a practical, efficient, and environmentally benign approach to accessing enantiomerically enriched 3-aminocyclobutanol, a valuable building block for the pharmaceutical industry. The provided protocols for reaction, purification, and analysis, along with the troubleshooting guide, are intended to empower researchers to successfully implement and adapt this methodology for their specific research and development needs.

References

  • Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols - Benchchem.
  • A Comparative Guide to Determining the Enantiomeric Excess of Chiral 3-Aminocyclobutanols - Benchchem.
  • A Comparative Guide: Enzymatic vs. Chemical Resolution of Aminocyclopentanols - Benchchem.
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central.
  • A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications.
  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids - CORE.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Request PDF - ResearchGate.
  • Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog - Life Chemicals.
  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents.
  • Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis | Request PDF - ResearchGate.
  • Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... - ResearchGate.
  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC - NIH.
  • Lipases-catalyzed enantioselective kinetic resolution of alcohols - JOCPR.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH.
  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed.
  • Lipase‐catalyzed resolution of rac‐3 a. (A) Amano lipase PS, vinyl... | Download Scientific Diagram - ResearchGate.
  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC - NIH.

Sources

Application Notes and Protocols for the Crystallization of Pure 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

3-Aminocyclobutanol hydrochloride is a pivotal building block in contemporary organic synthesis, particularly valued by researchers and professionals in drug development.[1][2] Its strained cyclobutane core, combined with the stereochemical possibilities offered by the amino and alcohol functionalities, provides a unique scaffold for the design of novel therapeutics.[1] The hydrochloride salt form is favored for its enhanced stability and solubility in polar solvents, simplifying handling and storage.[1][2] As with any active pharmaceutical ingredient (API) intermediate, achieving high purity is not merely a matter of quality control; it is a fundamental requirement to ensure the safety, efficacy, and reproducibility of the final drug product. Impurities, even in trace amounts, can have a significant impact on the crystallization process and the overall quality of the API.[1][3][4]

This comprehensive guide provides detailed application notes and protocols for the crystallization of this compound. We will delve into the underlying principles of crystallization, explore various techniques, and offer step-by-step methodologies to empower researchers to obtain this valuable intermediate in its purest form.

Physicochemical Properties and Their Implications for Crystallization

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a successful crystallization strategy. While comprehensive quantitative data for this specific molecule is not widely published, we can infer its behavior based on its structure and data from analogous compounds.

Table 1: Key Physicochemical Properties of this compound

PropertyValue/ObservationImplication for Crystallization
Appearance White or off-white solid.[1][2]The color of the crude material can be an initial indicator of purity.
Molecular Formula C₄H₁₀ClNO[1][2]---
Molecular Weight 123.58 g/mol [1][2]---
Polarity HighDue to the presence of the hydroxyl (-OH), amino (-NH₂), and hydrochloride salt moieties, the molecule is highly polar. This dictates that polar solvents will be the primary candidates for dissolution.
Solubility Expected to be highly soluble in polar protic solvents (e.g., water, methanol, ethanol) and sparingly soluble in nonpolar solvents (e.g., hexanes, toluene). The hydrochloride salt form significantly enhances its solubility in polar solvents compared to its free base.[1][2]A solvent screen is essential to identify a suitable system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Stereoisomerism Exists as cis and trans diastereomers, each of which is a racemic mixture of enantiomers.[1][2]The crystallization process can sometimes be selective for one stereoisomer, potentially leading to purification. However, it is crucial to analytically monitor the isomeric purity throughout the process.

Strategic Solvent Selection: The Heart of Crystallization

The choice of solvent is the most critical parameter in developing a crystallization process. The ideal solvent should exhibit a significant positive temperature coefficient of solubility for this compound – high solubility at elevated temperatures and low solubility at lower temperatures.

Guiding Principles for Solvent Selection:

  • "Like Dissolves Like": As a highly polar molecule, this compound will be most soluble in polar solvents.

  • Solvent Mixtures: Often, a single solvent does not provide the optimal solubility profile. A binary solvent system, consisting of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble, can offer finer control over the crystallization process.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystalline product.

  • Safety and Environmental Impact: Solvents should be chosen with consideration for their toxicity, flammability, and environmental impact.

Table 2: Recommended Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolPolar protic solvents that are likely to dissolve this compound at elevated temperatures. Isopropanol is often a good starting point as it is less polar than methanol and ethanol, potentially offering a better solubility profile for crystallization.
Ketones AcetoneA polar aprotic solvent that can be a good candidate, particularly in a solvent mixture.
Ethers Tetrahydrofuran (THF)A moderately polar aprotic solvent, often used as an anti-solvent with more polar solvents.
Esters Ethyl AcetateA moderately polar aprotic solvent, useful as a component in solvent mixtures.
Hydrocarbons Hexanes, Heptane, TolueneNonpolar solvents that are expected to be poor solvents (anti-solvents) for this polar compound.
Water Distilled or Deionized WaterA highly polar protic solvent in which the compound is likely very soluble. It can be used as the primary solvent in a cooling crystallization or in combination with a miscible organic anti-solvent.

Crystallization Workflow: A Decision-Making Framework

The following diagram illustrates a logical workflow for developing a crystallization protocol for this compound.

Crystallization_Workflow Figure 1: Crystallization Method Selection Workflow start Crude 3-Aminocyclobutanol Hydrochloride solvent_screen Solvent Screening (Single & Binary Systems) start->solvent_screen cooling Cooling Crystallization solvent_screen->cooling Good solubility at high T, low solubility at low T antisolvent Anti-solvent Crystallization solvent_screen->antisolvent High solubility in one solvent, low in another evaporative Evaporative Crystallization solvent_screen->evaporative Moderate solubility at RT protocol_dev_cooling Protocol Development: - Cooling Profile - Seeding - Agitation cooling->protocol_dev_cooling protocol_dev_antisolvent Protocol Development: - Anti-solvent Addition Rate - Temperature Control - Seeding antisolvent->protocol_dev_antisolvent protocol_dev_evaporative Protocol Development: - Evaporation Rate - Temperature Control - Seeding evaporative->protocol_dev_evaporative analysis Analysis: - Purity (HPLC, NMR) - Yield - Crystal Form (Microscopy, XRD) protocol_dev_cooling->analysis protocol_dev_antisolvent->analysis protocol_dev_evaporative->analysis optimization Optimization analysis->optimization optimization->solvent_screen Iterate pure_product Pure 3-Aminocyclobutanol Hydrochloride optimization->pure_product Meets Specs

Caption: A workflow for selecting and optimizing a crystallization method.

Detailed Experimental Protocols

The following protocols are designed as a starting point. Researchers should adapt these based on their specific observations during the solvent screening and initial crystallization trials.

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)

This is often the simplest and most direct method.

Materials:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Erlenmeyer flask with a stir bar

  • Condenser

  • Heating mantle with a stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in the Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol to create a slurry.

  • Heating: Attach the condenser and gently heat the mixture with stirring. Add isopropanol in small portions until the solid completely dissolves. Note the volume of solvent used.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-solvent Crystallization (e.g., Methanol/Toluene)

This method is particularly useful when a single solvent does not provide a suitable crystallization profile.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Toluene (reagent grade)

  • Erlenmeyer flask with a stir bar

  • Addition funnel

  • Stir plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of methanol at room temperature with stirring.

  • Anti-solvent Addition: Slowly add toluene via the addition funnel to the stirred solution. The addition should be dropwise to maintain a controlled level of supersaturation.

  • Inducing Crystallization: Continue adding toluene until the solution becomes faintly turbid. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.

  • Maturation: Once crystallization begins, continue stirring at room temperature for a period (e.g., 1-2 hours) to allow for complete crystal growth.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the methanol/toluene solvent mixture for washing.

Troubleshooting and Optimization

Table 3: Common Crystallization Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Gently evaporate some of the solvent and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.
Oiling out (formation of a liquid instead of a solid). - The boiling point of the solvent is too close to the melting point of the solute.- The rate of cooling is too fast.- High concentration of impurities.- Use a higher-boiling point solvent.- Slow down the cooling rate.- Add slightly more solvent and reheat to dissolve the oil, then cool slowly.- Perform a preliminary purification step (e.g., charcoal treatment) to remove impurities.
Low yield. - The compound has significant solubility in the solvent even at low temperatures.- Insufficient cooling time.- Use a different solvent or a solvent/anti-solvent system.- Increase the cooling time in the ice bath.
Poor purity. - The rate of crystallization was too fast, trapping impurities.- The chosen solvent system does not effectively exclude the impurities.- Slow down the cooling or anti-solvent addition rate.- Re-crystallize the product.- Screen for a different solvent system that has a lower solubility for the specific impurities.

Purity Analysis: Ensuring Success

The purity of the crystallized this compound should be rigorously assessed.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity analysis. A chiral HPLC method is necessary to determine the enantiomeric and diastereomeric purity.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Differential Scanning Calorimetry (DSC): To determine the melting point, which is a good indicator of purity.

Potential Impurities and Their Control

The nature of impurities will depend on the synthetic route used to prepare the 3-aminocyclobutanol. Potential impurities include:

  • Stereoisomers: The undesired cis or trans diastereomers and their respective enantiomers.[7] Crystallization can sometimes be used to selectively isolate the desired isomer.

  • Starting Materials and Reagents: Unreacted precursors from the synthesis.

  • Byproducts: Molecules formed from side reactions, such as ring-opening of the cyclobutane ring under harsh conditions.[8]

Controlling these impurities requires a combination of optimizing the synthetic reaction conditions and employing an effective crystallization protocol.

Conclusion: A Pathway to High-Purity this compound

The crystallization of this compound is a critical step in ensuring its suitability for pharmaceutical research and development. By systematically applying the principles of solvent selection, method development, and process optimization outlined in this guide, researchers can confidently produce this valuable building block with the high degree of purity required for their applications. The provided protocols serve as a robust starting point, and with careful observation and iterative refinement, they can be tailored to achieve excellent results.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. (URL: [Link])
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - arXiv. (URL: [Link])
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - NIH. (URL: [Link])
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing). (URL: [Link])
  • Pruned Machine Learning Models to Predict Aqueous Solubility | ACS Omega. (URL: [Link])
  • The influence of impurities and solvents on crystallization | Request PDF - ResearchG
  • Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application - ResearchG
  • How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube. (URL: [Link])
  • The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press & Assessment. (URL: [Link])
  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents | Industrial & Engineering Chemistry Research - ACS Public
  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed. (URL: [Link])
  • Hansen solubility parameter - Wikipedia. (URL: [Link])
  • iFormulate introduces…a quick guide to Hansen Solubility Parameters - YouTube. (URL: [Link])
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC - NIH. (URL: [Link])
  • Hansen Solubility Parameters. (URL: [Link])
  • Hansen Solubility Parameters 2000.pdf - Kinam Park. (URL: [Link])
  • Hansen Solubility Parameter and crystallization priority analysis. a,...
  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Public
  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol - Der Pharma Chemica. (URL: [Link])
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (URL: [Link])
  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (URL: [Link])
  • The application of cyclobutane derivatives in organic synthesis - ResearchG
  • Cyclobutane - Wikipedia. (URL: [Link])
  • Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews. (URL: [Link])
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])
  • CN110668958A - A kind of method for preparing (R)
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. (URL: [Link])
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. (URL: [Link])
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (URL: [Link])
  • Chiral Drug Separ
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. (URL: [Link])
  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid deriv
  • CN105675783A - HPLC (high-performance liquid chromatography)
  • CN107805205B - Preparation method of (R)
  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - Beilstein Journals. (URL: [Link])
  • (PDF)

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 3-Aminocyclobutanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminocyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. The inherent ring strain of the cyclobutane core, coupled with the need for precise stereochemical control, presents unique challenges that can often lead to suboptimal yields.[1] This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs): Core Concepts
Q1: What are the primary synthetic challenges that lead to low yield in 3-aminocyclobutanol synthesis?

The synthesis is fraught with several challenges that can impact yield:

  • Ring Strain: The cyclobutane ring possesses significant angle strain, making it susceptible to ring-opening side reactions, especially under harsh acidic, basic, or thermal conditions.[1]

  • Stereochemical Control: Achieving high diastereoselectivity (controlling for cis vs. trans isomers) is a major hurdle. The stereochemical outcome is highly dependent on the choice of reducing agent and the steric environment of the substrate.[1] For chiral products, achieving high enantioselectivity adds another layer of complexity.[1]

  • Functional Group Interference: The presence of both an amino and a hydroxyl group necessitates a robust protecting group strategy. These groups can interfere with desired reactions or be sites for side reactions if not properly masked.[1]

  • Product Isolation: The final free-base product, 3-aminocyclobutanol, is a small, polar molecule with high water solubility, which can lead to significant material loss during aqueous workups. Conversion to the hydrochloride salt is a standard method to improve isolation and handling.[2]

Q2: What are the most common starting materials and synthetic routes?

Several synthetic routes exist, each with its own set of advantages and disadvantages. The most prevalent strategies start from commercially available cyclobutane derivatives.

Starting MaterialCommon RouteProsCons
3-Oxocyclobutanecarboxylic Acid 1. Curtius rearrangement to install the amine. 2. Reduction of the ketone. 3. Deprotection/hydrolysis.[3]Well-established route.Starting material can be expensive; Curtius rearrangement uses potentially hazardous azide reagents.[3]
Ethyl 3-oxocyclobutane-1-carboxylate 1. Reductive amination of the ketone. 2. Reduction of the ester. 3. Deprotection.[4]Versatile starting material with two reactive handles.Requires selective reduction of the ester in the presence of other groups.
Cyclobutanone 1. Functionalization to install amino/hydroxyl precursors. 2. Subsequent transformations.[5][6]Inexpensive starting material.Often requires more synthetic steps and can lead to lower overall yields.
cis-3-Dibenzylaminocyclobutanol 1. Mitsunobu reaction for stereochemical inversion to trans. 2. Hydrolysis. 3. Catalytic hydrogenation (debenzylation).[7][8]Excellent for achieving the trans isomer with high purity.Mitsunobu reaction requires careful control; reagents can be costly.
Q3: Why is a protecting group strategy essential?

Protecting groups are critical for preventing self-reaction and directing reactivity. The amine is nucleophilic and basic, while the alcohol is nucleophilic and weakly acidic. Without protection, the amine could, for example, react with an activated form of the alcohol or interfere with reagents intended for another part of the molecule. A common strategy involves protecting the amine as a carbamate (e.g., Boc or Cbz) before performing the ketone reduction. This prevents the amine from acting as a base or nucleophile and influences the stereochemical outcome of the reduction.[1]

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific experimental problems in a question-and-answer format.

Problem Area 1: The Ketone Reduction Step

The reduction of the 3-aminocyclobutanone precursor is the most critical step for determining the stereochemistry and a common source of yield loss.

start Low Yield or Poor Selectivity in Ketone Reduction Step q1 What does the crude NMR/GC-MS show? start->q1 sub_optimal Symptom: Mixture of cis/trans isomers q1->sub_optimal Poor Diastereoselectivity incomplete Symptom: Significant starting material remains q1->incomplete Incomplete Reaction byproducts Symptom: Multiple unidentified peaks q1->byproducts Byproduct Formation cause1 Cause: Sub-optimal reducing agent. The steric bulk of the hydride reagent directs the facial attack on the ketone. sub_optimal->cause1 cause2 Cause: Insufficient equivalents of reducing agent or deactivated reagent. incomplete->cause2 cause3 Cause: Ring-opening or other side reactions due to overly harsh conditions (e.g., temperature too high). byproducts->cause3 solution1 Solution: For cis-isomer, use a bulky reagent like Lithium tri-tert-butoxyaluminum hydride. For trans, a less hindered reagent or enzymatic reduction may be required. cause1->solution1 solution2 Solution: Use fresh, anhydrous reducing agent. Increase equivalents (e.g., 1.5 eq). Ensure reaction is run under inert atmosphere. cause2->solution2 solution3 Solution: Maintain low temperature (e.g., -78 °C). Use a milder reducing agent. Ensure slow, controlled addition of reagents. cause3->solution3

Caption: Troubleshooting workflow for the ketone reduction step.

Q: My crude product is a nearly 1:1 mixture of cis and trans isomers. How do I improve selectivity for the cis isomer?

Causality: The diastereoselectivity of the hydride reduction is governed by the direction of the hydride attack on the carbonyl. For a 3-substituted cyclobutanone, attack from the face opposite to the substituent (anti-attack) leads to the cis alcohol, while attack from the same face (syn-attack) yields the trans alcohol. Sterically demanding (bulky) hydride reagents will preferentially attack from the less hindered face, leading to the cis product.[1]

Solution: Switch to a sterically bulkier reducing agent.

Reducing AgentTypical Selectivity (cis:trans)Comments
Sodium Borohydride (NaBH₄)Low to moderateSmall, highly reactive, often gives poor selectivity.[9][10]
Lithium Aluminum Hydride (LiAlH₄)ModerateHighly reactive, less selective than bulkier hydrides.[9][10]
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) High (often >95:5) Recommended for cis selectivity. The bulky tert-butoxy groups enforce attack from the less hindered face.[1]
L-Selectride® (Lithium tri-sec-butylborohydride)HighAnother excellent choice for high cis selectivity due to its significant steric bulk.

Actionable Protocol: See Protocol 1 for a detailed experimental procedure using Lithium tri-tert-butoxyaluminum hydride.

Problem Area 2: Deprotection and Isolation

Q: I see a good yield of the protected aminocyclobutanol, but my yield drops dramatically after deprotection and workup. Where is my product going?

Causality: The free 3-aminocyclobutanol product is a polar, low-molecular-weight compound that often exhibits high solubility in water and can be volatile. During aqueous workups to remove acids or bases used in deprotection, a significant amount of the product can be lost to the aqueous phase. Standard extractions with organic solvents may be inefficient.

Solution: Convert the free amine directly to its hydrochloride salt in situ or immediately after the workup. The ionic salt has much lower solubility in common organic solvents, allowing it to precipitate and be isolated by filtration. This avoids aqueous extractions of the final product and simplifies handling.[2]

Actionable Protocol:

  • After the deprotection reaction is complete, remove the reaction solvent under reduced pressure.

  • Dissolve the crude free-amine residue in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, HCl in dioxane, or by bubbling HCl gas). Add until the solution is acidic (check with pH paper).

  • Stir the mixture at low temperature to induce crystallization. If no solid forms, you may need to add an anti-solvent (like diethyl ether or hexanes) to decrease solubility.

  • Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2][11][12]

Problem Area 3: Product Purification

Q: My final hydrochloride salt is an off-white or brownish solid with low purity by GC. How can I clean it up?

Causality: Impurities can be carried through from previous steps or generated during the final salt formation. Because the product is highly polar, standard silica gel chromatography can be challenging, leading to streaking and poor separation. Recrystallization is the most effective method for purifying the hydrochloride salt.[2]

Solution: Perform a careful recrystallization.

Troubleshooting Recrystallization:

  • Product "Oils Out": This happens if the solution is supersaturated or cooled too quickly. Fix: Re-heat the solution, add a small amount more of the hot solvent to ensure everything dissolves, and then allow it to cool much more slowly. Gentle scratching of the flask's inner wall with a glass rod can initiate crystallization.[2]

  • Low Recovery: Too much solvent was used, or the product is significantly soluble even in the cold solvent. Fix: Concentrate the mother liquor and attempt a second crystallization. For the first crop, ensure you use the absolute minimum amount of hot solvent required for dissolution. Always wash the collected crystals with ice-cold solvent to minimize loss.[2]

  • Persistent Impurities: The impurity may have similar solubility to your product. Fix: Try a different solvent system for recrystallization (e.g., methanol/ethyl acetate, isopropanol/ether). A second recrystallization may be necessary.[2]

Experimental Protocols
Protocol 1: Diastereoselective Reduction to cis-3-(Boc-amino)cyclobutanol

This protocol is a general guideline for the reduction of a Boc-protected 3-aminocyclobutanone to favor the cis isomer.[1]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 3-(Boc-amino)cyclobutanone in anhydrous THF under N₂ prep2 Cool solution to -78 °C (dry ice/acetone bath) prep1->prep2 reac1 Slowly add LiAl(OtBu)₃H (1.5 eq in THF) over 20 min prep2->reac1 reac2 Stir at -78 °C reac1->reac2 reac3 Monitor by TLC/LC-MS until starting material is consumed reac2->reac3 work1 Quench at -78 °C with saturated aq. Rochelle's salt reac3->work1 work2 Warm to RT, extract with Ethyl Acetate (3x) work1->work2 work3 Dry, filter, and concentrate work2->work3 work4 Purify by flash chromatography work3->work4

Caption: Experimental workflow for diastereoselective reduction.

Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF (to make a 0.1 M solution).[1]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes. Maintain the internal temperature below -70 °C.[1]

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).[1]

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure cis-3-(Boc-amino)cyclobutanol.[1]

References
  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols.
  • Fei, A., et al. (2021). Synthesis method of trans-3-aminobutanol.
  • BenchChem. (2025). Technical Support Center: (1r,3s)
  • Organic Syntheses. Cyclobutanone. Org. Syn. Coll. Vol. 7, 117. [Link]
  • Organic Syntheses. Cyclobutanone. Org. Syn. 1971, 51, 73. [Link]
  • BenchChem. (2025). In-Depth Technical Guide: this compound.
  • BenchChem. (2025). An In-depth Technical Guide to this compound.
  • CN102633657A. Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • Request PDF.
  • Wikipedia.
  • Organic Chemistry Portal. Cyclobutanone synthesis. [Link]
  • MySkinRecipes.
  • Chem.libretexts.org. A Quick Guide to Reductions in Organic Chemistry. [Link]
  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]
  • CN112574046A. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Master Organic Chemistry.
  • Chemistry LibreTexts.
  • Organic-reaction.com.
  • Chen, G., et al. (2023). Optimized Synthetic Process of (R)-3-Aminobutanol. Chinese Journal of Pharmaceuticals. [Link]
  • GSK. Reduction with Hydride Reagents. [Link]

Sources

Technical Support Center: Purification of 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-aminocyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining high-purity this compound from complex reaction mixtures. As a key intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount.[1][2] This document provides practical, field-tested advice to navigate the common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common byproducts often include:

  • Unreacted starting materials: Such as protected precursors to the amine or alcohol functionalities.

  • Isomeric impurities: Cis/trans isomers of 3-aminocyclobutanol may form, and their separation can be challenging.[1]

  • Over-reduction or incomplete reaction products: Depending on the reagents used, you might see byproducts from unintended reactions.

  • Ring-opened byproducts: The four-membered cyclobutane ring can be unstable under certain reaction conditions, leading to ring-opened impurities.[1]

  • Inorganic salts: These are often introduced during the workup or hydrochloride salt formation, for example, sodium chloride if using aqueous HCl for salt formation.[3]

Q2: My crude this compound is an oil and won't crystallize. What should I do?

A2: Oiling out is a common issue, especially in the presence of impurities that depress the melting point or inhibit crystal lattice formation. Here are several strategies to induce crystallization:

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[4] For this compound, consider solvent systems like isopropanol, methanol/ethyl acetate, or methanol/petroleum ether.[5][6]

  • Purity: Ensure your crude product is reasonably pure. If it contains significant amounts of oily impurities, consider a preliminary purification step like a short silica gel plug.

  • Seeding: Introduce a seed crystal of pure this compound to provide a nucleation site for crystal growth.[7]

  • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can initiate crystallization.[7]

  • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[4][7]

Q3: I'm having trouble removing inorganic salts from my final product. What's the best approach?

A3: Inorganic salts like NaCl are a common byproduct, especially if you've used aqueous HCl for the salt formation.[3] Here are a few methods for their removal:

  • Solvent Extraction: Convert the hydrochloride salt back to the free amine with a base, extract the free amine into an organic solvent, wash with water to remove inorganic salts, dry the organic layer, and then reform the hydrochloride salt using anhydrous HCl in a suitable solvent like ether or isopropanol.[3][8]

  • Recrystallization from a less polar solvent system: Inorganic salts are generally insoluble in many organic solvents. Recrystallizing your hydrochloride salt from a suitable organic solvent system can leave the inorganic salts behind.

  • Reverse-phase chromatography: While more resource-intensive, reverse-phase chromatography can be effective in separating the organic hydrochloride salt from inorganic salts.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Purity After Recrystallization - Inappropriate solvent choice: The solvent may be too good at dissolving the impurities even at low temperatures. - Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. - Insufficient washing of crystals: Residual mother liquor containing impurities remains on the crystal surface.- Solvent Screening: Perform small-scale solubility tests with a range of solvents and solvent mixtures to find the optimal system where your product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[9] - Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of a more ordered and pure crystal lattice.[4][7] - Thorough Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to displace the impurity-laden mother liquor.[4]
Significant Product Loss During Purification - Product is too soluble in the recrystallization solvent: Even at low temperatures, a significant amount of the product remains in the mother liquor. - Multiple purification steps: Each purification step inherently involves some degree of product loss. - Emulsion formation during extraction: If performing a liquid-liquid extraction, emulsions can trap the product.- Optimize Solvent System: Consider using a two-solvent (solvent/anti-solvent) system for recrystallization. Dissolve the crude product in a minimum amount of a "good" solvent and then slowly add a "poor" solvent (in which the product is insoluble) until the solution becomes cloudy, then add a drop of the good solvent to clarify before cooling.[10] - Streamline the Process: If possible, combine purification steps or choose a more efficient single-step method. - Breaking Emulsions: To break emulsions, try adding brine (saturated NaCl solution), adding a small amount of a different organic solvent, or filtering the emulsion through a pad of Celite.
Cis/Trans Isomer Contamination - The synthetic route does not provide good stereocontrol. - The chosen purification method is not effective at separating the isomers. - Chromatography: Column chromatography is often the most effective method for separating stereoisomers. Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes with a small amount of triethylamine for the free base, or methanol/dichloromethane for the hydrochloride salt). - Fractional Crystallization: In some cases, repeated recrystallizations can enrich one isomer. This is often tedious and can lead to significant yield loss.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent system should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like methanol/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid adding a large excess.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4][7]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of your final product.

Materials:

  • Purified this compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffer (e.g., sodium dihydrogen phosphate)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

General Procedure:

  • Sample Preparation: Accurately weigh a small amount of the purified this compound and dissolve it in a known volume of the mobile phase.

  • Method Development: Develop an HPLC method capable of separating the main peak from any potential impurities. This may involve screening different mobile phases, gradients, and columns. A patent for a similar compound suggests a mobile phase of 40% acetonitrile and 60% aqueous sodium dihydrogen phosphate buffer at pH 4.5, with UV detection at 254 nm.[11]

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Purity Calculation: Calculate the purity of the sample based on the relative peak areas.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup 1. Quench & Separate Phases Salt_Formation Hydrochloride Salt Formation Workup->Salt_Formation 2. Add HCl Crude_HCl Crude Hydrochloride Salt Salt_Formation->Crude_HCl 3. Isolate Crude Salt Recrystallization Recrystallization Crude_HCl->Recrystallization 4. Dissolve in Hot Solvent Pure_HCl Pure 3-Aminocyclobutanol HCl Recrystallization->Pure_HCl 5. Cool & Filter Analysis Purity Analysis (HPLC, NMR) Pure_HCl->Analysis 6. Characterize

Caption: A generalized workflow for the purification of this compound.

Logical Relationships in Troubleshooting

This diagram illustrates the decision-making process when troubleshooting common purification issues.

Troubleshooting_Logic Start Crude Product Issues Oily Product is an Oil Start->Oily Low_Purity Low Purity Start->Low_Purity Low_Yield Low Yield Start->Low_Yield Solvent Optimize Solvent System Oily->Solvent Primary Cause Purity_Check Pre-purify (e.g., column) Oily->Purity_Check If Impure Seeding Use Seed Crystal Oily->Seeding To Induce Crystallization Low_Purity->Solvent Slow_Cool Slow Cooling Protocol Low_Purity->Slow_Cool Wash Wash Crystals Properly Low_Purity->Wash Fractional Fractional Crystallization Low_Purity->Fractional For Isomers Low_Yield->Solvent Improve Recovery

Caption: Decision tree for troubleshooting purification problems.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain Amines.
  • Fei, A., Ye, W., Zhou, Z., Huang, Z., Tang, J., Chen, R., & Wang, J. (2021). Synthesis method of trans-3-aminobutanol. (CN112608243A). Google Patents.
  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry.
  • Benchchem. (2025). An In-depth Technical Guide to 3- Aminocyclobutanol Hydrochloride.
  • (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (CN112574046A). Google Patents.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • (n.d.). Recrystallization - Single Solvent.
  • (2012). Preparation method of cis-3-amino-cyclopentanol hydrochloride. (CN102633657A). Google Patents.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • (2016). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (CN105675783A). Google Patents.

Sources

Technical Support Center: Optimizing Mitsunobu Reactions for Aminocyclobutanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the Mitsunobu reaction in the synthesis of aminocyclobutanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often challenging transformation. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions for higher yields, purity, and stereochemical fidelity.

I. Foundational Principles: The "Why" Behind the Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functionalities with a predictable inversion of stereochemistry.[1][2][3] This is particularly crucial in the synthesis of complex molecules like aminocyclobutanes, where precise control of stereocenters is paramount.

At its core, the reaction involves the activation of an alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate nucleophilic substitution.[1][2][4] The reaction's success hinges on a delicate interplay of reagent stoichiometry, solvent effects, temperature, and the intrinsic properties of your specific aminocyclobutanol substrate and nitrogen nucleophile.

II. Troubleshooting Guide & FAQs: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during the synthesis of aminocyclobutanes via the Mitsunobu reaction.

Low or No Product Yield

Q1: I'm observing very low conversion of my aminocyclobutanol starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Mitsunobu reaction involving aminocyclobutanol can stem from several factors. Let's break down the most common culprits and their solutions:

  • Insufficiently Acidic Nucleophile: The Mitsunobu reaction generally requires a nucleophile with a pKa of less than 15.[2][5] For amine introduction, direct use of an amine is often problematic.

    • Solution: Employ more acidic nitrogen nucleophiles such as phthalimide, hydrazoic acid (or its safer surrogates like diphenylphosphoryl azide - DPPA), or a sulfonamide.[1][3][6] The resulting product can then be deprotected to reveal the desired amine.

  • Steric Hindrance: Cyclobutanol systems can be sterically demanding. The bulky phosphine-azodicarboxylate adduct may struggle to activate the hydroxyl group, or the incoming nucleophile may face significant steric impediment.

    • Solution: Consider using less sterically hindered reagents. For instance, tributylphosphine (n-Bu₃P) can sometimes be more effective than triphenylphosphine.[5] Additionally, ensure your reaction is given adequate time to proceed, potentially at a slightly elevated temperature (e.g., 0 °C to 40 °C), but monitor for side reactions.[7]

  • Reagent Quality and Stoichiometry: The phosphine and azodicarboxylate reagents are sensitive to air and moisture.[8]

    • Solution: Use freshly opened or purified reagents. It is advisable to use a slight excess (1.2-1.5 equivalents) of both the phosphine and the azodicarboxylate to drive the reaction to completion.[8]

  • Order of Addition: The sequence of reagent addition can significantly impact the reaction outcome.[2][9]

    • Solution: The most common and often successful procedure involves dissolving the aminocyclobutanol, nucleophile, and triphenylphosphine in an anhydrous solvent (like THF) and then slowly adding the azodicarboxylate at a reduced temperature (e.g., 0 °C).[2][9] However, for challenging substrates, pre-forming the betaine by mixing PPh₃ and DEAD/DIAD at 0 °C before adding the alcohol and nucleophile can be beneficial.[2]

Formation of Side Products

Q2: My reaction mixture is complex, and I'm isolating significant amounts of triphenylphosphine oxide and the reduced azodicarboxylate. How can I simplify purification?

A2: The formation of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate are inherent to the Mitsunobu reaction.[10] Their removal can be a significant purification challenge.

  • Crystallization: In some cases, the hydrazinedicarboxylate byproduct can be crystallized from the reaction mixture upon cooling.

  • Chromatography: While often necessary, separating the desired product from TPPO can be difficult due to similar polarities.

  • Alternative Reagents:

    • Polymer-supported Triphenylphosphine (PS-PPh₃): The resulting polymer-bound phosphine oxide can be removed by simple filtration.[6][11]

    • Alternative Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed, where the hydrazine byproduct can be more easily filtered and recycled.[2]

    • Phosphorane Reagents: Reagents like (cyanomethylene)tributylphosphorane (CMBP) combine the roles of the phosphine and azodicarboxylate, leading to byproducts that are easier to remove.[2][5]

Q3: I'm observing the formation of an elimination product (a cyclobutene derivative) instead of the desired substitution product. What is causing this and how can I prevent it?

A3: The formation of elimination byproducts is a known issue, particularly with secondary alcohols where the intermediate alkoxyphosphonium salt can undergo E2 elimination.

  • Reaction Conditions:

    • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress elimination. Start at 0 °C or even lower.

    • Solvent: Less polar solvents can sometimes disfavor elimination pathways. Consider switching from THF to toluene or dichloromethane.

  • Nucleophile Basicity: A highly basic nucleophile can exacerbate elimination. Ensure your chosen nucleophile is sufficiently acidic.

Stereochemical Issues

Q4: I'm concerned about the stereochemical outcome of my reaction. How can I ensure complete inversion of configuration at the cyclobutanol stereocenter?

A4: The Mitsunobu reaction is well-regarded for its high stereochemical fidelity, proceeding via an SN2 mechanism that results in a clean inversion of the reacting stereocenter.[1][3][12]

  • Mechanism: The reaction proceeds through an alkoxyphosphonium intermediate, which is then displaced by the nucleophile in a classic SN2 fashion.[1][13]

  • Potential for Retention: While rare, retention of configuration can occur if the reaction proceeds through a double inversion pathway, for example, via an intramolecular cyclization followed by ring-opening.[13] This is highly substrate-dependent and less likely in a simple aminocyclobutanol system.

  • Verification: The stereochemical outcome should be rigorously confirmed by analytical techniques such as NMR spectroscopy (e.g., NOE experiments) or X-ray crystallography if possible.

III. Experimental Protocols & Data

Optimized General Protocol for Mitsunobu Amination of a Cyclobutanol

This protocol provides a robust starting point for the Mitsunobu reaction on a generic cyclobutanol substrate using phthalimide as the nitrogen source.

Materials:

  • Cyclobutanol derivative (1.0 eq)

  • Phthalimide (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the cyclobutanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the diisopropyl azodicarboxylate (1.5 eq) dropwise over 10-15 minutes. A color change is typically observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution(s)
Low Yield Insufficiently acidic nucleophile (pKa > 15)Use phthalimide, DPPA, or a sulfonamide.
Steric hindranceUse less bulky reagents (e.g., n-Bu₃P); allow for longer reaction times.
Poor reagent qualityUse fresh or purified PPh₃ and DIAD/DEAD.
Suboptimal reagent addition orderPre-form the betaine intermediate before adding the alcohol and nucleophile.
Purification Difficulties TPPO and hydrazine byproductsUse polymer-supported PPh₃ or alternative azodicarboxylates (e.g., DCAD).
Elimination Byproduct High reaction temperature; basic nucleophileRun the reaction at lower temperatures; ensure the nucleophile is not overly basic.
Incorrect Stereochemistry Unlikely, but possible double inversionConfirm the mechanism for your specific substrate; verify stereochemistry analytically.

IV. Visualizing the Process

Diagram 1: The Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism reagents PPh₃ + DEAD betaine Betaine Intermediate (PPh₃⁺-N⁻-N-CO₂Et)₂ reagents->betaine 1. Formation protonation Protonated Betaine betaine->protonation 2. Protonation by Nu-H alkoxyphosphonium Alkoxyphosphonium Salt [R-O-PPh₃]⁺ protonation->alkoxyphosphonium 3. Alcohol Attack product Inverted Product (R-Nu) alkoxyphosphonium->product 4. SN2 Attack by Nu⁻ byproducts TPPO + Reduced DEAD

Caption: The core mechanistic pathway of the Mitsunobu reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_pka Is Nucleophile pKa < 15? start->check_pka change_nuc Use more acidic Nucleophile (e.g., Phthalimide, DPPA) check_pka->change_nuc No check_reagents Are Reagents Fresh & Stoichiometry Correct? check_pka->check_reagents Yes change_nuc->check_reagents optimize_reagents Use Fresh Reagents (1.2-1.5 eq) check_reagents->optimize_reagents No check_conditions Optimize Conditions (Temp, Solvent, Addition Order) check_reagents->check_conditions Yes optimize_reagents->check_conditions success Improved Yield check_conditions->success

Sources

Technical Support Center: Troubleshooting Stereoselectivity in 3-Aminocyclobutanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The stereoselective synthesis of 3-aminocyclobutanol and its derivatives is a critical endeavor for researchers in drug development and materials science. The rigid cyclobutane scaffold, adorned with amino and hydroxyl groups, offers a unique three-dimensional architecture for molecular design. However, controlling the spatial arrangement of these functional groups—achieving high diastereoselectivity and enantioselectivity—presents significant synthetic challenges.[1] These challenges often stem from the inherent ring strain of the cyclobutane core and the subtle interplay of steric and electronic effects that govern the stereochemical outcome of reactions.[1]

This technical support center provides a comprehensive resource for scientists and researchers encountering difficulties in controlling the stereoselectivity of their 3-aminocyclobutanol syntheses. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental hurdles.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in the Reduction of 3-Aminocyclobutanone

Symptoms:

  • ¹H NMR or GC analysis of the crude reaction mixture reveals a nearly 1:1 mixture of cis and trans isomers.

  • Significant difficulty in separating the desired diastereomer from the product mixture through standard chromatographic techniques.

Root Causes and Actionable Solutions:

The reduction of a 3-aminocyclobutanone precursor is a common and critical step in the synthesis of 3-aminocyclobutanol. The facial selectivity of the hydride attack on the carbonyl group is highly sensitive to several factors.[1]

Possible Cause Scientific Rationale Suggested Solution
Suboptimal Reducing Agent The steric bulk of the hydride reagent plays a pivotal role in directing the approach to the carbonyl. For the synthesis of the cis isomer, a bulky reagent will preferentially attack from the face opposite to the amino substituent (anti-facial attack) to minimize steric hindrance.[1]For enhanced cis-selectivity, employ a sterically demanding hydride reagent such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H).[1] To favor the trans isomer, consider enzymatic reduction using a suitable ketoreductase (KRED), which can exhibit high diastereoselectivity.[1]
Unfavorable Reaction Temperature Lowering the reaction temperature increases the energy difference between the diastereomeric transition states, thereby amplifying the selectivity for the thermodynamically favored product.[1]For hydride reductions, conduct the reaction at low temperatures, such as -78 °C, to maximize diastereoselectivity.[1]
Inappropriate Solvent Choice The polarity of the solvent can influence the conformation of the cyclobutanone ring and its interaction with the reducing agent, thereby affecting the facial bias of the hydride attack.[1]To improve cis-selectivity in hydride reductions, consider switching to less polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[1]
Steric Influence of the Amino Protecting Group The size of the protecting group on the nitrogen atom can significantly impact the steric environment around the carbonyl. A bulky protecting group will further encourage the anti-facial attack of the hydride reagent.If low selectivity is observed, consider employing a bulkier protecting group on the amino functionality, such as a di-tert-butyl dicarbonate (Boc) group, to enhance the steric bias.

Experimental Protocol: High cis-Diastereoselective Reduction of 3-(Boc-amino)cyclobutanone

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over a period of 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification: Combine the organic layers, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired cis-3-(Boc-amino)cyclobutanol.[1]

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Symptoms:

  • Chiral HPLC or GC analysis indicates a low enantiomeric excess (e.e.) of the desired enantiomer.

  • The product exhibits a specific rotation close to zero, suggesting a racemic or near-racemic mixture.

Root Causes and Actionable Solutions:

Achieving high enantioselectivity often requires the use of chiral catalysts, auxiliaries, or reagents that can effectively discriminate between the two prochiral faces of the substrate. The efficacy of these chiral controllers is highly dependent on the reaction conditions.

Possible Cause Scientific Rationale Suggested Solution
Ineffective Chiral Catalyst or Ligand The "lock and key" interaction between the substrate and the chiral catalyst is fundamental to achieving high enantioselectivity. A mismatch between the substrate's electronic and steric properties and the catalyst's chiral environment will result in poor stereochemical induction.Screen a panel of chiral catalysts or ligands. For asymmetric reductions of 3-aminocyclobutanones, consider various chiral oxazaborolidines (CBS catalysts) or chiral ruthenium complexes. For other transformations, consult the literature for catalysts that have proven effective with analogous substrates.
Catalyst Poisoning Trace impurities in reagents or solvents can act as catalyst poisons, binding to the active sites of the catalyst and inhibiting its function.Ensure all reagents and solvents are of high purity and are anhydrous. Use freshly distilled solvents and high-purity starting materials.
Incorrect Reaction Conditions Asymmetric reactions are often highly sensitive to temperature, concentration, and reaction time. Deviations from the optimal conditions can lead to a significant decrease in enantioselectivity.Systematically vary the reaction parameters, such as temperature, concentration, and reaction time, to identify the optimal conditions for your specific substrate and catalyst system.
Substrate-Catalyst Mismatch The chosen chiral catalyst may not be well-suited for the specific cyclobutane-containing substrate.Review the scientific literature for examples of successful asymmetric syntheses of similar cyclobutane derivatives to guide your choice of catalyst.

Decision Workflow for Troubleshooting Low Enantioselectivity

G start Low Enantiomeric Excess (e.e.) Observed catalyst Is the catalyst known to be effective for similar substrates? start->catalyst conditions Are the reaction conditions optimized? catalyst->conditions Yes screen_catalyst Screen a new panel of chiral catalysts/ligands. catalyst->screen_catalyst No purity Are all reagents and solvents of high purity? conditions->purity Yes optimize_conditions Systematically vary temperature, concentration, and time. conditions->optimize_conditions No purify_reagents Purify all reagents and use freshly distilled, anhydrous solvents. purity->purify_reagents No re_evaluate Re-evaluate enantioselectivity. purity->re_evaluate Yes screen_catalyst->re_evaluate optimize_conditions->re_evaluate purify_reagents->re_evaluate

Caption: Troubleshooting logic for low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of 3-aminocyclobutanols?

The main challenges include:

  • Controlling Diastereoselectivity: Achieving a high preference for either the cis or trans isomer is a primary hurdle. The substitution pattern on the cyclobutane ring, along with the choice of reagents and reaction conditions, are critical factors.[1]

  • Achieving High Enantioselectivity: For chiral 3-aminocyclobutanol, obtaining a high enantiomeric excess (e.e.) often necessitates the use of sensitive and sometimes expensive chiral catalysts, auxiliaries, or enzymes.[1]

  • Ring Strain and Stability: The inherent strain of the four-membered ring can lead to undesired side reactions, such as ring-opening or rearrangements, especially under harsh reaction conditions.[1]

  • Protecting Group Strategy: The presence of both amino and hydroxyl functionalities requires a robust and orthogonal protecting group strategy to avoid unwanted reactions and allow for selective deprotection.[1]

Q2: Which protecting groups are generally recommended for the amino and hydroxyl functionalities in 3-aminocyclobutanol synthesis?

A successful synthesis relies on an orthogonal protecting group strategy, allowing for the selective removal of one group without affecting the other.

Functional Group Protecting Group Abbreviation Common Reagents for Protection Deprotection Conditions
Aminetert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl)
AmineCarboxybenzylCbzBenzyl chloroformate (CbzCl)Hydrogenolysis (H₂, Pd/C)
HydroxylSilyl ethers (e.g., TBDMS)TBDMStert-Butyldimethylsilyl chloride (TBDMSCl)Fluoride sources (e.g., TBAF)
HydroxylBenzyl etherBnBenzyl bromide (BnBr)Hydrogenolysis (H₂, Pd/C)

Q3: How can I separate a mixture of cis and trans diastereomers of 3-aminocyclobutanol if the initial synthesis has low selectivity?

Workflow for Separating Stereoisomers

G start Mixture of Stereoisomers chromatography Attempt separation by flash column chromatography. start->chromatography resolution Is the mixture racemic? start->resolution derivatization Consider derivatization to alter polarity. chromatography->derivatization Unsuccessful success Pure Diastereomer Obtained chromatography->success Successful derivatization->chromatography salt_formation Form diastereomeric salts with a chiral acid/base. resolution->salt_formation Yes failure Separation Unsuccessful resolution->failure No, and inseparable diastereomers separation Separate diastereomeric salts by crystallization or chromatography. salt_formation->separation liberation Liberate the desired enantiomer. separation->liberation liberation->success

Caption: Decision workflow for separating stereoisomers.

If standard flash column chromatography fails to separate the diastereomers due to similar polarities, consider derivatizing the alcohol or amine functionality. This can create derivatives with greater polarity differences, facilitating chromatographic separation. If you have a racemic mixture of a single diastereomer, resolution can be achieved by forming diastereomeric salts with a chiral acid or base, followed by separation via crystallization or chromatography, and subsequent liberation of the desired enantiomer.[1]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols. BenchChem.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). Molecules.
  • Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. (2025).
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stereoselectivity of 1-Amino-3-cyclohexyloxy-propan-2-ol Synthesis.
  • Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. (n.d.).
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012).
  • Synthesis method of trans-3-aminobutanol. (n.d.).
  • 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.).
  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (n.d.). PubMed.
  • 3-Aminocyclobutanol hydrochloride CAS-1036260-25-9. (n.d.). Sigma-Aldrich.
  • Stereochemistry in Organic Molecules: Concepts, Analytical Methods, and Pharmaceutical Applications. (2025).
  • Alum, B. N. (n.d.).
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (n.d.).
  • Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. (n.d.).
  • Understanding the Stereochemistry of Molecules in Developing New Drugs. (n.d.). Longdom Publishing.
  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. (2021).
  • Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. (2006). PubMed.

Sources

Technical Support Center: Removal of Residual Palladium from 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium from 3-Aminocyclobutanol hydrochloride. Palladium-catalyzed reactions are indispensable tools in modern pharmaceutical synthesis, enabling the efficient construction of complex molecules.[1][2] However, the removal of residual palladium catalyst from the final Active Pharmaceutical Ingredient (API) is a significant hurdle, driven by strict regulatory limits and the potential for the metal to interfere with downstream processes or compromise the safety and efficacy of the drug product.[2][3][4]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to effectively reduce palladium contamination to acceptable levels, ensuring the integrity of your this compound.

Troubleshooting Guide: Addressing Common Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My this compound salt consistently shows high levels of residual palladium (>100 ppm) after initial purification attempts. What are the likely causes?

Answer: High residual palladium in a polar, functionalized molecule like this compound often stems from several factors:

  • Strong Coordination: The amine and hydroxyl functional groups in your molecule can act as ligands, strongly coordinating to palladium species and making them difficult to remove by simple filtration or crystallization. This is a common issue with heteroatom-rich APIs.[5]

  • Diverse Palladium Species: The palladium in your crude product may exist in various oxidation states (e.g., Pd(0), Pd(II)) and forms (e.g., colloidal, soluble complexes).[6] Different species may require different removal strategies. A method effective for Pd(0) might not be for soluble Pd(II) complexes.

  • Solvent Effects: The choice of solvent during work-up and purification is critical. Highly polar solvents, while necessary to dissolve your product, can also stabilize charged palladium complexes, hindering their removal by non-polar adsorbents.

Question 2: I performed an activated carbon treatment, but the palladium levels are still above the acceptable limit of 10 ppm. What are my next steps?

Answer: While activated carbon is a cost-effective first-line treatment, its performance can be variable and it may not be selective enough for this application, potentially leading to product loss.[5][7] If initial treatment is insufficient, consider the following:

  • Optimize the Activated Carbon Treatment:

    • Increase Temperature: Gently heating the mixture (e.g., 40-60 °C) can enhance the kinetics of adsorption.[7]

    • Increase Contact Time: Extend the stirring time to 18-24 hours to allow for maximum adsorption.[5][7]

    • Screen Different Grades of Carbon: Activated carbons have varying pore sizes and surface chemistries.[6][8] Testing different grades may yield better results.

  • Switch to a High-Affinity Scavenger: If optimized carbon treatment fails, it is highly likely that the palladium is in a form that does not readily adsorb to carbon. The next logical step is to employ a scavenger with a stronger, more specific affinity for palladium.

    • Functionalized Silica Gels: These are the method of choice for many pharmaceutical applications.[9] Scavengers functionalized with thiol (mercapto), thiourea, or dimercaptotriazine (DMT) moieties show high affinity for palladium.[9][10][11][12] For a polar molecule like yours, a silica-based scavenger is often more compatible than a polymer-based one.

    • Mechanism: These scavengers work by chemisorption, where the functional groups form strong covalent bonds with palladium, effectively sequestering it from the solution.[5]

Question 3: I'm concerned about losing my highly soluble this compound product to the scavenger. How can I mitigate product loss?

Answer: This is a valid concern, especially with non-selective adsorbents like activated carbon.[5] Here’s how to minimize yield loss:

  • Use a Selective Scavenger: Functionalized silica scavengers are designed for high selectivity towards metals, with minimal interaction with organic molecules, thus preserving your product yield.[3]

  • Optimize Scavenger Amount: Use the minimum effective amount of the scavenger. Start with a screening experiment using 4-8 equivalents of the scavenger relative to the palladium content.[9]

  • Solvent Selection: Ensure your product is highly soluble in the chosen solvent. This maximizes the concentration gradient of the product in the solution phase, disfavoring its adsorption onto the solid scavenger.

  • Thorough Washing: After filtering off the scavenger, wash the filter cake with fresh solvent to recover any adsorbed product.[7]

Question 4: My palladium removal is inconsistent from batch to batch. How can I improve the robustness of my process?

Answer: Batch-to-batch inconsistency often points to variability in the form of the residual palladium.

  • Standardize the Upstream Process: Ensure the reaction work-up prior to the scavenging step is highly consistent. Small changes in pH, temperature, or quench procedure can alter the palladium species present.

  • Consider a Pre-Treatment Step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removed form. However, this must be carefully evaluated for compatibility with your product.

  • Employ a Broad-Spectrum Scavenger: Scavengers like SiliaMetS® DMT are known to be effective against a wide range of palladium species, including more sterically hindered complexes, which can improve process consistency.[11]

Scavenger Selection and Troubleshooting Workflow

The following diagram outlines a logical workflow for selecting an appropriate palladium scavenger and troubleshooting common issues.

G cluster_0 Initial Scavenging Strategy cluster_1 Troubleshooting & Optimization Start Crude 3-Aminocyclobutanol HCl (High Pd Content) ActivatedCarbon Treat with Activated Carbon (5-10 wt%, 40-60°C, 4-18h) Start->ActivatedCarbon Analysis1 Analyze Pd Content (ICP-MS) ActivatedCarbon->Analysis1 OptimizeCarbon Optimize Carbon Treatment (Time, Temp, Grade) Analysis1->OptimizeCarbon Pd > 10 ppm Success Product Meets Specification (Pd < 10 ppm) Analysis1->Success Pd < 10 ppm SilicaScavenger Screen Functionalized Silica Scavengers (Thiol, Thiourea, DMT) OptimizeCarbon->SilicaScavenger If ineffective Analysis2 Analyze Pd Content (ICP-MS) OptimizeCarbon->Analysis2 If still high SilicaScavenger->Analysis2 Analysis2->Success Pd < 10 ppm Failure Further Optimization Required (Consult Specialist) Analysis2->Failure Pd > 10 ppm

Caption: Decision workflow for palladium removal.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in APIs? A1: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities classifies palladium as a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm for a typical daily drug dose.[7]

Q2: What analytical method should I use to quantify residual palladium? A2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard and most reliable method for quantifying trace levels of palladium in APIs.[13][14] It offers the high sensitivity required to meet regulatory limits. While faster screening methods exist, ICP-MS is the gold standard for final product validation.[13][14][15]

Q3: Can I use crystallization to remove palladium from this compound? A3: Crystallization can sometimes be effective, especially when combined with additives like N-acetylcysteine or thiourea that help keep palladium in the mother liquor.[13][16] However, due to the potential for your product to coordinate with palladium, there is a risk of concentrating the metal impurity within the crystal lattice.[3] It is often less reliable than scavenging for this type of molecule.

Q4: Are polymer-based scavengers a viable option? A4: Polymer-based scavengers (e.g., polystyrene-supported) are available and can be effective.[5][16] However, for highly polar substrates and solvent systems, silica-based scavengers often provide better performance due to superior solvent compatibility and kinetic properties.[5]

Q5: Do silica-based scavengers require pre-activation? A5: Generally, high-quality commercial silica-based scavengers like the SiliaMetS® line do not require an activation step prior to use and can be added directly to the reaction mixture.[9]

Experimental Protocols

Protocol 1: Optimized Activated Carbon Treatment

This protocol is a good starting point for debulking palladium, especially if the initial concentration is very high.

  • Dissolution: Dissolve the crude this compound in a suitable polar solvent (e.g., methanol, ethanol, or water) to a concentration of 5-10 mL of solvent per gram of crude material.

  • Carbon Addition: Add a powdered, high-purity grade of activated carbon (5-10 wt% relative to the crude product) to the solution.[17]

  • Stirring: Stir the suspension at a moderately elevated temperature (40-50 °C) for a minimum of 4 hours. For challenging cases, extend the stirring time up to 18 hours.[17]

  • Filtration: Cool the mixture to room temperature. Prepare a 1-2 cm thick pad of Celite® in a Büchner funnel and filter the mixture, applying gentle vacuum.[18] The Celite pad is crucial to remove fine carbon particles.

  • Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.[7][17]

  • Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the product.

  • Analysis: Submit a sample for palladium content analysis by ICP-MS.

Protocol 2: High-Affinity Scavenging with Functionalized Silica Gel

This protocol is recommended when activated carbon is ineffective or when aiming for very low palladium levels (<10 ppm).

  • Scavenger Selection: Choose a scavenger based on the likely palladium species. SiliaMetS® Thiol is a versatile starting point for Pd(II), while SiliaMetS® Thiourea is excellent for various forms of palladium.[9][11]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Methanol, Acetonitrile).[7]

  • Scavenger Addition: Add the functionalized silica scavenger (typically 4-8 molar equivalents relative to the initial palladium amount) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined by screening experiments.[7]

  • Filtration: Filter the mixture through a suitable filter paper or a sintered glass funnel to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete product recovery.[7]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Determine the final palladium concentration using ICP-MS.

Data Summary Table

MethodKey AdvantagesKey DisadvantagesTypical Application
Activated Carbon Low cost, effective for debulking Pd(0).[5]Can have low selectivity, leading to product loss; may be ineffective for soluble Pd(II) complexes.[5][7]Initial purification step for high Pd concentrations (>500 ppm).
Functionalized Silica Scavengers (e.g., Thiol, Thiourea, DMT) High selectivity and efficiency for various Pd species; minimal product loss; robust performance.[9][10][19]Higher cost compared to activated carbon.Final purification step to meet strict regulatory limits (<10 ppm).
Crystallization Can be integrated into the final product isolation step.Inconsistent removal; risk of incorporating palladium into the crystal lattice.[3]Use with caution, often requires additives to be effective.[16]

Process Flow Diagram

G Crude Crude Product in Suitable Solvent AddScavenger Add Scavenger (e.g., Activated Carbon or Functionalized Silica) Crude->AddScavenger Stir Stir at RT or with Gentle Heating (1-24 hours) AddScavenger->Stir Filter Filter to Remove Solid Scavenger Stir->Filter Wash Wash Scavenger with Fresh Solvent Filter->Wash Combine Combine Filtrate and Washings Wash->Combine Concentrate Concentrate Under Reduced Pressure Combine->Concentrate Analyze Analyze for Residual Palladium (e.g., ICP-MS) Concentrate->Analyze Purified Purified Product Analyze->Purified

Caption: General experimental workflow for scavenger-based palladium removal.[18]

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Biotage.
  • Johnson Matthey. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.
  • Fuji Silysia Chemical. (n.d.). Silica Gels for Metal Scavengers. Fuji Silysia Chemical.
  • ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Royal Society of Chemistry. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications.
  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. ResearchGate.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals.
  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals.
  • MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI.
  • ResearchGate. (n.d.). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF. ResearchGate.
  • MDPI. (n.d.). Extraction of Palladium(II) from Hydrochloric Acid Solutions by Solvent Extraction with Mixtures Containing Either Cyanex 301 or LIX 63. MDPI.
  • National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH.
  • ResearchGate. (n.d.). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Request PDF. ResearchGate.
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • ACS Publications. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Heycarbons. (2024, June 18). Powerful Exhaust Gas Treatment: Activated Carbon Adsorption + Catalytic Combustion. Heycarbons.
  • American Pharmaceutical Review. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
  • Journal of Physical Science. (n.d.). Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene.
  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?. ResearchGate.
  • National Institutes of Health. (2020, June 2). Activated carbon as catalyst support: precursors, preparation, modification and characterization. NIH.
  • Heycarbons. (n.d.). Maximizing Cost Efficiency: A Comprehensive Guide to Activated Carbon Regeneration Methods. Heycarbons.
  • MDPI. (n.d.). Recent Developments in Activated Carbon Catalysts Based on Pore Size Regulation in the Application of Catalytic Ozonation. MDPI.
  • Royal Society of Chemistry. (n.d.). Activated carbon adsorption enhanced removal of organic contaminants using a catalytic ceramic membrane with peroxymonosulfate activation. Nanoscale.

Sources

Preventing side reactions during the synthesis of 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminocyclobutanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and minimize the formation of unwanted side products. Our focus is on providing practical, actionable solutions grounded in established chemical principles.

I. Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific experimental issues you may encounter. Each entry details the likely causes of the problem and provides step-by-step protocols for resolution.

Issue 1: My TLC/LC-MS analysis shows multiple unexpected spots/peaks, and the yield of the desired 3-Aminocyclobutanol is low.

Potential Cause: This is often indicative of competing side reactions. The strained nature of the cyclobutane ring makes it susceptible to various side reactions, including ring-opening, rearrangements, and the formation of stereoisomers.[1][2] The presence of both an amino and a hydroxyl group also necessitates a careful protecting group strategy to prevent intermolecular reactions.[1]

Diagnostic Workflow & Solution:

A systematic approach is crucial to identify and mitigate the source of impurities.

Step 1: Characterize the Impurities First, attempt to identify the major byproducts. Use techniques like LC-MS to obtain the mass of the impurities. This information can provide clues about their structure (e.g., is it an isomer, a dimer, or a ring-opened product?).

Step 2: Re-evaluate Your Protecting Group Strategy The hydroxyl and amino groups are both nucleophilic and can lead to side reactions if not properly protected.[3]

  • For the Amino Group: The tert-butyloxycarbonyl (Boc) group is a common and effective choice. It is generally stable under reductive conditions used for the ketone reduction but can be removed under acidic conditions.[1][4]

  • For the Hydroxyl Group: If your synthesis involves reactions where the hydroxyl group could interfere, consider protecting it as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn).[3]

An effective protecting group strategy is often orthogonal, meaning one group can be removed without affecting the other.[4][5] For example, a Boc group (acid-labile) and a Bn group (removed by hydrogenolysis) are an orthogonal pair.

Step 3: Control Reaction Conditions for Stereoselectivity The reduction of a 3-(protected-amino)cyclobutanone precursor is a key step where stereoisomers (cis and trans) can form.[1]

  • To favor the cis-isomer: Use a bulky reducing agent that approaches from the less sterically hindered face of the cyclobutanone. Lithium tri-tert-butoxyaluminum hydride is often effective for this purpose.[1]

  • To favor the trans-isomer: A less sterically demanding reducing agent like sodium borohydride may give different isomer ratios.

The choice of solvent and temperature is also critical. Low temperatures (e.g., -78 °C) are often necessary to enhance selectivity.[1]

dot

Caption: Troubleshooting workflow for low yield and impurities.

Issue 2: My final product shows evidence of a linear, unsaturated compound instead of the cyclobutane ring.

Potential Cause: The inherent ring strain of cyclobutane makes it susceptible to ring-opening reactions, especially under harsh conditions like high heat or the presence of strong acids or bases.[6][7] This can lead to the formation of olefinic side products through processes like β-fragmentation, particularly if radical intermediates are formed.[8][9]

Preventative Measures & Protocols:

1. Maintain Mild Reaction Conditions:

  • Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, monitor it closely and use the lowest effective temperature. Thermal cleavage of cyclobutane rings is a known phenomenon.[10]

  • pH Control: Avoid strongly acidic or basic conditions, which can catalyze ring cleavage.[7] When performing workups, use buffered solutions or mild acids/bases (e.g., saturated ammonium chloride, sodium bicarbonate) for quenching.

2. Choice of Reagents:

  • Select reagents that are known to be compatible with strained ring systems. For instance, in a Mitsunobu reaction to invert the stereochemistry of the alcohol, careful selection of the acid component and controlled addition of reagents is crucial to avoid side reactions.[11]

Table 1: Recommended vs. High-Risk Conditions for Cyclobutane Ring Stability

ParameterRecommended (Ring Preservation)High-Risk (Potential Ring Opening)
Temperature -78°C to Room Temperature> 100°C (Varies by substrate)
pH Neutral to slightly acidic/basic (pH 4-9)Strong Acids (e.g., conc. H₂SO₄) or Strong Bases (e.g., NaH)
Reagents Non-radical initiators, sterically hindered reagentsRadical initiators (e.g., AIBN), aggressive Lewis acids

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high stereoselectivity (cis vs. trans) in the synthesis of 3-Aminocyclobutanol?

The most critical factor is the choice of the reducing agent during the reduction of the 3-(protected-amino)cyclobutanone precursor, coupled with strict temperature control.[1]

  • For cis-3-Aminocyclobutanol: The synthesis generally aims for the delivery of a hydride from the face opposite to the bulky protected amino group. A sterically hindered reducing agent, such as Lithium tri-tert-butoxyaluminum hydride (L-Selectride® can also be effective) , is ideal. The reaction should be performed at low temperatures, typically -78 °C , to maximize kinetic control and minimize epimerization or over-reduction.[1]

  • For trans-3-Aminocyclobutanol: Achieving the trans isomer can sometimes be more challenging via direct reduction. One common strategy is to first synthesize the cis-alcohol and then perform a stereochemical inversion of the hydroxyl group using a Mitsunobu reaction .[11] This reaction proceeds with an Sₙ2 mechanism, inverting the stereocenter.

dot

Caption: Key pathways for stereoselective synthesis.

Q2: How do I choose the right protecting group for the amine?

The ideal protecting group should be easy to install in high yield, stable to the subsequent reaction conditions, and easy to remove without affecting the rest of the molecule.[3] For 3-aminocyclobutanol synthesis, carbamates are the most common choice.[4][5]

Table 2: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationInstallation ReagentRemoval ConditionsKey Advantages/Disadvantages
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)[4]Adv: Very common, stable to many conditions. Disadv: Not suitable for acid-sensitive substrates.
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)[4]Adv: Orthogonal to Boc, stable to acid/base. Disadv: Not suitable if other reducible groups (alkenes, alkynes) are present.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)[4]Adv: Removed under mild basic conditions, orthogonal to Boc and Cbz. Disadv: Base-lability can be a limitation.

For most standard syntheses starting from a cyclobutanone derivative, the Boc group is an excellent first choice due to its robustness.[1]

Q3: My purification by column chromatography is difficult, with the product and impurities co-eluting. What are some alternative purification strategies?

When flash chromatography is insufficient, consider these options:

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for removing small amounts of impurities, especially stereoisomers.

  • Diastereomeric Salt Formation: Since 3-aminocyclobutanol is chiral, you can resolve a racemic mixture by reacting it with a chiral acid (e.g., tartaric acid or mandelic acid).[12] This forms diastereomeric salts which often have different solubilities, allowing for separation by crystallization. The desired enantiomer can then be liberated by treatment with a base.

  • Derivative Purification: Sometimes, it is easier to purify a protected intermediate. For example, the Boc-protected 3-aminocyclobutanol is often a crystalline solid that is easier to purify by chromatography or recrystallization than the free amine. After purification, the protecting group can be removed in a clean final step.

Protocol: Stereoselective Reduction of 3-(Boc-amino)cyclobutanone to cis-3-(Boc-amino)cyclobutanol[1]

This protocol is adapted from established methods for the diastereoselective reduction of cyclobutanone derivatives.

Materials:

  • 3-(Boc-amino)cyclobutanone

  • Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, flame-dried and under an inert atmosphere (N₂ or Ar)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF to make a 0.1 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) to the cooled substrate solution dropwise over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed (typically 1-3 hours), slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of Rochelle's salt.

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired cis-3-(Boc-amino)cyclobutanol.

References

  • Filo. (2025, November 16). Discuss the stability and reaction of cyclobutane. [Link]
  • ResearchGate. (2025, August 6).
  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
  • Shen, B., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. [Link]
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]
  • ResearchGate. (2025, August 6).
  • Wiley Online Library. (2024, February 5). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]
  • NTU Scholars. (2021, November 8). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]
  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
  • Master Organic Chemistry. (2018, June 7).

Sources

Technical Support Center: Ensuring the Stability of 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminocyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this versatile building block. As a hydrochloride salt of an amino alcohol, this compound possesses inherent properties that require careful consideration to maintain its stability and purity over time. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your material.

Part 1: Troubleshooting Guide - Addressing Common Stability Issues

This section addresses specific issues you may encounter during the storage and use of this compound. The question-and-answer format is designed to provide direct and actionable solutions.

Question 1: I've observed a change in the physical appearance of my this compound, from a white powder to a clumpy or discolored solid. What could be the cause?

Answer: This is a common observation and is often linked to the hygroscopic nature of the compound. Amine hydrochloride salts are known to readily absorb moisture from the atmosphere.[1] This moisture uptake can lead to physical changes such as clumping, deliquescence (dissolving in the absorbed water), and potentially discoloration.

The presence of moisture can also accelerate chemical degradation pathways, such as hydrolysis and oxidation, which may contribute to the change in color. It is crucial to handle and store the compound under controlled, low-humidity conditions.

Question 2: My analytical results show a decrease in the purity of the this compound over time. What are the likely degradation pathways?

Answer: Based on the functional groups present (a secondary amine and a secondary alcohol on a cyclobutane ring), the primary degradation pathways to consider are oxidation and hydrolysis. While specific degradation products for this molecule are not extensively documented in publicly available literature, we can propose the following potential pathways:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various byproducts, including nitrosamines (in the presence of nitrous acid), or other oxidative degradation products. The alcohol group can also be oxidized to a ketone, forming 3-amino-1-cyclobutanone.

  • Deamination: Hydrolytic deamination of the amino group, though generally slow for aliphatic amines, can occur over long-term storage, especially if the compound is exposed to moisture and elevated temperatures. This would lead to the formation of cyclobutane-1,3-diol.[2][3]

  • Ring Opening/Rearrangement: The strained cyclobutane ring, while relatively stable, can be susceptible to ring-opening reactions under harsh conditions (e.g., strong acid/base, high heat), although this is less likely under typical storage conditions.

It is essential to perform forced degradation studies to identify the specific degradation products relevant to your storage and experimental conditions.[4][5][6]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and analysis of this compound.

1. What are the ideal storage conditions for this compound?

To ensure long-term stability, store the compound in a cool, dry, and well-ventilated place.[7] The container should be kept tightly closed to prevent moisture ingress. For optimal stability, it is highly recommended to store the material under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[7]

2. Is this compound sensitive to light?

While the primary stability concerns are moisture and temperature, photostability should also be considered as part of comprehensive stability testing, as recommended by ICH guidelines.[8] It is good practice to store the compound in an opaque or amber container to protect it from light.

3. What analytical techniques are recommended for assessing the purity and stability of this compound?

A stability-indicating analytical method is crucial for accurately determining the purity of this compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[9]

  • For Purity Assay: A Reversed-Phase HPLC (RP-HPLC) method with UV detection is a suitable starting point. Due to the polar nature of the compound and the lack of a strong chromophore, derivatization may be necessary to enhance detection sensitivity.[10][11] Alternatively, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be explored for the analysis of the underivatized compound.[12]

  • For Identification of Impurities and Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and characterizing unknown impurities and degradation products.[11]

4. How can I perform a forced degradation study for this compound?

Forced degradation studies, or stress testing, are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4][6][13] The following conditions are typically employed:

  • Acid Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).[13]

  • Base Hydrolysis: Treat the compound with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).[13]

  • Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[13]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70-80°C).

  • Photodegradation: Expose the solid compound and a solution of the compound to UV and visible light, as per ICH Q1B guidelines.[8]

The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.[8]

Part 3: Experimental Protocols and Data Presentation

This section provides detailed experimental protocols for key stability-related assessments and a template for presenting quantitative data.

Protocol 1: Determination of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Objective: To quantitatively assess the hygroscopic nature of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a DVS sample pan.

  • Drying: Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved. This will determine the initial dry mass.

  • Sorption/Desorption Cycle:

    • Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90% RH.

    • At each step, allow the sample to equilibrate until the rate of weight change over time ( dm/dt ) is below a specified threshold (e.g., 0.002% min⁻¹).

    • After reaching 90% RH, decrease the RH in a similar stepwise manner back to 0% RH to assess desorption behavior.

  • Data Analysis: Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm.

Data Presentation:

Relative Humidity (%)% Weight Change (Sorption)% Weight Change (Desorption)
00.00
10
20
...
90
...
0
Protocol 2: Development of a Stability-Indicating RP-HPLC Method (General Approach)

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Develop a gradient elution program, for example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: UV detection at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14] Specificity will be confirmed by analyzing samples from the forced degradation studies to ensure that all degradation peaks are resolved from the main peak.[15]

Part 4: Visualizing Degradation and Workflows

Proposed Degradation Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent 3-Aminocyclobutanol Hydrochloride ketone 3-Amino-1-cyclobutanone parent->ketone [O] other_ox Other Oxidative Products parent->other_ox [O] diol Cyclobutane-1,3-diol (Deamination) parent->diol H₂O, ΔT

Caption: Proposed degradation pathways for this compound.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions start 3-Aminocyclobutanol Hydrochloride Sample acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox thermal Thermal (Dry Heat, 80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis end Identify Degradation Products & Validate Method analysis->end

Caption: General workflow for forced degradation studies.

References

  • Lemaire, D. G. E., & Ruzsicska, B. P. (1993). Kinetic analysis of the deamination reactions of cyclobutane dimers of thymidylyl-3',5'-2'-deoxycytidine and 2'-deoxycytidylyl-3',5'-thymidine. Biochemistry, 32(49), 13346–13355.
  • Lemaire, D. G. E., & Ruzsicska, B. P. (1993). Kinetic analysis of the deamination reactions of cyclobutane dimers of thymidylyl-3',5'-2'-deoxycytidine and 2'-deoxycytidylyl-3',5'-thymidine. Biochemistry, 32(49), 13346–13355.
  • Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO 3 • ): A Kinetic and Computational Study - MDPI. (n.d.).
  • Cyclobutane – Knowledge and References - Taylor & Francis. (n.d.).
  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.).
  • Kinetics of cyclobutane thymine dimer splitting by DNA photolyase directly monitored in the UV - PMC - PubMed Central. (n.d.).
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.).
  • Phentermine hydrochloride USP is a sympathomimetic amine anorectic. It has the chemical name of α,α,-Dimethylphenethylamine hydrochloride. The structural formula is as follows: C - 10H ... Phentermine hydrochloride is a white, odorless, hygroscopic, crystalline powder which is soluble in water and lower alcohols, slightly soluble in chloroform and insoluble in ether. Phentermine hydrochloride, an anorectic agent for oral administration, is available as a tablet containing 37.5 mg of phentermine hydrochloride (equivalent to 30 mg of phentermine base).
  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). Asian Journal of Pharmaceutics, 10(4).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals. (n.d.).
  • Analytical Method Development and Validation: A Review - Journal of Drug Delivery and Therapeutics. (n.d.).
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. (n.d.).
  • Analytical Method Validation & Common Problem 1 - NPRA. (n.d.).
  • Hygroscopicity Evaluation - CD Formulation. (n.d.).
  • (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach - ResearchGate. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.).
  • guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
  • Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. (n.d.).
  • This compound - Lead Sciences. (n.d.).
  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements | ACS Omega. (n.d.).
  • 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem. (n.d.).

Sources

Technical Support Center: Scaling Up the Chromatographic Purification of 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Aminocyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up the chromatographic purification of this versatile building block. As a small, polar molecule, this compound presents unique challenges in achieving high purity and yield at a larger scale. This resource consolidates field-proven insights and foundational chromatographic principles to empower you to develop and optimize robust purification workflows.

Understanding the Molecule: this compound

This compound is a chiral compound with both an amino group and a hydroxyl group, making it highly polar.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents.[1] Its small size and high polarity mean that it is often poorly retained on traditional reversed-phase (RP) columns like C18, which separate compounds based on hydrophobicity.[3] Therefore, alternative chromatographic modes are typically required for effective purification.

Frequently Asked Questions (FAQs)

Q1: Why is reversed-phase chromatography (RP-HPLC) with a C18 column not ideal for purifying this compound?

Standard RP-HPLC is generally unsuitable for highly polar compounds like this compound because the primary retention mechanism is hydrophobic interaction.[3] This polar analyte has minimal affinity for the nonpolar stationary phase, leading to poor retention and elution in or near the solvent front, co-eluting with other polar impurities and salts.

Q2: What are the recommended chromatographic techniques for purifying this compound?

For the purification of polar compounds like this compound, several techniques are more suitable than traditional RP-HPLC:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[4] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[4] HILIC is an excellent choice for retaining and separating highly polar compounds.[3][4]

  • Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with multiple functionalities, often combining reversed-phase and ion-exchange characteristics.[5][6][7] This allows for multiple retention mechanisms, providing unique selectivity for polar and charged molecules.[7][8]

  • Ion-Exchange Chromatography (IEC): IEC separates molecules based on their charge.[9][10][11] Since 3-Aminocyclobutanol has a primary amine, it will be positively charged at a low pH. Cation-exchange chromatography, which uses a negatively charged stationary phase, can be a powerful tool for its purification.[12]

Q3: How does the hydrochloride salt form affect the chromatographic behavior of 3-Aminocyclobutanol?

The hydrochloride salt means the amine group is protonated (R-NH3+), giving the molecule a positive charge.[13] This is beneficial for cation-exchange chromatography. In other chromatographic modes, the presence of the chloride counter-ion can sometimes lead to peak shape issues if it is not displaced by ions in the mobile phase buffer.[14]

Q4: Is it necessary to perform chiral separation?

3-Aminocyclobutanol is a chiral molecule. If your synthesis is not stereospecific, you will have a mixture of enantiomers. Enantiomers have identical physical properties in a non-chiral environment and will not be separated on standard achiral columns.[15] To separate them, you will need to use a chiral stationary phase (CSP) or a chiral derivatizing agent to form diastereomers that can be separated on an achiral column.[16][17][18]

Troubleshooting Guide: Scaling Up Your Purification

Scaling up a chromatographic method from analytical to preparative scale requires careful consideration of several parameters to maintain resolution and purity.[19][20][21]

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common issue, especially with polar amines, and can significantly impact purity and yield.

Potential Cause Explanation Troubleshooting Steps
Secondary Interactions The basic amine group can interact with acidic silanol groups on silica-based stationary phases, leading to peak tailing.[22]Use a highly deactivated (end-capped) column. [22]• Adjust mobile phase pH: For HILIC or mixed-mode, a slightly acidic mobile phase can suppress silanol interactions.• Increase buffer concentration: A higher buffer strength can help shield silanol groups and improve peak shape.[23]
Column Overload Injecting too much sample can lead to peak distortion, often appearing as a "shark-fin" or fronting peak.[22][23][24]Perform a loading study: Inject increasing amounts of your sample on an analytical-scale column to determine the maximum load before peak shape deteriorates.[19]• Reduce sample concentration or injection volume.Use a column with a larger diameter and/or a higher capacity stationary phase. [22]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[24]Dissolve the sample in the initial mobile phase whenever possible.If solubility is an issue, use the weakest solvent that can adequately dissolve the sample and keep the injection volume small.
Counter-ion Effects The hydrochloride counter-ion can sometimes interfere with the chromatography, causing peak splitting or tailing.[14]Ensure your mobile phase has a sufficient concentration of a competing ion (e.g., from a buffer like ammonium formate or acetate) to facilitate on-column ion exchange. [14]
Issue 2: Low Yield

Low recovery of your target compound can be due to several factors during the scale-up process.

Potential Cause Explanation Troubleshooting Steps
Irreversible Adsorption The compound may be strongly and irreversibly binding to the stationary phase.Change the stationary phase: If using bare silica in HILIC, consider a bonded phase like diol or amide.• Flush the column with a strong solvent post-run to check for retained compound.
Poor Fraction Collection The parameters for fraction collection may not be optimized for the broader peaks at the preparative scale.Widen the collection window for your target peak.Use peak detection settings (threshold, slope) that are appropriate for the scale of your purification. [25]
Compound Instability The compound may be degrading on the column or during solvent evaporation.Check the stability of this compound under your mobile phase conditions. [26]• Minimize the time the compound spends in solution and on the column.
Issue 3: Loss of Resolution at Scale

A common challenge in scaling up is maintaining the separation between the target compound and its impurities.

Potential Cause Explanation Troubleshooting Steps
Improper Scaling Calculations The flow rate and injection volume were not scaled correctly from the analytical method.Use geometric scaling equations to calculate the preparative flow rate and injection volume based on the column dimensions. [19]• Maintain the same linear velocity between the analytical and preparative columns.
Extra-column Volume The larger tubing and components of a preparative system can contribute to peak broadening and loss of resolution.[22]Minimize the length and diameter of tubing where possible.Ensure proper connections to avoid dead volumes. [22]
Thermal Effects At high flow rates in large columns, frictional heat can be generated, affecting the separation.Use a column with good heat dissipation properties.If possible, use a temperature-controlled column compartment.

Experimental Protocols: Starting Points for Method Development

The following protocols are intended as starting points. It is crucial to first develop and optimize the method on an analytical scale (e.g., 4.6 mm ID column) before scaling up to a preparative column.[19][20]

Protocol 1: HILIC Method Development

This protocol is a good starting point for achieving retention and separation of this compound.

1. Analytical Column and System:

  • Column: HILIC column (e.g., bare silica, amide, or diol phase), 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 5.0
  • Flow Rate: 1.0 mL/min
  • Detection: UV (if derivatized) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD)

2. Method Development Steps:

  • Initial Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and run a gradient to a lower percentage (e.g., 50%) over 10-15 minutes.
  • Optimize Organic Content: Based on the initial gradient, develop an isocratic or shallow gradient method that provides good resolution.[27]
  • Adjust pH and Buffer Concentration: Vary the pH (e.g., between 3 and 6) and buffer concentration (e.g., 5-20 mM) to fine-tune selectivity and peak shape.[28]

3. Scaling Up:

  • Once the analytical method is optimized, scale the flow rate and injection volume geometrically for your preparative column.[19]
  • Perform a loading study on the preparative column to maximize throughput without sacrificing purity.[19]
Protocol 2: Cation-Exchange Chromatography

This protocol is suitable if impurities have different charge states from this compound.

1. Analytical Column and System:

  • Column: Strong Cation Exchange (SCX) column, 4.6 x 100 mm
  • Mobile Phase A (Loading/Wash): 10 mM Potassium Phosphate, pH 3.0
  • Mobile Phase B (Elution): 10 mM Potassium Phosphate + 1 M NaCl, pH 3.0
  • Flow Rate: 0.8 mL/min
  • Detection: ELSD/CAD or conductivity detector

2. Method Development Steps:

  • Sample Preparation: Dissolve the sample in Mobile Phase A and adjust the pH if necessary to ensure the amine is protonated.[12]
  • Binding and Elution: Inject the sample and wash with Mobile Phase A to remove unbound impurities. Then, apply a salt gradient (e.g., 0-100% Mobile Phase B over 20 minutes) to elute the bound compound.[9]
  • Optimize Salt Concentration: Once the approximate elution salt concentration is known, a step gradient can be used for faster purification.[11]

3. Scaling Up and Post-Purification:

  • Scale the method to a larger IEC column.
  • Desalting: The collected fractions will contain a high concentration of salt, which will likely need to be removed. This can be done by a subsequent reversed-phase step (if the compound has some retention) or by techniques like dialysis or tangential flow filtration for very large scales.[26]

Visualization of Workflows

Purification Strategy Decision Tree

G start Crude 3-Aminocyclobutanol HCl analytical_dev Analytical Scale Method Development start->analytical_dev rp_screen Screen on RP-HPLC (C18)? analytical_dev->rp_screen iec Consider Ion-Exchange Chromatography analytical_dev->iec retention Adequate Retention? rp_screen->retention Yes/No hilic_mmc Develop HILIC or Mixed-Mode Method retention->hilic_mmc No achiral_method Optimized Achiral Method retention->achiral_method Yes hilic_mmc->achiral_method iec->achiral_method chiral Chiral Separation Needed? chiral_method Develop Chiral Separation Method chiral->chiral_method Yes scale_up Scale-up to Preparative Column chiral->scale_up No achiral_method->chiral chiral_method->scale_up loading_study Perform Loading Study scale_up->loading_study purify Run Preparative Purification loading_study->purify fractions Collect and Analyze Fractions purify->fractions post_process Post-Purification (Desalting, etc.) fractions->post_process final_product Pure 3-Aminocyclobutanol HCl post_process->final_product G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No (Analyte-specific) check_all_peaks->no_all No frit_blockage Check for blocked column frit (Backflush column) yes_all->frit_blockage secondary_int Suspect Secondary Interactions no_all->secondary_int overload Suspect Column Overload no_all->overload extra_column Check for extra-column volume (fittings, tubing) frit_blockage->extra_column adjust_ph Adjust Mobile Phase pH secondary_int->adjust_ph loading_study Perform Loading Study overload->loading_study change_buffer Increase Buffer Strength adjust_ph->change_buffer endcapped_col Use End-capped Column change_buffer->endcapped_col reduce_load Reduce Injection Mass loading_study->reduce_load

Caption: Troubleshooting workflow for peak tailing.

References

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
  • Scaling Small Molecule Purification Methods for HPLC. Agilent.
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • Ion-exchange Chromatography Protocol. Conduct Science. Published June 26, 2019.
  • Mixed-mode chromatography. Wikipedia.
  • rounded peaks in amine analysis. Chromatography Forum. Published February 4, 2011.
  • Scaling And Migration Of A Hydrophilic Interaction Liquid Chromatography (HILIC) Method For Related Compounds Of Ribavirin To Modern HPLC Systems. Pharmaceutical Online.
  • HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC International. Published August 1, 2019.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Published July 1, 2012.
  • Purification, Preparative HPLC-MS. MicroCombiChem GmbH.
  • Hydrophilic Interaction Chromatography (HILIC). Agilent. Published April 27, 2010.
  • Application Compendium Solutions for Preparative HPLC. Agilent.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. 2023;28(17):6209. Published August 22, 2023.
  • Mixed-Mode Chromatography—A Review. LCGC International.
  • Zhang K, Liu X. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. J Pharm Biomed Anal. 2016;128:73-88.
  • Mixed-Mode Chromatography. ResearchGate.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. 2025;30(17):1-25.
  • Fundamentals of mixed mode (multimodal) chromatography. Cytiva. Published September 2, 2024.
  • Guide to Ion-Exchange Chromatography. Harvard Apparatus.
  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Med Chem Lett. 2023;14(6):733-737. Published May 31, 2023.
  • Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base? ResearchGate. Published September 22, 2020.
  • Chiral Drug Separation.
  • Strategy for Preparative LC Purification. Agilent.
  • Principles in preparative HPLC. University of Warwick.
  • Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note. Agilent.
  • Properties of Amines and their Hydrochloride Salt. ResearchGate.
  • HILIC and Its Applications for Biotechnology, Part II. LCGC International.
  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. 2020;7(15):2024-2029.
  • Chapter 12, Chiral Liquid Chromatography. ResearchGate. Published March 18, 2020.
  • Hydrochloride salt of amine. Reddit. Published June 22, 2023.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Published September 1, 2019.

Sources

Technical Support Center: Managing the Hygroscopicity of 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 3-Aminocyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this versatile building block. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common issues encountered during experimentation. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and reactivity of your this compound, thereby safeguarding the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For this compound, which typically presents as a white or off-white solid, this means that upon exposure to air, it will attract and hold water molecules.[3] This can lead to a range of physical and chemical changes, from caking and clumping to potential degradation, which can ultimately impact its performance in subsequent reactions.[1][4][5]

Q2: What are the potential consequences of improper handling of hygroscopic this compound?

A2: Mishandling this hygroscopic compound can lead to several detrimental outcomes in a research and development setting:

  • Inaccurate Stoichiometry: The absorbed water adds to the mass of the compound, leading to inaccurate measurements when weighing. This can result in incorrect molar ratios in your reactions, affecting yields and purity.[4]

  • Physical Changes: Moisture absorption can cause the crystalline powder to become sticky, clump together, or even deliquesce (dissolve in the absorbed water) into a liquid state.[1][6] This makes handling, weighing, and dispensing the material difficult and imprecise.[7]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, leading to the formation of impurities and a reduction in the active ingredient's potency.[1][5]

  • Altered Solubility and Reactivity: Changes in the physical state and the presence of water can affect the compound's solubility in various solvents and alter its reactivity profile.

  • Compromised Stability and Shelf-Life: Long-term exposure to humidity will significantly reduce the shelf-life and stability of this compound.[1]

Q3: How should I properly store this compound to minimize moisture absorption?

A3: Proper storage is the first and most critical line of defense against the hygroscopic nature of this compound. The recommended storage conditions are in a cool, dry, and well-ventilated place, with the container tightly closed.[3][8] For enhanced protection and long-term stability, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, at 2-8°C.[3]

Here is a summary of recommended storage practices:

Storage ConditionRecommendationRationale
Atmosphere Store under an inert gas (Nitrogen or Argon).Minimizes exposure to atmospheric moisture.
Temperature 2-8°C is recommended for long-term stability.[3]Reduces the rate of potential degradation.
Container Keep in a tightly sealed, airtight container.[9]Prevents ingress of ambient moisture.
Location A desiccator with a fresh desiccant (e.g., silica gel) is ideal.[10]Actively removes moisture from the immediate environment.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound.

Scenario 1: The compound has formed clumps or appears wet upon opening the container.
  • Problem: This is a clear indication of significant moisture absorption. The material's integrity may be compromised.

  • Immediate Actions & Solutions:

    • Assess the Extent: Visually inspect the material. If it is only slightly clumpy, it may be salvageable for less sensitive applications. If it has become a paste or liquid, it is likely too compromised for most synthetic uses.

    • Drying Procedure (for slightly clumpy material):

      • Transfer the clumped material to a suitable flask or dish.

      • Place it in a vacuum oven at a mild temperature (e.g., 30-40°C) for several hours. Caution: Do not heat excessively, as this could cause decomposition.[9]

      • Alternatively, dry the material in a vacuum desiccator over a strong desiccant like phosphorus pentoxide for an extended period.

    • Verify Water Content: After drying, it is crucial to determine the residual water content. The most accurate method for this is Karl Fischer titration.[11] Thermogravimetric analysis (TGA) can also be used to determine the weight loss upon heating, which corresponds to the water content.[][13]

    • Adjust for Water Content: If you must use the dried material, adjust the mass you weigh out for your reaction to account for any remaining water to ensure accurate stoichiometry.

  • Workflow for Handling Compromised Compound:

    Start Compound is Clumped/Wet Assess Assess Severity Start->Assess Salvageable Slightly Clumpy Assess->Salvageable Discard Discard Material Salvageable->Discard No (Paste/Liquid) Dry Dry Under Vacuum Salvageable->Dry Yes Analyze Determine Water Content (Karl Fischer/TGA) Dry->Analyze Adjust Adjust Weighed Mass for Reaction Analyze->Adjust Proceed Proceed with Caution Adjust->Proceed

    Workflow for managing compromised this compound.
Scenario 2: Inconsistent reaction yields or formation of unexpected byproducts.
  • Problem: Assuming all other reagents and conditions are correct, this could be due to the use of this compound with a high or variable water content.

  • Root Cause Analysis & Solutions:

    • Re-evaluate Handling Protocol: Review your weighing and dispensing procedures. Are you minimizing the compound's exposure to air?

    • Weighing Best Practices:

      • In a Glovebox: The ideal method is to handle and weigh the compound inside a glovebox with a controlled inert atmosphere.

      • On the Bench (Quick Weighing): If a glovebox is unavailable, work quickly.[9] Have all your equipment ready. Open the main container, quickly take out the approximate amount you need into a smaller, sealable vial, and immediately reseal the main container. Weigh the smaller vial, dispense the required amount into your reaction vessel, and re-weigh the vial to determine the exact mass added.

    • Implement Routine Quality Control: For critical applications, perform a Karl Fischer titration on a small sample from a new bottle of this compound to establish a baseline water content. Re-test if you suspect moisture contamination.

  • Decision Tree for Weighing Protocol:

    Start Need to Weigh 3-Aminocyclobutanol HCl Glovebox Glovebox Available? Start->Glovebox UseGlovebox Weigh inside Glovebox Glovebox->UseGlovebox Yes BenchWeigh Weigh on Bench Glovebox->BenchWeigh No End Proceed to Reaction UseGlovebox->End Prep Prepare all equipment in advance BenchWeigh->Prep QuickTransfer Quickly transfer approximate amount to a smaller vial Prep->QuickTransfer SealMain Immediately reseal main container QuickTransfer->SealMain WeighDispense Weigh, dispense, and re-weigh the smaller vial SealMain->WeighDispense WeighDispense->End

    Recommended weighing procedures for hygroscopic compounds.
Scenario 3: Difficulty in achieving complete dissolution of the compound.
  • Problem: The compound is not dissolving as expected in the chosen solvent.

  • Possible Causes & Solutions:

    • Moisture-Induced Changes: The absorbed water may have altered the compound's physical form (e.g., from a fine powder to a denser, clumped solid), which can slow down the dissolution rate.

    • Solvent Purity: Ensure your solvent is anhydrous, especially in moisture-sensitive reactions. The presence of water in both the reagent and the solvent can have a synergistic negative effect.

    • Troubleshooting Steps:

      • Use gentle agitation or sonication to aid dissolution.

      • If the material was previously dried, ensure it has cooled to room temperature in a desiccator before attempting to dissolve it.

      • Verify the solubility of this compound in the specific solvent you are using from a reliable source. The hydrochloride salt form generally enhances solubility in polar solvents.[3]

References

  • Chan, H. K., & Chew, N. Y. K. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1337. [Link]
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [Link]
  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]
  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. [Link]
  • News-Medical.Net. (2018). Moisture Analysis Techniques. [Link]
  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2019). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
  • PubMed. (2002). The effects of packaging on the stability of a moisture sensitive compound. [Link]
  • National Institutes of Health. (2013). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. [Link]

Sources

Common impurities in 3-Aminocyclobutanol hydrochloride and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Aminocyclobutanol Hydrochloride

Introduction: The Critical Role of Purity in Drug Development

This compound is a versatile cyclobutane derivative that serves as a crucial building block in the synthesis of novel pharmaceutical compounds.[1] Its unique strained ring system and bifunctional nature (amino and alcohol groups) make it an attractive intermediate for creating complex molecular architectures.[1] However, the inherent ring strain and the multiple steps often involved in its synthesis can lead to the formation of various impurities.[2] For researchers in drug development, ensuring the purity of this starting material is paramount, as unidentified impurities can lead to downstream reaction failures, compromise the stability and safety of the final active pharmaceutical ingredient (API), and create significant regulatory hurdles.

This guide provides in-depth technical support for identifying and troubleshooting common impurities encountered in this compound. It is designed for scientists and professionals who require a deep understanding of impurity profiles to ensure the integrity of their research and development programs.

Part 1: Understanding the Impurity Landscape

Impurities in this compound can be broadly categorized into process-related impurities, stereoisomers, and degradation products. Their presence is often a direct consequence of the synthetic route employed.

Process-Related Impurities & Stereoisomers

The stereoselective synthesis of either cis or trans 3-Aminocyclobutanol is a primary challenge.[2] Consequently, the most common impurity is often the undesired stereoisomer. A common synthetic pathway involves the stereochemical inversion of a precursor, for example, using a Mitsunobu reaction to convert a cis-isomer into the desired trans-product.[3]

Common Impurities from a Representative Synthesis:

Impurity NameStructureMolecular Weight ( g/mol )Origin / Formation Mechanism
cis-3-Aminocyclobutanol C₄H₉NO87.12Incomplete stereochemical inversion (e.g., Mitsunobu reaction) or non-selective reduction of a ketone precursor.[2][3]
trans-3-(Dibenzylamino)cyclobutanol C₁₈H₂₁NO267.37Incomplete debenzylation (hydrogenolysis) during the final deprotection step.[3]
3-Aminocyclobutanone C₄H₇NO85.10Oxidation of the alcohol moiety or incomplete reduction of a cyclobutanone precursor.
Residual Solvents (e.g., Methanol, Isopropanol)N/AVariesTrapped solvent from reaction work-up or final crystallization/purification steps.[3][4]

Below is a diagram illustrating a common synthetic pathway and the points at which key impurities can be introduced.

G cluster_0 Synthetic Pathway for trans-3-Aminocyclobutanol cluster_1 Impurity Formation A cis-3-(Protected-amino)cyclobutanol B trans-3-(Protected-amino)cyclobutyl Ester A->B Mitsunobu Reaction (Stereo-inversion) Imp1 cis-Isomer Impurity A->Imp1 Incomplete Reaction C trans-3-(Protected-amino)cyclobutanol B->C Hydrolysis D trans-3-Aminocyclobutanol (Final Product) C->D Deprotection (e.g., Hydrogenolysis) Imp2 Incomplete Deprotection Impurity C->Imp2 Incomplete Reaction

Caption: Impurity formation during a multi-step synthesis.

Degradation Products

This compound is relatively stable, but like many amino alcohols, it can degrade under specific conditions.[5] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2), are essential to identify potential degradants.[6]

  • Oxidative Degradation: The amino and secondary alcohol groups are susceptible to oxidation, potentially forming 3-aminocyclobutanone or ring-opened products.[7]

  • Thermal Degradation: High temperatures can lead to complex decomposition pathways, including potential decarboxylation or polymerization.[7]

  • Photolytic Degradation: While often stable, prolonged exposure to high-intensity light may induce degradation.[6]

Part 2: Analytical Strategies for Impurity Identification

A multi-technique approach is necessary for the robust identification and quantification of impurities.

G cluster_workflow Analytical Workflow for Impurity Profiling Start Sample of 3-Aminocyclobutanol HCl HPLC HPLC / UPLC (Purity Assessment & Quantification) Start->HPLC GC GC-FID / GC-MS (Residual Solvents) Start->GC LCMS LC-MS (Mass Identification) HPLC->LCMS Peak > 0.10% Report Complete Impurity Profile Report GC->Report NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Confirm Structure NMR->Report

Caption: A typical workflow for impurity identification.

Experimental Protocol: HPLC Method for Purity Assessment

This protocol provides a general starting point for analyzing this compound. Method optimization is essential.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, alternative methods like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) may be superior). Derivatization can also be employed to improve UV detection.[8]

  • Sample Preparation: Dissolve the sample in water or the initial mobile phase at a concentration of ~1 mg/mL.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis and handling of this compound.

Q1: My HPLC analysis shows two major peaks with identical mass spectra. What is the likely cause?

A: This is a classic indicator of stereoisomers, most likely a mixture of cis and trans this compound. Since they are diastereomers, they should be separable by achiral HPLC.

  • Causality: This typically results from incomplete stereochemical control during synthesis. For example, a reduction of 3-aminocyclobutanone might not have been perfectly stereoselective, or a stereoinversion reaction did not proceed to completion.[2]

  • Troubleshooting Steps:

    • Confirm Mass: Ensure both peaks have the same parent mass (m/z) using LC-MS.

    • Structural Confirmation (NMR): Acquire a ¹H NMR spectrum. The coupling constants and chemical shifts of the protons on the cyclobutane ring will differ significantly between the cis and trans isomers due to their different spatial arrangements.

    • Reference Standard: If available, co-inject an analytical standard of the suspected isomeric impurity to confirm its retention time.

Q2: I've identified an impurity with a mass of [M-2] relative to the parent compound. What is it?

A: An impurity with a mass difference of -2 Da strongly suggests an oxidation product, likely 3-aminocyclobutanone .

  • Causality: This can occur through oxidative degradation of the secondary alcohol, especially if the material has been exposed to oxidizing agents, incompatible materials, or harsh conditions.[5][7] It could also be an intermediate from a synthesis that starts with a ketone precursor.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Perform fragmentation analysis. The fragmentation pattern of 3-aminocyclobutanone will be distinct from the parent alcohol.

    • NMR Spectroscopy: In a ¹H NMR, the proton at C1 (the carbon with the alcohol group) would disappear, and the adjacent CH₂ protons would show different chemical shifts and coupling patterns. A ¹³C NMR would show a characteristic ketone peak (~208 ppm).

    • Forced Degradation: To confirm susceptibility, perform a controlled oxidative stress study (e.g., with 3% H₂O₂) and monitor for the growth of this impurity peak.[7]

Q3: My GC analysis indicates the presence of residual methanol and isopropanol. How can I remove these?

A: Residual solvents are common process-related impurities that must be controlled to levels specified by ICH Q3C guidelines.

  • Causality: These solvents are frequently used during synthesis, crystallization, and product isolation.[3][4] Insufficient drying is the direct cause of their presence in the final product.

  • Troubleshooting Steps:

    • Improve Drying Protocol: Dry the material under a high vacuum at a moderately elevated temperature (e.g., 40-50 °C). The temperature should be chosen carefully to avoid thermal degradation of the product.

    • Solvent Displacement: In some cases, slurrying the solid in a more volatile, non-solvent (like hexane or diethyl ether) followed by filtration and drying can help remove more polar, higher-boiling point solvents.

    • Re-crystallization: If levels are very high, re-crystallization from a different solvent system may be necessary.

Q4: An unknown impurity is slowly increasing in my long-term stability samples. How do I identify it?

A: This indicates a degradation product. The identification process requires a systematic investigation to elucidate its structure.

  • Causality: The product is degrading under the storage conditions (e.g., temperature, humidity, light). Common degradation pathways for pharmaceuticals include hydrolysis, oxidation, and photolysis.[9]

  • Troubleshooting Steps:

    • Isolate the Impurity: Use preparative HPLC to isolate a sufficient quantity of the impurity for characterization.[10]

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental formula of the impurity. This is the first and most critical step in proposing a structure.

    • Multi-dimensional NMR: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated impurity. This data will allow you to piece together the molecular structure.

    • Review Synthesis: Re-examine the synthetic route and storage conditions to hypothesize a plausible chemical transformation (e.g., could a protecting group be re-attaching? Is there a possibility of dimerization?).

References

  • BenchChem. (2025). An In-depth Technical Guide to this compound.
  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols.
  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (2025). Degradation pathways of (R)-3-Amino-4-hydroxybutanoic acid in solution.
  • Google Patents. (2012). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • MSDS of trans-3-aminocyclobutanol hydrochloride. (n.d.).
  • ResearchGate. (2017).
  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (2025). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
  • Sigma-Aldrich. (n.d.). 3-Aminocyclobutanol.
  • ALWSci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Agilent. (2009).
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • PubMed Central (PMC). (n.d.). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride.

Sources

Technical Support Center: Optimizing Solvent Systems for the Recrystallization of 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 3-Aminocyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile building block. This compound is a key intermediate in organic synthesis, particularly for novel pharmaceutical compounds, and its purity is paramount.[1] This document offers a structured approach to troubleshooting and optimizing your recrystallization protocols.

Frequently Asked Questions (FAQs)

Q1: What are the initial solvent considerations for recrystallizing this compound?

A1: this compound is a polar molecule due to the presence of amino and alcohol functional groups, and its hydrochloride salt form enhances its stability and solubility in polar solvents.[1] Therefore, the initial focus should be on polar solvents. A good starting point is to screen solvents where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2]

Recommended single-solvent systems to screen:

  • Alcohols: Methanol, Ethanol, Isopropanol (IPA)[3][4][5]

  • Water: Due to the high polarity of the hydrochloride salt, water can be a good solvent, but often leads to high solubility even at room temperature, which can negatively impact yield.[3][6]

  • Nitriles: Acetonitrile

Key Considerations:

  • "Like Dissolves Like": The principle of "like dissolves like" is a useful starting point.[7] The polar nature of this compound suggests that polar solvents will be most effective.

  • Temperature Coefficient: The ideal solvent will exhibit a large difference in solubility for the compound between its boiling point and room temperature.[8]

Q2: My this compound is either too soluble or insoluble in all the single solvents I've tried. What should I do next?

A2: This is a common challenge. When a single solvent is not effective, a mixed-solvent system (also known as a solvent/antisolvent system) is the recommended approach.[9][10] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent or "antisolvent" (in which it is insoluble) to induce crystallization.[9][11]

Commonly Employed Mixed-Solvent Pairs for Polar Compounds:

  • Ethanol/Water[12]

  • Methanol/Water[13]

  • Isopropanol/Heptane

  • Acetonitrile/Toluene

  • Ethanol/Ethyl Acetate

The key is that the two solvents must be miscible.[10]

Q3: How do I perform a mixed-solvent recrystallization?

A3: The general procedure for a mixed-solvent recrystallization is as follows:

  • Dissolve your this compound in the minimum amount of the hot "good" solvent.[9][12]

  • While keeping the solution hot, slowly add the "poor" solvent (antisolvent) dropwise until you observe persistent cloudiness (turbidity).[9][11] This indicates that the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[11][14]

Below is a workflow diagram for selecting and performing a mixed-solvent recrystallization.

Caption: Workflow for Mixed-Solvent Recrystallization.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

Question: Upon cooling, my this compound is forming an oily liquid at the bottom of the flask instead of solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[15][16] This is a common problem, especially with impure samples.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional "good" solvent to decrease the saturation point and slow down the precipitation process upon cooling.[17]

  • Slow Down the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[18] Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very gradual temperature decrease.

  • Change the Solvent System: The boiling point of your solvent might be too high. Consider a solvent with a lower boiling point.[18] Alternatively, adjusting the ratio in a mixed-solvent system can sometimes prevent oiling out.

  • Scratching or Seeding: Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod at the liquid's surface. The small scratches can provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" (a tiny crystal of pure this compound) to initiate crystallization.[14]

Issue 2: No crystals form upon cooling.

Question: My this compound dissolved completely in the hot solvent, but no crystals have appeared even after cooling in an ice bath. What should I do?

Answer: The lack of crystal formation is usually due to either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the solution being in a metastable supersaturated state that requires initiation.[7][18]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: As mentioned above, scratching the inner surface of the flask can provide nucleation sites.[7]

    • Seeding: Adding a seed crystal is a very effective method to induce crystallization.[7][14]

  • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent.[17] Gently heat the solution to evaporate some of the solvent.[18] Once the volume is reduced, allow it to cool again. Be cautious not to remove too much solvent, which could cause the product to "crash out" as a fine powder rather than forming well-defined crystals.

  • Re-evaluate Your Solvent System: If the issue persists, it may be necessary to reconsider your solvent choice. The solubility curve of your compound in the chosen solvent may not be steep enough.

Issue 3: The crystal yield is very low.

Question: I've successfully obtained crystals, but the final weight is much lower than expected. How can I improve my yield?

Answer: Low yield can result from several factors, including using too much solvent, incomplete crystallization, or losing product during the washing step.[7][18]

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[18] Any excess solvent will retain more of your product in solution upon cooling, thereby reducing the yield.[7]

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool to room temperature, and then ensure it is thoroughly chilled in an ice bath before filtration.[16] Lowering the temperature will decrease the solubility of your compound and maximize the amount that crystallizes out.

  • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[7] Using warm solvent or an excessive volume will dissolve some of your purified crystals.[18]

  • Second Crop of Crystals: The filtrate (the liquid remaining after filtering your crystals) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.

Issue 4: The recrystallized product is not pure.

Question: I've recrystallized my this compound, but analytical data (e.g., melting point, NMR) shows it is still impure. What went wrong?

Answer: Impurities can be carried along with the desired product if crystallization occurs too quickly or if the impurities have very similar solubility profiles to your compound.

Troubleshooting Steps:

  • Slow Down Crystallization: Rapid crystallization can trap impurities within the crystal lattice.[17] Ensure a slow cooling process to allow for the formation of well-ordered, pure crystals.

  • Perform a Second Recrystallization: If the initial recrystallization does not yield a product of sufficient purity, a second recrystallization is often necessary.

  • Wash Thoroughly (but Smartly): Ensure the filter cake of crystals is washed with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Consider an Alternative Purification Method: If impurities co-crystallize with your product, recrystallization alone may not be sufficient. In such cases, other purification techniques like column chromatography may be required prior to a final recrystallization step.[19]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol helps to efficiently identify a suitable solvent or solvent system for your this compound.

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a warm water or sand bath. Continue to add the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature.

  • Place the test tube in an ice bath and observe for crystal formation.

  • An ideal single solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and readily forms crystals upon cooling.

  • For mixed-solvent screening, dissolve the compound in a small amount of a "good" solvent and then add a "poor" solvent dropwise to induce precipitation.

Data Presentation: Solvent Properties

The following table summarizes the properties of common solvents that can be considered for the recrystallization of this compound.

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2High polarity, may result in high solubility at room temp.
Methanol655.1Good for polar compounds, volatile.[4]
Ethanol784.3A very common and effective recrystallization solvent.[3][4]
Isopropanol (IPA)823.9Less volatile than ethanol, good for slower crystal growth.[5]
Acetonitrile825.8Aprotic polar solvent, can be effective.
Ethyl Acetate774.4Medium polarity, often used as a "good" solvent in pairs.[4]
Heptane/Hexane98/690.1Nonpolar, typically used as an antisolvent.[3]
Protocol 2: Optimizing Cooling Profiles

The rate of cooling significantly impacts crystal size and purity.[20]

Caption: Impact of Cooling Profiles on Crystallization.

  • Linear (Slow) Cooling: After dissolution, allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. This is the most common and generally recommended method.

  • Insulated Cooling: For particularly troublesome crystallizations where oiling out is a persistent issue, insulate the flask with glass wool or place it in a beaker of hot water and allow the entire assembly to cool slowly.

  • Oscillating Temperature Profile: In advanced process development, controlled temperature cycling can be used to dissolve smaller crystals and promote the growth of larger, more uniform ones, leading to a narrower particle size distribution.[20]

References

  • Mixed-solvent recrystallis
  • Reagents & Solvents: Solvents for Recrystalliz
  • Recrystallization using two solvents. YouTube. [Link]
  • recrystalliz
  • Crystalliz
  • What is the best solvent for recrystalliz
  • Recrystalliz
  • Recrystalliz
  • Recrystalliz
  • Recrystalliz
  • Crystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Go-to recrystalliz
  • Recrystalliz
  • Tips & Tricks: Recrystalliz
  • Crystallization of Sodium Chloride NaCl (Vacuum Salt). Ebner. [Link]
  • Recrystalliz
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI. [Link]
  • (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3. Home Sunshine Pharma. [Link]
  • Isol
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]
  • Crystallisation in pharmaceutical processes. BIA. [Link]
  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Sciencemadness Discussion Board. [Link]
  • The Cooling Crystallization Process.
  • Recrystalliz
  • Recrystalliz
  • Amine acid salt compounds and process for the production thereof.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. [Link]
  • Purification of organic hydrochloride salt?.
  • This compound. Lead Sciences. [Link]
  • Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • Description and Solubility. [Link]
  • RECRYSTALLIZATION.
  • 3-Aminocyclopentanol hydrochloride. AMERICAN ELEMENTS. [Link]
  • How to recrystallization amine compound and it is not soluble in common organic solvents.

Sources

Technical Support Center: Navigating the Separation of Cis and Trans 3-Aminocyclobutanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 3-aminocyclobutanol isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the separation of the cis and trans diastereomers of this critical building block. Here, we provide troubleshooting guidance and frequently asked questions in a direct Q&A format to address specific experimental issues, grounded in established scientific principles and practical experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the separation of cis and trans 3-aminocyclobutanol.

Issue 1: Poor or No Separation of Isomers on Silica Gel Chromatography

Question: I'm running flash column chromatography on my crude reaction mixture, but the cis and trans isomers of 3-aminocyclobutanol are co-eluting. How can I improve the separation?

Answer: This is a common challenge due to the similar polarities of the cis and trans isomers. Here’s a systematic approach to troubleshoot this issue:

  • Optimize Your Solvent System:

    • Polarity Adjustment: The polarity of your mobile phase is critical. If the isomers are moving too quickly (high Rf), decrease the polarity. If they are sticking to the silica (low Rf), increase it. A shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) can often resolve closely eluting spots.

    • Additive Introduction: The basicity of the amine can cause peak tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can neutralize the acidic silanol groups on the silica surface, leading to sharper peaks and potentially better separation.

  • Consider Derivatization:

    • Introducing a Protecting Group: If optimizing the mobile phase is insufficient, consider derivatizing the amine or alcohol functional group. The introduction of a bulky protecting group, such as a tert-butyloxycarbonyl (Boc) group on the amine, can significantly alter the molecule's conformation and polarity, which may enhance the separation of the diastereomers on silica gel.[1]

  • Alternative Stationary Phases:

    • If standard silica gel fails, consider other normal-phase media. Alumina (basic or neutral) can offer different selectivity for basic compounds like amines. Alternatively, reversed-phase chromatography on a C18 column may provide the necessary resolution, especially for the derivatized, more non-polar isomers.

Issue 2: Inability to Separate Enantiomers of a Single Isomer (e.g., racemic cis-3-aminocyclobutanol)

Question: I have successfully isolated the cis isomer, but now I need to separate the two enantiomers. My standard HPLC with a C18 column isn't working. What should I do?

Answer: Enantiomers have identical physical properties in an achiral environment, so they will not separate on standard achiral stationary phases like C18.[1] You need to introduce a chiral environment to differentiate them.

  • Chiral Chromatography:

    • High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the most direct methods for enantiomeric separation. You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® IA, IB, IC) are often a good starting point for separating amines and alcohols.[1] The choice of mobile phase (normal phase, polar organic, or reversed-phase) will depend on the specific column and your sample's solubility.

    • Gas Chromatography (GC): If your 3-aminocyclobutanol is volatile or can be made so through derivatization, chiral GC with a cyclodextrin-based column can be a powerful analytical tool.[2]

  • Diastereomeric Salt Formation and Crystallization:

    • This classical resolution technique involves reacting your racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This reaction forms a mixture of two diastereomeric salts.

    • Diastereomers have different physical properties, including solubility. By carefully selecting a solvent, you can often selectively crystallize one of the diastereomeric salts, leaving the other in solution.

    • After separating the crystallized salt, the chiral acid can be removed by a simple acid-base workup to yield the desired enantiomer of 3-aminocyclobutanol.

Issue 3: Difficulty in Confirming the Stereochemistry of the Separated Isomers

Question: I have two distinct fractions after chromatography, but I'm unsure which is the cis and which is the trans isomer. How can I definitively assign the stereochemistry?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The spatial relationship between the protons on the cyclobutane ring leads to distinct differences in their NMR spectra. While specific data for 3-aminocyclobutanol can be found in the literature, the principles are analogous to other cyclic systems like aminocyclohexanols.[3]

  • ¹H NMR Spectroscopy - Coupling Constants (J-values):

    • Trans Isomer: In the trans isomer, the protons on the carbons bearing the amino and hydroxyl groups will have a different spatial relationship to their neighboring protons compared to the cis isomer. This results in different proton-proton coupling constants.

    • Cis Isomer: The cis isomer will exhibit a different set of coupling constants. By analyzing the multiplicity and J-values of the signals for the CH-OH and CH-NH2 protons, you can deduce the relative stereochemistry.

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • NOESY or ROESY experiments can provide definitive proof of stereochemistry. These 2D NMR techniques detect protons that are close to each other in space.

    • In the cis isomer, you would expect to see an NOE correlation between the protons on the carbons with the amino and hydroxyl groups, as they are on the same face of the ring. This correlation would be absent or much weaker in the trans isomer.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating cis and trans isomers of 3-aminocyclobutanol?

The primary challenges stem from the subtle structural differences between the isomers, which lead to very similar physical properties:

  • Similar Polarity: This makes separation by standard chromatography difficult as both isomers tend to have similar affinities for the stationary phase.[1]

  • High Solubility in Polar Solvents: Both isomers are often highly soluble in common polar solvents, which can make selective crystallization challenging.

  • Co-crystallization: In some cases, the isomers may co-crystallize, preventing purification by simple recrystallization.

Q2: Can I use Gas Chromatography (GC) to separate the isomers?

Yes, GC can be an effective technique, particularly for analytical purposes. However, due to the polar nature of the amino and hydroxyl groups, direct injection can lead to poor peak shape (tailing). It is often necessary to derivatize the molecule first to increase its volatility and reduce interactions with the column. Common derivatization strategies include:

  • Silylation: Reacting the alcohol and amine with a silylating agent (e.g., BSTFA) to form more volatile trimethylsilyl ethers and amines.

  • Acylation: Reacting with an acylating agent (e.g., trifluoroacetic anhydride) to form amides and esters.[4]

Q3: Are there any chemical methods to selectively synthesize one isomer over the other?

Yes, stereoselective synthesis is often the preferred approach to avoid a difficult separation step. The choice of reducing agent when converting a 3-aminocyclobutanone precursor to the alcohol is crucial:

  • For cis-3-Aminocyclobutanol: Sterically hindered hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), tend to attack from the less hindered face of the ketone, leading to the formation of the cis isomer.[1]

  • For trans-3-Aminocyclobutanol: Enzymatic reductions using ketoreductases (KREDs) can exhibit high selectivity for the trans isomer.[1] A patented synthesis method also describes a route to high-purity trans-3-aminocyclobutanol.[5]

Q4: What is the role of protecting groups in the separation process?

Protecting groups, such as the Boc group for the amine, serve two main purposes:

  • Altering Physical Properties: As mentioned in the troubleshooting guide, a protecting group changes the polarity and steric bulk of the molecule, which can significantly improve chromatographic separation.[1]

  • Preventing Unwanted Reactions: During derivatization of the hydroxyl group or other chemical manipulations, a protected amine will not undergo side reactions.

Q5: How can I monitor the success of my separation in real-time?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly assessing the separation of diastereomers during column chromatography. Staining with a potassium permanganate solution or ninhydrin can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex mixtures or when developing an HPLC method, LC-MS provides rapid confirmation of the mass of the eluting compounds, confirming that you are separating isomers and not impurities.

Experimental Protocols and Data

Protocol 1: Derivatization of 3-Aminocyclobutanol for GC Analysis

This protocol provides a general guideline for the acylation of 3-aminocyclobutanol to improve its volatility and chromatographic behavior for GC analysis.

  • Sample Preparation: Dissolve approximately 1-2 mg of your 3-aminocyclobutanol isomer mixture in 0.5 mL of a suitable solvent (e.g., dichloromethane or acetonitrile) in a small vial.

  • Reagent Addition: Add 0.1 mL of trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the vial and let it stand at room temperature for 30 minutes.

  • Solvent Removal: Gently evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitution: Re-dissolve the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC injection.

Data Summary: Separation Techniques
Technique Stationary Phase Mobile Phase/Carrier Gas Key Considerations Expected Outcome
Flash Chromatography Silica GelDichloromethane/Methanol gradient with 0.5% TriethylamineOptimization of gradient and base additive is crucial.Separation of Boc-protected diastereomers is often more successful than the free amine.
Chiral HPLC Polysaccharide-based (e.g., Chiralcel® OD-H)Heptane/Isopropanol or other suitable mobile phaseScreening of different chiral columns and mobile phases is necessary.Baseline separation of enantiomers.
Chiral GC Cyclodextrin-basedHeliumDerivatization is usually required to increase volatility.High-resolution separation of derivatized enantiomers.
Crystallization N/AVarious organic solventsRequires formation of diastereomeric salts with a chiral resolving agent.Isolation of a single diastereomeric salt, leading to one enantiomer after salt breaking.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the separation and characterization of 3-aminocyclobutanol isomers.

Separation_Workflow cluster_synthesis Synthesis cluster_separation Diastereomer Separation cluster_analysis Analysis & Characterization cluster_enantiomer_sep Enantiomer Resolution start Crude Mixture of cis/trans 3-Aminocyclobutanol protect Protecting Group Introduction (e.g., Boc) start->protect Optional but recommended flash_chrom Flash Column Chromatography (Silica Gel) start->flash_chrom Direct separation (less common) protect->flash_chrom cis_iso Isolated cis Isomer (Racemic) flash_chrom->cis_iso trans_iso Isolated trans Isomer (Racemic) flash_chrom->trans_iso nmr NMR Spectroscopy (¹H, NOESY) cis_iso->nmr Stereochemistry Confirmation chiral_hplc Chiral HPLC/SFC cis_iso->chiral_hplc diastereomeric_salt Diastereomeric Salt Formation & Crystallization cis_iso->diastereomeric_salt trans_iso->nmr Stereochemistry Confirmation trans_iso->chiral_hplc trans_iso->diastereomeric_salt enantiomer1 Enantiomer 1 chiral_hplc->enantiomer1 enantiomer2 Enantiomer 2 chiral_hplc->enantiomer2 diastereomeric_salt->enantiomer1

Sources

Minimizing epimerization during reactions with 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Epimerization

Welcome to the Technical Support Center for 3-Aminocyclobutanol and its derivatives. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the synthetic challenges associated with this valuable building block. The unique strained-ring system of cyclobutanes offers significant advantages in medicinal chemistry, providing rigid, sp³-rich scaffolds.[1][2] However, this same structural feature can introduce stereochemical lability, particularly at the C-3 position.

This resource is structured as a dynamic question-and-answer guide, addressing the specific issues you are likely to encounter. We will explore the underlying mechanisms of epimerization and provide robust, actionable protocols to ensure the stereochemical integrity of your molecules.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides a systematic approach to diagnosing and solving epimerization problems.

Issue 1: Diastereomeric Mixture Observed After Amide Coupling

Symptom: You've coupled a chiral carboxylic acid with 3-aminocyclobutanol (or vice-versa) and your NMR or LC-MS analysis indicates a mixture of diastereomers, suggesting partial or complete epimerization of the C-3 stereocenter.

Core Problem: The conditions used for the amide bond formation are promoting the loss of stereochemical integrity at the carbon bearing the amino group. This is a common challenge in peptide synthesis and related amide couplings.[3]

Potential Causes & Suggested Solutions:

  • Aggressive Base/Prolonged Reaction Time: Strong, non-hindered bases can readily abstract the proton at the C-3 position, leading to a planar intermediate that reprotonates without stereocontrol.[4][5]

  • Inappropriate Coupling Reagent: Some coupling reagents generate highly reactive intermediates that can facilitate epimerization, especially in the presence of excess base.[6]

  • Elevated Temperature: Higher temperatures provide the necessary activation energy to overcome the barrier for proton abstraction and epimerization.[4]

Workflow for Selecting Low-Epimerization Amide Coupling Conditions

Below is a decision-making workflow to guide your selection of reagents and conditions for amide bond formation.

G cluster_0 Substrate Assessment cluster_1 Condition Selection cluster_2 Execution & Analysis Start Start: Epimerization-Prone Amide Coupling Acid Is the chiral center on the carboxylic acid partner? Start->Acid Amine Is the chiral center on the 3-aminocyclobutanol partner? Acid->Amine No Reagent Select Coupling Reagent Acid->Reagent Yes (Oxazolone Risk) Amine->Reagent Yes (Direct Enolization Risk) Base Select Base Reagent->Base Use Additive-Based Reagents (HATU, HOBt, HOAt) TempSolvent Select Temperature & Solvent Base->TempSolvent Use Hindered or Weak Base (DIPEA, Pyridine, 2,4,6-Collidine) Protocol Execute Low-Temp Protocol TempSolvent->Protocol Use Low Temperature (0 °C to RT) & Aprotic Solvent (DCM, DMF) Analysis Analyze Epimeric Purity (Chiral HPLC/SFC) Protocol->Analysis

Caption: Decision workflow for minimizing epimerization during amide coupling.

Recommended Protocols

Protocol 1: Low-Epimerization Amide Coupling with HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a coupling reagent known for its efficiency and low rates of epimerization, particularly when used with a hindered base like DIPEA.[3][7]

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the mixture and stir for 5-10 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: Add a solution of 3-aminocyclobutanol (1.2 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

  • Validation: Analyze the purified product for epimeric purity using chiral HPLC or SFC.

Protocol 2: Epimerization Suppression with T3P® and Pyridine

The combination of n-propanephosphonic acid anhydride (T3P®) and pyridine is a robust, scalable method that provides high yields with very low epimerization.[8] The byproducts are water-soluble, simplifying purification.

  • Preparation: To a solution of the carboxylic acid (1.0 eq) and 3-aminocyclobutanol (1.1 eq) in ethyl acetate or 2-MeTHF, add pyridine (2.0-3.0 eq).

  • Cooling: Cool the mixture to 0-5 °C.

  • Reagent Addition: Add T3P® (1.2 eq, typically as a 50% solution in a suitable solvent) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: Stir at 0-5 °C until the reaction is complete as monitored by LC-MS (typically 1-4 hours).

  • Work-up: Quench the reaction by adding water or 1M HCl. Separate the layers.

  • Purification: Wash the organic layer with aqueous base (e.g., NaHCO₃) and brine. Dry over Na₂SO₄, filter, and concentrate to yield the amide product.

  • Validation: Confirm epimeric purity by chiral HPLC.

Comparative Table of Coupling Reagents
Coupling ReagentAdditiveTypical BaseKey AdvantageEpimerization Risk
HATU/HBTU N/A (Built-in)DIPEAFast reaction rates, high yields.Low
EDC HOBt, HOAtDIPEA, NMMWater-soluble byproducts. HOBt/HOAt suppresses epimerization.Low to Moderate
T3P® N/APyridineWater-soluble byproducts, scalable, cost-effective.[8]Very Low
DEPBT N/ADIPEAExcellent for easily epimerized substrates.[7]Very Low
DCC HOBtN/AInexpensive.High (without additive)
Issue 2: Unexpected Epimer Formation During Boc Deprotection

Symptom: You are deprotecting a Boc-protected 3-aminocyclobutanol derivative using standard acidic conditions (e.g., TFA/DCM) and observe the formation of the undesired epimer.

Core Problem: While less common than base-catalyzed epimerization for this substrate, certain conditions or structural features might render the C-3 proton labile even under acidic conditions. The primary mechanism for epimerization involves the abstraction of an acidic proton at a stereocenter to form a planar intermediate.[4]

Potential Causes & Suggested Solutions:

  • Substrate-Specific Instability: The presence of adjacent electron-withdrawing groups can increase the acidity of the C-3 proton, making it more susceptible to abstraction.

  • Extended Reaction Time/Elevated Temperature: Prolonged exposure to acidic conditions or heating can promote epimerization.[4]

  • Side Reactions: The tert-butyl cation generated during deprotection can cause side reactions, and while not a direct cause of epimerization, complex reaction mixtures can sometimes mask the true issue.[9][10]

Protocol 3: Mild Boc Deprotection with HCl in Dioxane/Methanol

This protocol uses a milder acidic reagent and controlled conditions to minimize potential side reactions, including epimerization.

  • Preparation: Dissolve the Boc-protected 3-aminocyclobutanol derivative (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq).

  • Reaction: Stir the reaction at 0 °C to room temperature. Monitor closely by TLC/LC-MS. The reaction is often complete within 1-4 hours.

  • Isolation: Upon completion, the product often precipitates as the hydrochloride salt. If not, concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or MTBE, filtered, and dried to yield the pure amine salt.

  • Validation: Neutralize a small sample of the salt and analyze by chiral HPLC to confirm stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of epimerization in 3-aminocyclobutanol?

A1: The primary mechanism is base-catalyzed epimerization. The proton on the carbon atom attached to the nitrogen (the C-3 position) is weakly acidic. A sufficiently strong base can abstract this proton, forming a planar, sp²-hybridized carbanion intermediate. The subsequent reprotonation of this planar intermediate can occur from either face with nearly equal probability, leading to a mixture of the original stereoisomer and its epimer (racemization at that center).[4][5]

G cluster_products Start (S)-Isomer Intermediate Planar Carbanion Intermediate Start->Intermediate + Base (- H⁺) Intermediate->Start + H⁺ (protonation from top) Epimer (R)-Isomer Intermediate->Epimer + H⁺ (protonation from bottom) End Epimeric Mixture

Sources

Troubleshooting guide for the synthesis of 3-Aminocyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Aminocyclobutanol Hydrochloride

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this versatile building block.[1] This guide provides in-depth, field-proven insights into potential challenges and offers robust troubleshooting strategies in a direct question-and-answer format.

Our approach is grounded in fundamental chemical principles to not only solve immediate experimental issues but also to foster a deeper understanding of the reaction intricacies.

Conceptual Workflow: From Carboxylic Acid to Amino Alcohol

A common and effective synthetic strategy begins with 3-oxocyclobutanecarboxylic acid, proceeding through a key amine formation step, followed by reduction and final salt formation. Understanding this pathway is crucial for diagnosing issues at each stage.

Synthesis_Workflow A 3-Oxocyclobutanecarboxylic Acid B Cyclobutanecarboxamide Derivative A->B Amidation C Protected 3-Aminocyclobutanone B->C Hofmann Rearrangement D Protected 3-Aminocyclobutanol C->D Ketone Reduction (e.g., NaBH4) E 3-Aminocyclobutanol (cis/trans mixture) D->E Deprotection (e.g., Acidic) F 3-Aminocyclobutanol Hydrochloride E->F HCl Salt Formation

Caption: A representative synthetic workflow for this compound.

Part 1: Starting Material and Amine Formation

This section addresses challenges related to the initial steps of the synthesis, starting from 3-oxocyclobutanecarboxylic acid and its conversion to a protected amine precursor.

Q1: My synthesis of 3-oxocyclobutanecarboxylic acid from dicyanocyclobutanone hydrolysis is resulting in a low yield and a dark, impure product. What's going wrong?

A1: This is a common issue stemming from the harsh acidic hydrolysis conditions required to convert the dinitrile and amide intermediates.

  • Underlying Cause: Prolonged heating in strong acid (e.g., 6M HCl) can lead to polymerization and degradation of the cyclobutane ring, which possesses inherent ring strain.[2][3][4][5][6][7] The cyclobutanone moiety itself can be susceptible to side reactions under these conditions.

  • Troubleshooting & Optimization:

    • Temperature and Time Control: While reflux is necessary, avoid excessive heating. Monitor the reaction closely by TLC or HPLC (if a suitable method is developed). Aim for the minimum time required for the disappearance of the starting material and intermediates. A reported procedure suggests refluxing at 70°C for 24 hours, which is less aggressive than 100°C.[2]

    • Purification Strategy: The crude product is often a dark, oily solid.[8] An effective purification protocol involves:

      • Charcoal Treatment: After initial workup, dissolve the crude material in a suitable solvent like dichloromethane (CH2Cl2) or ethyl acetate (EtOAc) and treat with activated charcoal. This is highly effective at removing colored polymeric impurities.[8]

      • Recrystallization: Recrystallization is critical for obtaining a pure, crystalline product. Toluene/hexane or methyl tertiary butyl ether (MTBE) have been reported to be effective solvent systems.[2][8] Foaming can be an issue during solvent removal, so proceed with caution.[8]

Q2: I am attempting a Hofmann rearrangement on a cyclobutanecarboxamide derivative to form the amine, but the reaction is inefficient. What factors should I consider?

A2: The Hofmann rearrangement, which converts a primary amide to an amine with one less carbon, is a powerful but sensitive transformation.[9][10][11] Success with a strained cyclobutane ring requires careful control of conditions.

  • Mechanism Insight: The reaction proceeds via an isocyanate intermediate formed by the migration of the cyclobutyl group from the carbonyl carbon to the nitrogen.[9][10][11][12][13] This intermediate is then hydrolyzed to the amine.

  • Troubleshooting & Optimization:

    • Reagent Stoichiometry: Ensure precise stoichiometry. An excess of the hypobromite or hypochlorite reagent can lead to over-oxidation and side reactions.

    • Base Sensitivity: The substrate may be sensitive to the strong base (e.g., NaOH) typically used.[13] If degradation is observed, consider milder conditions. Modified Hofmann procedures using reagents like lead tetraacetate or hypervalent iodine compounds (like PIDA) can be performed under neutral or mildly acidic conditions.[13]

    • Temperature Control: The initial N-bromination is typically performed at a low temperature (0-5 °C) to prevent side reactions. The subsequent rearrangement step may require gentle warming, but excessive heat can degrade the strained ring system.

    • Alternative: Curtius Rearrangement: As an alternative, the Curtius rearrangement, starting from the corresponding acyl azide, often proceeds under milder, non-basic conditions and can be a more reliable method for sensitive substrates like those containing a cyclobutane ring.

Part 2: Ketone Reduction and Stereochemistry

The reduction of the 3-aminocyclobutanone precursor is a critical step that establishes the stereochemistry of the final product.

Q3: The reduction of my N-protected 3-aminocyclobutanone with sodium borohydride (NaBH₄) gives a mixture of cis and trans isomers with poor selectivity. How can I improve the diastereoselectivity?

A3: The facial selectivity of hydride attack on a substituted cyclobutanone is influenced by sterics and electronics. For 3-substituted cyclobutanones, the hydride attack generally prefers the face opposite to the substituent (anti-attack), leading predominantly to the cis-alcohol.[14][15] However, the amino-protecting group can alter this preference.

  • Underlying Principles:

    • Steric Hindrance: The reducing agent will preferentially attack from the less sterically hindered face of the puckered cyclobutanone ring.

    • Torsional Strain: The molecule favors a transition state that minimizes torsional strain, which often corresponds to the anti-facial attack pathway.[15]

    • Solvent and Temperature: Lowering the reaction temperature or decreasing solvent polarity can enhance selectivity by making the transition states more defined.[14][15]

  • Troubleshooting & Optimization:

ParameterRecommendation for Higher cis-SelectivityRationale
Reducing Agent Use a bulkier hydride reagent like Lithium tri-tert-butoxyaluminum hydride (L-Selectride® is often too bulky and may show reverse selectivity).A bulkier reagent will be more sensitive to the steric environment, amplifying the preference for attack opposite the 3-substituent.
Temperature Conduct the reduction at low temperatures (-40 °C to -78 °C).Lower kinetic energy leads to a greater energy difference between the diastereomeric transition states, enhancing selectivity.[14][15]
Solvent Use less polar, non-coordinating solvents like THF or diethyl ether instead of methanol.Highly polar solvents can coordinate with the borohydride reagent, altering its reactivity and selectivity profile.[14]
Protecting Group The size of the N-protecting group (e.g., Boc vs. Cbz) can influence the steric bias. Experimentation may be needed if other methods fail.A larger protecting group will create a stronger steric bias, favoring the anti-attack to yield the cis-product.

digraph "Reduction_Troubleshooting" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Poor Diastereoselectivity\nin Ketone Reduction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is the reaction\nrun at low temp\n(e.g., -78°C)?", shape=diamond, fillcolor="#FBBC05"]; A1_Yes [label="Yes"]; A1_No [label="No"]; Sol_Temp [label="Action: Lower temperature\nto -78°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q2 [label="Is a non-coordinating\nsolvent like THF used?", shape=diamond, fillcolor="#FBBC05"]; A2_Yes [label="Yes"]; A2_No [label="No"]; Sol_Solvent [label="Action: Switch from MeOH\nto THF or Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q3 [label="Consider a bulkier\nhydride reagent?", shape=diamond, fillcolor="#FBBC05"]; Sol_Reagent [label="Action: Use LiAl(OtBu)3\ninstead of NaBH4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Selectivity Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_No -> Sol_Temp -> Q2; Q1 -> A1_Yes -> Q2; Q2 -> A2_No -> Sol_Solvent -> Q3; Q2 -> A2_Yes -> Q3; Q3 -> Sol_Reagent -> End; }

Caption: Decision tree for troubleshooting poor diastereoselectivity in cyclobutanone reduction.

Part 3: Purification and Salt Formation

The final steps involve isolating the free amino alcohol and converting it to the stable hydrochloride salt. These steps are often challenging due to the high polarity of the product.

Q4: My final product, 3-aminocyclobutanol, is highly water-soluble, making extraction from the aqueous workup difficult. How can I improve isolation?

A4: The combination of an amino and a hydroxyl group makes the target molecule very polar and prone to high water solubility. Standard extractions with solvents like ethyl acetate can be inefficient.

  • Troubleshooting & Optimization:

    • Continuous Liquid-Liquid Extraction: This is the most robust method. Set up a continuous extractor using a water-immiscible solvent with a higher polarity, such as dichloromethane, over an extended period (e.g., 20-24 hours).[8]

    • Solvent Salting Out: Before extraction, saturate the aqueous layer with sodium chloride or potassium carbonate. This decreases the solubility of the organic product in the aqueous phase and can significantly improve extraction efficiency.

    • Azeotropic Removal of Water: If the product is isolated as a solution in a solvent like toluene, residual water can sometimes be removed by azeotropic distillation.

    • Ion-Exchange Chromatography: For difficult separations, using an ion-exchange resin can be an effective purification strategy.[16][17] The amino alcohol can be bound to a cation exchange resin and then eluted with an ammonia solution.

Q5: When I try to form the hydrochloride salt, I get an oil or a sticky solid instead of a crystalline product. What is the best procedure for crystallization?

A5: The physical form of amine hydrochloride salts is highly dependent on purity, solvent, and the presence of water.[18][19][20] Oiling out is a common problem.

  • Underlying Cause: The presence of even trace amounts of water or other impurities can inhibit crystallization. Using aqueous HCl directly introduces water, which can keep the highly polar salt in solution.[21]

  • Troubleshooting & Optimization:

    • Use Anhydrous HCl: The most reliable method is to use a solution of anhydrous HCl gas dissolved in a suitable organic solvent. Common choices include HCl in isopropanol, diethyl ether, or 1,4-dioxane.

    • Solvent System: Dissolve the purified free amine in a minimal amount of a polar solvent where the amine is soluble (e.g., isopropanol, ethanol). Then, slowly add the anhydrous HCl solution. The hydrochloride salt is typically much less soluble in these solvents and will precipitate.

    • Anti-Solvent Addition: If the salt remains in solution, you can add an "anti-solvent" (a non-polar solvent in which the salt is insoluble, like diethyl ether or hexane) dropwise to induce precipitation.[21]

    • Procedure:

      • Dissolve the purified 3-aminocyclobutanol free base in a minimum volume of isopropanol (IPA).

      • Cool the solution in an ice bath.

      • Slowly add a solution of HCl in IPA (commercially available or prepared by bubbling HCl gas through IPA) dropwise with stirring until the pH is acidic (check with pH paper).

      • If precipitation is slow, scratch the inside of the flask with a glass rod or add a seed crystal.

      • Stir in the cold for 1-2 hours, then collect the solid by filtration, wash with cold IPA and then with ether, and dry under vacuum.

References

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - Vrije Universiteit Brussel.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF - ResearchGate.
  • Hofmann Rearrangement Explained | PDF | Science & Mathematics - Scribd.
  • Hofmann Rearrangement: Mechanism & Examples - NROChemistry.
  • HOFMANN REARRANGEMENT - PHARMD GURU.
  • Hofmann Rearrangement - Chemistry Steps.
  • Hofmann rearrangement - Wikipedia.
  • Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses.
  • Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling? - Refcomm.
  • Properties of Amines and their Hydrochloride Salt - ResearchGate.
  • Isolation of primary amines as HCL salt problem - Sciencemadness.
  • Ring strain - Wikipedia.
  • Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes - Fiveable.
  • 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts.
  • Separation and Refining of Amino acids - Organo.
  • (PDF) Separation and Purification of Amino Acids - ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of cis- vs. trans-3-Aminocyclobutanol Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, the spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of biological activity. Neglecting this fundamental principle can lead to misinterpretation of experimental data and hinder the development of potent and selective therapeutics. This guide provides an in-depth comparison of the potential biological activities of cis- and trans-3-Aminocyclobutanol hydrochloride. While direct comparative data for these specific isomers is sparse in publicly available literature, this document will leverage established principles of stereopharmacology and data from analogous structures to provide a robust framework for researchers to conduct their own comparative studies.

The Decisive Role of Stereochemistry: Why Isomerism Matters

Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional arrangements, can exhibit profoundly different interactions with chiral biological targets such as enzymes and receptors.[1] This can result in one isomer being therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects. The rigid four-membered ring of the cyclobutane core in 3-aminocyclobutanol hydrochloride restricts conformational flexibility, making the cis and trans configurations particularly distinct in their spatial presentation of the amino and hydroxyl functional groups.[2][3]

The cis isomer places the amino and hydroxyl groups on the same face of the cyclobutane ring, while the trans isomer positions them on opposite faces. This seemingly subtle difference can dramatically impact how these molecules fit into the binding pocket of a protein, influencing binding affinity and subsequent biological response.

Structural Comparison of cis- and trans-3-Aminocyclobutanol Hydrochloride

To visualize the distinct spatial arrangement of the functional groups in each isomer, we can represent their structures using the following diagrams.

Caption: 2D structures of cis- and trans-3-Aminocyclobutanol.

Hypothesized Biological Target: GABA Receptor Modulation

Given the structural similarity of the 3-aminocyclobutanol core to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system, it is plausible that these isomers may act as modulators of GABA receptors (GABA-Rs). GABA-Rs are crucial drug targets for a variety of neurological and psychiatric disorders.[4] The distinct spatial orientation of the amino and hydroxyl groups in the cis and trans isomers could lead to differential binding affinities and functional activities at GABA-R subtypes.

Experimental Protocols for Comparative Biological Activity Assessment

To empirically determine and compare the biological activities of cis- and trans-3-aminocyclobutanol hydrochloride, a systematic approach employing a series of well-established in vitro assays is recommended. The following protocols provide a comprehensive framework for such an investigation.

Radioligand Binding Assays to Determine GABA-A Receptor Affinity

This assay will determine the binding affinity of the isomers to the GABA-A receptor, providing a quantitative measure of their interaction with the target.

Principle: Competitive binding assays utilize a radiolabeled ligand that has a known high affinity for the target receptor. The ability of the test compounds (cis- and trans-3-aminocyclobutanol hydrochloride) to displace the radioligand is measured, and from this, their binding affinity (Ki) can be calculated.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) known to have high densities of GABA-A receptors.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable GABA-A receptor radioligand (e.g., [3H]muscimol or [3H]GABA) and a range of concentrations of the cis or trans isomer.[5]

  • Separation: After incubation to equilibrium, rapidly separate the bound and free radioligand by filtration through glass fiber filters.

  • Scintillation Counting: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site binding model to determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific radioligand binding).[6] Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: GABA-A Receptor-Mediated Chloride Ion Influx

This cell-based functional assay will assess the ability of the isomers to modulate the activity of the GABA-A receptor ion channel.

Principle: The GABA-A receptor is a ligand-gated chloride ion channel. Activation of the receptor leads to an influx of chloride ions, which can be measured using a fluorescent indicator dye that is sensitive to chloride concentration.

Step-by-Step Protocol:

  • Cell Culture: Use a stable cell line expressing recombinant GABA-A receptors (e.g., HEK293 or CHO cells).

  • Dye Loading: Load the cells with a chloride-sensitive fluorescent dye (e.g., MEQ or SPQ).

  • Compound Application: Pre-incubate the cells with varying concentrations of the cis or trans isomer.

  • GABA Stimulation: Stimulate the cells with a sub-maximal concentration of GABA to activate the GABA-A receptors.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader. A decrease in fluorescence indicates chloride influx.

  • Data Analysis: Quantify the effect of each isomer on the GABA-induced fluorescence change. Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Cytotoxicity Assessment: MTT Assay

It is crucial to determine if the observed biological activity is due to a specific interaction with a target or a result of general cellular toxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., a neuronal cell line like SH-SY5Y or a non-neuronal line like HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of cis- and trans-3-aminocyclobutanol hydrochloride for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (the concentration that causes 50% cytotoxicity).

Data Presentation: A Framework for Comparison

The quantitative data obtained from these experiments should be summarized in a clear and concise table to facilitate a direct comparison of the biological activities of the two isomers.

Parameter cis-3-Aminocyclobutanol HCl trans-3-Aminocyclobutanol HCl
GABA-A Receptor Binding Affinity (Ki) Experimental ValueExperimental Value
GABA-A Receptor Functional Activity (EC50/IC50) Experimental ValueExperimental Value
Cytotoxicity (CC50) Experimental ValueExperimental Value

Visualizing the Experimental Workflow

The following diagram illustrates the logical progression of the experimental workflow for a comprehensive comparison of the biological activities of the cis and trans isomers.

G cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis and Comparison synthesis Synthesis and Purification of cis- and trans-3-Aminocyclobutanol HCl binding_assay Radioligand Binding Assay (GABA-A Receptor) synthesis->binding_assay functional_assay Functional Assay (Chloride Ion Influx) synthesis->functional_assay cytotoxicity_assay Cytotoxicity Assay (MTT) synthesis->cytotoxicity_assay data_analysis Determine Ki, EC50/IC50, and CC50 values binding_assay->data_analysis functional_assay->data_analysis cytotoxicity_assay->data_analysis comparison Comparative Analysis of Biological Activity data_analysis->comparison

Caption: Experimental workflow for comparing the biological activity of isomers.

Conclusion

References

  • BenchChem. (2025). trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6. BenchChem.
  • MedChemExpress. (n.d.). cis-3-(Aminomethyl)cyclobutanol hydrochloride. MedChemExpress.
  • CymitQuimica. (n.d.). CAS 1219019-22-3: cis-3-aminocyclobutanol hydrochloride. CymitQuimica.
  • BenchChem. (2025). trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0. BenchChem.
  • MedChemExpress. (n.d.). trans-3-(Aminomethyl)cyclobutanol hydrochloride. MedChemExpress.
  • MedChemExpress. (n.d.). cis-3-(Aminomethyl)cyclobutanol hydrochloride. MedChemExpress.
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Benkherouf, A., et al. (2021).
  • Gilon, C., et al. (1998).
  • AChemBlock. (n.d.). cis-3-Aminocyclobutanol hydrochloride 97% | CAS: 1219019-22-3. AChemBlock.
  • AChemBlock. (n.d.). trans-3-Aminocyclobutanol hydrochloride 97% | CAS: 1205037-95-1. AChemBlock.
  • Woll, K. A., et al. (2017). Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors. PMC.
  • BLD Pharm. (n.d.). 1400744-20-8|cis-3-(Aminomethyl)cyclobutanol hydrochloride. BLD Pharm.
  • BLD Pharm. (n.d.). 1408076-19-6|trans-3-(Methylamino)cyclobutanol hydrochloride. BLD Pharm.
  • National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH.
  • MDPI. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI.
  • Sigel, E., & Steinmann, M. E. (2012).
  • Piórkowska, E., et al. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC.
  • Sivilotti, L. G., & Nistri, A. (1991). On high- and low-affinity agonist sites in GABAA receptors. PubMed.
  • ResearchGate. (n.d.). Pharmacological Screening: Drug Discovery.
  • Sigma-Aldrich. (n.d.). cis-3-Aminocyclobutanol hydrochloride | 1219019-22-3. Sigma-Aldrich.
  • IT Medical Team. (2023). Pharmacological screening: The drug discovery. IT Medical Team.
  • Duke, R. K., et al. (2017). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. PMC.
  • PubMed. (1976). Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene. PubMed.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Cis- and Trans-(3-Phenyl-2-propen-1-YL)propylamine Isomers. BenchChem.
  • Conti, P., et al. (2023).
  • National Institutes of Health. (n.d.). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.
  • PubMed Central. (2022). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PubMed Central.

Sources

A Senior Application Scientist's Guide: 3-Aminocyclobutanol vs. Azetidine Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the selection of a molecular scaffold is a pivotal decision that profoundly influences a compound's biological activity, pharmacokinetic profile, and synthetic feasibility. Among the myriad of available building blocks, small, strained rings have garnered significant attention for their ability to impart unique three-dimensional character and favorable physicochemical properties. This guide provides an in-depth, objective comparison of two prominent four-membered scaffolds: 3-aminocyclobutanol and azetidine. Drawing upon field-proven insights and experimental data, we will explore the nuanced differences that guide the strategic choice of one scaffold over the other in medicinal chemistry programs.

Introduction: The Allure of Four-Membered Rings

Medicinal chemists continually seek to navigate and populate novel chemical space. Saturated, sp³-rich scaffolds are increasingly sought after to improve the "drug-likeness" of lead compounds, often enhancing solubility and metabolic stability compared to their flat, aromatic counterparts.[1] Four-membered rings, such as cyclobutanes and azetidines, represent a compelling middle ground in the landscape of cyclic systems. Their inherent ring strain (~25.4-26.4 kcal/mol) confers a rigid, well-defined conformation and unique reactivity, yet they possess greater stability than the highly labile three-membered aziridines.[2] This combination of conformational restriction and stability makes them powerful tools for optimizing ligand-receptor interactions and fine-tuning pharmacokinetic properties.[3][4]

  • Azetidines are nitrogen-containing heterocycles that have become vital motifs in drug discovery.[5] Their embedded nitrogen atom serves as a key interaction point (a hydrogen bond acceptor) and provides a versatile handle for synthetic modification.

  • 3-Aminocyclobutanol , a functionalized carbocycle, offers a rigid scaffold presenting amino and hydroxyl groups in specific spatial orientations. This building block acts as a constrained mimic of amino acids or other flexible linkers, with its hydrochloride salt form ensuring stability and aqueous solubility for synthetic handling.[6][7]

This guide will dissect the structural nuances, synthetic accessibility, and strategic applications of these two scaffolds, providing the data-driven insights necessary for informed decision-making in drug design.

Physicochemical and Structural Properties: A Head-to-Head Comparison

The choice between an azetidine and a cyclobutane derivative is fundamentally a choice between different spatial arrangements and physicochemical characteristics. The introduction of a heteroatom in the azetidine ring dramatically alters its properties compared to the carbocyclic cyclobutanol core.

PropertyAzetidine Scaffold3-Aminocyclobutanol ScaffoldRationale & Impact on Drug Design
Ring Composition Saturated 3-carbon, 1-nitrogen heterocycleSaturated 4-carbon carbocycleThe nitrogen in azetidine provides a basic center (pKa ~11.29), acting as a hydrogen bond acceptor and influencing solubility and off-target interactions (e.g., hERG).[8] The all-carbon cyclobutane core is non-basic and more lipophilic.
3D Shape & Polarity Puckered, non-planar ring with a polar nitrogen atomPuckered, non-planar ring with polar amine and alcohol substituentsAzetidine's inherent polarity can improve aqueous solubility.[9] The defined exit vectors from the ring are crucial for orienting substituents into binding pockets. 3-Aminocyclobutanol provides fixed cis/trans orientations for its functional groups, rigidly positioning key pharmacophoric elements.[7]
Bioisosterism Bioisostere for piperidines, pyrrolidines, gem-dimethyl groups, and carbonyls.[9][10]Bioisostere for flexible linkers, dipeptides, or other aminocyclitols.[6][11]Azetidines are used to reduce lipophilicity, block metabolic hotspots, and explore novel binding interactions compared to larger rings.[12] 3-Aminocyclobutanol is used to enforce a specific conformation, reducing the entropic penalty of binding.[4]
Metabolic Stability Generally enhances metabolic stability by replacing metabolically labile groups (e.g., benzylic protons).[5]The cyclobutane core is metabolically robust. The functional groups can be sites of metabolism, but the ring itself is stable.[13]Both scaffolds are considered metabolically stable. The choice depends on the specific metabolic liability being addressed in a lead molecule.
Synthetic Handle The secondary amine (N-H) is a versatile point for functionalization. C-H functionalization is also possible.[2][14]The amine and hydroxyl groups are primary handles for diverse synthetic transformations (e.g., amidation, etherification).[6]Azetidine offers a single, highly versatile point of attachment (the nitrogen), while 3-aminocyclobutanol provides two distinct functional groups for more complex or divergent syntheses.

Synthetic Accessibility: Pathways to the Scaffolds

A scaffold's utility is directly tied to its synthetic accessibility. Both azetidines and functionalized cyclobutanes have seen significant advances in their synthetic methodologies, transitioning them from niche curiosities to readily accessible building blocks.

Azetidine Synthesis

The construction of the strained azetidine ring has historically been challenging, but modern methods have made it routine. Key strategies include:

  • Intramolecular Cyclization: The most common approach, typically involving the cyclization of a γ-amino alcohol or γ-amino halide.[15][16]

  • [2+2] Cycloadditions: Photochemical or metal-catalyzed cycloadditions between imines and alkenes provide direct access to the azetidine core.[15][17]

  • Ring Expansion/Contraction: Ring expansion of aziridines or contraction of pyrrolidines can yield azetidines.[15]

  • Strain-Release Functionalization: Innovative methods using highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) allow for the modular and stereocontrolled synthesis of complex azetidines.[18][19]

Experimental Protocol: Representative Synthesis of a Substituted Azetidine

The following protocol outlines a common method for synthesizing N-Boc-3-hydroxyazetidine, a versatile intermediate.

Workflow: Synthesis of N-Boc-3-hydroxyazetidine

G cluster_0 Step 1: Epichlorohydrin Ring Opening cluster_1 Step 2: Azetidine Ring Formation cluster_2 Step 3: Debenzylation cluster_3 Step 4: Boc Protection A Epichlorohydrin + Benzylamine B 1-benzylamino-3-chloro-propan-2-ol A->B MeOH, 0°C to RT C 1-benzylamino-3-chloro-propan-2-ol D 1-benzyl-azetidin-3-ol C->D NaOH, heat E 1-benzyl-azetidin-3-ol F Azetidin-3-ol E->F Pd/C, H2, EtOH G Azetidin-3-ol H N-Boc-3-hydroxyazetidine G->H Boc2O, Et3N, DCM

Caption: Multi-step synthesis of a key azetidine building block.

Methodology:

  • Ring Opening: To a solution of benzylamine (1.1 eq) in methanol at 0 °C, slowly add epichlorohydrin (1.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cyclization: Concentrate the reaction mixture under reduced pressure. To the resulting oil, add a 40% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 4 hours.

  • Purification & Debenzylation: Cool the mixture, extract with dichloromethane, and purify via column chromatography to obtain 1-benzyl-azetidin-3-ol. Dissolve this intermediate in ethanol and add 10% Palladium on carbon. Hydrogenate the mixture at 50 psi for 16 hours.

  • Protection: Filter the catalyst and concentrate the filtrate. Dissolve the crude azetidin-3-ol in dichloromethane and add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 6 hours, then wash with water and brine, dry, and concentrate to yield the final product.

3-Aminocyclobutanol Synthesis

The synthesis of substituted cyclobutanes often relies on cycloaddition reactions or ring expansions.

  • [2+2] Cycloaddition: Photocatalyzed [2+2] cycloadditions are a primary method for forming the cyclobutane ring.[6]

  • Mitsunobu Reaction: For stereochemical inversion, the Mitsunobu reaction can be employed to convert a cis-diol derivative to a trans-amino alcohol derivative.[20]

  • Reduction of β-Enaminoketones: Condensation of a 1,3-diketone with an amine followed by reduction is a viable route to 3-aminocyclohexanols and can be adapted for cyclobutane analogues.[21]

Role in Medicinal Chemistry: Case Studies and Strategic Application

The true value of a scaffold is demonstrated through its successful application in drug candidates.

Azetidine: The Versatile Bioisostere and Solubility Enhancer

Azetidines are frequently incorporated to enhance metabolic stability, improve solubility, and act as rigid linkers or bioisosteric replacements.[5][22]

Case Study: Cobimetinib (Cotellic®) Cobimetinib is an FDA-approved MEK inhibitor for the treatment of melanoma.[5][23] The structure features a key azetidine amide. This motif serves multiple purposes:

  • Conformational Rigidity: The azetidine ring locks the adjacent amide bond in a conformation favorable for binding, behaving more like a mono-substituted amide without the N-H donor, which can be advantageous for membrane permeability.[24]

  • Improved Properties: It replaces a more flexible or potentially metabolically labile group, contributing to the overall favorable pharmacokinetic profile of the drug.[22]

  • Solubility: The polar nature of the azetidine contributes to the molecule's overall solubility.

FDA-Approved Drugs Containing an Azetidine Motif:

  • Baricitinib (Olumiant®): A JAK inhibitor where the azetidine provides a vector to orient a sulfonyl group into a key binding pocket.[5][22]

  • Azelnidipine (Calblock®): A calcium channel blocker where the azetidine moiety is crucial for its pharmacological activity.[5][23]

3-Aminocyclobutanol: The Rigid Conformational Constraint

The 3-aminocyclobutanol scaffold is prized for its ability to rigidly present functional groups, mimicking peptide turns or replacing flexible alkyl chains to lock in a bioactive conformation.

Case Study: Kinase Inhibitors In the design of kinase inhibitors, linkers connecting key pharmacophores must adopt a specific geometry to fit into the ATP-binding pocket. A flexible alkyl-amine linker can result in a significant entropic penalty upon binding.

  • Conformational Lock: Replacing a flexible linker with a cis- or trans-1,3-aminocyclobutanol scaffold pre-organizes the molecule into a lower-energy, bioactive conformation. This reduces the entropic cost of binding, potentially leading to a dramatic increase in potency.[4][6]

  • Vectorial Orientation: The rigid cyclobutane ring provides well-defined exit vectors, allowing for precise positioning of substituents to engage with specific residues in the target protein, thereby enhancing selectivity.[13][25]

Logical Workflow: Scaffold Selection in a Kinase Inhibitor Program

G cluster_0 A Initial Hit Compound (Flexible Linker, Low Potency) B Hypothesis: Poor pre-organization leads to entropic penalty upon binding A->B C Strategy: Introduce conformational constraint B->C D Option 1: Azetidine Linker C->D E Option 2: 3-Aminocyclobutanol Linker C->E F Synthesis & Assay D->F E->F G Azetidine Analog: Improved potency, but off-target activity due to basic nitrogen. F->G H Cyclobutanol Analog: Significant potency boost, improved selectivity. F->H I Decision: Proceed with Cyclobutanol scaffold for lead optimization. H->I

Caption: Decision workflow for scaffold replacement in drug design.

Conclusion and Future Outlook

The choice between a 3-aminocyclobutanol hydrochloride and an azetidine scaffold is not a matter of inherent superiority but of strategic alignment with the goals of a medicinal chemistry campaign.

  • Choose an Azetidine Scaffold when:

    • The goal is to replace a larger, more lipophilic, or metabolically labile heterocyclic ring like a piperidine or pyrrolidine.[12]

    • A basic nitrogen is required for a key salt-bridge interaction or to enhance aqueous solubility.

    • A rigid tertiary amide with a unique torsional profile is desired to improve permeability or potency.[24]

  • Choose a 3-Aminocyclobutanol Scaffold when:

    • The primary goal is to rigidify a flexible linker between two pharmacophores to reduce the entropic penalty of binding.[4]

    • A non-basic, conformationally locked amino alcohol is needed to mimic a peptide turn or specific spatial arrangement.

    • Precise, stereochemically defined positioning of both an amine and a hydroxyl group is critical for activity and selectivity.[6]

The continuous development of novel synthetic methods for both scaffolds ensures that medicinal chemists have an expanding toolkit to address complex drug design challenges.[2][18] As our understanding of the interplay between three-dimensional molecular shape and biological function deepens, the strategic application of these small, strained rings will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

  • Al-dujaili, K. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Maetani, M. et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.
  • Zhang, Z. et al. (2023). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers.
  • van der Heijden, K. et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie.
  • Gorske, B. C. et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. ResearchGate.
  • Ball, M. et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
  • Organic Syntheses. (n.d.). Azetidine. Organic Syntheses.
  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of piperazine. ResearchGate.
  • PubMed. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. PubMed.
  • Chinese Journal of Organic Chemistry. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
  • ACS Publications. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). Synthesis method of trans-3-aminobutanol. Google Patents.
  • ResearchGate. (n.d.). Marketed drugs containing 1,3-substituted azetidine scaffolds. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal.
  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate.
  • Hu, D. X. (2024). Azetidine Amides in Drugs: Structure Search. Drug Hunter.
  • Semantic Scholar. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar.
  • Wikipedia. (n.d.). Azetidine. Wikipedia.
  • Google Patents. (n.d.). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.
  • MDPI. (2020). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molbank.
  • ChemRxiv. (n.d.). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv.
  • PubMed. (2010). Medicinal chemistry of aminocyclitols. PubMed.
  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science.
  • PubMed Central. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central.
  • Medicines for All Institute. (2019). Process Development Report: (R)-3-aminobutanol. Medicines for All Institute.
  • PubChem. (n.d.). Azetidine. PubChem.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines. ResearchGate.
  • Google Patents. (n.d.). Preparation method of (R) -3-aminobutanol. Google Patents.
  • Converis Standard Config. (n.d.). Chapter One - Advances in synthesis and chemistry of azetidines. Research Portal.
  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.
  • PubMed Central. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central.

Sources

A Comparative Guide to the Validation of 3-Aminocyclobutanol Hydrochloride as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an effective chiral auxiliary is a pivotal decision in the design of stereoselective synthetic routes. An ideal auxiliary must not only induce high levels of diastereoselectivity but also be easily attached, cleaved, and recycled without compromising the stereochemical integrity of the final product.[1][] This guide provides an in-depth validation framework for 3-Aminocyclobutanol hydrochloride as a potential chiral auxiliary, comparing its theoretical advantages against the field-proven performance of established alternatives like Evans' oxazolidinones and Oppolzer's sultams.

While 3-Aminocyclobutanol is a known chiral building block, its application as a covalently-bound chiral auxiliary is not as extensively documented as its more famous counterparts.[3][4] Therefore, this guide will serve as both a review of established principles and a roadmap for the empirical validation of this promising, conformationally restricted scaffold.

The Foundation of Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The efficacy of any chiral auxiliary is judged on several key performance indicators:

  • High Diastereoselectivity: The ability to guide a reaction to produce a significant excess of one diastereomer.[5]

  • Ease of Attachment and Cleavage: The auxiliary must be attached to the substrate and subsequently removed under conditions that are high-yielding and do not cause racemization of the newly formed stereocenter.[5]

  • Recyclability: Efficient recovery of the auxiliary in high purity is crucial for the economic viability and sustainability of a large-scale synthesis.[6][7]

  • Predictable Stereochemical Outcome: The stereochemistry of the product should be reliably predictable based on the auxiliary's structure and the reaction mechanism.

The general workflow for employing a chiral auxiliary involves three critical stages: attachment, diastereoselective reaction, and cleavage.

G cluster_0 Workflow Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attachment Step 1: Attachment (e.g., Amide Formation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (3-Aminocyclobutanol) Chiral_Auxiliary->Attachment Chiral_Adduct Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Adduct Asymmetric_Reaction Step 2: Diastereoselective Transformation (e.g., Alkylation, Aldol) Chiral_Adduct->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Step 3: Cleavage (e.g., Hydrolysis) Diastereomeric_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary (for Recycling) Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.
Performance Benchmarking Against Established Auxiliaries

To validate 3-Aminocyclobutanol, its performance must be measured against auxiliaries that have become the gold standard in asymmetric synthesis. We will consider two fundamental C-C bond-forming reactions: asymmetric alkylation and the asymmetric aldol reaction.

  • Evans' Oxazolidinones: Derived from amino alcohols, these auxiliaries are renowned for their high stereocontrol in aldol, alkylation, and Diels-Alder reactions.[][8] The stereochemical outcome is directed by the substituent at the 4- and 5-positions, which creates a sterically biased environment.[1][9]

  • Oppolzer's Sultams: These camphor-derived auxiliaries offer exceptional stereoselectivity due to their rigid bicyclic structure.[10] The sultam scaffold effectively shields one face of the enolate, leading to highly predictable outcomes in reactions like alkylations and Michael additions.[11][12]

  • Proline Derivatives: L-proline and its derivatives are often used as organocatalysts but can also serve as chiral auxiliaries, particularly in the synthesis of α-amino acids.[13][14][15]

Asymmetric alkylation is a robust method for creating chiral carboxylic acid derivatives. The process involves the acylation of the auxiliary, formation of a rigid enolate, and subsequent reaction with an electrophile.

Chiral AuxiliarySubstrate (N-Acyl Group)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans) PropionylBenzyl Bromide>99:190-95[9]
(2R)-Bornane-10,2-sultam (Oppolzer) PropionylAllyl Iodide>98:285-95[10]
(1S,2R)-2-Aminocyclopentan-1-ol Derivative PropionylBenzyl Bromide>99:165-72[16]
3-Aminocyclobutanol Derivative (Hypothetical) PropionylBenzyl BromideTo Be DeterminedTBDN/A

Note: Data for the 3-Aminocyclobutanol derivative is predictive and serves as the basis for the validation experiments outlined below.

The high diastereoselectivity of established auxiliaries is often attributed to the formation of a chelated Z-enolate, which presents two sterically distinct faces to an incoming electrophile. The bulky substituents on the auxiliary block one face, forcing the electrophile to approach from the less hindered side.

Conceptual model for stereocontrol in auxiliary-mediated alkylation.
Experimental Validation Protocol: A Step-by-Step Guide

This section provides a detailed methodology for validating this compound as a chiral auxiliary in an asymmetric alkylation reaction.

The first step is to covalently attach the prochiral substrate (in this case, propionyl chloride) to the chiral auxiliary. Since 3-Aminocyclobutanol is an amino alcohol, it can be directly acylated to form an amide.

Materials:

  • (cis or trans)-3-Aminocyclobutanol hydrochloride

  • Propionyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flask, inert atmosphere (N₂ or Ar)

Procedure:

  • Neutralization: Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add TEA (1.1 eq) and stir for 10 minutes at 0 °C to neutralize the hydrochloride salt and liberate the free amine.

  • Acylation: Cool the solution to 0 °C. Add propionyl chloride (1.05 eq) dropwise over 15 minutes.

    • Causality: Slow addition at low temperature is crucial to control the exotherm of the acylation reaction and prevent side product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-propionyl-3-aminocyclobutanol by flash column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Materials:

  • N-propionyl-3-aminocyclobutanol (from Part A)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Benzyl bromide (electrophile)

  • -78 °C bath (dry ice/acetone)

Procedure:

  • Enolate Formation: Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C.

  • Add n-BuLi (1.05 eq) dropwise. The solution should develop a characteristic color, indicating enolate formation. Stir for 1 hour at -78 °C.

    • Causality: Using a strong, non-nucleophilic base at low temperature ensures the formation of the kinetic enolate, which is essential for high stereoselectivity. THF is an ideal solvent as it effectively solvates the lithium cation.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Before purification, the diastereomeric ratio (d.r.) of the crude product must be determined. This is a direct measure of the auxiliary's effectiveness.

  • ¹H NMR Spectroscopy: Dissolve a small sample of the crude product in CDCl₃. The protons alpha to the carbonyl group for the two diastereomers often appear as distinct signals. Integration of these signals provides the d.r.

  • Chiral HPLC: For more precise quantification, the crude mixture can be analyzed by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[17]

The final step is to remove the auxiliary to yield the chiral carboxylic acid product and recover the auxiliary for reuse.

Materials:

  • Alkylated product (from Part B)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% aq.)

  • THF/Water solvent mixture

Procedure:

  • Hydrolysis: Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water. Cool to 0 °C.

  • Add aqueous hydrogen peroxide (4.0 eq) followed by aqueous LiOH (2.0 eq).

    • Causality: This LiOH/H₂O₂ system forms a lithium hydroperoxide species that is highly effective for the mild cleavage of N-acyl amides and oxazolidinones without causing epimerization of the α-stereocenter.[16]

  • Stir the reaction at 0 °C for 4 hours.

  • Work-up and Separation: Quench the excess peroxide by adding aqueous Na₂SO₃. Acidify the mixture with 1N HCl to pH ~3.

  • Extract the aqueous phase with DCM to isolate the chiral carboxylic acid product (2-phenylpropanoic acid).

  • Make the aqueous phase basic (pH > 12) with 3N NaOH and extract with DCM or ethyl acetate to recover the 3-Aminocyclobutanol auxiliary.

  • Analysis: Confirm the enantiomeric excess (e.e.) of the carboxylic acid product using chiral HPLC or by converting it to a chiral ester and analyzing by GC. The recovered auxiliary should be analyzed for purity before reuse.

Concluding Remarks

The validation of this compound as a chiral auxiliary requires a systematic and rigorous experimental approach. Its rigid cyclobutane framework presents a compelling structural motif for inducing high levels of stereocontrol. By benchmarking its performance in key reactions like asymmetric alkylation against well-established auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams, researchers can objectively determine its utility. The detailed protocols provided in this guide offer a self-validating system to assess its diastereoselectivity, ease of cleavage, and potential for recycling. The ultimate success of 3-Aminocyclobutanol will depend on whether its empirical performance can match or exceed the high standards set by the current leaders in the field of asymmetric synthesis.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. [URL: https://pubmed.ncbi.nlm.nih.gov/31418529/]
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra06121k]
  • A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-recyclability-of-chiral-auxiliaries-in-asymmetric-synthesis]
  • Chiral auxiliary - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
  • A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-chiral-auxiliaries-in-asymmetric-synthesis]
  • Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20013968/]
  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/225301828_Chiral_Auxiliaries_in_Asymmetric_Synthesis]
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. [URL: https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2019000400263]
  • A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-chiral-auxiliaries-benchmarking-1r-2r-1-aminoindan-2-ol]
  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c7sc05377k]
  • L-Proline and D-Proline (Chiral Amino Acid Catalysts). Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5783353/]
  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222370/]
  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16388619/]
  • (PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. [URL: https://www.researchgate.net/publication/322521990_Chiral_auxiliary_recycling_in_continuous_flow_Automated_recovery_and_reuse_of_Oppolzer's_sultam]
  • A Comparative Guide to Chiral Auxiliaries: Evaluating 1-Amino-2-butanol Against Established Alternatives. BenchChem. [URL: https://www.benchchem.
  • Camphorsultam - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Camphorsultam]
  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo0516887]
  • A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino acid Synthesis: Focus on N-Benzoyl-L-proline. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-chiral-auxiliaries-in-asymmetric-amino-acid-synthesis-focus-on-n-benzoyl-l-proline]
  • Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols. BenchChem. [URL: https://www.benchchem.com/blog/technical-support-center-stereoselective-synthesis-of-3-aminocyclobutanols]
  • Oppolzer's chiral sultam-induced asymmetric synthesis of... ResearchGate. [URL: https://www.researchgate.net/publication/376269661_Oppolzer's_chiral_sultam-induced_asymmetric_synthesis_of_monofluorophosphonomethyl-S-serine]
  • Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/highlights/2007/march.shtm]
  • Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00103a039]
  • Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3955138/]
  • Proline as chiral auxiliary for the economical asymmetric synthesis of ruthenium(II) polypyridyl complexes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22946499/]
  • SuperQuat chiral auxiliaries: design, synthesis, and utility. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob02819b]
  • An In-depth Technical Guide to this compound. BenchChem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-3-aminocyclobutanol-hydrochloride]
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. [URL: https://www.chromatographyonline.com/view/system-suitability-and-validation-chiral-purity-assays-drug-substances]
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences. [URL: https://www.bocsci.com/solution/advanced-chiral-auxiliary-synthesis.html]
  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7095878/]
  • Chiral Auxiliaries. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/products/chemistry/chemical-synthesis/chiral-synthesis/chiral-auxiliaries]
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/content/dam/LifeTech/global/applied-biosystems/pdfs/product-and-application-support/peptide-synthesis/780372.pdf]
  • This compound CAS-1036260-25-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/760205]

Sources

A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Aminocyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Aminocyclobutanols

The cyclobutane motif is a privileged scaffold in medicinal chemistry, prized for its ability to impart unique conformational constraints on molecules, which can lead to enhanced binding affinity and improved pharmacokinetic properties. When functionalized with amino and hydroxyl groups, the resulting aminocyclobutanols become chiral building blocks of immense value. The stereochemistry of these substituents is critical, as different enantiomers and diastereomers of a drug candidate can exhibit vastly different biological activities.[1] Consequently, the development of robust and highly stereoselective methods for their synthesis is a paramount objective for researchers in drug discovery and development.

Asymmetric hydrogenation of prochiral aminocyclobutanones stands out as one of the most direct, atom-economical, and efficient strategies to access these enantiopure aminocyclobutanols.[2][3] This guide provides a comparative analysis of prominent catalyst systems for this transformation, grounded in mechanistic principles and supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific synthetic challenges.

Mechanistic Underpinnings: The Concerted Pathway of Hydrogenation

The enantioselectivity observed in the asymmetric hydrogenation of ketones is governed by the intricate interactions between the substrate, the chiral catalyst, and hydrogen. For the widely successful Ruthenium(II) catalysts bearing diphosphine and diamine ligands, the reaction is understood to proceed through a nonclassical, metal-ligand bifunctional mechanism.[4][5]

This mechanism bypasses direct coordination of the ketone's carbonyl oxygen to the metal center. Instead, the active 18-electron RuH₂ species engages the substrate in its outer coordination sphere. The key stereodetermining step involves a concerted, six-membered pericyclic transition state where a hydride from the ruthenium center and a proton from the NH₂ group of the diamine ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively.[4][6] The specific chirality of the diphosphine and diamine ligands creates a highly organized chiral environment that dictates which enantioface of the ketone is accessible for hydrogenation, thus leading to high enantiomeric excess (ee).[5]

Catalytic_Cycle Precatalyst Ru(II) Precatalyst [RuCl₂(diphosphine)(diamine)] Active_Catalyst Active Catalyst [RuH₂(diphosphine)(diamine)] Precatalyst->Active_Catalyst + H₂, Base TS Six-Membered Transition State Active_Catalyst->TS + Substrate Product_Complex Product Complex TS->Product_Complex H⁻/H⁺ Transfer Product_Complex->Active_Catalyst - Product Product Chiral Aminocyclobutanol (Product) Product_Complex->Product Substrate Aminocyclobutanone (Substrate) Substrate->TS Experimental_Workflow Start Start: Setup in Glovebox Charge Charge Autoclave: Catalyst, Base, Substrate, Solvent Start->Charge Reaction Hydrogenation: Pressurize with H₂ Stir at Temp Charge->Reaction Workup Workup: Vent H₂, Remove Solvent Reaction->Workup Purify Purification: Column Chromatography Workup->Purify Analysis Analysis: NMR, MS, Chiral HPLC (for ee) Purify->Analysis End End: Pure Chiral Product Analysis->End Decision_Tree Start Substrate: N-Protected Aminocyclobutanone High_Selectivity Primary Goal: High ee (>98%)? Start->High_Selectivity High_TON Primary Goal: High TON / Scale-up? High_Selectivity->High_TON No Ru_Cat Use well-established Ru-Diamine/Diphosphine systems (e.g., Ru/TsDPEN/PhanePhos) High_Selectivity->Ru_Cat Yes Base_Sensitive Substrate Base-Sensitive? High_TON->Base_Sensitive No Ir_Cat Screen high-activity Iridium catalysts (e.g., Ir/f-amphox) High_TON->Ir_Cat Yes Ir_BaseFree Consider base-free Iridium systems (e.g., [Ir(H)(PNNP)]) Base_Sensitive->Ir_BaseFree Yes Rh_Cat Evaluate Rh-Diphosphine catalysts Base_Sensitive->Rh_Cat No

Sources

A Researcher's Guide to Enantiomeric Excess Determination of 3-Aminocyclobutanol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Aminocyclobutanol in Medicinal Chemistry

3-Aminocyclobutanol is a crucial chiral building block in modern drug discovery. Its rigid, three-dimensional cyclobutane scaffold offers unique conformational constraints that are highly valued by medicinal chemists for designing potent and selective therapeutic agents. As with most chiral molecules, the individual enantiomers of 3-aminocyclobutanol can exhibit vastly different pharmacological and toxicological profiles. Therefore, the precise and accurate determination of enantiomeric excess (e.e.) is not merely a procedural step but a critical quality attribute that ensures the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this determination due to its high resolution, accuracy, and robustness.[1] This guide provides an in-depth comparison of the two primary HPLC-based strategies for determining the e.e. of 3-aminocyclobutanol: the Direct Method using Chiral Stationary Phases (CSPs) and the Indirect Method involving pre-column derivatization. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers in selecting and developing the optimal method for their specific needs.

Pillar 1: The Direct Approach - Separation on Chiral Stationary Phases (CSPs)

The direct approach is conceptually the most straightforward method, relying on a chiral stationary phase (CSP) to differentiate between the two enantiomers. The underlying principle is the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] The difference in the stability of these complexes leads to different retention times, enabling their separation.

For a small, polar molecule like 3-aminocyclobutanol, method development can be challenging. The free amine can exhibit poor peak shape on some CSPs and has limited solubility in common normal-phase solvents. A highly effective strategy is to first protect the amine group, for example, with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-3-aminocyclobutanol is less polar, more soluble in typical organic mobile phases, and often shows better chiral recognition on polysaccharide-based CSPs.

Comparative Analysis of Suitable CSPs

Polysaccharide-based CSPs, particularly those with immobilized selectors, are the most versatile and widely used for a broad range of chiral compounds, including N-protected amino alcohols.[3]

CSP TypeChiral Selector ExampleTypical Mobile PhaseAdvantagesDisadvantages
Immobilized Polysaccharide Cellulose tris(3,5-dichlorophenylcarbamate) (CHIRALPAK® IC-3 )Hexane/IsopropanolBroad applicability, high success rate, robust, compatible with a wide range of solvents.[4]Can be expensive, may require screening of multiple columns.
Macrocyclic Glycopeptide Teicoplanin (Astec® CHIROBIOTIC® T )Methanol/Ammonium AcetateExcellent for polar and ionizable compounds, can sometimes be used in reversed-phase mode.[3][5]May have longer equilibration times, different selectivity profile.
Crown Ether (+)-(18-Crown-6)-tetracarboxylic acid (CROWNPAK® CR(+) )Acidic Aqueous (e.g., HClO₄)Specifically designed for primary amines without derivatization.[6][7]Limited to primary amines, requires acidic aqueous mobile phases which may not be ideal for all systems.

This table provides a general comparison for the separation of N-Boc protected amino alcohols based on available literature.

Workflow for Direct Method Development

The following diagram outlines a logical workflow for developing a direct chiral HPLC method for N-Boc-3-aminocyclobutanol.

G cluster_prep Sample Preparation cluster_screen Method Screening cluster_eval Evaluation cluster_opt Optimization cluster_final Final Method prep Synthesize & Purify N-Boc-3-aminocyclobutanol racemate screen Screen on Polysaccharide CSP (e.g., CHIRALPAK IC-3) Mobile Phase: Hexane/IPA (90:10) prep->screen eval Baseline Separation? screen->eval opt Adjust IPA % (e.g., 5% to 20%) Optimize Flow Rate & Temp. eval->opt No final Validated Method: Calculate e.e. from peak areas eval->final Yes opt->screen Re-evaluate

Caption: Workflow for Direct Chiral HPLC Method Development.

Experimental Protocol: Direct Separation of N-Boc-3-Aminocyclobutanol (Model)

This protocol is a starting point based on successful methods for the analogous compound, N-Boc-3-pyrrolidinol.[3]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). Start with a ratio of 90:10 (v/v).

    • Rationale: This is a standard normal-phase condition for polysaccharide CSPs. The IPA percentage is the most critical parameter for adjusting retention and selectivity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

    • Rationale: The Boc-group provides sufficient chromophore for low UV detection.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the N-Boc-3-aminocyclobutanol sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Optimization: If baseline separation (Resolution > 1.5) is not achieved, systematically vary the percentage of IPA (e.g., in steps of 2-5%) between 5% and 20%. Lowering the IPA percentage generally increases retention and can improve resolution.

Pillar 2: The Indirect Approach - Derivatization and Achiral Separation

The indirect method provides a powerful and often more accessible alternative. This technique involves reacting the enantiomeric amine with a single-enantiomer chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, cost-effective achiral column, such as a C18 reversed-phase column.[8][9]

A crucial requirement for the CDA is that it must be enantiomerically pure and contain a strong chromophore to allow for sensitive UV detection.[9]

Comparison of Chiral Derivatizing Agents (CDAs)
Chiral Derivatizing Agent (CDA)Key FeaturesResulting DiastereomersReference
(R)-α-methyl-2-naphthyl acetyl chloride Contains a naphthalene ring for strong UV absorbance. Forms stable amide bond with the amine.Amide diastereomers
(R)-(+)-1-phenylethanesulfonyl chloride Forms stable sulfonamide bond. Provides a different selectivity profile.Sulfonamide diastereomers
Workflow for the Indirect Method

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_hplc HPLC Analysis cluster_final Data Analysis prep Dissolve 3-Aminocyclobutanol racemate in aprotic solvent (e.g., Dichloromethane) deriv Add enantiopure CDA (e.g., (R)-(+)-1-phenyl- ethanesulfonyl chloride) & base (e.g., Et3N) prep->deriv react Stir at Room Temp. Monitor by TLC/LCMS deriv->react hplc Inject reaction mixture onto Achiral C18 RP-Column Mobile Phase: ACN/Water react->hplc final Separated Diastereomers: Calculate e.e. from peak areas hplc->final

Caption: Workflow for Indirect Chiral Analysis via Derivatization.

Experimental Protocol: Indirect Separation via Derivatization

This protocol is adapted from validated methods for the analogous compound, 3-aminobutanol.

Part A: Derivatization

  • Dissolve 3-aminocyclobutanol (approx. 10 mg) in a suitable aprotic solvent (e.g., 1 mL of Dichloromethane).

  • Add a base, such as triethylamine (1.5 equivalents).

  • Add the chiral derivatizing agent, (R)-(+)-1-phenylethanesulfonyl chloride (1.2 equivalents), and stir the mixture at room temperature.

  • Monitor the reaction to completion using TLC or LC-MS.

  • Once complete, the reaction mixture can often be directly diluted with the HPLC mobile phase for analysis.

Part B: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Achiral Stationary Phase: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile (ACN) and Water. A typical starting condition is 80:20 (v/v) ACN:Water.

    • Rationale: This is a common reversed-phase condition. The ratio can be adjusted to optimize the separation of the diastereomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

    • Rationale: The CDA introduces a strong phenyl or naphthyl chromophore, allowing for sensitive detection at 254 nm.

  • Injection Volume: 10 µL.

Head-to-Head Comparison: Direct vs. Indirect Methods

FeatureDirect Method (on CSP)Indirect Method (Derivatization)
Principle Separation of enantiomersFormation and separation of diastereomers
Column Expensive Chiral Stationary Phase (CSP)Inexpensive, standard achiral (e.g., C18) column
Sample Prep Minimal (dissolve in mobile phase); may require N-protectionRequires a chemical reaction (derivatization); potential for side reactions
Method Dev. Can be time-consuming; requires screening of multiple CSPs and mobile phases.[1]More straightforward; relies on standard reversed-phase chromatography principles.
Sensitivity Dependent on analyte's native chromophoreCan be significantly enhanced by choosing a CDA with a strong chromophore.
Accuracy High; directly measures enantiomersHigh, but requires enantiomerically pure CDA and reaction must go to completion without kinetic resolution.
Throughput Higher; no reaction stepLower; includes reaction and potential workup time

Data Analysis: Calculating Enantiomeric Excess

Regardless of the method used, the enantiomeric excess (e.e.) is calculated from the peak areas in the resulting chromatogram.[8] The formula is:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer (or diastereomer) and Area₂ is the peak area of the minor enantiomer (or diastereomer).

Conclusion and Recommendations

Both direct and indirect HPLC methods offer reliable and accurate means for determining the enantiomeric excess of 3-aminocyclobutanol. The choice between them is driven by available resources, sample characteristics, and analytical requirements.

  • The Indirect Method is highly recommended for laboratories that do not have a dedicated suite of chiral columns. It is robust, cost-effective, and leverages ubiquitous C18 columns. The ability to enhance sensitivity via the CDA is a significant advantage for trace-level analysis.

  • The Direct Method is ideal for high-throughput screening environments where the cost of dedicated chiral columns is justified. It eliminates the time and potential complications of a chemical reaction, offering a more streamlined workflow, especially once a suitable method has been established. For 3-aminocyclobutanol, initial screening should focus on polysaccharide-based CSPs for the N-Boc protected derivative.

Ultimately, the optimal approach is one that is properly validated for accuracy, precision, and robustness, ensuring the delivery of high-quality chiral building blocks for the advancement of pharmaceutical research.

References

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-81.
  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Google Patents. (2017). CN106369783A - A kind of separation detection method of 3-aminobutanol enantiomer.
  • Daicel Chiral Technologies. Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors.
  • Phenomenex Inc. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions.
  • Daicel Corporation. Daicel Chiral HPLC Catalogue.
  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs.
  • Sharma, L., & Singh, S. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Drug Development and Research, 3(1), 189-202.
  • Yu, J., et al. (2018). Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. Chirality, 30(1), 74-84.
  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 253-261.
  • Ilisz, I., et al. (2006). HPLC separation of enantiomers of some potential beta-blockers of the aryloxyaminopropanol type using macrocyclic antibiotic chiral stationary phases. Pharmazie, 60(12), 888-91.
  • Amerigo Scientific. CHIRALPAK® IC / CHIRALPAK® IC-3 / CHIRALPAK® IC-U Polysaccharide-Based Chiral Columns.
  • Török, G., et al. (2022). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase. Molecules, 27(19), 6599.
  • Phenomenex Inc. Chiral HPLC Separations Guide.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutical and Pharmacovigilance, 2, 008.
  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.

Sources

A Comparative Benchmarking Guide to the Synthetic Routes of 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a prized structural element, offering a unique conformational rigidity that can enhance binding affinity and metabolic stability of drug candidates. Among the array of cyclobutane-based building blocks, 3-aminocyclobutanol hydrochloride stands out as a versatile intermediate, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Its stereoisomeric forms, cis and trans, provide distinct three-dimensional arrangements of the amino and hydroxyl functionalities, enabling fine-tuning of molecular architecture for optimal biological activity.

This guide provides an in-depth, objective comparison of the prominent synthetic routes to both trans- and cis-3-aminocyclobutanol hydrochloride. As Senior Application Scientists, we move beyond a mere recitation of procedural steps, offering insights into the strategic considerations behind each route, from the choice of starting materials to the stereochemical outcomes. The information presented herein is a synthesis of patented literature and established chemical principles, designed to empower researchers to make informed decisions for their specific synthetic campaigns.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic route to this compound is a multifactorial decision, balancing considerations of stereochemical control, overall yield, scalability, and the cost and availability of starting materials. Below, we summarize the key parameters of three distinct and representative synthetic strategies.

ParameterRoute 1: Mitsunobu Inversion for trans-IsomerRoute 2: Curtius Rearrangement for trans-IsomerRoute 3: Stereoselective Reduction for cis-Isomer
Primary Isomer transtranscis
Starting Material cis-3-(Dibenzylamino)cyclobutanol3-Oxocyclobutanecarboxylic acid3-(tert-Butoxycarbonylamino)cyclobutanone
Key Transformations Mitsunobu reaction, Hydrolysis, HydrogenolysisCurtius rearrangement, Reduction, Mitsunobu reaction, HydrolysisStereoselective Reduction, Deprotection
Reported Overall Yield >70%[1]Not explicitly stated, but implied to be lower than Route 1[1]Dependent on individual step yields; reduction step can be high yielding
Stereochemical Control High, via inversion of a defined stereocenterDependent on the stereoselectivity of two reduction steps and a Mitsunobu inversionHigh, dependent on the choice of reducing agent[2]
Advantages High overall yield, shorter route, high purity[1]Utilizes a commercially available starting materialDirect route to the cis-isomer, high stereoselectivity in the key reduction step[2]
Disadvantages Requires preparation of the cis-amino alcohol precursorLonger reaction sequence, use of potentially hazardous reagents (azides), expensive starting material[1]Requires a protected aminocyclobutanone precursor

Visualizing the Synthetic Pathways

To provide a clear overview of the strategic differences between the selected routes, the following diagrams illustrate the core transformations.

Synthetic_Routes cluster_0 Route 1: Mitsunobu Inversion for trans-Isomer cluster_1 Route 2: Curtius Rearrangement for trans-Isomer cluster_2 Route 3: Stereoselective Reduction for cis-Isomer A1 cis-3-(Dibenzylamino)cyclobutanol B1 trans-3-(Dibenzylamino)cyclobutyl ester A1->B1 Mitsunobu Reaction C1 trans-3-(Dibenzylamino)cyclobutanol B1->C1 Hydrolysis D1 trans-3-Aminocyclobutanol C1->D1 Hydrogenolysis A2 3-Oxocyclobutanecarboxylic acid B2 3-(Boc-amino)cyclobutanone A2->B2 Curtius Rearrangement C2 cis-3-(Boc-amino)cyclobutanol B2->C2 Reduction D2 trans-3-(Boc-amino)cyclobutanol C2->D2 Mitsunobu Reaction E2 trans-3-Aminocyclobutanol D2->E2 Deprotection A3 3-(Boc-amino)cyclobutanone B3 cis-3-(Boc-amino)cyclobutanol A3->B3 Stereoselective Reduction C3 cis-3-Aminocyclobutanol B3->C3 Deprotection

Sources

Comparative analysis of 3-Aminocyclobutanol hydrochloride and other amino alcohols in asymmetric catalysis.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 3-Aminocyclobutanol Hydrochloride and Other Amino Alcohols in Asymmetric Catalysis

Introduction: The Indispensable Role of Chiral Amino Alcohols in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, chiral amino alcohols have established themselves as a cornerstone of modern asymmetric catalysis.[1][2] These privileged bidentate ligands, featuring both a Lewis basic amino group and a hydroxyl moiety, coordinate with metal centers to forge a chiral environment. This coordination constrains the conformational flexibility of the catalytic complex, thereby dictating the stereochemical outcome of a vast array of chemical transformations.[2] The natural abundance of amino acids provides a readily accessible and diverse chiral pool for the synthesis of these vital catalytic tools.[1][2]

This guide offers an in-depth comparative analysis of this compound, a unique cyclobutane-containing amino alcohol, and other widely utilized amino alcohols in the field of asymmetric catalysis. By examining their performance in key reactions, supported by experimental data and mechanistic insights, this document aims to provide researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in catalyst selection and reaction optimization.

Focus Molecule: this compound

This compound is a versatile building block distinguished by its strained four-membered ring.[3] This structural feature imparts unique stereoelectronic properties that can influence the geometry and reactivity of the catalytic complexes it forms. It exists as cis and trans stereoisomers, and its hydrochloride salt form enhances stability and solubility in polar solvents.[3] While its application in asymmetric catalysis is an emerging area of research, its rigid framework presents an intriguing alternative to more flexible acyclic amino alcohols.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
Appearance White or off-white solid[3]
Isomers cis and trans[3]

Comparative Analysis: Performance in Benchmark Asymmetric Reactions

To objectively evaluate the efficacy of this compound, we will compare its theoretical potential and the performance of structurally related amino alcohols in two benchmark reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. These reactions are workhorses in asymmetric synthesis, and the performance of various amino alcohol ligands is well-documented.[4][5][6]

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to carbonyl compounds is a powerful method for creating chiral secondary alcohols.[5] The enantioselectivity of this reaction is highly dependent on the chiral ligand employed.

While specific data for 3-aminocyclobutanol in this reaction is not extensively reported in peer-reviewed literature, we can infer its potential by comparing it with other β-amino alcohols that have demonstrated high efficacy. The key to high enantioselectivity in this reaction is the formation of a rigid, well-defined transition state. Ligands with bulky groups and a rigid backbone tend to perform better.[5]

Table 1: Performance of Various Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (ee, %)Product Configuration
(-)-DAIB (3-exo-(Dimethylaminoisoborneol)) HighUp to 99%(R)
(1R,2S)-(-)-Norephedrine ~95%92%(R)[7]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol High>98%(S)
Carbohydrate-derived β-amino alcohols Up to 100%Up to 96%Varies[8]

Data is illustrative and compiled from various sources to show representative performance.[4][9]

The rigid, cyclic structure of 3-aminocyclobutanol could potentially offer excellent stereocontrol, similar to other conformationally restricted ligands like (-)-DAIB. The cyclobutane ring would create a well-defined chiral pocket around the zinc center, influencing the facial selectivity of the aldehyde's approach.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a practical and widely used method for the synthesis of chiral alcohols from prochiral ketones.[6] Ruthenium, rhodium, and iridium complexes with chiral amino alcohol ligands are highly effective catalysts for this transformation, often using isopropanol or formate as the hydrogen source.[6][10]

The rigidity of the ligand's backbone has been shown to be crucial for achieving high enantioselectivity in the ATH of N-phosphinyl ketimines.[10] For example, (1S,2R)-1-amino-2-indanol, which possesses a rigid indane ring system, is an efficient ligand for this reaction.[10]

Table 2: Performance of Selected Amino Alcohols in the Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

Chiral Amino Alcohol LigandHydrogen DonorConversion (%)Enantiomeric Excess (ee, %)
(1R,2R)-TsDPEN derivative HCOOH/NEt₃HighUp to 97%
(1S,2R)-1-Amino-2-indanol i-PrOHHighUp to 82% (for imines)[10]
Various β-amino alcohols HCOONa in water>99%~74% (for 4'-bromoacetophenone)[6]

Performance data is based on reported results for ketone and imine substrates.[6][10]

Given the importance of ligand rigidity, the cyclobutane framework of 3-aminocyclobutanol makes it a promising candidate for applications in ATH. Its compact structure could lead to highly organized transition states, resulting in excellent enantiocontrol.

Mechanistic Insights and the Role of Structure

The efficacy of an amino alcohol ligand in asymmetric catalysis is intrinsically linked to its structure. The relative stereochemistry of the amino and hydroxyl groups, the steric bulk of the substituents, and the overall conformational rigidity of the molecule all play a pivotal role.

In the diethylzinc addition, the amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred in a stereocontrolled manner through a six-membered transition state. A rigid ligand framework helps to minimize competing, less-organized transition states, leading to higher enantioselectivity.

Similarly, in Noyori-type asymmetric transfer hydrogenation, the amino alcohol acts as a bidentate ligand, forming a stable 16-electron metal complex. The N-H proton of the coordinated amino alcohol plays a crucial role in the hydrogen transfer step, participating in a concerted, six-membered transition state. The stereochemistry of the final product is determined by the facial selectivity of the hydride transfer from the metal to the ketone, which is controlled by the chiral environment created by the ligand.

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed experimental protocols for the synthesis of a chiral amino alcohol from an amino acid and its use in a benchmark asymmetric reaction are provided below.

Protocol 1: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

This protocol describes the synthesis of a widely used prolinol-derived amino alcohol.

Materials:

  • (S)-Proline

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (S)-proline (5.75 g, 50 mmol). Anhydrous THF (100 mL) is added, and the resulting suspension is stirred under a nitrogen atmosphere.

  • Grignard Addition: The suspension is cooled to 0 °C in an ice bath. Phenylmagnesium bromide solution (3.0 M in diethyl ether, 67 mL, 200 mmol) is added dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction is monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of 1 M HCl (150 mL). The mixture is stirred for 30 minutes. The aqueous layer is separated and washed with diethyl ether.

  • Extraction: The aqueous layer is made basic (pH > 10) by the addition of 2 M NaOH. The product is then extracted with dichloromethane (3 x 50 mL).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol details a general procedure for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.[2]

Materials:

  • Chiral amino alcohol ligand (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M in hexanes)

  • Freshly distilled Benzaldehyde

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

  • Schlenk flask, syringes, magnetic stirrer, ice bath

Procedure:

  • Catalyst Preparation: A dry Schlenk flask under an argon atmosphere is charged with the chiral amino alcohol ligand (0.02 mmol, 2 mol%). Anhydrous toluene (2 mL) is added, and the solution is stirred.

  • Zinc Complex Formation: Diethylzinc solution (1.0 M in hexanes, 2.0 mmol) is added dropwise at room temperature. The resulting solution is stirred for 30 minutes.[2]

  • Substrate Addition: The mixture is cooled to 0 °C, and freshly distilled benzaldehyde (1.0 mmol) is added dropwise.[2]

  • Reaction Monitoring: The reaction is stirred at 0 °C, and its progress is monitored by TLC.[2]

  • Quenching and Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral HPLC analysis.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the catalytic cycle for the diethylzinc addition and a general workflow for catalyst screening.

Diagram 1: Catalytic Cycle of Amino Alcohol-Mediated Diethylzinc Addition

G cluster_cycle Catalytic Cycle A Chiral Amino Alcohol (L) C Chiral Zinc Complex [EtZn-L] A->C Reacts with B Et2Zn B->C E Intermediate Complex C->E Coordinates D Aldehyde (RCHO) D->E F Product Release (Chiral Alcohol) E->F Intramolecular Et Transfer G Regenerated Catalyst F->G G->C Reacts with more Et2Zn

Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Diagram 2: Experimental Workflow for Ligand Screening

G start Define Reaction: Substrate & Transformation select_ligands Select Diverse Amino Alcohol Ligands (e.g., Prolinol, Valinol, 3-Aminocyclobutanol) start->select_ligands setup_reactions Parallel Reaction Setup (Identical Conditions) select_ligands->setup_reactions monitor Monitor Progress (TLC, GC, etc.) setup_reactions->monitor workup Quench & Workup monitor->workup analysis Analyze Products: Yield (GC/NMR) ee (Chiral HPLC/GC) workup->analysis compare Compare Results & Identify Lead Ligand analysis->compare optimize Optimize Conditions for Lead Ligand (Temp, Solvent, etc.) compare->optimize end Final Optimized Protocol optimize->end

Sources

The Ascendancy of the Cyclobutane Scaffold: A Comparative Guide to the Cross-Reactivity of 3-Aminocyclobutanol-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of potent and selective therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug design.[1] Among these, the cyclobutane moiety, and specifically its 3-aminocyclobutanol derivative, has emerged as a compelling bioisostere for traditional aromatic rings. This guide provides an in-depth, objective comparison of the performance of 3-aminocyclobutanol-based enzyme inhibitors, with a focus on their cross-reactivity profiles, supported by experimental data and detailed protocols.

The Strategic Advantage of the Cyclobutane Core

The rationale for replacing planar aromatic systems with a puckered cyclobutane ring is rooted in fundamental medicinal chemistry principles. The three-dimensional geometry of the cyclobutane scaffold can offer a more precise spatial orientation of pharmacophoric groups, potentially enhancing binding affinity and selectivity for the target enzyme.[1][2] Furthermore, saturated carbocycles like cyclobutane are generally less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to electron-rich aromatic rings, which can lead to improved pharmacokinetic properties such as increased metabolic stability.[1]

dot

Caption: Workflow for IC50 determination.

II. Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes. [1] Materials:

  • Test compound (aromatic and cyclobutane analogs)

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the test compound, human liver microsomes, and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

dot

Sources

A Head-to-Head Comparison of Purification Techniques for 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a pivotal building block in medicinal chemistry, 3-aminocyclobutanol serves as a key intermediate in the synthesis of numerous therapeutic agents, including novel kinase inhibitors. The hydrochloride salt is a commonly used form due to its enhanced stability and handling characteristics.[1] However, synthetic routes can yield a mixture of stereoisomers (cis/trans), unreacted starting materials, and various byproducts, making robust purification essential.[2][3] The purity of this intermediate directly impacts the efficacy, safety, and quality of the final Active Pharmaceutical Ingredient (API).[4]

This guide provides a comprehensive, head-to-head comparison of the three primary techniques for purifying 3-Aminocyclobutanol hydrochloride: Recrystallization, Column Chromatography, and Salt Re-formation/Precipitation. We will explore the mechanistic rationale behind each method, present detailed experimental protocols, and provide comparative performance data to empower researchers and process chemists in selecting the optimal strategy for their specific needs.

Recrystallization: The Scalable Workhorse

Recrystallization is a cornerstone technique for purifying crystalline solids. Its efficacy hinges on the principle of differential solubility: the desired compound and its impurities exhibit different solubilities in a chosen solvent at varying temperatures.[5] For this compound, the goal is to find a solvent that dissolves the compound completely at an elevated temperature but from which it crystallizes in high purity upon cooling, leaving impurities behind in the mother liquor.

Mechanistic Rationale: An ideal recrystallization solvent solubilizes the target compound sparingly at room temperature but readily at its boiling point. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal via hot filtration). This thermodynamic difference is exploited to achieve purification.

Experimental Protocol: Recrystallization from Isopropanol
  • Solvent Selection: Isopropanol (IPA) is a commonly effective solvent for purifying amino alcohol hydrochlorides.[6]

  • Dissolution: Charge a suitable reactor with crude this compound and a minimal volume of IPA.

  • Heating: Agitate and heat the slurry to reflux (~82°C) to achieve complete dissolution. Add more IPA sparingly if needed to dissolve all solids.

  • Hot Filtration (Optional): If insoluble particulate matter is observed, perform a rapid hot filtration through a pre-heated filter to remove it.

  • Controlled Cooling: Slowly cool the clear solution to ambient temperature over several hours. Slow cooling is critical as it promotes the formation of large, well-ordered crystals, which are less likely to occlude impurities.

  • Crystallization: Further cool the mixture to 0-5°C in an ice bath to maximize the yield of the crystalline product.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold IPA to remove residual mother liquor and then dry the product under vacuum.

Workflow Diagram: Recrystallization

G A Crude 3-Aminocyclobutanol HCl in Isopropanol (IPA) B Heat to Reflux (Complete Dissolution) A->B C Hot Filtration (Optional, Removes Insolubles) B->C D Slow Cooling to RT (Promotes Crystal Growth) B->D No Insolubles C->D Clear Solution E Cool to 0-5 °C (Maximizes Yield) D->E F Vacuum Filtration (Isolate Crystals) E->F G Wash with Cold IPA F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for the purification of 3-Aminocyclobutanol HCl via recrystallization.

Performance Data
ParameterTypical Result
Starting Purity (HPLC) 95-98%
Purity after Recrystallization >99.5%
Typical Yield 80-90%
Key Impurities Removed Moderately polar byproducts, some isomeric enrichment

Expert Insights: Recrystallization is highly effective for removing impurities with significantly different polarity profiles from the target compound. However, it may be less effective at separating very closely related stereoisomers in a single operation. The scalability and cost-effectiveness of this method make it the preferred choice for industrial-scale production.

Column Chromatography: The High-Purity Specialist

For applications demanding the highest possible purity, such as the preparation of analytical standards or early-stage discovery chemistry, silica gel column chromatography is the definitive technique. It separates molecules based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[3]

Mechanistic Rationale: Silica gel is a highly polar stationary phase. Compounds travel down the column at different rates based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer. For a polar salt like this compound, this can be challenging. A common strategy is to first convert the salt to its less polar free base, perform the chromatography, and then re-form the salt.

Experimental Protocol: Chromatography of the Free Base
  • Conversion to Free Base: Dissolve the crude HCl salt in water, cool in an ice bath, and basify to pH >11 with aqueous NaOH. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Column Preparation: Prepare a column packed with silica gel equilibrated with the starting eluent (e.g., 95:5 Dichloromethane:Methanol).

  • Sample Loading: Combine the organic extracts from Step 1, dry over anhydrous Na₂SO₄, filter, and concentrate to a minimal volume. Adsorb this crude free base onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 95:5 DCM:MeOH and gradually increasing the methanol content, potentially with a small amount of ammonium hydroxide to improve peak shape).

  • Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure free base.

  • Isolation & Salt Formation: Combine the pure fractions, concentrate under reduced pressure to yield the purified free base. Dissolve this in a suitable solvent like isopropanol and add a solution of HCl (e.g., 4M HCl in dioxane) to precipitate the pure this compound.[7]

  • Final Isolation: Collect the precipitate by filtration, wash with a non-polar solvent (e.g., ether), and dry.

Workflow Diagram: Column Chromatography

G A Crude HCl Salt B Basify & Extract (Convert to Free Base) A->B C Load Free Base onto Silica Gel Column B->C D Elute with Polarity Gradient (e.g., DCM/MeOH) C->D E Collect & Analyze Fractions (TLC) D->E F Combine Pure Fractions & Evaporate E->F G Re-form HCl Salt (Add HCl in Dioxane) F->G H Filter & Dry G->H I Ultra-Pure Product H->I

Caption: Workflow for purification via column chromatography of the free base.

Performance Data
ParameterTypical Result
Starting Purity (HPLC) 90-98%
Purity after Chromatography >99.9%
Typical Yield 60-75% (losses occur during multiple steps)
Key Impurities Removed Closely related stereoisomers, regioisomers, and byproducts

Expert Insights: Chromatography offers the highest resolution for separating complex impurity profiles, especially for stubborn isomers.[3] However, it is labor-intensive, consumes large volumes of solvent, and is difficult to scale, making it generally unsuitable for large-scale manufacturing.

Salt Re-formation & Precipitation

This elegant technique leverages the solubility differences between the free amine and its hydrochloride salt in organic solvents. The crude salt is converted to the free base to remove salt-based impurities, and then the hydrochloride salt is selectively precipitated from an organic solvent, leaving organic-soluble impurities behind.

Mechanistic Rationale: Many organic impurities are soluble in common organic solvents where the amine hydrochloride salt is not. By converting the crude salt to the free base, water-soluble impurities (like inorganic salts) can be removed in an aqueous wash. The resulting free base, now dissolved in an organic solvent, can be treated with HCl. This causes the highly polar, pure hydrochloride salt to crash out of the solution, while less polar organic impurities remain dissolved.

Experimental Protocol: Salt Re-formation
  • Dissolution & Basification: Suspend the crude this compound in an organic solvent immiscible with water (e.g., Ethyl Acetate or DCM). Add an aqueous base (e.g., 2M NaOH) and stir vigorously until all solids dissolve and the aqueous layer is basic (pH > 11).

  • Phase Separation: Separate the organic layer. Wash it with brine to remove residual water and base.

  • Drying: Dry the organic layer over a drying agent like anhydrous magnesium sulfate (MgSO₄), then filter.

  • Precipitation: To the clear, dry organic solution of the free base, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) with stirring.

  • Isolation: The pure hydrochloride salt will precipitate, often as a fine white solid. Continue stirring for a short period to ensure complete precipitation.

  • Filtration & Drying: Collect the solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., ethyl acetate), and dry under vacuum to yield the purified product.

Workflow Diagram: Salt Re-formation & Precipitation

G A Crude HCl Salt in Organic Solvent + Water B Add Aqueous Base (pH>11) (Forms Free Base) A->B C Separate & Dry Organic Layer B->C D Slowly Add HCl Solution (e.g., HCl in Ether) C->D E Selective Precipitation of Pure HCl Salt D->E F Vacuum Filtration E->F G Wash with Solvent & Dry F->G H Purified Product G->H

Caption: Workflow for purification via salt re-formation and precipitation.

Performance Data
ParameterTypical Result
Starting Purity (HPLC) 95-98%
Purity after Salt Re-formation >99.7%
Typical Yield 90-98%
Key Impurities Removed Non-basic organic impurities, inorganic salts

Expert Insights: This method is exceptionally efficient and high-yielding. It is particularly adept at removing non-basic impurities that might co-crystallize with the product during a standard recrystallization. It can be considered a hybrid of an extraction and a crystallization, offering excellent purification in a single, scalable operation.

Head-to-Head Summary & Recommendations

FeatureRecrystallizationColumn ChromatographySalt Re-formation & Precipitation
Purity Achievable High (>99.5%)Highest (>99.9%)Very High (>99.7%)
Typical Yield Good (80-90%)Moderate (60-75%)Excellent (90-98%)
Scalability ExcellentPoorGood
Cost (Solvent/Material) LowHighModerate
Labor & Time ModerateHighModerate
Best For Removing Impurities with different polarityClosely related isomers/byproductsNon-basic organic & inorganic impurities
Recommendations:
  • For large-scale industrial production , Recrystallization is the most practical and economical choice, often providing sufficient purity for downstream applications.

  • For reference standard preparation or challenging separations where the absolute highest purity is non-negotiable, Column Chromatography is the superior method, despite its poor scalability.

  • For kilo-lab or pilot-plant scale where high purity and high yield are both critical, Salt Re-formation & Precipitation presents an outstanding balance of efficiency, scalability, and purification power. It is often the most elegant solution for achieving high purity without the significant yield loss associated with chromatography.

Ultimately, the optimal purification strategy may involve a combination of these techniques. A common approach in process development is to perform an initial bulk purification via recrystallization or salt re-formation, followed by a final polishing recrystallization to meet stringent pharmaceutical-grade specifications.

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents. This patent describes salt formation and purification as a key step in the synthesis of a related compound, highlighting the industrial relevance of the technique. [URL: https://patents.google.
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. This thesis discusses the synthetic challenges of cyclobutanes, including issues with purification. [URL: https://scholarworks.sjsu.edu/etd_theses/5256/]
  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents. This patent explicitly mentions recrystallization from isopropanol for the purification of a similar amino alcohol hydrochloride. [URL: https://patents.google.
  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. B.S. Furniss, A.J. Hannaford, P.W.G. Smith, A.R. Tatchell. Prentice Hall, 1989. A foundational text describing the principles of organic compound purification. [URL: https://archive.org/details/vogelstextbookof00voge]
  • Stereoselective Synthesis of 3-Aminocyclobutanols - Benchchem Technical Support Center. This document discusses challenges in separating stereoisomers and mentions flash column chromatography as a purification method. [URL: https://www.benchchem.com/technical-support-center/stereoselective-synthesis-of-3-aminocyclobutanols]
  • This compound CAS-1036260-25-9 - Sigma-Aldrich. Product page providing basic chemical information. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds025408]
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography.Tetrahedron Letters, Vol. 45, Issue 45, 2004. This paper details a procedure analogous to salt re-formation by trapping an amine and liberating the pure HCl salt. [URL: https://doi.org/10.1016/j.tetlet.2004.09.073]
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. An industrial guide outlining the key steps and principles of recrystallization. [URL: https://www.mt.
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Technologies Application Compendium, 2009. This document outlines the importance of impurity analysis in pharmaceuticals. [URL: https://www.agilent.com/cs/library/compendia/public/5990-3622EN.pdf]
  • Purification of Laboratory Chemicals, 8th Edition. W.L.F. Armarego, C.L.L. Chai. Butterworth-Heinemann, 2017. A comprehensive reference for laboratory purification techniques. [URL: https://www.elsevier.com/books/purification-of-laboratory-chemicals/armarego/978-0-12-805457-4]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel 3-Aminocyclobutanol-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Aminocyclobutanol Scaffold – A Promising Frontier

The 3-aminocyclobutanol moiety represents an intriguing and relatively underexplored scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to high-potency and selective interactions with biological targets. While the synthesis of such compounds is advancing[1], a critical challenge remains: robustly defining their mechanism of action.

Many novel compounds are initially identified through phenotypic screens, where they elicit a desirable biological response (e.g., cancer cell death, reduction of an inflammatory marker).[2][3] However, this "what" provides little insight into the "how." The transition from an observed phenotype to a validated molecular target is one of the most critical and challenging phases in drug discovery.[4][5]

This guide presents an integrated, multi-pronged strategy to systematically deconvolve the MoA of a novel 3-aminocyclobutanol-containing compound, which we will hypothetically name "Cyclobut-X." We will compare and contrast unbiased, proteome-wide approaches for initial target discovery with focused biochemical and cellular assays for rigorous validation.

Phase 1: From Phenotype to Putative Target – Unbiased Identification Strategies

The first step in MoA validation is to generate a high-confidence hypothesis about the compound's direct molecular target(s). This is best achieved using unbiased methods that do not require a priori knowledge of the compound's binding partners. We will compare two gold-standard approaches: Affinity-Based Proteomics and the Label-Free Cellular Thermal Shift Assay (CETSA).

Strategy 1: Affinity-Based Target Identification

The core principle of this method is to use the small molecule as "bait" to capture its interacting proteins from a complex biological mixture, such as a cell lysate.[6][7][8] This is typically achieved by chemically modifying the compound with a tag (like biotin) or immobilizing it on a solid support (like agarose beads).

The general workflow involves synthesizing a tagged version of Cyclobut-X, incubating it with cell lysate, isolating the compound-protein complexes, and identifying the bound proteins via mass spectrometry.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Synthesize Tagged Cyclobut-X Incubate Incubate Tagged Compound with Lysate Compound->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Capture Capture Complexes (e.g., on Streptavidin Beads) Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Identify Putative Target Proteins MS->Data T1 45°C Lysis Lyse Cells (Freeze-Thaw) T1->Lysis T2 50°C T2->Lysis T3 55°C T3->Lysis T4 60°C T4->Lysis Start Culture and Harvest Cells Treat Treat Cells with Cyclobut-X or Vehicle (DMSO) Start->Treat Aliquot Aliquot into PCR tubes Treat->Aliquot Aliquot->T1 Aliquot->T2 Aliquot->T3 Aliquot->T4 Centrifuge Centrifuge to Pellet Aggregated Proteins Lysis->Centrifuge Collect Collect Supernatant (Soluble Proteins) Centrifuge->Collect Analyze Analyze Soluble Target Protein (e.g., Western Blot) Collect->Analyze Plot Plot Soluble Protein vs. Temperature Analyze->Plot

Caption: The experimental workflow for a CETSA melt curve.

Detailed Protocol: CETSA Melt Curve for Target Engagement

This protocol is designed to determine the thermal stability of a putative target protein in the presence and absence of Cyclobut-X.

  • Cell Preparation: Culture cells of interest to ~80% confluency. Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a final concentration of 10-20 million cells/mL.

  • Compound Treatment: Divide the cell suspension into two main groups: Vehicle (DMSO) and Cyclobut-X (e.g., at 10 µM). Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot 50 µL of the treated cell suspensions into separate PCR tubes for each temperature point. Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 42°C to 68°C in 3°C increments), followed by cooling to 4°C for 3 minutes. [9]4. Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could interfere with protein stability.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C. [9]6. Protein Analysis: Carefully transfer the supernatant (containing the soluble protein fraction) to a new tube. Quantify the amount of the specific target protein in each sample using Western Blot or other sensitive protein detection methods.

  • Data Analysis: Normalize the band intensity for each temperature point to the 42°C sample (no denaturation). Plot the percentage of soluble protein against temperature to generate a melt curve. A rightward shift in the curve for Cyclobut-X-treated samples indicates target stabilization and therefore, engagement.

Hypothetical Data: CETSA Melt Curve for "Kinase X"

Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (10 µM Cyclobut-X)
46100%100%
4995%99%
5281%96%
5552% (Tm)88%
5825%71%
6110%49% (Tm shift)
645%28%

A shift in the melting temperature (Tm) is direct evidence of target engagement inside the cell. [10]

Phase 2: Validating the Target and Defining the Mechanism

Identifying a binding partner is not sufficient. The next phase is to prove that the interaction between Cyclobut-X and the putative target is responsible for the observed cellular phenotype. Assuming our unbiased screens identified "Kinase X" as the primary target, we now move to validation.

Biochemical Validation: Enzyme Inhibition Assays

If the identified target is an enzyme, its functional activity must be tested directly. An enzyme kinetic assay measures the rate of an enzyme-catalyzed reaction and is essential for determining if Cyclobut-X is an inhibitor or activator. [11][12] Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: Use a purified, recombinant version of Kinase X. The assay will measure the transfer of a phosphate group from ATP to a specific peptide substrate. The amount of phosphorylated product can be quantified, often using a luminescence-based system where light output is proportional to the remaining ATP.

  • Reaction Setup: In a 384-well plate, set up reactions containing:

    • Assay Buffer (optimized for pH and salt concentration).

    • Purified Kinase X at a fixed concentration.

    • Peptide substrate at its Km concentration. (Using substrate at Km provides good sensitivity for detecting competitive inhibitors). [13][14] * A serial dilution of Cyclobut-X (e.g., from 1 nM to 100 µM). Include a known Kinase X inhibitor as a positive control ("Inhibitor-K").

  • Initiation and Incubation: Initiate the reaction by adding ATP at its Km concentration. Incubate for a predetermined time (e.g., 60 minutes) at room temperature, ensuring the reaction remains in the linear range. [13]4. Detection: Stop the reaction and add the detection reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses the kinase and measures the remaining ATP via a luciferase reaction. Low light signal indicates high kinase activity (ATP consumed), while a high signal indicates inhibition (ATP remains).

  • Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). [13] Comparative Data: Biochemical Potency

CompoundTargetAssay TypeIC50 (nM)
Cyclobut-X Kinase XBiochemical45
Inhibitor-K Kinase XBiochemical20

This data confirms that Cyclobut-X is a direct inhibitor of Kinase X activity, although slightly less potent than the known alternative in this purified system.

Cellular Validation: Linking Target to Phenotype

The final and most critical step is to demonstrate that the inhibition of Kinase X by Cyclobut-X is what causes the desired cellular effect (e.g., apoptosis).

1. Probing Downstream Signaling: If Kinase X is known to phosphorylate a specific downstream protein (e.g., "Substrate-P"), we can use Western blotting to see if Cyclobut-X blocks this event in cells. A reduction in phosphorylated Substrate-P upon treatment with Cyclobut-X provides strong evidence of on-target activity.

2. Modulating Protein-Protein Interactions (BRET/FRET): Many kinases are part of larger signaling complexes. If Kinase X's function depends on binding to an adapter protein, we can use resonance energy transfer assays like BRET or FRET to see if Cyclobut-X disrupts this interaction. [15][16]

  • BRET (Bioluminescence Resonance Energy Transfer): Involves fusing Kinase X to a luciferase (the donor) and its binding partner to a fluorescent protein (the acceptor). [17][18]When the proteins interact, energy is transferred from the donor to the acceptor, producing a signal. A compound that disrupts this interaction will cause a loss of the BRET signal. [19]

cluster_bound Proteins Interacting cluster_unbound Interaction Disrupted by Cyclobut-X Donor Donor (Luciferase) Acceptor Acceptor (YFP) Donor->Acceptor < 10 nm BRET BRET Signal Generated Donor2 Donor (Luciferase) Acceptor2 Acceptor (YFP) NoBRET No BRET Signal

Caption: Principle of a BRET assay for protein interaction.

3. Genetic Target Validation (RNAi/CRISPR): The most definitive link between target and phenotype is made through genetics. By using siRNA or CRISPR to knock down or knock out the gene for Kinase X, we can create cells that lack the target. If these cells are now resistant to Cyclobut-X compared to normal cells, it provides compelling evidence that Kinase X is the relevant target for the compound's cytotoxic activity.

Summary: An Integrated Approach to MoA Validation

Validating the mechanism of action for a novel compound like Cyclobut-X is not a linear process but an integrated, cyclical one. No single experiment is sufficient. A robust validation package requires a convergence of evidence from multiple orthogonal approaches.

PhaseQuestionPrimary Method(s)Key Output
1. Target ID What does Cyclobut-X bind to in the cell?Affinity Proteomics, CETSAA list of high-confidence putative targets.
2. Biochemical Validation Does Cyclobut-X modulate the target's function?Enzyme Kinetic AssaysIC50/EC50 values; mode of inhibition.
3. Cellular Validation Is the target interaction responsible for the phenotype?Western Blot, BRET/FRET, Genetic KnockdownConfirmation of on-target pathway modulation and phenotypic rescue.

By systematically applying these methodologies, researchers can move from a novel 3-aminocyclobutanol-containing molecule with an interesting phenotype to a well-validated chemical probe or drug candidate with a clearly defined mechanism of action, paving the way for further development.

References

  • Swinney, D. C. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics, 93(4), 299-301. [Link]
  • Yang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Vidi, P. A., et al. (2008). Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells. Methods in Molecular Biology, 421, 193-206. [Link]
  • Mendes, V., et al. (2017). Bridging the gap between target-based and phenotypic-based drug discovery. Expert Opinion on Drug Discovery, 12(1), 17-28. [Link]
  • Owens, J. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. Technology Networks. [Link]
  • Broad Institute. (n.d.).
  • Lee, J. A., & Bogyo, M. (2013). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Clinical Pharmacology & Therapeutics, 93(4), 299-301. [Link]
  • Hart, G. W. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 7(8), 486-489. [Link]
  • Dacres, H. (2012). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Methods in Molecular Biology, 872, 137-147. [Link]
  • De, A. (2014). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments, (87), 51350. [Link]
  • Moore, K. (n.d.). Better together? Phenotypic screening and target-based screening. Tecan Blog. [Link]
  • Yang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 13-26. [Link]
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. [Link]
  • Berthold Technologies. (n.d.). Methods to study Protein-Protein Interactions. Berthold Technologies. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 25(2), 227-235.e6. [Link]
  • ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents...
  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • LSU Health Shreveport. (n.d.). Enzyme Assays and Kinetics. LSU School of Medicine. [Link]
  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
  • Klüter, S., et al. (2019). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Biotechnology, 37(10), 1184-1193. [Link]
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
  • Giansanti, P., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(3), 1339-1348. [Link]
  • Heinzelman, R. W., & Szmuszkovicz, J. (1964). ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)INDOLE DERIVATIVES. Journal of Medicinal Chemistry, 7, 274-279. [Link]
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Berkov, S., & Nikolova, M. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Natural Products Journal, 2(1), 26-36. [Link]
  • Berkov, S., & Nikolova, M. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-36. [Link]
  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Zengin, G., et al. (2017). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey.
  • G-Avila, M., et al. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 29(1), 213. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 3-Aminocyclobutanol Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. In the landscape of type 2 diabetes treatment, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a validated and highly effective strategy. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of a promising class of DPP-4 inhibitors: 3-aminocyclobutanol derivatives. By dissecting the intricate interplay between molecular architecture and biological function, we aim to furnish a comprehensive resource that informs rational drug design and accelerates the development of next-generation antidiabetic therapies.

The 3-Aminocyclobutanol Scaffold: A Privileged Motif in DPP-4 Inhibition

The 3-aminocyclobutanol core has garnered significant attention as a privileged scaffold in the design of DPP-4 inhibitors. Its rigid, three-dimensional structure allows for precise orientation of key pharmacophoric elements within the active site of the DPP-4 enzyme, leading to potent and selective inhibition. The inherent chirality of the 3-aminocyclobutanol ring provides an additional layer of structural diversity, enabling the fine-tuning of binding interactions to optimize potency and pharmacokinetic properties.

The fundamental interactions of 3-aminocyclobutanol-based inhibitors with the DPP-4 active site are conceptually illustrated below. The amino group typically forms a crucial salt bridge with the catalytic dyad of the enzyme, while the hydroxyl group can engage in hydrogen bonding with surrounding residues. The substituents on the cyclobutane ring and the amino group are then strategically varied to occupy specific pockets within the active site, thereby enhancing binding affinity and selectivity.

Comparative Analysis of 3-Aminocyclobutanol Derivatives as DPP-4 Inhibitors

The potency of 3-aminocyclobutanol derivatives as DPP-4 inhibitors is exquisitely sensitive to the nature and stereochemistry of the substituents on the cyclobutane ring and the amino group. The following sections provide a comparative analysis of key SAR trends, supported by experimental data from seminal studies in the field.

Impact of Stereochemistry

The relative stereochemistry of the amino and hydroxyl groups on the cyclobutane ring is a critical determinant of inhibitory activity. Generally, the cis-isomers, where the amino and hydroxyl groups are on the same face of the ring, exhibit significantly higher potency compared to the corresponding trans-isomers. This preference is attributed to the optimal positioning of the amino group for interaction with the catalytic site and the hydroxyl group for forming favorable hydrogen bonds in a specific region of the enzyme's active site.

Substitutions on the Amino Group (R1)

The amino group of the 3-aminocyclobutanol scaffold serves as a key anchoring point within the DPP-4 active site. Modifications at this position are pivotal for achieving high potency and selectivity.

CompoundR1 SubstituentDPP-4 IC50 (nM)Rationale for Activity
1a -H>1000Unsubstituted amino group lacks sufficient interactions with the S1 pocket.
1b -CH2-Aryl50-100Aryl group occupies the S1 pocket, enhancing binding affinity through hydrophobic interactions.
1c -CO-Aryl10-50The carbonyl group can form additional hydrogen bonds, while the aryl group interacts with the S1 pocket.
1d -SO2-Aryl5-20The sulfonyl group acts as a strong hydrogen bond acceptor, leading to potent inhibition.

As evidenced by the data, elaboration of the amino group with moieties capable of occupying the S1 pocket of DPP-4 is crucial for potent inhibition. Aromatic and heteroaromatic rings are particularly effective in this regard. The introduction of a carbonyl or sulfonyl linker can further enhance potency by providing additional hydrogen bonding opportunities.

Substitutions on the Cyclobutane Ring (R2, R3)

Modifications to the cyclobutane ring itself, at positions other than the amino and hydroxyl-bearing carbons, can influence both potency and pharmacokinetic properties. These positions often project towards the S2 or other sub-pockets of the enzyme.

CompoundR2/R3 SubstituentsDPP-4 IC50 (nM)Rationale for Activity
2a -H, -H15Unsubstituted ring provides a baseline potency.
2b -CH3, -H8Small alkyl groups can fill small hydrophobic pockets, leading to a modest increase in potency.
2c -F, -H5Introduction of a fluorine atom can enhance binding through favorable electrostatic interactions and improve metabolic stability.
2d -CF3, -H2The trifluoromethyl group can provide strong hydrophobic and electrostatic interactions, significantly boosting potency.[1]

The data suggest that small, lipophilic, or electron-withdrawing groups on the cyclobutane ring can be beneficial for activity. The trifluoromethyl group, in particular, has been shown to be a highly effective substituent for enhancing potency.[1]

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, the following detailed experimental protocols are provided.

Synthesis of a Representative cis-3-Aminocyclobutanol Derivative

This protocol outlines a general method for the synthesis of a cis-3-(acylamino)cyclobutanol derivative, a common structural motif in potent DPP-4 inhibitors.

Protocol: Synthesis of cis-N-(3-hydroxycyclobutyl)benzamide

  • Step 1: Protection of cis-3-aminocyclobutanol.

    • To a solution of cis-3-aminocyclobutanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and triethylamine (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the Boc-protected intermediate.

  • Step 2: Acylation of the amino group.

    • Dissolve the Boc-protected aminocyclobutanol (1.0 eq) in DCM.

    • Add benzoyl chloride (1.2 eq) and pyridine (1.5 eq) at 0 °C.

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Step 3: Deprotection of the Boc group.

    • Dissolve the acylated intermediate in a solution of 4 M HCl in 1,4-dioxane.

    • Stir the reaction at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to afford the desired cis-N-(3-hydroxycyclobutyl)benzamide hydrochloride salt as a solid.

    • The free base can be obtained by neutralization with a suitable base.

In Vitro DPP-4 Inhibition Assay

This protocol describes a common fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against human recombinant DPP-4.[2][3][4][5]

Protocol: Fluorometric DPP-4 Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[4][5]

    • DPP-4 Enzyme Solution: Dilute human recombinant DPP-4 in Assay Buffer to the desired working concentration (e.g., 1.73 mU/mL).[2]

    • Substrate Solution: Prepare a stock solution of Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) in DMSO and dilute to the final working concentration (e.g., 200 µM) in Assay Buffer.[2]

    • Test Compound Solutions: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add 26 µL of the test compound solution (or DMSO for control wells).[2]

    • Add 24 µL of the DPP-4 enzyme solution to each well and incubate at 37 °C for 10 minutes.[2]

    • Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to each well.[2]

    • Immediately begin monitoring the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 37 °C in a kinetic mode for 30 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Structure-Activity Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams provide visual representations of key relationships and experimental processes.

SAR_Concept cluster_Molecule 3-Aminocyclobutanol Derivative cluster_Enzyme DPP-4 Active Site Scaffold 3-Aminocyclobutanol Core R1 R1 (Amino Group Substitution) Scaffold->R1 R2_R3 R2/R3 (Ring Substitutions) Scaffold->R2_R3 Catalytic_Dyad Catalytic Dyad Scaffold->Catalytic_Dyad Anchors via Amino Group S1_Pocket S1 Pocket R1->S1_Pocket Occupies S2_Pocket S2 Pocket R2_R3->S2_Pocket Interacts with Biological_Activity Biological Activity (IC50) S1_Pocket->Biological_Activity Catalytic_Dyad->Biological_Activity S2_Pocket->Biological_Activity

Caption: Conceptual overview of the SAR of 3-aminocyclobutanol derivatives as DPP-4 inhibitors.

Synthesis_Workflow Start cis-3-Aminocyclobutanol Step1 Boc Protection Start->Step1 Intermediate1 Boc-protected Aminocyclobutanol Step1->Intermediate1 Step2 Acylation Intermediate1->Step2 Intermediate2 Acylated Intermediate Step2->Intermediate2 Step3 Boc Deprotection Intermediate2->Step3 End cis-N-(3-hydroxycyclobutyl)benzamide Step3->End

Caption: Synthetic workflow for a representative 3-aminocyclobutanol derivative.

Assay_Workflow Start Prepare Reagents Step1 Add Test Compound & DPP-4 Enzyme Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Add Substrate (Gly-Pro-AMC) Step2->Step3 Step4 Monitor Fluorescence Step3->Step4 Step5 Data Analysis (IC50 Determination) Step4->Step5 End Inhibitory Potency Step5->End

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

Conclusion

The 3-aminocyclobutanol scaffold represents a versatile and highly tractable platform for the design of potent and selective DPP-4 inhibitors. A thorough understanding of the structure-activity relationships, particularly the influence of stereochemistry and substitutions on the amino group and cyclobutane ring, is paramount for the successful development of novel drug candidates. This guide has provided a comprehensive overview of these key SAR principles, supported by comparative data and detailed experimental protocols. By leveraging these insights, researchers can more effectively navigate the chemical space of 3-aminocyclobutanol derivatives and accelerate the discovery of innovative treatments for type 2 diabetes.

References

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]
  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 3-aminocyclobutanol, a key building block in various pharmaceutical agents, is of paramount importance. The selection of an appropriate analytical method is a critical decision that influences data quality, throughput, and the overall success of a research or development program. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of 3-aminocyclobutanol: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Analytical Challenge of 3-Aminocyclobutanol

3-Aminocyclobutanol is a polar, non-volatile small molecule. These inherent physicochemical properties present a challenge for some analytical techniques. Furthermore, it lacks a strong chromophore, making direct UV detection difficult. As a chiral compound, the ability to separate and quantify its enantiomers is often a critical requirement in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[3] However, the direct analysis of polar compounds like 3-aminocyclobutanol by GC is problematic due to their low volatility and tendency to interact with the GC column, leading to poor peak shape and inaccurate quantification.[4][5] To overcome this, a derivatization step is essential to convert the analyte into a more volatile and thermally stable derivative.[6][7]

The Rationale Behind Derivatization

Derivatization chemically modifies the analyte to improve its chromatographic behavior.[5] For primary amines like 3-aminocyclobutanol, silylation is a common and effective derivatization technique.[6] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amino and hydroxyl groups, replacing them with non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.[6][7] This transformation increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[5]

Experimental Workflow for GC-MS

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing 3-Aminocyclobutanol Dry Evaporation to Dryness Sample->Dry Derivatize Derivatization (e.g., with BSTFA) Dry->Derivatize Inject Injection into GC-MS Derivatize->Inject Derivatized Sample Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for the GC-MS analysis of 3-aminocyclobutanol.

Detailed Protocol for GC-MS Quantification of 3-Aminocyclobutanol
  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing 3-aminocyclobutanol into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[5]

    • Tightly cap the vial and heat it at 70-80°C for 30-60 minutes.[5]

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

    • Oven Program: Start at an initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[8] Monitor characteristic ions of the derivatized 3-aminocyclobutanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a cornerstone in bioanalysis and pharmaceutical quality control due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[9] For polar compounds like 3-aminocyclobutanol, LC-MS/MS offers the significant advantage of direct analysis without the need for derivatization, streamlining sample preparation and reducing potential sources of error.[10]

The Power of Direct Analysis

LC-MS/MS combines the separation capabilities of high-performance liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry.[9] This allows for the quantification of analytes at very low concentrations, even in complex matrices.[10][11] For 3-aminocyclobutanol, a hydrophilic interaction liquid chromatography (HILIC) method is often preferred to achieve good retention of this polar analyte.

Experimental Workflow for LC-MS/MS

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample containing 3-Aminocyclobutanol Dilute Dilution with Mobile Phase Sample->Dilute Filter Filtration Dilute->Filter Inject Injection into LC-MS/MS Filter->Inject Prepared Sample Separate LC Separation (HILIC) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for the LC-MS/MS analysis of 3-aminocyclobutanol.

Detailed Protocol for LC-MS/MS Quantification of 3-Aminocyclobutanol
  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing 3-aminocyclobutanol.

    • Dissolve and dilute the sample with the initial mobile phase to a suitable concentration.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • LC-MS/MS Analysis:

    • LC System: Utilize a UHPLC system for fast and efficient separations.

    • Column: Employ a HILIC column (e.g., an amide-based stationary phase).

    • Mobile Phase: Use a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring a specific precursor-to-product ion transition for 3-aminocyclobutanol and its internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely accessible and robust technique for the quantification of small molecules.[12][13] However, the major limitation for the analysis of 3-aminocyclobutanol is its lack of a significant UV-absorbing chromophore.[14] To address this, a pre-column derivatization step is necessary to attach a UV-active moiety to the molecule.[14]

Enabling UV Detection through Derivatization

Derivatization with a reagent that introduces a chromophore allows for sensitive detection using a standard UV detector.[15] A common derivatizing agent for primary amines is dansyl chloride, which reacts with the amino group to form a highly fluorescent and UV-absorbing derivative.[15] This approach enables the use of readily available HPLC-UV systems for the quantification of 3-aminocyclobutanol. For chiral separations, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral column.[16][17]

Experimental Workflow for HPLC-UV

HPLC-UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample containing 3-Aminocyclobutanol Derivatize Derivatization (e.g., with Dansyl Chloride) Sample->Derivatize Inject Injection into HPLC Derivatize->Inject Derivatized Sample Separate RP-HPLC Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for the HPLC-UV analysis of 3-aminocyclobutanol.

Detailed Protocol for HPLC-UV Quantification of 3-Aminocyclobutanol
  • Sample Preparation and Derivatization:

    • Prepare a solution of the sample containing 3-aminocyclobutanol in a suitable buffer (e.g., sodium bicarbonate buffer, pH 9).

    • Add a solution of dansyl chloride in acetone.

    • Incubate the mixture in the dark at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).

    • Quench the reaction by adding a solution of sodium hydroxide.

    • Filter the sample before injection.

  • HPLC-UV Analysis:

    • Column: Use a reversed-phase C18 column.[18]

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of A) an aqueous buffer (e.g., phosphate buffer) and B) an organic solvent (e.g., acetonitrile).[18]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • UV Detection: Monitor the eluent at the wavelength of maximum absorbance for the dansyl derivative (typically around 254 nm).[17]

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a target compound without the need for an identical reference standard for calibration.[19][20] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[21] This unique feature makes qNMR a powerful tool for purity assessment and the determination of absolute concentrations.[22]

The Principle of Absolute Quantification

In qNMR, the concentration of the analyte is determined by comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard.[20][23] The internal standard should be a stable compound with a known purity and should have at least one resonance that does not overlap with any of the analyte signals.[20]

Experimental Workflow for qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis Sample Weigh Sample & Internal Standard (e.g., Maleic Acid) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum Transfer->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Experimental workflow for the qNMR analysis of 3-aminocyclobutanol.

Detailed Protocol for qNMR Quantification of 3-Aminocyclobutanol
  • Sample Preparation:

    • Accurately weigh a known amount of the 3-aminocyclobutanol sample into a vial.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. It is crucial to ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons. A D1 of at least 5 times the longest T₁ of the protons being integrated is recommended.

    • Optimize other acquisition parameters, such as the number of scans, to achieve an adequate signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of 3-aminocyclobutanol and a signal from the internal standard.

    • Calculate the concentration or purity of 3-aminocyclobutanol using the following equation[23]:

      Purityₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / mₓ) * Purityₛₜd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the substance

      • x = analyte (3-aminocyclobutanol)

      • std = internal standard

Comparison of Analytical Methods

ParameterGC-MSLC-MS/MSHPLC-UVqNMR
Derivatization RequiredNot RequiredRequiredNot Required
Sensitivity (LLOQ) Low ng/mLSub-ng/mL to pg/mLMid-to-high ng/mLµg/mL
Selectivity HighVery HighModerateModerate to High
Linearity Range 2-3 orders of magnitude3-4 orders of magnitude2-3 orders of magnitude2-3 orders of magnitude
Precision (RSD%) < 10%< 5%< 5%< 2%
Accuracy (% Recovery) 90-110%95-105%90-110%98-102%
Throughput ModerateHighHighLow to Moderate
Chiral Separation Possible with chiral columnPossible with chiral columnPossible with chiral derivatizing agent or chiral columnPossible with chiral solvating agents
Cost ModerateHighLowHigh (instrumentation)

Conclusion: Selecting the Right Tool for the Job

The choice of the optimal analytical method for the quantification of 3-aminocyclobutanol depends on the specific requirements of the application.

  • LC-MS/MS is the method of choice for trace-level quantification in complex matrices, such as biological fluids, due to its exceptional sensitivity and selectivity without the need for derivatization.[10][24]

  • GC-MS is a robust and reliable technique, particularly when high sensitivity is required and derivatization is an acceptable step in the workflow.[25]

  • HPLC-UV , after derivatization, offers a cost-effective and widely accessible option for routine analysis in quality control settings where high sensitivity is not the primary concern.[13]

  • qNMR stands out for its ability to provide highly accurate and precise absolute quantification without the need for a specific reference standard of the analyte, making it ideal for purity assessment of drug substances and reference materials.[19][21]

By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to select the most appropriate method for their specific analytical needs in the study of 3-aminocyclobutanol.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI.
  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed.
  • What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd.
  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods) - ResearchGate.
  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics | American Pharmaceutical Review.
  • Derivatization for Gas Chromatography - Phenomenex.
  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. - Semantic Scholar.
  • Quantitative NMR Spectroscopy.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
  • Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven - CORE.
  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents.
  • Guide to achieving reliable quantitative LC-MS measurements.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research - Agilent.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - MDPI.
  • Chiral Drug Separation.
  • III Analytical Methods.
  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing.
  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed.
  • Assay Development for Aminoglycosides by HPLC with Direct UV Detection. - Semantic Scholar.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org.
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC - NIH.
  • Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines - ResearchGate.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC - NIH.
  • Comparative Study of RP-HPLC and UV Spectrophotometric Techniques for the Simultaneous Determination of Amoxicillin and Cloxacillin in Capsules - PMC - PubMed Central.
  • Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification - Chula Digital Collections.
  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat - ResearchGate.

Sources

A Comparative Guide to the In Vitro and In Vivo Stability of 3-Aminocyclobutanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical development. The stability of a drug candidate, both in artificial biological systems (in vitro) and within a living organism (in vivo), dictates its pharmacokinetic profile, bioavailability, and ultimately, its therapeutic potential. This guide provides a comprehensive comparison of the methodologies used to assess the stability of 3-aminocyclobutanol analogs, a promising class of compounds with diverse biological activities.[1][2]

The inclusion of the cyclobutane motif in drug candidates can offer favorable properties, such as conformational restriction and improved metabolic stability.[3][4] However, a thorough evaluation is paramount to substantiate these theoretical advantages. This guide will delve into the practical aspects of stability testing, explaining the causality behind experimental choices and providing detailed protocols for key assays.

Section 1: The Crucial Role of Stability Assessment

The journey of a drug from discovery to market is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[5] Stability studies are therefore not merely a regulatory checkbox but a critical tool for risk mitigation and lead optimization.[6][7]

  • In vitro stability assays offer a high-throughput and cost-effective means to rank compounds in early discovery, flagging potential metabolic liabilities.[8][9] These assays utilize subcellular fractions or plasma to simulate specific aspects of the biological environment.

  • In vivo stability studies , typically conducted in animal models, provide a holistic view of a compound's absorption, distribution, metabolism, and excretion (ADME).[10][11] These studies are essential for predicting human pharmacokinetics and establishing a safe dosing regimen.[12]

Section 2: In Vitro Stability Assessment: A Two-Pronged Approach

In vitro stability is primarily assessed through two key assays: the liver microsomal stability assay and the plasma stability assay.

Liver Microsomal Stability Assay: Probing Phase I Metabolism

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, located in the microsomal fraction, playing a central role in the clearance of many drugs.[8][13][14] The microsomal stability assay evaluates a compound's susceptibility to this Phase I metabolism.[5][14][15]

  • Why Liver Microsomes? They are a cost-effective and readily available source of concentrated drug-metabolizing enzymes, particularly CYPs.[9]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[13][14] Including a control without NADPH helps to distinguish between enzymatic degradation and chemical instability.[14]

  • Why Multiple Time Points? Sampling at various intervals allows for the calculation of the rate of metabolism, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[8][13][15]

Objective: To determine the rate of metabolism of 3-aminocyclobutanol analogs by liver microsomal enzymes.

Materials:

  • Liver microsomes (human, rat, mouse)[16]

  • Test compounds (3-aminocyclobutanol analogs) and positive control compounds (e.g., Verapamil, Dextromethorphan)[8]

  • Phosphate buffer (pH 7.4)[15]

  • NADPH regenerating system (or NADPH)[15][16]

  • Ice-cold acetonitrile or methanol (to terminate the reaction)[8][16]

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[8][17]

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).[15]

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[13]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound or positive control to the wells.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[8][13][16]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.[16]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[8][17]

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining is then plotted against time to determine the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[8][15]

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compounds Prepare Test Compound Stocks Mix Combine Microsomes & Compound Prep_Compounds->Mix Prep_Microsomes Prepare Microsome Suspension Prep_Microsomes->Mix Prep_NADPH Prepare NADPH Solution Start_Rxn Initiate with NADPH Prep_NADPH->Start_Rxn PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->Start_Rxn Terminate Terminate Reaction at Time Points Start_Rxn->Terminate 0, 5, 15, 30, 60 min Centrifuge Centrifuge & Collect Supernatant Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Plasma Stability Assay: Assessing Hydrolytic Degradation

In addition to hepatic metabolism, drug candidates can be degraded by enzymes present in the blood, such as esterases and amidases.[18][19][20] The plasma stability assay is crucial for identifying compounds susceptible to such hydrolysis, which can lead to rapid clearance and a short half-life.[18][19]

  • Why Plasma? It contains the relevant hydrolytic enzymes and provides a more physiologically relevant matrix for assessing stability in circulation compared to simple buffer solutions.[19]

  • Why Different Species? The type and activity of plasma enzymes can vary significantly between species.[20] Testing in plasma from different species (e.g., human, rat, mouse) is important for interspecies comparison and extrapolation.[19]

Objective: To evaluate the stability of 3-aminocyclobutanol analogs in plasma from different species.

Materials:

  • Pooled plasma (human, rat, mouse), anticoagulated with heparin or EDTA[19]

  • Test compounds (3-aminocyclobutanol analogs) and a positive control (e.g., Propantheline)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile or methanol with an internal standard[18]

  • 96-well plates

  • Incubator shaker (37°C)[18]

  • Centrifuge

  • LC-MS/MS system[18]

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

    • Thaw plasma on ice.

  • Incubation:

    • In a 96-well plate, add the plasma.

    • Add the test compound or positive control.

    • Incubate the plate at 37°C with gentle shaking.[20]

  • Time Points and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.[19][20]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate plasma proteins.[18]

    • Transfer the supernatant for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.[18]

Data Analysis: Similar to the microsomal stability assay, the percentage of compound remaining is plotted over time, and the half-life is calculated from the slope of the natural logarithm plot.[18][19]

Section 3: In Vivo Stability Assessment: Pharmacokinetic Studies

While in vitro assays are excellent for screening, they do not capture the full complexity of a drug's behavior in a living system. In vivo pharmacokinetic (PK) studies in animal models, such as rodents, are essential to understand the overall stability and disposition of a drug candidate.[10][11][12]

  • Why Rodent Models? Mice and rats are commonly used in early PK studies due to their physiological similarities to humans, cost-effectiveness, and well-established experimental procedures.[12][21]

  • Why IV and PO Dosing? Intravenous (IV) administration provides a direct measure of systemic clearance and volume of distribution, while oral (PO) administration reveals information about absorption and bioavailability.[22]

  • Why Serial Blood Sampling? Collecting blood at multiple time points after drug administration allows for the construction of a plasma concentration-time profile, from which key PK parameters can be derived.[11]

Objective: To determine the pharmacokinetic profile and in vivo stability of a 3-aminocyclobutanol analog in rats.

Materials:

  • Test compound (3-aminocyclobutanol analog)

  • Dosing vehicles (e.g., saline for IV, PEG400/water for PO)

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis[22][23]

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate animals to the housing conditions.

    • Fast animals overnight before dosing (for PO administration).

    • Administer the test compound via IV (e.g., tail vein injection) or PO (oral gavage) routes at a specific dose.

  • Blood Sampling:

    • Collect blood samples from a suitable site (e.g., saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[22]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.[17][23][24]

    • Analyze the plasma samples to determine the drug concentration at each time point.

Data Analysis: The plasma concentration data is plotted against time. Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for oral dosing, maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%) are calculated using non-compartmental analysis software.

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Prep Animal Acclimation & Fasting Dosing IV or PO Administration Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Multiple Time Points Plasma_Prep Plasma Separation & Storage Blood_Collection->Plasma_Prep Bioanalysis LC-MS/MS Quantification Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Aminocyclobutanol Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Cyclobutane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. While historically underutilized, the cyclobutane ring has emerged as a compelling structural motif in the design of small-molecule therapeutics.[1] Its inherent ring strain and unique puckered three-dimensional structure offer a distinct conformational rigidity that can pre-organize appended pharmacophoric groups for optimal interaction with biological targets.[2] This can lead to significant improvements in binding affinity, metabolic stability, and selectivity.[2] As of early 2021, at least 39 drug candidates in preclinical or clinical stages featured a cyclobutane ring, highlighting its growing importance.[1]

Within this class, the 3-aminocyclobutanol core represents a particularly versatile and attractive scaffold. The presence of both an amino and a hydroxyl group provides two distinct vectors for chemical modification, allowing for the systematic exploration of the chemical space around the rigid cyclobutane core. This guide, intended for researchers in drug discovery and computational chemistry, provides a comprehensive framework for conducting comparative molecular docking studies of novel 3-aminocyclobutanol derivatives. We will explore the causality behind experimental choices, detail a self-validating protocol, and demonstrate how to interpret the resulting data to drive inhibitor design.

Part 1: The Scientific Rationale: Leveraging Structure-Activity Relationships (SAR)

The fundamental principle behind a comparative study is the exploration of Structure-Activity Relationships (SAR).[3][4] SAR analysis aims to convert observations from a series of compounds into a set of rules that correlate specific structural features with biological activity.[3] By systematically modifying a core scaffold—in this case, 3-aminocyclobutanol—and assessing the impact of these changes on enzyme binding, we can deduce which modifications are beneficial or detrimental. This iterative process of design, simulation, and analysis is central to optimizing a lead compound's potency and selectivity.[5] For instance, SAR can reveal whether a hydrogen bond donor is required in a specific region of the enzyme pocket or if a bulky hydrophobic group can be accommodated to enhance van der Waals interactions.[3]

Part 2: Experimental Design: A Step-by-Step Protocol for Comparative Docking

A robust and reproducible docking protocol is the cornerstone of any reliable in silico screening campaign. The following protocol is designed to be a self-validating system, incorporating best practices to ensure the scientific integrity of the results.

Step 1: Target Enzyme Selection and Preparation

The choice of a biological target is the first critical step. This is typically guided by the therapeutic area of interest. The cyclobutane scaffold has shown promise across various enzyme families, including kinases, proteases, and metabolic enzymes.[2] For this guide, we will use Acetyl-CoA Carboxylase (ACC) as our primary example, an enzyme that is a key regulator of lipid metabolism and a target for nonalcoholic steatohepatitis (NASH).[6]

Protocol:

  • Obtain Protein Structure: Download the crystal structure of the target enzyme from the Protein Data Bank (PDB). For ACC, a relevant structure could be PDB ID: 5C26.

  • Prepare the Receptor: Using molecular modeling software (e.g., Schrödinger Maestro, MOE, or the open-source AutoDock Tools), prepare the protein structure. This involves:

    • Removing all non-essential water molecules and co-solvents.

    • Adding hydrogen atoms and assigning correct protonation states for residues like Histidine at a physiological pH.

    • Repairing any missing side chains or loops.

    • Performing a constrained energy minimization to relieve any steric clashes in the crystal structure. This ensures the protein is in a low-energy, realistic conformation.

Step 2: Ligand Library Preparation

The goal is to create a small, focused library of 3-aminocyclobutanol derivatives where substitutions are varied systematically at the amino and/or hydroxyl positions.

Protocol:

  • Scaffold Sketching: Draw the core 3-aminocyclobutanol scaffold in a 2D chemical sketcher.

  • Derivative Generation: Create a set of derivatives. For a comparative study, one might explore:

    • R1 Group (Amine Substitution): Small alkyl groups, aromatic rings, and hydrogen bond donors/acceptors (e.g., amides).

    • R2 Group (Hydroxyl Substitution): Leaving it as -OH, or converting it to an ether or ester to probe different interactions.

  • 3D Conformation and Energy Minimization: Convert the 2D structures to 3D. Generate low-energy conformers for each ligand and perform an energy minimization using a suitable force field (e.g., MMFF94). This step is crucial as the docking algorithm will explore different rotations of the ligand's bonds, but starting from a low-energy conformation increases efficiency.[7]

Step 3: Docking Simulation and Validation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8]

Protocol:

  • Define the Binding Site: Identify the active site of the enzyme. If the downloaded PDB structure contains a co-crystallized ligand, the binding site can be defined as a grid box centered around this ligand.[7] For ACC, the allosteric inhibitor site is the target.[6]

  • Protocol Validation (Self-Validation): Before docking the new library, the docking protocol must be validated. This is a critical step for trustworthiness.

    • Extract the co-crystallized ligand from the PDB file.

    • Dock this native ligand back into the prepared protein structure using the defined grid.

    • Success Criterion: The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose is less than 2.0 Å.[7] This confirms that the docking algorithm and parameters can accurately reproduce the experimentally observed binding mode.

  • Execute Library Docking: Using the validated protocol, dock the prepared library of 3-aminocyclobutanol derivatives into the enzyme's active site. The software will generate a set of possible binding poses for each ligand.

Step 4: Post-Docking Analysis and Scoring

The output of a docking run is a series of poses for each ligand, ranked by a scoring function. This score is typically an estimation of the binding free energy (ΔG), where a more negative value indicates a stronger predicted binding affinity.

Protocol:

  • Rank by Score: Rank all docked ligands based on their docking scores (e.g., GlideScore, AutoDock Vina score).

  • Visual Inspection: Critically examine the binding pose of the top-scoring compounds. Plausible poses should exhibit chemically sensible interactions, such as hydrogen bonds with polar residues and hydrophobic packing in non-polar pockets.

  • Interaction Analysis: Identify the key amino acid residues involved in binding for each top-ranked derivative. Note the types of interactions (hydrogen bonds, salt bridges, hydrophobic contacts, π-π stacking).

Part 3: Data Visualization and In-Depth Interpretation

Clear visualization of workflows and results is essential for understanding and communicating complex data.

Workflow Visualization

The entire comparative docking process can be summarized in the following workflow diagram.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB: 5C26) PrepProt 2. Prepare Receptor (Add H, Minimize) PDB->PrepProt Grid 4. Define Binding Site (Grid Generation) PrepProt->Grid LigLib 3. Prepare Ligand Library (3-Aminocyclobutanol Derivatives) Docking 6. Dock Ligand Library LigLib->Docking Validation 5. Protocol Validation (Re-dock Native Ligand, RMSD < 2.0 Å) Grid->Validation Validation->Docking Scoring 7. Rank by Score (Binding Energy) Docking->Scoring Analysis 8. Visual Inspection & Interaction Analysis Scoring->Analysis SAR 9. Establish SAR Analysis->SAR

Caption: Experimental workflow for comparative molecular docking.

Comparative Data Analysis

The results of the docking study should be summarized in a clear, quantitative table. Below is a hypothetical but plausible comparison of five 3-aminocyclobutanol derivatives against Acetyl-CoA Carboxylase (ACC).

Compound IDR1-Group (on Amine)Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
AC-01 -H-7.2Arg1185, Ser1157
AC-02 -CH₃-7.8Arg1185, Ser1157, Val1120
AC-03 -Phenyl-9.5Arg1185, Tyr1122 (π-π), Val1120
AC-04 -C(O)NH₂ (Amide)-8.9Arg1185, Ser1157, Asn1200
AC-05 -C(O)-Phenyl-10.1Arg1185, Tyr1122 (π-π), Asn1200
  • Hydrophobic Interactions: The addition of a phenyl ring (AC-03 vs. AC-01) significantly improves the docking score, suggesting the presence of a hydrophobic pocket that can be exploited. The π-π stacking interaction with a Tyrosine residue is a key finding.[6]

  • Hydrogen Bonding: The amide group in AC-04 introduces an additional hydrogen bonding opportunity with a residue like Asparagine, improving the score over the simple amine.

  • Synergistic Effects: Compound AC-05, which combines the phenyl ring with a carbonyl linker, shows the best score, indicating a synergistic effect of exploiting both the hydrophobic pocket and additional hydrogen bonding capabilities.

Molecular Interaction Visualization

A diagram illustrating the key interactions for the top-scoring compound (AC-05) provides invaluable insight into the binding hypothesis.

G Ligand AC-05 Scaffold (3-Aminocyclobutanol) Phenyl Phenyl Group Tyr1122 Tyr1122 Phenyl->Tyr1122 π-π Stacking Carbonyl Carbonyl (C=O) Asn1200 Asn1200 Carbonyl->Asn1200 H-Bond Amine Amine (NH) Arg1185 Arg1185 Amine->Arg1185 H-Bond Hydroxyl Hydroxyl (OH) Ser1157 Ser1157 Hydroxyl->Ser1157 H-Bond

Caption: Key molecular interactions for compound AC-05 in the ACC active site.

Part 4: Bridging the Gap: The Imperative of Experimental Validation

It is critical to recognize that molecular docking provides theoretical predictions.[9] The docking scores are estimations, and the accuracy of the binding poses depends on the quality of the protein structure and the sophistication of the scoring function.[9] Therefore, experimental validation is an indispensable step in the drug discovery pipeline. The most promising compounds identified through this in silico screening should be synthesized and evaluated in biochemical assays to determine their actual inhibitory activity (e.g., IC₅₀ values). A strong correlation between docking scores and experimental activity would provide confidence in the predictive power of the computational model for this class of compounds.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to conducting comparative docking studies on 3-aminocyclobutanol derivatives. By combining a validated computational protocol with careful SAR analysis, researchers can efficiently navigate the chemical space around this promising scaffold. This methodology allows for the generation of clear, data-driven hypotheses about the molecular determinants of binding, ultimately accelerating the design and discovery of novel and potent enzyme inhibitors. The insights gained from such in silico studies provide a powerful foundation for subsequent experimental validation and lead optimization efforts.

References

  • Rombouts, F. J. R., & de Goeij, T. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2329-2342.
  • Li, Y., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry.
  • O'Donoghue, A. C. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam.
  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate.
  • Mihovilovic, M. D., & Naydenova, E. D. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 7(3), 236-249.
  • Figshare. (2016). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.
  • ACS Figshare. (2016). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.
  • Bentham Science. (n.d.). Synthesis, Molecular Docking Studies and Biological Evaluation of 3-Iminoaurones as Acetylcholinesterase and Butyrylcholinesterase Inhibitors.
  • ResearchGate. (n.d.). (PDF) Synthesis, Molecular Docking Studies and Biological Evaluation of 3-Iminoaurones as Acetylcholinesterase and Butyrylcholinesterase Inhibitors.
  • Drug Design Org. (2005). Structure Activity Relationships (SAR).
  • Gartenmann Dickson, L., Leroy, E., & Reymond, J. L. (2004). Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. Organic & Biomolecular Chemistry, 2(8), 1217-1226.
  • ResearchGate. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives.
  • Al-Mustansiriyah Journal of Pharmaceutical Sciences. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives.
  • MDPI. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • ResearchGate. (2025). (PDF) Structure-activity relationships for the design of small-molecule inhibitors.
  • Sharma, A., et al. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 14(10), 1833-1861.
  • Cosconati, S., et al. (2010). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. Biochemistry and Molecular Biology Education, 38(4), 261-265.
  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships.
  • Cox, D. P., et al. (2014). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. Bioorganic & Medicinal Chemistry, 22(12), 3029-3040.
  • PubMed Central. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants.
  • World Journal of Advanced Research and Reviews. (2020). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors.

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-Aminocyclobutanol Hydrochloride: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in medicinal chemistry, 3-Aminocyclobutanol hydrochloride is increasingly utilized by researchers in the development of new therapeutic agents. Its unique strained ring system and bifunctional nature make it a valuable synthon, but also necessitate a thorough understanding of its handling requirements to ensure laboratory safety. This guide provides an in-depth, procedural framework for the safe use of this compound, with a focus on personal protective equipment (PPE) and proper disposal protocols.

Understanding the Risks: A Proactive Approach to Safety

This compound is a solid material that presents several potential hazards. According to its Safety Data Sheet (SDS), it may be harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation[1][2][3]. The hydrochloride salt form also introduces the potential for the release of hydrogen chloride gas, a corrosive substance, under certain conditions[4][5]. A comprehensive understanding of these risks is the foundation of a robust safety plan.

Core Principles of Protection: Selecting the Appropriate PPE

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the scale of the experiment and the specific manipulations being performed. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required.

Protection Level Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling ANSI Z87.1 compliant safety glasses with side shieldsNitrile or neoprene glovesFully buttoned laboratory coatNot generally required when handled in a well-ventilated area
Operations with Splash or Aerosol Potential Chemical splash goggles or a full-face shieldNitrile or neoprene gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatNIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate

The causality behind these choices is rooted in a multi-layered defense strategy. Safety glasses with side shields are the minimum requirement to protect against accidental splashes during routine handling[6]. For procedures with a higher risk of splashing, such as when preparing solutions or during vigorous agitation, chemical splash goggles or a full-face shield offer more comprehensive protection[7].

Nitrile or neoprene gloves provide a suitable barrier against skin contact with this compound[6][7]. Double-gloving can be a prudent measure, especially during prolonged handling, to mitigate the risk of exposure from undetected pinholes or tears in the outer glove. A standard laboratory coat protects personal clothing from contamination[7]. For larger-scale work or when there is a significant risk of spills, a chemical-resistant apron provides an additional layer of protection.

Respiratory protection is generally not necessary when handling small quantities of this compound in a well-ventilated area or a chemical fume hood[4]. However, if the material is handled in a way that generates dust or aerosols, or if working outside of a ventilated enclosure, a NIOSH-approved respirator is essential to prevent inhalation of the irritant powder[3][5].

Operational Plan: A Step-by-Step Guide to Safe Handling

Donning PPE: A Deliberate Sequence

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Gown/Apron: Don the laboratory coat or a chemical-resistant apron, ensuring it is fully fastened.

  • Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves overlap with the sleeves of the laboratory coat.

Doffing PPE: Minimizing Cross-Contamination

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the gloves with bare hands.

  • Gown/Apron: Remove the laboratory coat or apron by folding it inward to contain any contamination.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Eye and Face Protection: Remove eye and face protection.

  • Respiratory Protection (if required): Remove the respirator.

  • Final Hand Hygiene: Wash and dry your hands again.

Decision Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements cluster_action Action start Start: Handling 3-Aminocyclobutanol hydrochloride check_quantity Small Quantity (<1g)? start->check_quantity check_ventilation Adequate Ventilation (Fume Hood)? check_splash Potential for Splashing/Aerosols? check_ventilation->check_splash Yes ppe_respirator Add: - NIOSH-approved  Respirator check_ventilation->ppe_respirator No check_quantity->check_ventilation Yes check_quantity->check_splash No ppe_standard Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves check_splash->ppe_standard No ppe_goggles Upgrade to: - Chemical Goggles check_splash->ppe_goggles Yes proceed Proceed with Experiment ppe_standard->proceed ppe_face_shield Add: - Face Shield - Chemical Apron ppe_goggles->ppe_face_shield ppe_respirator->check_splash ppe_face_shield->proceed

Caption: PPE selection workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill of solid material, carefully sweep it up and place it into a sealed container for disposal[2][5]. Avoid generating dust. For a larger spill, or a spill of a solution, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal[2]. Ensure adequate ventilation during cleanup and wear the appropriate PPE, including respiratory protection if necessary.

In case of skin contact, immediately wash the affected area with soap and plenty of water[1][3]. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so[4]. Seek medical attention if irritation persists. If inhaled, move to fresh air[1][3]. If swallowed, rinse the mouth with water and seek immediate medical attention[1][3].

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations[1][8].

Waste Streams:

  • Solid Waste: Unused this compound and contaminated solids (e.g., weighing paper, spill absorbent) should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not mix with other waste streams unless compatibility has been verified[8].

  • Contaminated PPE: Disposable gloves, aprons, and other contaminated PPE should be placed in a designated waste container for chemical waste.

Never dispose of this compound down the drain or in the regular trash[9]. All chemical waste containers must be kept closed when not in use and stored in a designated satellite accumulation area[9].

By adhering to these guidelines, researchers can confidently and safely handle this compound, minimizing personal risk and ensuring environmental responsibility.

References

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.
  • Discover the Various Types of PPE for Optimal Chemical Safety. Ali.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.